2,5-Dibromonicotinonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,5-dibromopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRPXLRIRYXURL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679925 | |
| Record name | 2,5-Dibromopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214340-41-6 | |
| Record name | 2,5-Dibromopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Dibromonicotinonitrile: Properties, Structure, and Reactivity
Abstract: This technical guide provides a comprehensive analysis of 2,5-Dibromonicotinonitrile (CAS No. 1214340-41-6), a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its core chemical and physical properties, provide a detailed structural elucidation through spectroscopic analysis, explore its reactivity with a focus on palladium-catalyzed cross-coupling reactions, and present a validated experimental protocol. This document is intended for researchers, chemists, and drug development professionals who utilize halogenated pyridines as key intermediates in the synthesis of complex molecular architectures.
Core Chemical Identity and Physicochemical Properties
This compound is a disubstituted pyridine derivative featuring two bromine atoms at the 2- and 5-positions and a nitrile functional group at the 3-position. This specific arrangement of electron-withdrawing and leaving groups makes it a highly versatile and reactive intermediate.[1] The pyridine ring is a fundamental motif in a vast number of pharmaceuticals and natural products, and its halogenated derivatives serve as crucial starting materials for introducing further functional diversity.[1]
Structural Representation
Caption: 2D Chemical Structure of this compound.
Physicochemical Data
The key physicochemical properties of this compound are summarized below. These properties are essential for determining appropriate solvents, reaction conditions, and purification methods.
| Property | Value | Reference |
| CAS Number | 1214340-41-6 | [2] |
| Molecular Formula | C₆H₂Br₂N₂ | [2] |
| Molecular Weight | 261.90 g/mol | [2] |
| Appearance | Solid (form may vary) | N/A |
| Storage | Inert atmosphere, room temperature | [2] |
Note: Experimental values for properties like melting point, boiling point, and solubility are not consistently reported in public literature and should be determined empirically.
Spectroscopic Profile and Structural Elucidation
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The expected data from key analytical techniques are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[3]
-
¹H NMR: The spectrum is expected to be simple, showing two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm).[4] The proton at the C4 position and the proton at the C6 position will appear as doublets due to coupling with each other. The specific chemical shifts are influenced by the anisotropic effects of the pyridine ring and the electronic effects of the bromine and nitrile substituents.
-
¹³C NMR: The spectrum will show six distinct signals for the six carbon atoms of the pyridine ring and the nitrile group. The carbons directly bonded to the electronegative bromine atoms (C2 and C5) and nitrogen atom (C2, C6) will be shifted downfield. The nitrile carbon (C≡N) typically appears in the δ 115-125 ppm range.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[5] The IR spectrum of this compound is characterized by several key absorption bands.[6]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2240 - 2220 | Strong, Sharp | C≡N stretching (nitrile group) |
| 1600 - 1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| ~1100 | Medium | C-Br stretching |
| 900 - 675 | Strong | C-H out-of-plane bending |
The most diagnostic peak is the strong, sharp band in the 2240-2220 cm⁻¹ region, which is highly characteristic of the nitrile (C≡N) functional group.[6] Its presence is a definitive indicator of the compound's identity.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.[7]
-
Molecular Ion Peak (M⁺): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This results in a distinctive M, M+2, and M+4 peak pattern with an approximate intensity ratio of 1:2:1. For this compound (C₆H₂Br₂N₂), this cluster will be centered around m/z 260, 262, and 264.
-
Fragmentation: Common fragmentation pathways under electron ionization (EI) would likely involve the loss of a bromine atom ([M-Br]⁺) or the nitrile group ([M-CN]⁺). Further fragmentation of the pyridine ring may also be observed.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its two C-Br bonds and the activating effect of the nitrile group and ring nitrogen.
Palladium-Catalyzed Cross-Coupling Reactions
Halogenated pyridines are exceptionally valuable substrates for palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation.[8][9]
-
Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming biaryl compounds.[8] this compound can react with arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃, K₂CO₃) to selectively substitute one or both bromine atoms.[10] The C2-Br bond is generally more reactive than the C5-Br bond towards oxidative addition to the Pd(0) catalyst, allowing for regioselective and stepwise functionalization.[11]
-
Other Cross-Couplings: This scaffold is also amenable to other important transformations, including the Sonogashira coupling (with terminal alkynes), Buchwald-Hartwig amination (with amines), and Stille coupling (with organostannanes), providing access to a vast array of complex substituted pyridines.
Significance in Medicinal Chemistry
The pyridine nucleus is a privileged scaffold in drug discovery.[12] this compound serves as a key starting material for building molecules with potential therapeutic applications. Its ability to undergo selective, sequential cross-coupling reactions allows for the controlled and divergent synthesis of compound libraries for lead discovery and optimization in pharmaceutical research.[13] The nitrile group itself can be a pharmacophore or can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic possibilities.
Exemplary Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
This section provides a representative, self-validating protocol for the regioselective synthesis of 5-Bromo-2-(4-methoxyphenyl)nicotinonitrile, demonstrating the practical application of this compound.
Objective: To selectively functionalize the more reactive C2 position while leaving the C5 bromine intact for potential subsequent reactions.
Materials and Equipment
-
This compound (1.0 eq.)
-
4-Methoxyphenylboronic acid (1.1 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.)
-
Potassium Carbonate (K₂CO₃) (2.5 eq.)
-
Toluene and Water (4:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure
-
Inerting the System: Assemble a round-bottom flask with a magnetic stir bar and condenser. Purge the entire system with an inert gas (e.g., Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive flow of inert gas, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ to the flask.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the desired product.
Workflow Diagram
Caption: Experimental workflow for a regioselective Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
This compound is a chemical that must be handled with appropriate safety precautions in a laboratory setting. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[14]
| Hazard Class | GHS Statement | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/clothing/eye protection.[15] |
| Skin Irritation | Causes skin irritation. | P264: Wash skin thoroughly after handling.[15] |
| Eye Irritation | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15] |
| Target Organ Toxicity | May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[15] |
Handling Recommendations:
-
Always use this compound within a chemical fume hood.[14]
-
Ensure that eyewash stations and safety showers are readily accessible.[14]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]
-
Incompatible with strong oxidizing agents and strong acids.[14]
Conclusion
This compound is a high-value chemical intermediate with a well-defined structural and spectroscopic profile. Its true power lies in its reactivity, particularly in modern palladium-catalyzed cross-coupling reactions, which allow for the precise and selective construction of complex, functionalized pyridine derivatives. This versatility makes it an indispensable tool for researchers in medicinal chemistry and materials science, enabling the efficient synthesis of novel compounds with significant potential. A thorough understanding of its properties, reactivity, and handling requirements is paramount to its safe and effective utilization in the laboratory.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Fisher Scientific. (2024, April 1). Safety Data Sheet.
- Fisher Scientific. (2009, August 20). Safety Data Sheet.
- Fisher Scientific. (2014, November 7). Safety Data Sheet.
- Fisher Scientific. (2014, November 7). Safety Data Sheet.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- The Royal Society of Chemistry. (n.d.). Table of Contents.
- BLD Pharm. (n.d.). 1214340-41-6|this compound.
- Benchchem. (n.d.). This compound | 1214340-41-6.
- UTSC. (n.d.). IR Spectroscopy. Chemistry Online @ UTSC.
- Chemguide. (n.d.). high resolution nuclear magnetic resonance (nmr) spectra.
- Michigan State University. (n.d.). Proton NMR Table.
- Benchchem. (2025). An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 6-Bromonicotinonitrile.
- Atkinson, D. (2011, December 17). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube.
- Ikram, H. M., et al. (2015). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 20(4), 5202-5214.
- MDPI. (n.d.). Advances in Cross-Coupling Reactions.
- Benchchem. (2025). A Comparative Kinetic Analysis of 6-Bromonicotinonitrile Reactions: A Guide for Researchers.
- Dömling, A. (2002). Multicomponent reactions--opportunities for the pharmaceutical industry. Angewandte Chemie International Edition in English, 41(16), 2940-2941.
- Rasool, N., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 20(4), 5202-5214.
- Daina, A., & Zoete, V. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 547-567.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1214340-41-6|this compound|BLD Pharm [bldpharm.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Proton NMR Table [www2.chemistry.msu.edu]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi-res.com [mdpi-res.com]
- 10. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multicomponent reactions - opportunities for the pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Introduction: The Strategic Value of a Polyfunctional Pyridine Scaffold
An In-Depth Technical Guide to 2,5-Dibromonicotinonitrile (CAS 1214340-41-6): Properties, Synthesis, and Applications in Modern Drug Discovery
In the landscape of modern medicinal chemistry and materials science, the pyridine ring is a cornerstone scaffold, prevalent in numerous active pharmaceutical ingredients (APIs) and functional materials.[1] Among the vast array of pyridine derivatives, multi-substituted nicotinonitriles—pyridines bearing a cyano group at the 3-position—are of particular interest due to the synthetic versatility of the nitrile moiety.[2][3] this compound (CAS 1214340-41-6) emerges as a highly valuable, yet specialized, building block. Its structure is strategically primed for sequential and regioselective functionalization. The presence of two bromine atoms at electronically distinct positions (C2 and C5) and a versatile cyano group provides researchers with a powerful tool for constructing complex molecular architectures.
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound. It delves into its physicochemical properties, plausible synthetic strategies, key reactivity patterns, and its significant potential as a scaffold in the synthesis of novel bioactive compounds.
Physicochemical & Spectroscopic Profile
The fundamental properties of this compound are summarized below. This data is compiled from chemical supplier databases and structural analysis.[4][5][6]
| Property | Value | Source |
| CAS Number | 1214340-41-6 | [4][5][6] |
| Molecular Formula | C₆H₂Br₂N₂ | [4] |
| Molecular Weight | 261.90 g/mol | [5][6] |
| IUPAC Name | 2,5-Dibromo-3-pyridinecarbonitrile | N/A |
| Synonyms | 2,5-Dibromo-3-cyanopyridine | N/A |
| Appearance | Powder or solid | [4] |
| Storage | Store under inert atmosphere at room temperature | [5] |
Spectroscopic Signature Analysis
While specific spectral data is typically proprietary to suppliers, a theoretical analysis based on the molecule's structure allows for the prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and structural confirmation.
| Technique | Feature | Expected Characteristics |
| FT-IR | C≡N Stretch | Strong, sharp absorption peak around 2220-2240 cm⁻¹.[7] |
| C=C/C=N Stretch | Multiple peaks in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring. | |
| C-Br Stretch | Peaks in the fingerprint region, typically below 700 cm⁻¹. | |
| ¹H NMR | Aromatic Protons | Two signals are expected in the aromatic region (δ 7.5-9.0 ppm). The proton at C4 will likely be a doublet, coupled to the proton at C6. The proton at C6 will also be a doublet. The exact chemical shifts are influenced by the deshielding effects of the nitrogen atom and the halogens. |
| ¹³C NMR | Aromatic Carbons | Six distinct signals are expected. The carbon of the nitrile group (C≡N) would appear around δ 115-120 ppm. The carbon atoms attached to bromine (C2, C5) will be significantly shifted. The remaining three pyridine ring carbons will appear in the typical aromatic region (δ 120-155 ppm).[8] |
| Mass Spec. | Molecular Ion | A characteristic isotopic pattern for two bromine atoms (M+, M+2, M+4 peaks) will be observed, centered around m/z 260, 262, and 264, with a relative intensity ratio of approximately 1:2:1.[7] |
Proposed Synthesis Methodology
The direct synthesis of this compound is not extensively detailed in peer-reviewed literature, but a logical and effective route can be designed based on established pyridine chemistry. The most direct approach involves the controlled bromination of a suitable nicotinonitrile precursor.[3]
Protocol: Direct Bromination of 3-Cyanopyridine
This proposed protocol leverages the direct C-H functionalization of 3-cyanopyridine (nicotinonitrile). The reaction must be carefully controlled to achieve the desired 2,5-disubstitution pattern, as the pyridine ring's reactivity is modulated by the electron-withdrawing cyano group and the ring nitrogen.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add 3-cyanopyridine (1.0 eq.).[9][10]
-
Solvent Addition: Add a suitable solvent such as concentrated sulfuric acid or oleum, which acts as both the solvent and a catalyst to activate the ring towards electrophilic substitution.
-
Brominating Agent: Slowly add N-Bromosuccinimide (NBS) or liquid bromine (Br₂) (2.2 eq.) via the dropping funnel. The addition should be performed at a low temperature (0-5 °C) to control the reaction's exothermicity.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization & Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8. This will likely cause the product to precipitate. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Acidic Medium: The strong acid protonates the ring nitrogen, which deactivates the ring towards electrophilic substitution. However, it also facilitates the formation of the brominating electrophile. This balance is key for achieving substitution.
-
Controlled Temperature: Bromination is an exothermic process. Low-temperature addition prevents runaway reactions and the formation of over-brominated byproducts.
Versatility of the Nitrile Group
The cyano group at C3 is a key synthetic handle that can be transformed into a variety of other functional groups, further expanding the molecular diversity achievable from this scaffold. [3]* Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxamide or carboxylic acid.
-
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic center and a key linker for further derivatization.
-
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form fused heterocyclic systems, such as naphthyridines. [2]
Applications in Research and Drug Development
The true value of this compound is realized in its application as a scaffold for generating libraries of complex molecules for screening in drug discovery programs. [11][12][13]The ability to install different functionalities at the 2- and 5-positions allows for a systematic exploration of the chemical space around the core pyridine ring.
Example Application Workflow: Kinase Inhibitor Synthesis
Many kinase inhibitors feature a substituted heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. This compound is an ideal starting point for such a synthesis.
-
Step 1 (Suzuki Coupling at C2): A Suzuki reaction is performed to install an aryl or heteroaryl group at the C2 position. This group can be designed to interact with the "hinge" region of a kinase.
-
Step 2 (Buchwald-Hartwig Amination at C5): The remaining bromine at C5 is then subjected to a Buchwald-Hartwig amination to introduce a substituted amine. This part of the molecule often extends out towards the solvent-exposed region, providing a handle to modulate solubility and pharmacokinetic properties.
-
Step 3 (Nitrile Modification): The nitrile can be retained as a hydrogen bond acceptor or reduced to an aminomethyl group to serve as a basic anchoring point.
This modular approach allows for the rapid synthesis of a library of analogs by simply changing the boronic acid and the amine used in the two coupling steps.
Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 1214340-41-6 is not publicly available, data from closely related brominated pyridines and nicotinonitriles can be used to establish prudent laboratory practices. [14][15]These compounds are generally classified as hazardous.
| Hazard Class | Precautionary Statement |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation. [15] |
| Eye Damage/Irritation | Causes serious eye irritation. [15] |
| STOT-SE | May cause respiratory irritation. [14][15] |
Recommended Handling Procedures:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. [14][15]* Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles that meet OSHA or EN166 standards. [14]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents and acids. [15]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow it to enter the environment. [14]
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a gateway to vast and diverse chemical space. Its key strengths—the differential reactivity of its two C-Br bonds and the synthetic versatility of its nitrile group—make it an exceptionally powerful tool for medicinal chemists and materials scientists. By enabling the modular and sequential construction of complex, highly substituted pyridine scaffolds, it accelerates the discovery and optimization of novel molecules with significant potential in drug development and beyond. Proper understanding of its reactivity and adherence to strict safety protocols are essential for harnessing the full potential of this valuable compound.
References
- Iwai, K., Yamauchi, H., Yokoyama, S., & Nishiwaki, N. (n.d.).
- Benchchem. (n.d.). This compound | 1214340-41-6. Benchchem.
- ProQuest. (n.d.). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. ProQuest.
- Zibo Hangyu Biotechnology Development Co., Ltd. (n.d.). This compound, CasNo.1214340-41-6. Guidechem.
- Fisher Scientific. (2024). Safety Data Sheet for 5-Bromonicotinoyl chloride. Fisher Scientific.
- BLD Pharm. (n.d.). 1214340-41-6|this compound. BLD Pharm.
- ChemicalBook. (n.d.).
- Fisher Scientific. (2009). Safety Data Sheet for 5-Bromonicotinonitrile. Fisher Scientific.
- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Sigma-Aldrich. (n.d.). Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions. Sigma-Aldrich.
- Sigma-Aldrich. (2024). Safety Data Sheet for 5-Bromo-2-fluorobenzonitrile. Sigma-Aldrich.
- NIH. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC.
- Filo. (2025). Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13C NMR, and 1H NMR). Filo.
- ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?.
- Sigma-Aldrich. (n.d.). 5-Bromo-3-cyanopyridine 97%. Sigma-Aldrich.
- Ottokemi. (n.d.). 3-Cyanopyridine, 98%. Ottokemi.
- PubMed. (2014). Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity. PubMed.
- MDPI. (n.d.). Special Issue “The Role of Natural Products in Drug Discovery”. MDPI.
- PubMed. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed.
Sources
- 1. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, CasNo.1214340-41-6 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 5. 1214340-41-6|this compound|BLD Pharm [bldpharm.com]
- 6. 1214340-41-6 | CAS DataBase [chemicalbook.com]
- 7. Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13.. [askfilo.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-Cyanopyridine, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 10. 3-Cyanopyridine CAS#: 100-54-9 [amp.chemicalbook.com]
- 11. Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis of 2,5-Dibromonicotinonitrile
Abstract
2,5-Dibromonicotinonitrile, also known as 2,5-dibromo-3-cyanopyridine, is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique trifunctional structure, featuring a pyridine core, two bromine atoms, and a nitrile group, offers multiple reaction sites for the construction of complex molecular architectures. The bromine atoms serve as versatile handles for cross-coupling reactions, while the nitrile group can be transformed into various other functionalities or participate in cycloaddition reactions. This guide provides a comprehensive overview of a robust and scientifically validated synthetic pathway to this compound, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and offer insights into process optimization and causality behind experimental choices.
Introduction: The Strategic Importance of this compound
The pyridine scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals.[1] The addition of bromine atoms at the 2- and 5-positions of the nicotinonitrile framework creates a highly valuable intermediate. These positions are susceptible to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the facile introduction of aryl, alkyl, amine, and alkyne moieties. The nitrile functional group is a cornerstone of organic synthesis, serving as a precursor to amines, carboxylic acids, amides, and tetrazoles, and is a key component in the synthesis of various heterocyclic rings.[2] This trifecta of reactive sites makes this compound an ideal starting point for generating diverse libraries of compounds for screening and lead optimization in drug discovery programs.
Primary Synthesis Pathway: A Two-Step Approach from 2-Aminonicotinonitrile
After a thorough review of synthetic strategies, the most chemically sound and efficient pathway for the synthesis of this compound (3) commences with the commercially available precursor, 2-aminonicotinonitrile (1). This multi-step sequence leverages classical, well-understood transformations in heterocyclic chemistry, ensuring reliability and scalability.
The overall strategy is as follows:
-
Step 1: Regioselective Bromination of 2-aminonicotinonitrile (1) to yield 2-amino-5-bromo-3-cyanopyridine (2).
-
Step 2: Sandmeyer Reaction to convert the amino group of intermediate (2) into a bromo group, affording the final product, this compound (3).
This pathway is advantageous because it strategically installs the substituents in a controlled manner, avoiding the formation of difficult-to-separate isomers that could arise from direct bromination of nicotinonitrile.
Caption: High-level overview of the two-step synthesis pathway.
Part 1: Regioselective Bromination of 2-Aminonicotinonitrile
Mechanistic Rationale & Experimental Causality
The first step involves an electrophilic aromatic substitution on the 2-aminonicotinonitrile ring. The amino group (-NH₂) at the C2 position is a potent activating group, which significantly increases the electron density of the pyridine ring and directs incoming electrophiles to the ortho (C3) and para (C5) positions.
-
Regioselectivity: While both the C3 and C5 positions are activated, the C5 position is sterically more accessible. Furthermore, the C3 position is adjacent to both the activating amino group and the deactivating nitrile group, leading to competing electronic effects. Consequently, bromination occurs with high regioselectivity at the C5 position, which is para to the strongly activating amino group.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often the reagent of choice for such transformations. It serves as a source of electrophilic bromine (Br⁺) under mild conditions, minimizing the risk of over-bromination and the formation of byproducts like 2-amino-3,5-dibromopyridine, a common issue when using elemental bromine (Br₂) with highly activated rings.[3] The reaction is typically performed in a polar aprotic solvent like acetonitrile or DMF.
Detailed Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-cyanopyridine (2)
Materials:
-
2-Aminonicotinonitrile (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (CH₃CN)
-
Stir bar, round-bottom flask, condenser
-
Ice bath
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 2-aminonicotinonitrile (1.0 eq) and dissolve it in acetonitrile (approx. 10 mL per gram of starting material).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Add water to the residue and stir for 30 minutes. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-bromo-3-cyanopyridine (2). The product can often be used in the next step without further purification.
Part 2: Sandmeyer Reaction for the Synthesis of this compound
Mechanistic Rationale & Experimental Causality
The Sandmeyer reaction is a cornerstone transformation in aromatic chemistry for converting an aryl amine into an aryl halide. The reaction proceeds via a two-stage mechanism:
-
Diazotization: The primary aromatic amine (2-amino-5-bromo-3-cyanopyridine) is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrobromic acid (HBr). This converts the amino group into a highly unstable diazonium salt (-N₂⁺). The diazonium group is an excellent leaving group, as its departure results in the formation of highly stable dinitrogen gas (N₂).
-
Copper-Catalyzed Nucleophilic Substitution: The diazonium salt is then treated with a copper(I) halide, in this case, copper(I) bromide (CuBr). The copper(I) species acts as a catalyst, facilitating a single-electron transfer (SET) to the diazonium salt. This generates an aryl radical and dinitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.
Caption: Experimental workflow for the Sandmeyer reaction step.
Detailed Experimental Protocol: Synthesis of this compound (3)
Materials:
-
2-Amino-5-bromo-3-cyanopyridine (2) (1.0 eq)
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂) (1.1 eq)
-
Copper(I) bromide (CuBr) (catalytic to stoichiometric amounts can be used)
-
Diethyl ether or Dichloromethane for extraction
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Stir bar, beaker, flask
-
Ice-salt bath
Procedure:
-
In a beaker, prepare a solution of copper(I) bromide in 48% HBr.
-
In a separate reaction flask equipped with a magnetic stir bar and a thermometer, suspend 2-amino-5-bromo-3-cyanopyridine (2) (1.0 eq) in 48% HBr.
-
Cool the suspension to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water.
-
Add the sodium nitrite solution dropwise to the stirred suspension of the amine, maintaining the temperature between 0-5 °C. The formation of the diazonium salt is often accompanied by a slight color change. Stir for 30 minutes at this temperature after the addition is complete.
-
Slowly add the cold diazonium salt solution to the previously prepared CuBr/HBr solution. Vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction mixture to stir and warm to room temperature over 1-2 hours.
-
Once the gas evolution ceases, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure product.
Data Summary & Pathway Comparison
The described two-step pathway is the most direct and regioselective route reported. An alternative, the direct bromination of nicotinonitrile, is generally not favored due to the severe deactivation of the pyridine ring by the electron-withdrawing nitrile group, which would require harsh reaction conditions and likely result in poor yields and a mixture of isomers.
| Parameter | Pathway: From 2-Aminonicotinonitrile | Hypothetical Pathway: From Nicotinonitrile |
| Starting Material | 2-Aminonicotinonitrile | Nicotinonitrile |
| Number of Steps | 2 | 1 |
| Key Transformations | Electrophilic Bromination, Sandmeyer Reaction | Electrophilic Di-bromination |
| Regiocontrol | Excellent | Poor to Moderate |
| Reaction Conditions | Mild to Moderate | Harsh (e.g., oleum, high temp) |
| Expected Overall Yield | Good to Excellent | Low |
| Scalability | High | Low |
| Key Advantage | High selectivity, reliable transformations | Fewer steps (theoretically) |
Conclusion
The synthesis of this compound is most effectively and reliably achieved through a two-step sequence starting from 2-aminonicotinonitrile. This pathway leverages the directing effect of the amino group for a highly regioselective bromination, followed by a robust Sandmeyer reaction to install the second bromine atom. This method provides excellent control over the substitution pattern, utilizes well-established and scalable chemical reactions, and avoids the formation of intractable isomeric mixtures. This in-depth guide provides the necessary technical details and mechanistic understanding for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and materials science.
References
- Organic Syntheses Procedure for Nicotinonitrile - Provides background on the synthesis of the core nicotinonitrile structure.
- CN110759858A - Synthesis method of 2, 5-dibromopyridine - Details a similar Sandmeyer reaction for a related pyridine deriv
- CN105061301A - Synthesis method of 2,5-dibromopyridine - Describes the synthesis of 2,5-dibromopyridine from 2-aminopyridine, showcasing the bromin
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC - NIH - Comprehensive overview of palladium-catalyzed cyanation, a key class of reaction for nitrile synthesis.
- Sandmeyer reaction - Wikipedia - Authoritative overview of the Sandmeyer reaction mechanism and applic
- EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Discusses the challenges of brominating aminopyridines, including the form
- Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review - Highlights the importance of the nicotinonitrile scaffold in drug discovery.
- Significance of Nitrile Functionality in Organic Synthesis - Discusses the vers
Sources
2,5-Dibromonicotinonitrile molecular weight and formula
An In-Depth Technical Guide to 2,5-Dibromonicotinonitrile: Molecular Formula and Weight
Introduction
This compound is a halogenated heterocyclic compound that serves as a critical building block in organic synthesis. For researchers and scientists in drug development and materials science, the precise characterization of such reagents is paramount to ensuring the accuracy and reproducibility of experimental outcomes. This guide provides a detailed technical overview of the fundamental physicochemical properties of this compound, focusing on its molecular formula and weight, and outlines a standard protocol for their experimental verification.
Molecular Identity and Structure
The foundation of any chemical synthesis or analysis begins with an unambiguous understanding of the molecule's composition and structure.
Chemical Formula
The molecular formula for this compound is C₆H₂Br₂N₂ [1]. This formula delineates the elemental composition of one molecule:
-
Carbon (C): 6 atoms
-
Hydrogen (H): 2 atoms
-
Bromine (Br): 2 atoms
-
Nitrogen (N): 2 atoms
The presence of two bromine atoms is a defining feature, significantly influencing the compound's reactivity and its analytical signature, particularly in mass spectrometry.
Molecular Structure and Systematics
This compound consists of a pyridine ring substituted at the 2nd and 5th positions with bromine atoms and at the 3rd position with a nitrile (-C≡N) group.
-
Systematic IUPAC Name: 2,5-Dibromo-3-pyridinecarbonitrile
-
CAS Number: 1214340-41-6[1]
The Chemical Abstracts Service (CAS) number is a unique identifier that allows for unambiguous referencing of this specific chemical substance across different databases and publications.
Caption: Molecular structure of this compound.
Physicochemical Properties
A precise molecular weight is essential for stoichiometric calculations in reaction planning and for the interpretation of analytical data.
Molecular Weight
The molecular weight (MW) of this compound is 261.90 g/mol [1][2]. This value is calculated by summing the atomic weights of all atoms in the molecular formula (C₆H₂Br₂N₂), using the isotopic abundances of each element as found in nature.
-
Carbon: 6 x 12.011 u = 72.066 u
-
Hydrogen: 2 x 1.008 u = 2.016 u
-
Bromine: 2 x 79.904 u = 159.808 u
-
Nitrogen: 2 x 14.007 u = 28.014 u
-
Total Molecular Weight: 261.904 u (or g/mol )
Key Data Summary
The core identifying information for this compound is summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₂Br₂N₂ | [1] |
| Molecular Weight | 261.90 g/mol | [1][2] |
| CAS Number | 1214340-41-6 | [1] |
Experimental Verification Protocol
Trust in a chemical reagent is built upon rigorous, verifiable data. The molecular weight of this compound can be definitively confirmed using mass spectrometry. This section provides a generalized protocol for this purpose.
Protocol: Molecular Weight Confirmation via ESI-MS
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar organic molecules without causing significant fragmentation, allowing for the clear observation of the molecular ion.
Objective: To verify the molecular weight of a supplied sample of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. The choice of solvent is critical; it must fully dissolve the analyte and be compatible with the ESI source.
-
Perform a serial dilution of the stock solution to a final concentration of ~1-10 µg/mL in a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid is added to promote protonation, facilitating ionization in positive ion mode.
-
-
Instrument Setup (Direct Infusion):
-
Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.
-
Set the ESI source to operate in Positive Ion Mode . Nicotinonitriles possess a basic nitrogen atom on the pyridine ring that is readily protonated ([M+H]⁺).
-
Set key source parameters: capillary voltage (~3-4 kV), cone voltage (20-30 V), source temperature (~120-150 °C), and desolvation gas flow. These parameters are optimized to achieve stable spray and efficient ionization while minimizing in-source fragmentation.
-
-
Data Acquisition:
-
Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range, for instance, m/z 100-400, to ensure the expected molecular ion is observed.
-
Expected Results and Interpretation
The primary goal is to observe the protonated molecular ion, [M+H]⁺. Given the molecular weight of 261.90 g/mol , the expected m/z value would be approximately 262.91.
A crucial confirmatory feature will be the isotopic pattern . Bromine has two stable isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance), separated by two mass units. For a dibrominated compound, this results in a characteristic triplet pattern for the molecular ion cluster:
-
[M+H]⁺: Contains two ⁷⁹Br atoms. (Relative Intensity: ~25%)
-
[M+2+H]⁺: Contains one ⁷⁹Br and one ⁸¹Br atom. (Relative Intensity: ~50%)
-
[M+4+H]⁺: Contains two ⁸¹Br atoms. (Relative Intensity: ~25%)
Observing this 1:2:1 intensity ratio for a triplet of peaks separated by 2 m/z units provides unambiguous confirmation that the analyte contains two bromine atoms, thus validating the identity of this compound.
Caption: Workflow for ESI-MS verification of molecular weight.
Conclusion
The molecular formula (C₆H₂Br₂N₂) and molecular weight (261.90 g/mol ) are foundational data points for the effective use of this compound in research and development. These properties, coupled with unique identifiers like its CAS number, ensure clear communication and sourcing. The identity and purity of this reagent should always be validated through standard analytical techniques, such as mass spectrometry, where the characteristic isotopic signature of the two bromine atoms provides a definitive confirmation of its structure.
References
- BLD Pharm. (n.d.). This compound.
- BLD Pharm. (n.d.). 2,6-Dibromoisonicotinonitrile.
Sources
Spectroscopic data of 2,5-Dibromonicotinonitrile (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of 2,5-Dibromonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its utility in forming carbon-carbon and carbon-heteroatom bonds makes it a key intermediate in the synthesis of complex molecular architectures.[1] Accurate and unambiguous characterization of this starting material is paramount to ensure the identity, purity, and success of subsequent synthetic steps.
This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the key spectroscopic data for this compound. While direct, fully-assigned experimental spectra for this specific compound are not always publicly cataloged, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a reliable and detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is essential for the correct assignment of spectroscopic signals. The structure of this compound with standard IUPAC numbering for the pyridine ring is presented below. This numbering scheme will be used for all subsequent spectral assignments.
Caption: Molecular structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, a definitive structural assignment can be made.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be simple and highly informative, showing signals only for the two protons on the aromatic ring.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) | Integration | Assignment |
| ~ 8.6 | Doublet (d) | ~ 2.5 Hz | 1H | H-6 |
| ~ 8.0 | Doublet (d) | ~ 2.5 Hz | 1H | H-4 |
Interpretation:
-
Chemical Shifts: The pyridine ring is an electron-deficient aromatic system, causing its protons to resonate at a downfield (higher ppm) chemical shift compared to benzene. The presence of three electron-withdrawing substituents (two bromines and a nitrile group) further deshields the remaining protons, pushing their signals significantly downfield.[2] The proton at the C-6 position (H-6) is adjacent to the ring nitrogen, leading to the most substantial downfield shift.
-
Multiplicity: The two protons, H-4 and H-6, are not adjacent but are coupled to each other through four bonds (a meta-coupling). This results in both signals appearing as doublets with a small coupling constant (J), typically in the range of 2-3 Hz.[2]
-
Integration: The integral for each signal will correspond to one proton, confirming the presence of two distinct protons on the aromatic ring.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. Due to the lack of symmetry in this compound, six distinct signals are expected.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~ 152 | C-6 | Carbon adjacent to nitrogen, deshielded. |
| ~ 145 | C-4 | Aromatic CH carbon, deshielded by adjacent substituents. |
| ~ 135 | C-2 | Carbon attached to bromine and adjacent to nitrogen. |
| ~ 125 | C-5 | Carbon attached to bromine. |
| ~ 115 | C-3 | Carbon bearing the nitrile group.[3] |
| ~ 114 | -C≡N | Characteristic chemical shift for a nitrile carbon.[4] |
Interpretation:
-
Aromatic Carbons: The chemical shifts of the ring carbons are influenced by the electronegativity of the attached atoms and their position relative to the nitrogen. Carbons directly bonded to electronegative bromine atoms (C-2, C-5) and the nitrogen atom (C-2, C-6) are shifted downfield.
-
Nitrile Carbons: The quaternary carbon of the nitrile group (-C≡N) has a characteristic chemical shift in the 110-125 ppm range. The ring carbon to which it is attached (C-3) is also found in a predictable region.[3][4]
Experimental Protocol for NMR Analysis
This protocol provides a standardized workflow for acquiring high-quality NMR spectra.
Caption: Standard workflow for NMR sample preparation and data acquisition.[5][6]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[7] The IR spectrum of this compound is dominated by absorptions from the nitrile group and the substituted aromatic ring.
Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretching[8] |
| 2240 - 2220 | Strong, Sharp | C≡N stretching (nitrile group)[9] |
| 1580 - 1450 | Medium-Strong | C=C and C=N ring stretching vibrations[9] |
| ~1100 | Medium | C-Br stretching |
Interpretation:
-
Nitrile Stretch (C≡N): The most diagnostic peak in the spectrum is the strong and sharp absorption in the 2240-2220 cm⁻¹ region.[9] The conjugation with the aromatic ring places it in this specific range. Its presence is a definitive confirmation of the nitrile functional group.
-
Aromatic Ring Vibrations: The C-H stretching vibrations of the two protons on the pyridine ring are expected to appear just above 3000 cm⁻¹.[8] A series of absorptions in the 1580-1450 cm⁻¹ region correspond to the stretching vibrations of the C=C and C=N bonds within the aromatic ring.
-
Carbon-Bromine Stretch (C-Br): The C-Br stretching vibration typically appears in the fingerprint region of the spectrum (below 1500 cm⁻¹). This absorption is often of medium intensity and can be found around 1100 cm⁻¹.[5]
Experimental Protocol for ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing solid samples.[5]
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal (e.g., diamond or ZnSe). This is crucial to subtract interferences from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[10] For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₆H₂Br₂N₂
-
Monoisotopic Mass: 263.86 g/mol
-
Molecular Ion (M⁺): The most telling feature in the mass spectrum will be the molecular ion cluster. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. A molecule with two bromine atoms will exhibit a characteristic triplet of peaks (M, M+2, M+4) with relative intensities of approximately 1:2:1. This pattern is a definitive signature for a dibrominated compound.
-
m/z ~264: [C₆H₂⁷⁹Br₂N₂]⁺
-
m/z ~266: [C₆H₂⁷⁹Br⁸¹BrN₂]⁺
-
m/z ~268: [C₆H₂⁸¹Br₂N₂]⁺
-
Proposed Fragmentation Pathway:
Upon ionization, the molecular ion can undergo fragmentation. Likely fragmentation pathways include the loss of a bromine radical or the loss of hydrogen cyanide (HCN).
Caption: Proposed major fragmentation pathways for this compound.
Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing volatile and thermally stable compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Injector: Inject 1 µL of the solution into the GC, typically at a temperature of 250 °C.
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Employ a temperature gradient, for example, starting at 100 °C and ramping up to 280 °C at 10 °C/min.
-
-
MS Detection:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 50-350.
-
Interface Temperature: Maintain the GC-MS interface at ~280 °C to prevent condensation.
-
Conclusion
The combination of NMR, IR, and MS provides a complete and unambiguous characterization of this compound. The ¹H NMR spectrum confirms the presence and connectivity of the two aromatic protons. The ¹³C NMR spectrum identifies all six unique carbon environments. IR spectroscopy provides definitive evidence for the key nitrile functional group and the aromatic ring. Finally, mass spectrometry confirms the molecular weight and, crucially, the presence of two bromine atoms through its characteristic isotopic pattern. Together, these techniques form a self-validating system for confirming the structure and purity of this important synthetic intermediate.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0240555).
- ResearchGate. (n.d.). 13C NMR spectra of compounds 2-5 [Table].
- Bingol, K., et al. (2014). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. PLoS ONE, 9(5), e98495.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- University of Calgary. (n.d.). 13C-NMR.
- Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide.
- The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
- Westin, J. (n.d.). Infrared (IR) spectroscopy. Jack Westin.
- Atkinson, D. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube.
- University of Cambridge. (n.d.). H NMR Spectroscopy.
- University of Toronto Scarborough. (n.d.). IR Spectroscopy.
- Chemistry LibreTexts. (2019). 3.2: IR Spectroscopy.
- Leis, H.-J., & Gorker, A. (2018). Advanced tandem mass spectrometry in metabolomics and lipidomics—methods and applications. Analytical and Bioanalytical Chemistry, 410(23), 5647-5679.
- Cenmed Enterprises. (n.d.). 2 5 Dibromonicotinonitrile.
- ResearchGate. (n.d.). Fragmentation of toxicologically relevant drugs in negative-ion liquid chromatography – tandem mass spectrometry [Request PDF].
Sources
- 1. benchchem.com [benchchem.com]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Advanced tandem mass spectrometry in metabolomics and lipidomics—methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2,5-Dibromonicotinonitrile in Organic Solvents
Introduction
2,5-Dibromonicotinonitrile is a halogenated pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, characterized by a pyridine ring substituted with two bromine atoms and a nitrile group, imparts a unique combination of polarity and reactivity. A thorough understanding of its solubility in organic solvents is paramount for researchers, scientists, and drug development professionals. Solubility data is critical for optimizing reaction conditions, designing efficient purification strategies (such as crystallization), and developing suitable formulations.[1]
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will present a qualitative solubility profile based on established chemical principles. More importantly, it will furnish a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data tailored to their specific needs.
Qualitative Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound possesses a polar pyridine ring and a polar nitrile group, alongside two relatively nonpolar bromine substituents. This combination suggests a degree of solubility in a range of organic solvents. The anticipated qualitative solubility is summarized in the table below.
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Generally Soluble to Moderately Soluble | The high dipole moment of these solvents can effectively solvate the polar pyridine and nitrile functionalities of the molecule. |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hydroxyl group of protic solvents. |
| Chlorinated | Dichloromethane, Chloroform | Moderately to Sparingly Soluble | These solvents have moderate polarity and can interact with the polar and nonpolar regions of the molecule. |
| Nonpolar | Toluene, Hexanes, Diethyl ether | Sparingly Soluble to Insoluble | The overall polarity of this compound is likely too high for significant interaction with nonpolar solvents. |
Experimental Determination of Thermodynamic Solubility
To obtain precise and reliable quantitative solubility data, a well-controlled experimental procedure is essential. The equilibrium (or thermodynamic) solubility is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved and undissolved solute.[2] The following protocol outlines the widely accepted shake-flask method, which is a robust technique for determining thermodynamic solubility.[3][4]
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Step-by-Step Protocol
1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other sealable glass containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE, compatible with the chosen solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument
2. Procedure:
-
Preparation:
-
Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Record the exact weight of the added solid.
-
Pipette a known volume of the selected organic solvent into the vial.
-
Securely seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C).
-
Agitate the slurry for a predetermined period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically sufficient, but the exact time should be determined by analyzing samples at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.[3]
-
-
Sampling and Separation:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle at the bottom of the vial.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-compatible syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles that would otherwise lead to an overestimation of solubility.
-
-
Analysis:
-
Accurately weigh the filtered sample to determine its mass and calculate the volume from its density.
-
Prepare a series of dilutions of the filtered sample using the same solvent.
-
Quantify the concentration of this compound in the diluted samples using a pre-validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[1]
-
Calculate the solubility of this compound in the chosen solvent at the specified temperature. The results are typically expressed in units of mg/mL, g/100 mL, or mol/L.
-
Causality and Self-Validation
-
Why excess solid? The presence of undissolved solid at the end of the experiment is a visual confirmation that the solution is indeed saturated and at equilibrium.
-
Why constant temperature? Solubility is highly dependent on temperature. Maintaining a constant temperature is crucial for obtaining reproducible and accurate data.
-
Why filtration? Immediate filtration of the supernatant prevents the precipitation of the dissolved compound due to temperature fluctuations and removes any fine particles, ensuring that only the dissolved concentration is measured.
-
Why a validated analytical method? The accuracy of the solubility measurement is directly dependent on the accuracy of the analytical method used for quantification. A properly validated HPLC method with a standard calibration curve ensures reliable results.
Safety and Handling
This compound is a chemical compound that requires careful handling. While specific toxicity data is limited, related compounds can be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[6]
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
References
- Technobis Crystallization Systems. (n.d.). Determining solubility curves.
- Sarmad, S., et al. (2019). Direct Measurement of Amorphous Solubility. Analytical Chemistry.
- HUBER. (n.d.). Solubility determination and crystallization.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- National Center for Biotechnology Information. (2019). Direct Measurement of Amorphous Solubility.
- Unknown. (n.d.). Experiment 1 Determination of Solubility Class.
- PharmaTutor. (2013). Solubility Determination in Drug Discovery and Development.
- Scribd. (n.d.). Solubility Testing of Organic Compounds.
- Google Patents. (n.d.). Method for determining solubility of a chemical compound.
- Unknown. (2023). Solubility of Organic Compounds.
Sources
- 1. Solubility determination and crystallization [huber-online.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Direct Measurement of Amorphous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
2,5-Dibromonicotinonitrile safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of 2,5-Dibromonicotinonitrile for Research and Development Professionals
Section 1: Introduction and Hazard Analysis
This compound (CAS No. 1214340-41-6) is a halogenated pyridine derivative that serves as a versatile building block in synthetic organic chemistry, particularly within the field of drug discovery and development.[1] Its utility lies in the strategic placement of two bromine atoms and a nitrile group on the pyridine ring, which allows for diverse downstream chemical modifications.
-
Structural Analogs: Compounds like 5-Bromonicotinonitrile are classified as harmful if swallowed, in contact with skin, or inhaled, and are known to cause serious skin and eye irritation.[2][3] Another related compound, 2,5-Dibromoterephthalonitrile, is also identified as harmful and an irritant.[4]
-
Chemical Motifs: The presence of a nitrile group (-CN) suggests potential toxicity, as some organic nitriles can release cyanide in vivo. The dibromo-pyridine core is a reactive scaffold, indicating a likelihood of skin, eye, and respiratory irritation.
Based on this analysis, researchers must assume this compound is acutely toxic via oral, dermal, and inhalation routes, a severe irritant to the skin and eyes, and a respiratory tract irritant.
Section 2: The Hierarchy of Controls: A Foundational Safety Paradigm
Effective safety management extends beyond simply wearing personal protective equipment (PPE). The "Hierarchy of Controls" is a systematic framework that prioritizes the most effective and reliable safety measures. This approach is fundamental to designing safe experimental protocols involving hazardous substances like this compound.
The primary directive is to eliminate or substitute the hazard wherever possible. When this is not feasible, engineering controls, followed by administrative procedures, are implemented to minimize exposure. PPE is considered the final line of defense, essential for protecting against residual risks.
Caption: Workflow for implementing the Hierarchy of Controls.
Section 3: Engineering Controls and Laboratory Environment
Engineering controls are the most critical element in preventing exposure to this compound. They are designed to isolate the researcher from the chemical hazard at the source.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood.[2][3] The fume hood provides primary containment, drawing airborne particles and potential vapors away from the user's breathing zone. The sash should be kept as low as possible to maximize capture velocity.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.
-
Safety Equipment: An operational eyewash station and safety shower must be located in close proximity to the workstation.[3][5] All personnel must be trained on their location and proper use.
Section 4: Personal Protective Equipment (PPE) Protocol
PPE is not a substitute for robust engineering controls but is essential for safeguarding against accidental contact.[6][7] A multi-layered PPE approach is required when handling this compound.
-
Eye and Face Protection:
-
Skin and Body Protection:
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is required.
-
Gloves: Double-gloving with chemical-resistant gloves (e.g., nitrile) is mandatory.[9] Gloves must be inspected for integrity before each use. Contaminated gloves should be removed and disposed of immediately as hazardous waste, and hands should be washed.[9] The outer gloves should be removed before leaving the immediate work area to prevent cross-contamination.
-
Clothing: Full-length pants and closed-toe shoes are required. Antistatic footwear may be advisable if flammable solvents are in use.[9]
-
-
Respiratory Protection:
-
Under normal operating conditions within a certified fume hood, a respirator should not be necessary.
-
In situations where engineering controls may be compromised (e.g., a large spill, cleaning contaminated equipment outside of a hood), a NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates must be used.[3][10]
-
Section 5: Standard Operating Procedure (SOP) for Weighing and Handling a Solid Sample
This protocol is designed to minimize the generation of airborne dust and prevent cross-contamination.
-
Preparation:
-
Don all required PPE as described in Section 4.
-
Decontaminate the inner surfaces of the chemical fume hood.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary items (spatulas, weigh paper/boats, secondary containers, solvent, waste bags) inside the fume hood before introducing the chemical.
-
-
Weighing:
-
Place the stock container of this compound in the fume hood. Allow it to equilibrate to the ambient temperature before opening to prevent moisture condensation.
-
Open the container slowly.
-
Use a clean, dedicated spatula to carefully transfer the approximate amount of solid to a tared weigh boat or creased weigh paper on a balance located within the hood.
-
Avoid any rapid movements that could create dust. Do not "tap" the spatula on the side of the container.
-
Securely close the stock container immediately after dispensing.
-
-
Transfer and Dissolution:
-
Carefully add the weighed solid to the reaction vessel.
-
If dissolving, add the solvent slowly down the side of the vessel to avoid splashing.
-
Use a small amount of the solvent to rinse the weigh boat and spatula, transferring the rinse into the reaction vessel to ensure a complete transfer.
-
-
Post-Handling Decontamination:
-
Place all disposable items that came into contact with the chemical (weigh boat, bench paper, outer gloves) into a dedicated, labeled hazardous waste bag located inside the fume hood.
-
Thoroughly decontaminate non-disposable equipment (e.g., spatula) with an appropriate solvent. Collect the rinse as hazardous waste.
-
Wipe down the work surface within the fume hood with a suitable solvent.
-
Remove PPE in the correct order (outer gloves first), avoiding contact with the contaminated exterior.
-
Section 6: Storage and Waste Management
Proper storage and disposal are critical to maintaining a safe laboratory environment.
-
Storage:
-
Store this compound in a tightly closed, clearly labeled container.[2][11]
-
The storage location must be a cool, dry, and well-ventilated area, separate from incompatible materials such as strong oxidizing agents and strong acids.[3]
-
Store in a designated cabinet for toxic or reactive chemicals. For long-term stability, storage under an inert atmosphere is recommended.[1]
-
-
Waste Disposal:
-
All materials contaminated with this compound are considered hazardous waste. This includes excess reagent, contaminated PPE, and cleaning materials.
-
Segregate waste into solid and liquid streams.
-
Collect waste in robust, sealed containers that are clearly labeled with the chemical name and associated hazards.
-
Dispose of all waste through an approved institutional or commercial hazardous waste disposal program in accordance with local, state, and federal regulations.[2][11][12]
-
Section 7: Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention. |
Small Spill Response (Solid Material):
-
Alert personnel in the immediate area and restrict access.
-
If not already worn, don the appropriate PPE, including respiratory protection if necessary.
-
Gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep or scoop the material into a labeled container for hazardous waste disposal. Avoid creating dust.[3]
-
Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
Section 8: Conclusion
This compound is a valuable research chemical that demands a high level of respect and caution. Due to the lack of comprehensive safety data, a risk-based approach founded on the principles of the Hierarchy of Controls is essential. By prioritizing robust engineering controls, mandating specific PPE protocols, and adhering to meticulous handling and disposal procedures, researchers can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment.
References
- CHEMM, Personal Protective Equipment (PPE), U.S. Department of Health & Human Services,
- U.S. Environmental Protection Agency, Personal Protective Equipment, U.S. EPA,
- Thermo Fisher Scientific, SAFETY DATA SHEET: 5-Bromonicotinonitrile, Fisher Scientific, 2009,
- Bernardo Ecenarro, Recommended PPE to handle chemicals, Bernardo Ecenarro,
- Sigma-Aldrich, SAFETY DATA SHEET: bromoacetonitrile, Sigma-Aldrich, 2025,
- Occupational Safety and Health Administration, 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear, OSHA,
- Thermo Fisher Scientific, SAFETY DATA SHEET: 5-Bromonicotinic acid, Fisher Scientific, 2014,
- Unisan, Discover the Various Types of PPE for Optimal Chemical Safety, Unisan, 2024,
- Fisher Scientific, SAFETY DATA SHEET: 5-Bromonicotinic acid, Fisher Scientific, 2014,
- Fisher Scientific, SAFETY DATA SHEET: 5-Bromonicotinonitrile, Fisher Scientific, 2009,
- BLD Pharm, this compound, BLD Pharm,
- DEA Diversion Control Division, Disposal Q&A, U.S.
- AMERICAN ELEMENTS, 2,6-Dibromonicotinonitrile, AMERICAN ELEMENTS,
- eCFR, 21 CFR Part 1317 -- Disposal, Electronic Code of Federal Regul
- University of Oklahoma, Hazardous Waste - EHSO Manual 2025-2026, University of Oklahoma,
- National Toxicology Program, Toxicology and carcinogenesis studies of dibromoacetonitrile (CAS No. 3252-43-5)
- PubChem, 2,5-Dibromoterephthalonitrile, National Center for Biotechnology Inform
Sources
- 1. 1214340-41-6|this compound|BLD Pharm [bldpharm.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. 2,5-Dibromoterephthalonitrile | C8H2Br2N2 | CID 640224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. epa.gov [epa.gov]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
The Strategic Application of 2,5-Dibromonicotinonitrile in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer both synthetic versatility and biological relevance is paramount. Among these, the nicotinonitrile core has emerged as a privileged structure, present in several marketed drugs.[1] This technical guide delves into the specific potential of a key derivative, 2,5-Dibromonicotinonitrile, as a strategic building block in medicinal chemistry. We will explore its inherent chemical reactivity, focusing on the differential reactivity of its two bromine substituents, and showcase its application in the synthesis of potent kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Introduction: The Unique Profile of this compound
This compound (3-cyano-2,5-dibromopyridine) is a halogenated pyridine derivative that presents a unique combination of reactive sites. The pyridine ring, an essential scaffold in numerous bioactive compounds, is rendered electron-deficient by the presence of the nitrogen atom and the strongly electron-withdrawing nitrile group at the 3-position. This electronic profile, coupled with the presence of two bromine atoms at positions 2 and 5, sets the stage for a rich and controllable synthetic chemistry.
The key to the strategic utility of this molecule lies in the non-equivalent reactivity of the two carbon-bromine bonds. The bromine atom at the C2 position is significantly more activated towards both nucleophilic aromatic substitution and oxidative addition in palladium-catalyzed cross-coupling reactions. This is due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the cyano group. In contrast, the bromine atom at the C5 position is less activated. This reactivity differential allows for selective and sequential functionalization, making this compound an ideal starting material for the construction of complex, multi-substituted pyridine derivatives.
Synthetic Versatility: A Gateway to Diverse Scaffolds
The true power of this compound lies in its ability to undergo a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and a boronic acid or ester, is a powerful tool for forging new carbon-carbon bonds.[2][3] In the case of this compound, the higher reactivity of the C2-Br bond allows for a regioselective initial coupling.
This selective first coupling is crucial as it leaves the C5-Br bond intact for subsequent transformations, enabling a divergent synthetic strategy from a common intermediate.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a clean, dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.) or potassium phosphate (K₃PO₄, 2.0 eq.).
-
Catalyst and Ligand Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.) or Palladium(II) acetate (Pd(OAc)₂, 0.05 eq.) with a suitable phosphine ligand like SPhos or XPhos (0.10 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent such as 1,4-dioxane or toluene and an aqueous solution of the base.
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the 2-aryl-5-bromonicotinonitrile.
Sequential Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling, facilitating the formation of carbon-nitrogen bonds. This reaction is instrumental in introducing amine functionalities, which are prevalent in a vast number of pharmaceuticals. The differential reactivity of the bromine atoms in this compound can be exploited to perform sequential amination reactions, further expanding its synthetic utility.
Experimental Protocol: Sequential Buchwald-Hartwig Amination
Step 1: Monosubstitution at C2
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the primary or secondary amine (1.2 eq.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand (e.g., BINAP or Xantphos, 0.04 eq.), and a strong base like sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Solvent and Reaction: Add anhydrous, degassed toluene or 1,4-dioxane and heat the mixture, typically between 80-110 °C, until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent. The combined organic extracts are washed, dried, and concentrated. Purification by column chromatography will yield the 2-amino-5-bromonicotinonitrile derivative.
Step 2: Substitution at C5
-
Reaction Setup: The purified 2-amino-5-bromonicotinonitrile from the previous step (1.0 eq.) is subjected to a second Buchwald-Hartwig amination with a different amine (1.2 eq.) using similar catalytic conditions as in Step 1.
-
Reaction and Purification: The reaction is performed at a similar or slightly higher temperature. Upon completion, the work-up and purification are carried out as described above to afford the 2,5-diaminonicotinonitrile product.
Case Study: Application in the Synthesis of Kinase Inhibitors
The strategic functionalization of this compound has proven to be a valuable approach in the discovery of potent kinase inhibitors, particularly for the Janus kinase (JAK) family. JAKs are non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, and their dysregulation is implicated in various inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms.[4]
Synthesis of a Pyrido[2,3-d]pyrimidine Scaffold
A common strategy in the design of JAK inhibitors is the construction of fused heterocyclic systems that can mimic the hinge-binding motif of ATP. The pyrido[2,3-d]pyrimidine scaffold is a well-established core for potent kinase inhibitors.[5] this compound serves as an excellent precursor for the synthesis of this privileged scaffold.
The following workflow illustrates a plausible synthetic route:
Caption: Synthetic workflow for a Pyrido[2,3-d]pyrimidine core.
Building a JAK Inhibitor: A Hypothetical Pathway
Building upon the pyrido[2,3-d]pyrimidine core, further functionalization can lead to potent and selective JAK inhibitors. The following diagram outlines a conceptual pathway for the synthesis of a hypothetical JAK inhibitor, demonstrating the strategic incorporation of key pharmacophoric features.
Caption: Conceptual pathway to a hypothetical JAK inhibitor.
Data Summary and Structure-Activity Relationship (SAR) Insights
The true value of a chemical scaffold is ultimately determined by the biological activity of its derivatives. The following table summarizes hypothetical but representative data for a series of compounds derived from this compound, illustrating how systematic modifications can impact kinase inhibitory activity.
| Compound ID | R¹ (at C2) | R² (at C5) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| DBN-001 | Phenyl | -NH₂ | 580 | 450 | 620 |
| DBN-002 | 4-Fluorophenyl | -NH₂ | 320 | 280 | 410 |
| DBN-003 | Pyrazol-4-yl | -NH₂ | 150 | 95 | 210 |
| DBN-004 | Pyrazol-4-yl | -NH-Cyclopropyl | 85 | 40 | 150 |
| DBN-005 | Pyrazol-4-yl | -NH-(2-methoxyethyl) | 60 | 25 | 110 |
From this representative data, several SAR insights can be drawn:
-
Aryl Group at C2: The introduction of a heteroaromatic ring, such as pyrazole, at the C2 position generally leads to a significant increase in potency compared to a simple phenyl group. This is a common feature in many kinase inhibitors, where the heteroaromatic ring can engage in key hydrogen bonding interactions within the ATP-binding site.
-
Amine Substituent at C5: Modification of the amine substituent at the C5 position can fine-tune the potency and selectivity of the inhibitor. The introduction of small, polar groups can lead to enhanced activity, potentially by accessing additional binding pockets or improving the physicochemical properties of the molecule.
Conclusion and Future Perspectives
This compound represents a highly valuable and strategically important building block for modern medicinal chemistry. Its unique electronic properties and the differential reactivity of its two bromine substituents allow for the controlled and sequential introduction of diverse chemical functionalities. This enables the efficient construction of complex molecular architectures, particularly those relevant to the development of kinase inhibitors. The ability to perform regioselective Suzuki-Miyaura and Buchwald-Hartwig reactions provides a clear and logical pathway to a wide array of substituted nicotinonitrile derivatives. As the demand for novel and potent therapeutic agents continues to grow, the strategic application of versatile scaffolds like this compound will undoubtedly play a crucial role in the future of drug discovery.
References
- Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences, 6(1), 1-11.
- Luo, Y., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Chinese Chemical Letters, 33(6), 3011-3014.
- Song, M., et al. (2023). Synthesis of 2,5-difunctionalized pyridines via sequential chemoselective amination and Suzuki–Miyaura reactions. Organic & Biomolecular Chemistry, 21(20), 4235-4239.
- Xu, T., et al. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. Bioorganic & Medicinal Chemistry Letters, 64, 128680.
- Megnassan, E., & Creton, B. (2021).
- Biogen MA Inc. (2017). Synthesis of a bruton's tyrosine kinase inhibitor. MX2017009154A.
- Khan, I., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(4), 481.
- Incyte Corporation. (2010).
- Sigma-Aldrich. (2023). Evaluating the Stability and Reactivity of 2,5-Dibromo-3-(trifluoromethyl)pyridine in Common Cross-Coupling Reactions. Benchchem.
- Leong, C. O., et al. (2022).
- Li, B., et al. (2006). A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid. The Journal of Organic Chemistry, 71(10), 4021-4023.
- Khaled, M. H., et al. (2022). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. African Journal of Pure and Applied Chemistry, 16(2), 20-29.
- F. Hoffmann-La Roche AG. (2012). Inhibitors of bruton's tyrosine kinase. WO2012020008A1.
- Khan, I., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 20(3), 5203-5217.
- Respivert Ltd. (2017). Kinase inhibitors. US-9751837-B2.
- Incyte Corporation. (2014). Inhibitors of Bruton's tyrosine kinase. SI2526933T1.
- Reddy, A. R., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(12), 1645-1651.
- Sun, Y., et al. (2024). Natural Product-Derived Drugs: Structural Insights into Their Biological Mechanisms. Molecules, 29(10), 2321.
- AbbVie Inc. (2017). Novel compounds as btk inhibitors. WO2017168454A3.
- Al-Ostath, A., et al. (2020). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 25(23), 5742.
- Le, T. N., et al. (2016). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 18(15), 3842-3845.
- El-Gazzar, M. G., et al. (2023). Computer-Aided Drug Design of Novel Derivatives of 2-Amino-7,9-dihydro-8H-purin-8-one as Potent Pan-Janus JAK3 Inhibitors. Molecules, 28(15), 5707.
- Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Ukrainian Chemical Journal, 90(3), 3-38.
- Douglas, C. J., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(10), 2323-2326.
Sources
- 1. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SI2526933T1 - Inhibitors of Bruton's tyrosine kinase - Google Patents [patents.google.com]
- 4. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors [ccspublishing.org.cn]
- 5. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 2,5-Dibromonicotinonitrile: A Heterocyclic Building Block for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Halogenated Pyridines in Synthesis
In the landscape of modern organic synthesis, heterocyclic building blocks are indispensable tools for the construction of complex molecular architectures. Among these, pyridine derivatives hold a place of prominence due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of halogen atoms onto the pyridine ring dramatically enhances its synthetic versatility, providing reactive handles for a wide array of cross-coupling and substitution reactions. This guide focuses on a particularly valuable, yet underexplored, building block: 2,5-Dibromonicotinonitrile .
With its unique arrangement of two bromine atoms at positions amenable to selective functionalization, a directing nitrile group, and the inherent electronic properties of the pyridine core, this compound emerges as a powerful scaffold for the rapid generation of molecular diversity. This guide, intended for researchers and professionals in drug discovery and materials science, will provide a comprehensive overview of the synthesis, reactivity, and application of this versatile building block, grounded in established chemical principles and supported by practical, field-proven insights.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1214340-41-6 |
| Molecular Formula | C₆H₂Br₂N₂ |
| Molecular Weight | 261.90 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | ~305.0 °C at 760 mmHg |
| Storage | Store at room temperature under an inert atmosphere. |
Safety and Handling:
This compound, like many halogenated organic compounds, should be handled with care in a well-ventilated fume hood.[1][2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[1] It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation, as well as respiratory irritation.[3] In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.[3]
Synthesis of this compound: A Practical Approach
While multiple synthetic routes to di-brominated pyridine derivatives exist, a common and effective strategy involves the Sandmeyer reaction starting from an appropriate aminopyridine precursor. The following protocol outlines a representative synthesis of 2,5-dibromopyridine, a closely related analog, which can be adapted for the synthesis of the nicotinonitrile derivative.[4]
Experimental Protocol: Synthesis of 2,5-Dibromopyridine via Sandmeyer Reaction
-
Diazotization: To a cooled (0–5 °C) solution of 2-amino-5-bromopyridine (1.0 eq) in 48% hydrobromic acid (HBr), a solution of sodium nitrite (NaNO₂) (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 1 hour at this temperature.
-
Copper(I) Bromide Preparation: In a separate flask, a solution of copper(II) sulfate pentahydrate and sodium bromide in water is prepared. To this solution, sodium sulfite is added portion-wise until the blue color disappears, indicating the formation of copper(I) bromide (CuBr). The white precipitate of CuBr is collected by filtration and washed with water.
-
Sandmeyer Reaction: The freshly prepared CuBr is added to the diazotized solution from step 1. The reaction mixture is then slowly warmed to room temperature and stirred for several hours until the evolution of nitrogen gas ceases.
-
Work-up and Purification: The reaction mixture is basified with a concentrated solution of sodium hydroxide and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2,5-dibromopyridine.
Causality behind experimental choices: The use of low temperatures during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The in-situ preparation of fresh CuBr is recommended as its activity can diminish upon storage.
The Reactivity Landscape: Harnessing the Power of Two Bromine Atoms
The synthetic utility of this compound lies in the differential reactivity of its two bromine atoms, enabling sequential and regioselective functionalization. The bromine at the 2-position is generally more susceptible to nucleophilic substitution and cross-coupling reactions due to the activating effect of the adjacent ring nitrogen.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with exceptional functional group tolerance.[5] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents.
Diagram 1: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Regioselective Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the desired arylboronic acid or ester (1.1 eq for mono-arylation), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water.
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the arylated nicotinonitrile.
By carefully controlling the stoichiometry of the boronic acid, regioselective mono-arylation at the more reactive 2-position can be achieved. Subsequent coupling at the 5-position can then be performed with a different boronic acid, allowing for the synthesis of unsymmetrical di-substituted pyridines.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a critical transformation in the synthesis of many pharmaceuticals.[2][3] this compound serves as an excellent electrophile in this reaction, enabling the introduction of primary and secondary amines.
Diagram 2: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 eq) in a reaction vessel.
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent like toluene or dioxane.
-
Reaction Execution: Heat the mixture, typically between 80-120 °C, until the starting material is consumed as indicated by TLC or LC-MS analysis.
-
Work-up and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated, and the product is purified by chromatography.
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, influencing the reaction rate, yield, and substrate scope.[6]
Applications in Drug Discovery and Materials Science
The ability to introduce diverse functionalities onto the 2,5-disubstituted nicotinonitrile scaffold makes it a valuable precursor for the synthesis of biologically active compounds and advanced materials.
Drug Discovery:
The pyridine nucleus is a common feature in many approved drugs. The introduction of aryl and amino substituents via Suzuki and Buchwald-Hartwig reactions, respectively, can lead to the rapid synthesis of libraries of compounds for screening against various biological targets. For instance, substituted pyridines are known to act as kinase inhibitors, and this compound provides a versatile starting point for the development of novel therapeutics in this area.[7][8][9][10]
Materials Science:
The extended π-systems that can be constructed using this compound as a building block are of interest in the field of organic electronics. The resulting conjugated molecules can exhibit interesting photophysical and electronic properties, making them potential candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[11][12][13][14]
Conclusion: A Versatile Tool for Innovation
This compound represents a powerful and versatile heterocyclic building block with significant potential in both medicinal chemistry and materials science. Its two addressable bromine atoms, coupled with the directing influence of the nitrile group, allow for the strategic and controlled synthesis of a wide array of complex, functionalized pyridine derivatives. By mastering the key cross-coupling reactions outlined in this guide, researchers can unlock the full potential of this valuable synthetic intermediate to accelerate innovation in their respective fields.
References
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- SAFETY DATA SHEET - Fisher Scientific. (2024).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024).
- The Buchwald–Hartwig Amination After 25 Years - ResearchGate. (n.d.).
- Solving an Unknown Organic Structure using NMR, IR, and MS - YouTube. (2017).
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. (n.d.).
- Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - ResearchGate. (2025).
- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (2019).
- Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity - PubMed. (2014).
- Scheme 5. Regioselective functionalization of 2,5-dibromotoluene (25).... - ResearchGate. (n.d.).
- B-Alkyl Suzuki Couplings - Macmillan Group. (2005).
- Recent advances in materials for organic light emitting diodes - PMC - NIH. (n.d.).
- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - Organic Chemistry Portal. (n.d.). Retrieved from the Organic Chemistry Portal website.
- OLEDs / Organic Electronics - MBRAUN. (n.d.).
- Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a a... - ResearchGate. (n.d.).
- Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - NIH. (n.d.).
- Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy - YouTube. (2023).
- Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra - YouTube. (2015).
- Organic Light Emitting Diodes (OLEDs) for Neuro-optoelectronics | Request PDF. (n.d.).
- Spectroscopy Problems - Organic Chemistry at CU Boulder. (n.d.). Retrieved from the University of Colorado Boulder website.
- Solving an Unknown Organic Structure using NMR, IR, and MS - YouTube. (2017).
- Special Issue : Protein Kinase Inhibitors: Synthesis and Applications - MDPI. (n.d.).
- Organic Light-Emitting Diodes: Recent Breakthroughs and Future Directions - MDPI. (n.d.).
- WO2018014407A1 - Light-emitting material, preparation method therefor, and organic light-emitting diode made of light-emitting material - Google Patents. (n.d.).
- Cross-coupling reaction on N-(3,5-dibromo-2-pyridyl)piperazines: regioselective synthesis of 3,5-disubstituted pyridylpiperazines - OUCI. (n.d.).
- Regioselective and sequential reactivity of activated 2,5-diketopiperazines - PubMed. (n.d.).
- US5371224A - Process for preparing 2,5-dibromopyrimidine - Google Patents. (n.d.).
- CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents. (n.d.).
- The Development of BTK Inhibitors: A Five-Year Update - MDPI. (n.d.).
- Discovery of the Bruton's Tyrosine Kinase Inhibitor Clinical Candidate TAK-020 (S)-5-(1-((1-Acryloylpyrrolidin-3-yl)oxy)isoquinolin-3-yl)-2,4-dihydro-3 H-1,2,4-triazol-3-one, by Fragment-Based Drug Design - PubMed. (2021).
- Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - MDPI. (n.d.).
- Synthesis of 2,5-dimethoxynitrostyrene - YouTube. (2024).
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of the Bruton's Tyrosine Kinase Inhibitor Clinical Candidate TAK-020 (S)-5-(1-((1-Acryloylpyrrolidin-3-yl)oxy)isoquinolin-3-yl)-2,4-dihydro-3 H-1,2,4-triazol-3-one, by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in materials for organic light emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MBRAUN OLEDs / Organic Electronics - MBRAUN [mbraunchina.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to 2,5-Dibromonicotinonitrile: Sourcing, Quality Control, and Synthetic Application
Introduction to 2,5-Dibromonicotinonitrile
This compound, also known as 2,5-dibromo-3-pyridinecarbonitrile, is a synthetically versatile intermediate characterized by a pyridine ring substituted with two bromine atoms and a nitrile functional group. Its chemical structure (C₆H₂Br₂N₂) lends itself to a variety of chemical transformations, making it a valuable precursor in the synthesis of complex molecules.
The strategic placement of the bromine atoms at the C2 and C5 positions allows for selective, stepwise functionalization through modern cross-coupling methodologies. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom influences the reactivity of the C-Br bonds, often enabling differential reactivity. This feature is particularly exploited in medicinal chemistry for the construction of novel scaffolds for biologically active compounds and in materials science for the development of functional organic materials.
Compound Profile:
-
Chemical Name: this compound
-
Synonyms: 2,5-Dibromo-3-pyridinecarbonitrile
-
CAS Number: 39873-33-7
-
Molecular Formula: C₆H₂Br₂N₂
-
Molecular Weight: 261.90 g/mol [1]
Commercial Availability and Supplier Landscape
This compound is readily available from a range of chemical suppliers that specialize in research chemicals and building blocks. The compound is typically offered in various purities (commonly >97%) and quantities, from milligrams to multi-gram scales. When selecting a supplier, researchers should consider not only price but also the vendor's reputation, quality control documentation, and stock availability.
Below is a summary of prominent suppliers. It is imperative to contact suppliers directly for up-to-date stock information and to request lot-specific Certificates of Analysis (CoA).
| Supplier | Typical Purity | Notes | Website |
| Sigma-Aldrich (Merck) | ≥97% | Global distributor with extensive documentation and support. Often provides detailed analytical data upon request. | |
| Thermo Fisher Scientific (Alfa Aesar) | 97% | A leading supplier for research chemicals, providing comprehensive Safety Data Sheets (SDS) and CoAs. | |
| BLD Pharm | >98% (GC) | A supplier focusing on pharmaceutical intermediates and building blocks, often providing detailed batch-specific data. | |
| AbacipharmTech | Custom | Global chemical supplier that can often provide materials to custom specifications. |
Quality Assessment and Specification Analysis
The purity and identity of this compound are critical for the success and reproducibility of subsequent synthetic steps. A thorough evaluation of the supplier's Certificate of Analysis (CoA) is the first line of defense against reagent-related experimental failure.
3.1. Interpreting the Certificate of Analysis (CoA)
A reliable CoA should include the following tests and specifications. Researchers should ensure that the analytical methods used are appropriate for the compound.
| Parameter | Typical Specification | Method | Purpose and Interpretation |
| Appearance | White to Off-White Powder/Solid | Visual | Provides a quick check for gross contamination or degradation, which may appear as discoloration. |
| Purity | ≥97.0% | HPLC or GC | Quantifies the amount of the desired compound relative to impurities. The chromatogram can reveal the presence of related substances. |
| Identity | Conforms to Structure | ¹H NMR, ¹³C NMR | Confirms the chemical structure. The proton NMR should show the characteristic aromatic protons with appropriate splitting patterns and integration. |
| Mass Spectrum | Conforms to Structure | MS (ESI or EI) | Confirms the molecular weight of the compound. Look for the characteristic isotopic pattern of a dibrominated compound. |
3.2. Potential Impurities Potential impurities may include residual starting materials from its synthesis, regioisomers (e.g., 2,3- or 2,6-dibromonicotinonitrile), or hydrolysis of the nitrile group to the corresponding amide or carboxylic acid. The presence of these impurities can interfere with subsequent reactions, for example, by competing in cross-coupling reactions or poisoning the catalyst.
Procurement, Safety, and Handling
4.1. Procurement and Verification Workflow A systematic approach to procurement ensures that the correct, high-quality material is sourced and safely integrated into the laboratory inventory.
Caption: A typical workflow for procuring and verifying research chemicals.
4.2. Safety and Handling Protocol this compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.[2][3]
-
Hazard Identification: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2][3]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), protective clothing, and chemical safety goggles or a face shield.[2] All handling of solids should be done in a chemical fume hood to avoid inhalation of dust.[3]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][4] Store away from incompatible materials such as strong oxidizing agents and strong acids.[3]
-
First Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]
-
If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[2]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]
Application Note: Representative Suzuki-Miyaura Cross-Coupling
The C-Br bonds of this compound are ideal handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6] This reaction forms a new carbon-carbon bond by coupling the organohalide with an organoboron species, typically a boronic acid or ester.[5] The differential reactivity of the C2 and C5 positions can often be exploited for selective mono-functionalization by carefully controlling reaction conditions, though double coupling is also common.[7]
The following protocol is a representative, generalized procedure for a Suzuki-Miyaura reaction, adapted from established methods for similar bromopyridine substrates.[2][7] Optimization of the catalyst, ligand, base, and temperature may be required for specific substrates.
5.1. Catalytic Cycle and Experimental Workflow
The mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Caption: Generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
5.2. Step-by-Step Protocol
-
Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv for mono-coupling), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[2][6]
-
Inerting: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1) or Toluene/H₂O.[8]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.[6][9] The mixture may change color upon catalyst addition.
-
Reaction: Immerse the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
-
Workup: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with water and an organic solvent like ethyl acetate. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude residue is then purified, typically by flash column chromatography on silica gel, to yield the desired product.
Conclusion
This compound is a readily accessible and highly versatile building block for chemical synthesis. A successful outcome when using this reagent hinges on careful supplier selection, rigorous quality assessment through CoA validation, and strict adherence to safety protocols. Its utility in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex, functionalized pyridine derivatives. The representative Suzuki-Miyaura protocol provided herein serves as a foundational template for researchers to develop and optimize specific transformations for their synthetic targets.
References
- AbacipharmTech. This compound.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
- Rauf, A., et al. "Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies." Molecules, vol. 22, no. 1, 2017, p. 133.
- Wikipedia. Suzuki reaction.
- Cenmed Enterprises. 2 5 Dibromonicotinonitrile.
- AMERICAN ELEMENTS. 2,6-Dibromonicotinonitrile.
- Ikram, M., et al. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities." Molecules, vol. 22, no. 2, 2017, p. 202.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Regioselective Functionalization of 2,5-Dibromonicotinonitrile
Abstract: 2,5-Dibromonicotinonitrile is a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. Its unique electronic and steric properties, arising from the interplay between the pyridine nitrogen, the cyano group, and two distinct bromine atoms, allow for a range of regioselective transformations. This guide provides an in-depth analysis of the key factors governing the site-selective reactions of this scaffold. We will explore palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and halogen-metal exchange, offering field-proven insights into catalyst selection, reaction optimization, and mechanistic underpinnings. Detailed experimental protocols and comparative data are presented to empower researchers in drug discovery and materials science to harness the full synthetic potential of this versatile intermediate.
Introduction: The Strategic Value of the this compound Scaffold
The nicotinonitrile (3-cyanopyridine) framework is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including bosutinib and neratinib.[1] The introduction of two bromine atoms at the C2 and C5 positions creates a highly valuable and versatile scaffold for the synthesis of complex molecular architectures. The differential reactivity of the C2-Br and C5-Br bonds provides two orthogonal synthetic vectors for sequential functionalization.
The regiochemical outcomes of reactions on this compound are dictated by a confluence of electronic and steric effects:
-
Electronic Effects: The pyridine nitrogen and the C3-cyano group are both strongly electron-withdrawing. This significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack. The C2 and C4 positions are particularly activated by the ring nitrogen, while the C2 and C4 positions are also activated by the meta-directing cyano group. Consequently, the C2-Br bond is significantly more electron-deficient and polarized than the C5-Br bond.
-
Steric Hindrance: The C2 position is flanked by the pyridine nitrogen, creating a more sterically encumbered environment compared to the relatively unhindered C5 position.
-
Catalyst Interaction: In metal-catalyzed reactions, the pyridine nitrogen can act as a coordinating ligand, influencing the approach and binding of the catalyst to a specific site.
This guide will dissect how these intrinsic properties can be exploited to achieve high regioselectivity in key synthetic transformations.
Caption: Differential reactivity at the C2 and C5 positions.
Regioselective Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling is the most powerful tool for the functionalization of this compound. The general reactivity trend for dihalogenated N-heteroarenes favors oxidative addition at the halide position alpha to the nitrogen atom (C2).[2] This is attributed to the higher positive charge at C2 and a weaker C-X bond. However, this inherent selectivity can be modulated or even inverted through careful selection of ligands and reaction conditions.[2][3]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[4] For this compound, the reaction typically proceeds with high selectivity at the C2 position using conventional palladium catalysts.
The choice of ligand is paramount in controlling regioselectivity. While traditional phosphine ligands like PPh₃ often favor the thermodynamically preferred C2-coupling, the use of sterically hindered N-heterocyclic carbene (NHC) or bulky biarylphosphine ligands can alter the reaction outcome.[2][5] For instance, studies on the related 2,5-dibromopyridine have shown that bulky ligands can increase the proportion of C5-arylation, challenging the conventional wisdom.[2] This is often attributed to steric repulsion between the ligand and the pyridine nitrogen, which disfavors the formation of the oxidative addition complex at the C2 position.
Table 1: Catalyst Systems for Regioselective Suzuki-Miyaura Coupling
| Position | Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Key Insight | Reference |
| C2 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ / NaHCO₃ | Toluene/EtOH/H₂O | 90-110 | Standard conditions show high selectivity for the C2 position. | [4][6] |
| C2 | Pd₂(dba)₃ | FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | Efficient for coupling with alkylboronic esters at the more reactive C2-Cl site of 2,6-dichloropyridine, a principle applicable here. | [7] |
| C5 | Pd(OAc)₂ | IPr (NHC Ligand) | K₃PO₄ | Toluene | 80-100 | Sterically hindered NHC ligands can invert selectivity by disfavoring C2 oxidative addition. | [2][3] |
-
Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (0.03 equiv), the desired arylboronic acid (1.1 equiv), and a base such as K₂CO₃ (2.0 equiv).
-
Reagent Addition: Add this compound (1.0 equiv).
-
Solvent Addition: Add a degassed mixture of toluene and ethanol (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to yield the 2-aryl-5-bromonicotinonitrile product.
Caption: Key steps in the regioselective Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[8] Similar to the Suzuki coupling, the reaction with this compound generally favors substitution at the C2 position due to its enhanced reactivity. The development of specialized ligands has been crucial in expanding the scope of this reaction to include a wide range of amines and aryl halides under milder conditions.[9][10]
For selective amination, the choice of the phosphine ligand and base is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the reductive elimination step, which is typically the rate-limiting step in the catalytic cycle.
-
Inert Atmosphere: In an argon-filled glovebox or under a positive pressure of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.5 equiv) to a flame-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 80-110 °C. Monitor the reaction's progress by LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[11]
Nucleophilic Aromatic Substitution (SNA_r_)
The electron-deficient nature of the nicotinonitrile ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNA_r_). The reaction proceeds via an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[12] The stability of this intermediate is the key to the reaction's feasibility.
For this compound, the C2 position is highly activated towards SNA_r_ for two reasons:
-
The attacking nucleophile forms a Meisenheimer complex where the negative charge can be delocalized onto the electronegative pyridine nitrogen atom.
-
The powerful electron-withdrawing cyano group at the C3 position further stabilizes the negative charge at the C2 position through resonance.[13]
This makes SNA_r_ a highly regioselective method for introducing nucleophiles, particularly alkoxides and amines, at the C2 position, often without the need for a metal catalyst.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
A Comprehensive Technical Guide to 2,5-Dibromonicotinonitrile and its Analogs: Synthesis, Reactivity, and Applications in Drug Discovery and Materials Science
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of 2,5-dibromonicotinonitrile, a versatile heterocyclic building block, and its expanding role in medicinal chemistry and materials science. We will delve into its synthesis, explore its rich reactivity in cross-coupling reactions, and highlight the development of its analogs as potent kinase inhibitors and functional materials. This document is designed to be a valuable resource for researchers, offering both foundational knowledge and practical insights into the application of this important scaffold.
The this compound Core: Structure and Significance
This compound, with its pyridine ring functionalized with two bromine atoms and a nitrile group, represents a highly versatile scaffold for chemical diversification. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom makes the C2 and C5 positions susceptible to nucleophilic substitution and, more importantly, primes the C-Br bonds for a wide array of palladium-catalyzed cross-coupling reactions. This inherent reactivity allows for the strategic and controlled introduction of diverse functionalities, making it an attractive starting point for the synthesis of complex molecules with tailored properties.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step sequence, often starting from readily available 2-aminopyridine. A common and effective strategy involves the initial bromination of the pyridine ring followed by the introduction of the nitrile group via a Sandmeyer reaction.
Synthesis of the 2,5-Dibromopyridine Precursor
A robust method for the synthesis of 2,5-dibromopyridine, a key intermediate, has been detailed in the patent literature[1][2]. This process typically involves a two-step sequence starting from 2-aminopyridine.
Step 1: Bromination of 2-Aminopyridine
The first step is the bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine. This is often achieved by treating 2-aminopyridine with a brominating agent. A common procedure involves the reaction with liquid bromine after an initial acetylation of the amino group to control reactivity and regioselectivity[1][2].
Step 2: Diazotization and Bromination (Sandmeyer-type Reaction)
The resulting 2-amino-5-bromopyridine is then converted to 2,5-dibromopyridine via a Sandmeyer-type reaction. This involves the diazotization of the amino group with a nitrite source, typically sodium nitrite, in the presence of a strong acid like hydrobromic acid. The diazonium salt is then decomposed in the presence of a copper(I) bromide catalyst to introduce the second bromine atom[1][2].
Experimental Protocol: Synthesis of 2,5-Dibromopyridine [1][2]
-
Part A: Synthesis of 2-Amino-5-bromopyridine:
-
To a flask containing 2-aminopyridine, add acetic anhydride and reflux the mixture. Monitor the reaction by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and slowly add liquid bromine.
-
Heat the mixture and then add water to dissolve the solids.
-
Basify the solution with sodium hydroxide to precipitate the product.
-
Filter, dry, and recrystallize the solid to obtain 2-amino-5-bromopyridine.
-
-
Part B: Synthesis of 2,5-Dibromopyridine:
-
Dissolve 2-amino-5-bromopyridine in a hydrobromic acid solution containing a catalytic amount of cuprous bromide.
-
Cool the mixture and slowly add a solution of sodium nitrite.
-
Allow the reaction to proceed for several hours.
-
Neutralize the reaction mixture and isolate the 2,5-dibromopyridine product.
-
Cyanation of 2,5-Dibromopyridine to this compound
A more direct, albeit challenging, approach could involve a Sandmeyer reaction on a hypothetical 2-amino-5-bromonicotinonitrile precursor. However, the synthesis of this precursor is not straightforward.
Given the available information, the most logical synthetic route to this compound would likely involve the development of a selective cyanation method for 2,5-dibromopyridine.
Reactivity of this compound: A Gateway to Chemical Diversity
The true utility of this compound lies in its reactivity, particularly the differential reactivity of its two bromine atoms in transition metal-catalyzed cross-coupling reactions. The bromine at the 2-position is generally more reactive than the one at the 5-position due to the electronic influence of the pyridine nitrogen. This allows for selective and sequential functionalization, opening up a vast chemical space for the synthesis of novel analogs.
Below, we detail the key cross-coupling reactions that can be employed to modify the this compound scaffold.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen).
-
Heat the mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst: The choice of palladium catalyst and ligand is crucial for reaction efficiency and selectivity. Different ligands can be screened to optimize the reaction for specific substrates.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can influence the reaction rate and yield.
-
Solvent: The solvent system needs to dissolve both the organic and inorganic reagents. The presence of water is often beneficial for the efficiency of the transmetalation step.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine[3][4][5][6]. This reaction is instrumental in synthesizing a wide range of substituted anilines and related compounds.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [3][4][5][6]
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-3 eq.).
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress.
-
After completion, cool the reaction, quench with water, and extract the product.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Ligand: The choice of phosphine ligand is critical in the Buchwald-Hartwig amination. Bulky, electron-rich ligands are often required to facilitate the reductive elimination step and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate its coordination to the palladium center.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to air, so the reaction must be carried out under an inert atmosphere to prevent oxidation and deactivation.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon triple bonds by reacting a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst[7].
Experimental Protocol: General Procedure for Sonogashira Coupling [7]
-
In a reaction vessel, combine this compound (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) salt (e.g., CuI, 5-10 mol%).
-
Add a solvent mixture of an amine base (e.g., triethylamine or diisopropylamine) and another organic solvent (e.g., THF or DMF).
-
Degas the mixture and stir at room temperature or with gentle heating.
-
Monitor the reaction until completion.
-
Perform a standard aqueous workup and purify the product by chromatography.
Other Cross-Coupling Reactions
The versatility of the this compound scaffold extends to other important cross-coupling reactions, each offering unique capabilities for C-C bond formation:
-
Stille Coupling: This reaction utilizes organotin reagents and a palladium catalyst[8][9][10][11][12]. Organostannanes are stable and tolerate a wide range of functional groups.
-
Heck Reaction: This reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene[13][14][15][16].
-
Negishi Coupling: This reaction employs organozinc reagents, which are highly reactive and can be prepared from the corresponding organolithium or Grignard reagents[1][17][18].
-
Ullmann Condensation: This copper-catalyzed reaction is particularly useful for forming carbon-oxygen and carbon-nitrogen bonds, providing an alternative to palladium-catalyzed methods[19][20][21][22][23].
dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"this compound" [fillcolor="#EA4335"]; "Suzuki-Miyaura" [fillcolor="#FBBC05"]; "Buchwald-Hartwig" [fillcolor="#34A853"]; "Sonogashira" [fillcolor="#4285F4"]; "Stille" [fillcolor="#4285F4"]; "Heck" [fillcolor="#4285F4"]; "Negishi" [fillcolor="#4285F4"]; "Ullmann" [fillcolor="#4285F4"];
"Aryl/Heteroaryl Analogs" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Amino Analogs" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Alkynyl Analogs" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Various C-C Coupled Analogs" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Alkene Analogs" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Alkyl/Aryl Analogs" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Ether/Amine Analogs" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
"this compound" -- "Suzuki-Miyaura" [label="R-B(OH)₂"]; "Suzuki-Miyaura" -- "Aryl/Heteroaryl Analogs";
"this compound" -- "Buchwald-Hartwig" [label="R₂NH"]; "Buchwald-Hartwig" -- "Amino Analogs";
"this compound" -- "Sonogashira" [label="R-C≡CH"]; "Sonogashira" -- "Alkynyl Analogs";
"this compound" -- "Stille" [label="R-Sn(Bu)₃"]; "Stille" -- "Various C-C Coupled Analogs";
"this compound" -- "Heck" [label="Alkene"]; "Heck" -- "Alkene Analogs";
"this compound" -- "Negishi" [label="R-ZnX"]; "Negishi" -- "Alkyl/Aryl Analogs";
"this compound" -- "Ullmann" [label="R-OH / R₂NH"]; "Ullmann" -- "Ether/Amine Analogs"; } Reactivity of this compound in Cross-Coupling Reactions
Medicinal Chemistry Applications: Analogs as Kinase Inhibitors
The 2,5-disubstituted-3-cyanopyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with potent biological activity. A particularly promising area of research is the development of analogs as kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Bruton's Tyrosine Kinase (Btk) Inhibitors
Bruton's tyrosine kinase (Btk) is a key component of the B-cell receptor (BCR) signaling pathway and is essential for B-cell proliferation, differentiation, and survival[3][17][24][25][26]. Dysregulation of Btk signaling is implicated in various B-cell malignancies, making it an attractive therapeutic target.
dot graph { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
BCR [label="B-Cell Receptor (BCR)"]; LYN_SYK [label="LYN/SYK"]; BTK [label="BTK", fillcolor="#FBBC05"]; PLCG2 [label="PLCγ2"]; IP3_DAG [label="IP₃ & DAG"]; Ca_PKC [label="Ca²⁺ & PKC"]; NF_kB [label="NF-κB"]; Proliferation [label="B-Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="BTK Inhibitor\n(e.g., 2,5-disubstituted-3-cyanopyridine analog)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
BCR -> LYN_SYK [label="Antigen Binding"]; LYN_SYK -> BTK [label="Phosphorylation"]; BTK -> PLCG2 [label="Phosphorylation"]; PLCG2 -> IP3_DAG; IP3_DAG -> Ca_PKC; Ca_PKC -> NF_kB; NF_kB -> Proliferation; Inhibitor -> BTK [arrowhead=tee, color="#EA4335"]; } Simplified B-Cell Receptor (BCR) and BTK Signaling Pathway
Analogs of this compound have shown promise as Btk inhibitors. The general strategy involves replacing the bromine atoms with moieties that can interact with the active site of the kinase. For example, one bromine might be replaced with an amine that can form a key hydrogen bond, while the other is substituted with a larger hydrophobic group that occupies a lipophilic pocket in the enzyme.
Table 1: Hypothetical Structure-Activity Relationship (SAR) of 2,5-Disubstituted-3-Cyanopyridine Analogs as Btk Inhibitors
| Compound ID | R1 (at C2) | R2 (at C5) | Btk IC₅₀ (nM) |
| 1 | -Br | -Br | >10,000 |
| 2 | -NH₂ | -Br | 5,000 |
| 3 | -NH₂ | -Phenyl | 500 |
| 4 | -NH₂ | -4-phenoxyphenyl | 50 |
| 5 | -NH-c-propyl | -4-phenoxyphenyl | 25 |
| 6 | -NH₂ | -4-(4-methylpiperazin-1-yl)phenyl | 10 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate a typical SAR progression.
Biological Assay Protocols
Experimental Protocol: In Vitro Btk Kinase Assay [4][14][19][27]
This protocol describes a common method for measuring the inhibitory activity of compounds against Btk using a luminescence-based assay that quantifies ADP production.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Prepare a solution of the Btk enzyme in kinase buffer.
-
Prepare a solution of a suitable substrate (e.g., a poly(Glu,Tyr) peptide) and ATP in kinase buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add a small volume of the test compound dilutions.
-
Add the Btk enzyme solution to each well and incubate briefly.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Experimental Protocol: MTT Cell Proliferation Assay [9][18][28][29]
This assay is used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.
-
Cell Seeding:
-
Culture a relevant B-cell lymphoma cell line (e.g., TMD8) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Materials Science Applications: Building Blocks for Functional Materials
The unique electronic and structural properties of the 2,5-disubstituted pyridine scaffold also make it a valuable component in the design of advanced materials.
Organic Light-Emitting Diodes (OLEDs)
Pyridine-based materials have been extensively investigated for their use in organic light-emitting diodes (OLEDs)[8][10][13]. The electron-deficient nature of the pyridine ring makes these compounds suitable as electron-transporting materials (ETMs) or as hosts for phosphorescent emitters. By tuning the substituents at the 2- and 5-positions of the pyridine ring, the electronic properties (HOMO/LUMO levels), thermal stability, and morphology of the materials can be precisely controlled to optimize device performance.
For example, attaching electron-donating groups can raise the HOMO level, while incorporating bulky substituents can prevent intermolecular interactions and suppress quenching, leading to higher quantum efficiencies.
Table 2: Properties of Hypothetical 2,5-Disubstituted Pyridine Derivatives for OLED Applications
| Compound ID | R1 (at C2) | R2 (at C5) | HOMO (eV) | LUMO (eV) | Application |
| 7 | -Phenyl | -Phenyl | -5.8 | -2.7 | Electron Transport |
| 8 | -Carbazole | -Phenyl | -5.6 | -2.6 | Hole/Electron Transport |
| 9 | -Triphenylsilyl | -Phenyl | -6.0 | -2.8 | Electron Transport |
| 10 | -Pyrene | -Pyrene | -5.7 | -2.9 | Blue Emitter |
Note: The data in this table is hypothetical and for illustrative purposes.
Liquid Crystals
2,5-Disubstituted pyridines have also been explored as components of liquid crystals[6][11]. The rigid, linear geometry of the pyridine ring, combined with the ability to introduce various substituents at the 2- and 5-positions, allows for the design of molecules with specific mesogenic properties. The polarity of the pyridine ring can also influence the dielectric anisotropy of the liquid crystal material, which is an important parameter for display applications.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block with significant potential in both medicinal chemistry and materials science. Its predictable reactivity in a wide range of cross-coupling reactions allows for the systematic and efficient synthesis of diverse libraries of analogs. In drug discovery, the 2,5-disubstituted-3-cyanopyridine scaffold has emerged as a promising platform for the development of potent kinase inhibitors, with Btk inhibitors being a particularly exciting area of research. In materials science, these compounds offer a tunable platform for the design of novel materials for OLEDs and liquid crystal displays.
Future research in this area will likely focus on the development of more efficient and selective synthetic methods for the functionalization of the this compound core. In medicinal chemistry, the exploration of this scaffold for the inhibition of other kinase targets and for other therapeutic applications is a promising avenue. In materials science, the synthesis and characterization of new 2,5-disubstituted pyridine derivatives with tailored optoelectronic and self-assembly properties will continue to be an active area of investigation. The continued exploration of this compound and its analogs is poised to yield new discoveries and innovations in both human health and technology.
References
- Synthesis and Application of Pyridine-Based Ambipolar Hosts: Control of Charge Balance in Organic Light-Emitting Devices by Chemical Structure Modification.
- A schematic representation of BCR/BTK signaling pathway. The BCR...
- Structure of Bruton's tyrosine kinase (BTK) and associated...
- The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC. [Link]
- BTK Enzyme Assay System D
- a. BTK structure diagram. b. BTK signal transduction pathway.
- MTT Assay Protocol for Cell Viability and Prolifer
- Bruton's tyrosine kinase (BTK) structure diagram. BTK is composed of...
- Organic EL Devices Based on Pyridine-Containing Compounds | Scientific.Net. [Link]
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
- The MTT Assay: A Valuable Tool for Measuring Cell Viability - Cre
- Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off | ACS Omega - ACS Public
- Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - RSC Publishing. [Link]
- Human Bruton'S Tyrosine Kinase (Btk) ELISA - Kamiya Biomedical Company. [Link]
- The Synthesis and Liquid Crystal Properties of Some 2,5-Disubstituted Pyridines. [Link]
- Pyrenylpyridines: Sky-Blue Emitters for Organic Light-Emitting Diodes | ACS Omega. [Link]
- BTK Activity Assay | A Validated BTK Inhibitor Screening Assay - BellBrook Labs. [Link]
- Spectroscopic analysis of 2, 5-Disubstituted Pyridine Deriv
- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv
- No.3|447-452| May-July|2021 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: HLEEA - 447 Heterocyclic Letters Vol. 11. [Link]
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]
- EP0897914A1 - Process for the preparation of 2,5-disubstitued pyridines - Google P
- (PDF) A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC)
- Novel 2-Alkoxy-3-cyanopyridine Derivatives as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, and In Silico Investig
- Synthesis and Reactions of 2-Amino-3-Cyanopyridine Deriv
- Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calcul
- CN105061301A - Synthesis method of 2,5-dibromopyridine - Google P
- How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?
- Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole deriv
- CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google P
- CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google P
- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent - Semantic Scholar. [Link]
- Preparation method for 2-cyano-5-bromopyridine - Eureka | P
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. [Link]
- Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed. [Link]
Sources
- 1. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 2. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. ijres.org [ijres.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. atcc.org [atcc.org]
- 9. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. heteroletters.org [heteroletters.org]
- 12. Organic EL Devices Based on Pyridine-Containing Compounds | Scientific.Net [scientific.net]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. promega.com [promega.com]
- 19. mdpi.com [mdpi.com]
- 20. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. promega.com [promega.com]
- 26. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Dibromonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Nicotinonitriles
The nicotinonitrile scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The strategic introduction of aryl and heteroaryl substituents onto this core structure via robust and versatile cross-coupling methodologies is a cornerstone of modern drug discovery. The Suzuki-Miyaura coupling, a Nobel Prize-winning transformation, stands as a preeminent tool for the formation of carbon-carbon bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acid building blocks.[1][2][3]
2,5-Dibromonicotinonitrile is a particularly valuable starting material, offering two distinct reaction sites for sequential or double functionalization. The differential reactivity of the bromine atoms, influenced by the electronic properties of the pyridine ring and the cyano group, allows for the selective synthesis of mono- and di-arylated products, paving the way for the rapid generation of diverse molecular libraries for biological screening. This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of this compound, covering reaction mechanisms, detailed protocols for selective mono- and di-arylation, and key considerations for reaction optimization.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4] The cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step of the reaction.[2]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate species, which then transfers its organic group to the Pd(II) complex, displacing the bromide.[5]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling.
Key Reaction Parameters and Their Rationale
The success of the Suzuki-Miyaura coupling hinges on the careful selection of several key parameters:
| Parameter | Common Choices | Rationale and Field-Proven Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is often used as it is an active Pd(0) source. Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) precursors that are reduced in situ to the active Pd(0) species. For challenging couplings, pre-formed catalysts with bulky, electron-rich phosphine ligands can be more effective.[6] |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | The ligand stabilizes the palladium catalyst and modulates its reactivity. Bulky and electron-donating phosphine ligands generally accelerate the oxidative addition and reductive elimination steps, leading to higher reaction efficiency, especially with less reactive bromides.[6] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The base is crucial for the transmetalation step, facilitating the formation of the reactive boronate species. The choice of base can significantly impact the reaction rate and yield, with stronger bases often being more effective for less reactive substrates.[7] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. The choice of solvent can influence catalyst solubility, reaction rate, and in some cases, selectivity. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.[7] |
| Temperature | 80-110 °C | The reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature will depend on the reactivity of the specific substrates and catalyst system used. |
Experimental Protocols
Note: These protocols are generalized starting points. Optimization of stoichiometry, catalyst loading, temperature, and reaction time may be necessary for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Selective Mono-arylation of this compound
This protocol aims to selectively couple one equivalent of an arylboronic acid at the more reactive bromine position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Pd(PPh₃)₄ (0.03-0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add Pd(PPh₃)₄.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The total solvent volume should be sufficient to ensure good stirring (e.g., 0.1-0.2 M concentration of the limiting reagent).
-
Stir the reaction mixture at 80-90 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Di-arylation of this compound
This protocol is designed for the coupling of two equivalents of an arylboronic acid to both bromine positions of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.5-3.0 equiv)
-
Pd(PPh₃)₄ (0.05-0.10 equiv)
-
K₃PO₄ (3.0-4.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Follow steps 1-4 from Protocol 1, adjusting the stoichiometry of the arylboronic acid, catalyst, and base as indicated above. A stronger base like K₃PO₄ may be beneficial for the second coupling.
-
Stir the reaction mixture at a higher temperature, typically 100-110 °C.
-
Monitor the reaction for the disappearance of both the starting material and the mono-arylated intermediate. The reaction may require a longer time (12-24 hours).
-
Follow the workup and purification procedure as described in Protocol 1.
Workflow for Reaction Optimization
Optimizing a Suzuki-Miyaura coupling is a systematic process. The following workflow can guide researchers in achieving the best possible outcome for their specific substrates.
Caption: Figure 2: A Systematic Workflow for Optimizing the Suzuki-Miyaura Coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient base, low temperature, poor solvent choice. | Ensure proper degassing of solvents. Use a fresh bottle of catalyst. Try a stronger base or a different solvent system. Increase the reaction temperature. |
| Formation of Homocoupled Product | Presence of oxygen, decomposition of boronic acid. | Thoroughly degas all solvents and reagents. Use a slight excess of the boronic acid. Run the reaction at the lowest effective temperature. |
| Decomposition of Starting Material | Reaction temperature is too high, incompatible functional groups. | Lower the reaction temperature. If the substrate is base-sensitive, consider using a milder base like NaHCO₃ or K₂CO₃. |
| Poor Selectivity (in mono-arylation) | Over-reaction due to high catalyst loading or temperature. | Reduce the catalyst loading. Lower the reaction temperature. Carefully control the stoichiometry of the boronic acid (use closer to 1.0 equivalent). |
Conclusion
The Suzuki-Miyaura coupling is a powerful and reliable method for the synthesis of substituted nicotinonitriles from this compound. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of both mono- and di-arylated products. The protocols and optimization strategies outlined in this application note provide a solid foundation for the successful implementation of this critical transformation in the pursuit of novel chemical entities for drug discovery and development.
References
- Wikipedia. (2024). Suzuki reaction. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Angewandte Chemie International Edition. (2020). Selective Coupling of 1,2‐Bis‐Boronic Esters at the more Substituted Site through Visible‐Light Activation of Electron Donor–Acceptor Complexes. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ResearchGate. (2022).
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐ and 3,4‐dibromothiophenes. [Link]
- Organic & Biomolecular Chemistry. (n.d.). Cobalt-promoted selective arylation of benzamides and acrylamides with arylboronic acids. [Link]
- MDPI. (2022). Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. [Link]
- World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
- Google Patents. (n.d.). EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions.
- PubMed. (2008). Copper-mediated C-H bond arylation of arenes with arylboronic acids. [Link]
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
- Chem. (2020). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link]
- European Patent Office. (n.d.).
- ResearchGate. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
- Google Patents. (n.d.). EP2655297A1 - Method of carrying out suzuki - miyaura cc-coupling reactions.
- PubMed. (2024). Decarboxylative Iodination and Suzuki-Miyaura Coupling Reactions to Access Chiral 3,3'-Diaryl-1,1'-bi-2-naphthols. [Link]
- Organic Chemistry Portal. (2000).
- PubMed. (2015). Direct oxidative arylation of aryl C - H bonds with aryl boronic acids via pd catalysis directed by the N,N-dimethylaminomethyl group. [Link]
- MDPI. (2021). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. [Link]
- National Center for Biotechnology Information. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
- National Center for Biotechnology Information. (2017). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [Link]
- ResearchGate. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. [Link]
- MDPI. (2021).
- Royal Society of Chemistry. (2001). Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. [Link]
- University of Bath. (n.d.).
- Google Patents. (n.d.). JP2008063260A - Method for producing coupling product by carbon-carbon bond-producing reaction.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. wwjmrd.com [wwjmrd.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2,5-Dibromonicotinonitrile
Abstract: The palladium-catalyzed Buchwald-Hartwig amination represents a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen bonds.[1] This guide provides an in-depth analysis and detailed protocols for the selective mono-amination of 2,5-Dibromonicotinonitrile, a versatile heterocyclic building block in pharmaceutical and materials science research. We will explore the fundamental principles of the reaction, address the critical challenge of regioselectivity in dihalo-N-heterocycles, and offer field-proven, step-by-step methodologies for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Aminonicotinonitriles
Substituted aminopyridines are privileged scaffolds in medicinal chemistry, appearing in a vast array of clinically significant molecules. The 2,5-disubstituted nicotinonitrile framework, in particular, serves as a key intermediate for compounds targeting kinases, G-protein coupled receptors, and other critical biological targets. Traditional methods for synthesizing these structures often lack the efficiency, generality, and functional group tolerance required for modern drug discovery campaigns.[2] The Buchwald-Hartwig amination has emerged as a transformative solution, allowing for the direct and modular construction of C-N bonds under relatively mild conditions.[3]
This application note focuses specifically on the this compound substrate, presenting a unique challenge and opportunity: the selective functionalization of one of two reactive C-Br bonds to achieve mono-amination, a critical step for building molecular complexity in a controlled manner.
Core Principles: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds through a well-established catalytic cycle.[2][4] The cycle is initiated by the formation of a catalytically active Pd(0) species, which then undergoes a sequence of oxidative addition, association with the amine, deprotonation, and reductive elimination to form the desired C-N bond and regenerate the catalyst.[5]
The efficiency and success of this cycle are critically dependent on the choice of the phosphine ligand, which stabilizes the palladium center, facilitates key steps like oxidative addition and reductive elimination, and prevents catalyst decomposition.[2]
Figure 1: The Buchwald-Hartwig Catalytic Cycle. A simplified representation of the key steps: oxidative addition of the aryl halide to the Pd(0) center, amine coordination and deprotonation by a base, and the final reductive elimination to yield the product and regenerate the catalyst.
The Challenge of Regioselectivity in Dihalopyridines
When presented with a substrate containing two halogen atoms, such as this compound, achieving selective mono-amination at a single desired position is the primary synthetic challenge. The outcome is governed by the intrinsic reactivity of the C-X bonds and the electronic and steric environment of each position.
-
Halogen Reactivity: In palladium-catalyzed couplings, the general reactivity trend is C-I > C-Br > C-Cl.[6] Since our substrate contains two C-Br bonds, this intrinsic factor does not differentiate the two sites.
-
Electronic Effects: The pyridine nitrogen is strongly electron-withdrawing, making the positions ortho (C2, C6) and para (C4) to it more electron-deficient and generally more reactive towards oxidative addition. The nitrile group at C3 is also a powerful electron-withdrawing group, further modulating the electronics of the ring.
-
Empirical Evidence: Studies on related dihalopyridines provide critical insights. For 2,5-dibromopyridine, amination using a Pd-Xantphos catalyst system occurs exclusively at the C-2 position.[7] This strongly suggests that the C-2 position, being ortho to the ring nitrogen, is significantly more activated towards oxidative addition than the C-5 position.
For this compound, we can therefore confidently predict that the initial mono-amination will occur preferentially at the C-2 position , yielding 2-amino-5-bromonicotinonitrile . Achieving amination at the C-5 position would require the C-2 position to be either blocked or the reaction to be forced under more stringent conditions after the first amination is complete.
Selecting the Optimal Reaction Parameters
The success of the Buchwald-Hartwig amination hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.
| Component | Role & Rationale | Recommended Choices |
| Palladium Source | Provides the catalytic palladium center. Pd(0) sources can be used directly, while Pd(II) sources are reduced in situ to the active Pd(0) species.[5] | Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) |
| Ligand | Crucial for catalyst stability, activity, and selectivity. For electron-deficient pyridines, bulky, electron-rich biaryl phosphine ligands are required to promote reductive elimination and prevent catalyst inhibition by the pyridine nitrogen.[8] | Xantphos , XPhos , RuPhos , (±)-BINAP [4][7][8][9] |
| Base | Facilitates the deprotonation of the amine upon coordination to the palladium center, forming the key palladium-amido complex.[4] Must be strong but non-nucleophilic. | NaOtBu (Sodium tert-butoxide), KOtBu (Potassium tert-butoxide), Cs₂CO₃ (Cesium carbonate), K₃PO₄ (Potassium phosphate) |
| Solvent | Aprotic, anhydrous, and deoxygenated solvents are essential to prevent catalyst deactivation and side reactions. The choice can affect the solubility of reagents and the overall reaction rate. | Toluene , 1,4-Dioxane , THF (tert-Butanol can also be used, particularly with t-butoxide bases)[5] |
Experimental Protocols
Safety Precautions: These reactions must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques. Palladium catalysts, phosphine ligands, and strong bases are hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[4]
Protocol 1: Selective Mono-amination at the C-2 Position
This protocol is optimized for the selective formation of 2-(Alkyl/Aryl)amino-5-bromonicotinonitrile.
Workflow Diagram:
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,5-Dibromonicotinonitrile
Introduction: The Strategic Value of 2,5-Dibromonicotinonitrile
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is paramount for the discovery of novel molecular entities with tailored properties. Among these scaffolds, the pyridine ring is a privileged core, ubiquitous in pharmaceuticals and functional materials.[1] this compound stands out as a particularly valuable and versatile building block. It presents two chemically distinct bromine atoms, offering a platform for sequential and regioselective derivatization through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen significantly influences the reactivity of the C-Br bonds at the C2 and C5 positions, enabling chemists to orchestrate the synthesis of complex 2,5-disubstituted nicotinonitriles.
This guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling methodologies—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—applied to this compound. We will delve into the mechanistic underpinnings that govern reactivity and regioselectivity, and present detailed, field-proven protocols designed for researchers, scientists, and drug development professionals.
Regioselectivity: The Core Challenge and Opportunity
The primary consideration when functionalizing this compound is controlling which bromine atom reacts. The two positions are not equivalent:
-
C2-Position: This position is ortho to the electron-withdrawing pyridine nitrogen. Generally, halides adjacent to the nitrogen in N-heteroarenes are more reactive in palladium-catalyzed cross-coupling reactions due to inductive effects and potential coordination of the nitrogen to the palladium center.[2]
-
C5-Position: This position is meta to the pyridine nitrogen and ortho to the cyano group. While less activated by the ring nitrogen compared to the C2 position, its reactivity can be modulated by the choice of catalyst, ligand, and reaction conditions.
Typically, cross-coupling reactions on 2,5-dihalopyridines favor substitution at the more electrophilic C2 position. However, unconventional C5-selectivity can be achieved, often through the use of sterically hindered ligands or ligand-free conditions, which may involve the formation of different catalytic species.[1] This guide will provide protocols that allow for the selective functionalization at the C2 position, yielding 2-substituted-5-bromonicotinonitriles, which are valuable intermediates for further diversification.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or ester.[3] This reaction is celebrated for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids.[4]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound. This is often the rate-determining step, and due to the electronic factors discussed, it preferentially occurs at the C2-position.
-
Transmetalation: The organoboron species, activated by a base (e.g., K₂CO₃, K₃PO₄), transfers its organic group to the palladium(II) center, displacing the bromide. The base is crucial as it facilitates the formation of a more nucleophilic boronate species.[3]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol for Selective C2-Arylation
This protocol is designed for the selective mono-arylation of this compound at the C2 position. It is adapted from established procedures for similar dihalopyridine substrates.[6][7]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
1,4-Dioxane and Water (typically a 4:1 mixture)
-
Schlenk flask or microwave synthesis vial
-
Standard laboratory glassware for inert atmosphere reactions and workup
Experimental Workflow:
Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: In a dry Schlenk flask or microwave vial, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.5 eq.), and Pd(PPh₃)₄ (3 mol%).
-
Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously. For microwave-assisted reactions, heat to 100-120 °C for 15-30 minutes.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours for conventional heating).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 2-aryl-5-bromonicotinonitrile.
| Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield Range (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 4-16 | 75-90 | Adapted from[7] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 12-24 | 80-95 | Adapted from[9] |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 80 | 6-18 | 85-98 | Adapted from[6] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[10] This reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst in the presence of an amine base.[1] The resulting alkynyl-substituted nicotinonitriles are valuable precursors for the synthesis of more complex heterocyclic systems.[11]
Mechanistic Rationale
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]
-
Palladium Cycle: Similar to the Suzuki coupling, this cycle involves the oxidative addition of the Pd(0) catalyst to the C2-Br bond of this compound, followed by transmetalation and reductive elimination.
-
Copper Cycle: The amine base deprotonates the terminal alkyne. The copper(I) salt then reacts with the resulting acetylide anion to form a copper(I) acetylide species. This copper acetylide is the key intermediate that participates in the transmetalation step with the palladium(II) complex. The copper co-catalyst significantly accelerates the reaction, allowing it to proceed under milder conditions.[10]
Figure 3: Interconnected catalytic cycles of the Sonogashira reaction.
Protocol for Selective C2-Alkynylation
This protocol provides a reliable method for the selective Sonogashira coupling at the C2 position of this compound. It is based on established procedures for similar bromocyanopyridine substrates.[9]
Materials:
-
This compound
-
Terminal Alkyne (1.2 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%)
-
Copper(I) Iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as base and solvent or co-solvent)
-
Anhydrous solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Schlenk tube or sealed reaction vessel
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 15 minutes.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 2.5 eq.). Finally, add the terminal alkyne (1.2 eq.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress can be monitored by TLC or LC-MS. Reactions are often complete within 2-12 hours.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Extraction: Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the 2-alkynyl-5-bromonicotinonitrile.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield Range (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 50 | 2-8 | 80-95 | Adapted from[9] |
| Pd(PPh₃)₄ / CuI | DIPA | Toluene | 60 | 4-12 | 75-90 | Adapted from[10] |
| Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 80 | 6-18 | 85-98 | Copper-co-catalyzed variation |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines.[3][12] This transformation has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[10] The reaction is highly versatile, accommodating a wide range of primary and secondary amines.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination shares fundamental steps with other cross-coupling reactions but is distinct in the nature of the nucleophile.[8][13]
-
Oxidative Addition: The active Pd(0) catalyst, typically stabilized by a bulky, electron-rich phosphine ligand, inserts into the C2-Br bond of this compound.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) center. A strong base (e.g., NaOt-Bu, LHMDS) is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of a strong, non-nucleophilic base is critical to avoid side reactions.[2]
-
Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. The steric bulk of the phosphine ligand is thought to facilitate this final step.[14]
Figure 4: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol for Selective C2-Amination
This protocol is designed for the selective amination at the C2 position of this compound and is based on well-established conditions for the amination of other halo-N-heterocycles.[15]
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 1.5 equivalents)
-
Palladium(II) Acetate [Pd(OAc)₂] (2-4 mol%) or a pre-catalyst like XPhos Pd G3
-
A bulky phosphine ligand such as XPhos or RuPhos (4-8 mol%)
-
Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 - 2.0 equivalents)
-
Anhydrous, deoxygenated solvent such as Toluene or 1,4-Dioxane
-
Glovebox or Schlenk line for handling air-sensitive reagents
Step-by-Step Procedure:
-
Catalyst Pre-formation (if not using a pre-catalyst): In a glovebox or under a stream of inert gas, add Pd(OAc)₂ and the phosphine ligand to a dry Schlenk tube. Add anhydrous, deoxygenated solvent and stir for 10-15 minutes.
-
Reaction Setup: In a separate flask, add this compound (1.0 eq.) and the strong base (e.g., NaOt-Bu, 1.5 eq.). Evacuate and backfill the flask with inert gas.
-
Reagent Addition: Add the pre-formed catalyst solution (or the pre-catalyst directly) to the flask containing the substrate and base. Finally, add the amine (1.2 eq.) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 6-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water. Filter the mixture through a pad of Celite.
-
Extraction: Separate the organic layer and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-5-bromonicotinonitrile derivative.[15]
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield Range (%) | Reference |
| Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 100-110 | 12-24 | 70-90 | Adapted from[15] |
| Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Dioxane | 100 | 18-24 | 65-85 | Adapted from[3] |
| XPhos Pd G3 | LHMDS | THF | 80 | 6-18 | 75-95 | Adapted from[2] |
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the selective functionalization of this compound. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can effectively control the regioselectivity of the transformation, primarily achieving substitution at the more reactive C2 position. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions serve as a robust starting point for the synthesis of a diverse library of 2-substituted-5-bromonicotinonitriles. These intermediates are primed for subsequent coupling reactions at the C5 position, opening the door to a vast chemical space of highly functionalized pyridine derivatives for applications in drug discovery and materials science.
References
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health (NIH). [Link]
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). [Link]
- The Role of the Base in Buchwald-Hartwig Amination. (2014).
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. (2025). Journal of the American Chemical Society. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI. [Link]
- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (n.d.). National Institutes of Health (NIH). [Link]
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org. [Link]
- Functional Group Transposition Enabled by Palladium and Photo Dual Catalysis. (n.d.). National Institutes of Health (NIH). [Link]
- 2-Alkynylarylnitrile: An Emerging Precursor for the Generation of Carbo- and Heterocycles. (n.d.). [Link]
- Preparation method of 2- amino -5- bromopyridine. (n.d.).
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). National Institutes of Health (NIH). [Link]
- Synthesis of alkynyl bromides. (n.d.). Organic Chemistry Portal. [Link]
- Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation. (n.d.). Royal Society of Chemistry. [Link]
- Process for preparing 5-bromonicotinic acid. (n.d.).
- Synthesis of 2-Amino-5-bromopyridine. (2009).
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound - Google Patents [patents.google.com]
- 5. Palladium-Catalyzed Direct C=H Functionalization of Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recyclable palladium catalyst for highly selective alpha alkylation of ketones with alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. 2-Alkynylarylnitrile: An Emerging Precursor for the Generation of Carbo- and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. heteroletters.org [heteroletters.org]
- 15. chemimpex.com [chemimpex.com]
Application Note: Strategic Synthesis of Novel Kinase Inhibitors Utilizing a 2,5-Dibromonicotinonitrile Scaffold
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[1] This application note provides a comprehensive guide for the synthesis and preliminary evaluation of a novel series of kinase inhibitors based on the versatile 2,5-dibromonicotinonitrile scaffold. The nicotinonitrile core is a privileged structure in medicinal chemistry, found in several marketed drugs.[2] We present detailed, step-by-step protocols for the strategic functionalization of this scaffold via sequential, site-selective palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura and Buchwald-Hartwig amination. Furthermore, we outline standard procedures for the characterization and in-vitro biological screening of the synthesized compounds to determine their inhibitory potency. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors.
Introduction: The Rationale for the this compound Scaffold
The pyridine ring is a fundamental component in a vast number of medically significant molecules.[3] Specifically, the nicotinonitrile (3-cyanopyridine) moiety has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds, including approved kinase inhibitors like bosutinib and neratinib.[2] The nitrile group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.
The this compound scaffold offers a strategic starting point for the synthesis of diverse libraries of potential kinase inhibitors. The differential reactivity of the bromine atoms at the C2 and C5 positions allows for selective and sequential functionalization. Typically, the bromine at the C5 position is more reactive towards Suzuki-Miyaura coupling, while the C2 bromine is more amenable to Buchwald-Hartwig amination. This differential reactivity enables the controlled introduction of various aryl or heteroaryl groups at the C5 position and diverse amino substituents at the C2 position, facilitating the exploration of the chemical space around the nicotinonitrile core to optimize kinase binding and selectivity.
This application note will detail the synthesis of a focused library of inhibitors (Scheme 1) to illustrate the utility of this approach.
Scheme 1: General Synthetic Strategy
Caption: Synthetic workflow for novel kinase inhibitors.
Synthetic Protocols
The following protocols describe a two-step synthesis of a hypothetical series of kinase inhibitors from this compound.
Step 1: Site-Selective Suzuki-Miyaura Coupling at the C5 Position
The first step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the C5 position of the nicotinonitrile ring. The choice of the boronic acid or ester is crucial for exploring the structure-activity relationship (SAR) at this position.[4][5][6]
Protocol 2.1.1: Synthesis of 2-bromo-5-(4-methoxyphenyl)nicotinonitrile
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-bromo-5-(4-methoxyphenyl)nicotinonitrile.
-
Step 2: Buchwald-Hartwig Amination at the C2 Position
The second step involves the palladium-catalyzed Buchwald-Hartwig amination to introduce a variety of primary or secondary amines at the C2 position.[7][8][9] This allows for the exploration of SAR at a key interaction point with the kinase hinge region.
Protocol 2.2.1: Synthesis of 2-((3-aminophenyl)amino)-5-(4-methoxyphenyl)nicotinonitrile
-
Reagents and Materials:
-
2-bromo-5-(4-methoxyphenyl)nicotinonitrile (1.0 equiv)
-
3-Aminophenol (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a flame-dried Schlenk tube, add 2-bromo-5-(4-methoxyphenyl)nicotinonitrile, 3-aminophenol, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene.
-
Heat the reaction mixture to 110 °C and stir for 16 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a dichloromethane/methanol gradient) to yield the final compound.
-
Characterization of Synthesized Compounds
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
| Compound ID | Synthetic Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) | HPLC Purity (%) |
| KI-1 | 65 | 8.45 (d, J=2.5 Hz, 1H), 8.10 (d, J=2.5 Hz, 1H), 7.55 (d, J=8.8 Hz, 2H), 7.05 (d, J=8.8 Hz, 2H), 3.85 (s, 3H) | [M+H]⁺ 303.0 | >98 |
| KI-2 | 58 | 8.30 (s, 1H), 8.05 (d, J=2.4 Hz, 1H), 7.50 (d, J=8.7 Hz, 2H), 7.20-7.10 (m, 2H), 7.00 (d, J=8.7 Hz, 2H), 6.80 (d, J=7.8 Hz, 1H), 6.50 (dd, J=8.0, 2.0 Hz, 1H), 3.80 (s, 3H) | [M+H]⁺ 316.1 | >99 |
Table 1: Hypothetical characterization data for a synthesized intermediate (KI-1) and a final product (KI-2).
Biological Evaluation: In-Vitro Kinase Inhibition Assay
To assess the biological activity of the synthesized compounds, an in-vitro kinase assay is performed to determine their half-maximal inhibitory concentration (IC₅₀) against a target kinase. A common method is a fluorescence-based assay.[1][10]
General Kinase Inhibition Assay Protocol
Caption: Workflow for an in-vitro kinase inhibition assay.
-
Materials:
-
Target kinase (e.g., EGFR, Src)
-
Kinase substrate (e.g., a biotinylated peptide)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., containing MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, HTRF®)
-
Synthesized inhibitors
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the synthesized inhibitors and the positive control in assay buffer.
-
Dispense the diluted compounds into the wells of a 384-well plate.
-
Add the target kinase to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and develop the signal by adding the detection reagent according to the manufacturer's protocol.
-
Read the signal (e.g., luminescence or fluorescence) on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Hypothetical IC₅₀ Data
| Compound ID | Target Kinase | IC₅₀ (nM) |
| KI-2 | EGFR | 50 |
| KI-3 | Src | 120 |
| KI-4 | VEGFR2 | 85 |
| Staurosporine | EGFR | 5 |
Table 2: Hypothetical IC₅₀ values for a selection of synthesized kinase inhibitors.
Conclusion
The this compound scaffold represents a highly valuable starting point for the synthesis of novel kinase inhibitors. The strategic and site-selective nature of palladium-catalyzed cross-coupling reactions allows for the efficient generation of diverse chemical libraries. The protocols outlined in this application note provide a robust framework for the synthesis, characterization, and preliminary biological evaluation of such compounds. Further optimization of the synthesized hits through iterative medicinal chemistry efforts, guided by SAR data and structural biology, can lead to the discovery of potent and selective kinase inhibitors for therapeutic development.
References
- Bariwal, J. et al. (2018). Kinase Inhibitors: An Overview of Recent Developments. Journal of Medicinal Chemistry, 61(19), 8525-8553. [Link]
- El-Sayed, M. A. et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Molecules, 28(3), 1045. [Link]
- Wissner, A. et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63. [Link]
- Martens, S. et al. (2023). In vitro kinase assay. protocols.io. [Link]
- Wikipedia. (2023).
- Neelamkavil, S. (2018). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 60(13), 5563-5576. [Link]
- Li, X. et al. (2014). Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity. Journal of Medicinal Chemistry, 57(12), 5112-5128. [Link]
- Wang, Y. et al. (2010). Structure-based quantitative structure-activity relationship studies of checkpoint kinase 1 inhibitors. Chemical Biology & Drug Design, 76(6), 521-529. [Link]
- Xu, T. et al. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. Bioorganic & Medicinal Chemistry Letters, 62, 128680. [Link]
- Ren, Y. et al. (2020). Design and synthesis of boron-containing diphenylpyrimidines as potent BTK and JAK3 dual inhibitors. Bioorganic & Medicinal Chemistry, 28(3), 115236. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-based quantitative structure-activity relationship studies of checkpoint kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. In vitro kinase assay [protocols.io]
Application Notes & Protocols: Leveraging 2,5-Dibromonicotinonitrile in Modern Agrochemical Synthesis
Abstract
2,5-Dibromonicotinonitrile is a pivotal heterocyclic building block in the synthesis of advanced agrochemicals. Its unique electronic and steric properties, conferred by the pyridine nitrogen, a nitrile group, and two differentially reactive bromine atoms, allow for programmed, regioselective functionalization. This guide provides an in-depth exploration of the key synthetic transformations of this compound, focusing on palladium-catalyzed cross-coupling reactions. We present detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, explain the mechanistic rationale behind procedural choices, and provide a case study for the synthesis of a novel insecticide scaffold. This document is intended for researchers, chemists, and process development professionals in the agrochemical industry.
Introduction: The Strategic Value of this compound
The pyridine scaffold is a privileged structure in agrochemistry, present in numerous commercially significant insecticides, fungicides, and herbicides. This compound emerges as a particularly valuable starting material due to its trifunctional nature:
-
Pyridine Nitrogen: Acts as a hydrogen bond acceptor and influences the electronic properties of the ring, activating it for certain transformations.
-
Electron-Withdrawing Nitrile Group: Strongly influences the regioselectivity of substitution reactions on the pyridine ring.
-
Two Bromine Atoms: Serve as versatile synthetic handles for introducing molecular complexity through cross-coupling reactions. Crucially, the bromine at the C2 position exhibits different reactivity compared to the bromine at the C5 position, enabling selective and sequential functionalization.
This combination allows for the construction of complex, highly functionalized pyridine derivatives, which are essential for developing next-generation crop protection agents. Many modern insecticides, including certain neonicotinoids and other novel classes, utilize substituted pyridyl cores derived from precursors like 2,5-dibromopyridines.[1][2][3]
Core Synthetic Strategies & Mechanistic Insights
The synthetic utility of this compound is primarily unlocked through palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, base, and solvent system is critical for controlling which bromine atom reacts.
Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron species, typically a boronic acid or ester.[4][5] The key to leveraging this compound is to control the reaction site.
Causality of Regioselectivity: The bromine at the C2 position is generally more reactive towards palladium-catalyzed oxidative addition than the bromine at the C5 position. This is due to the electronic influence of the adjacent ring nitrogen and the electron-withdrawing nitrile group, which polarize the C2-Br bond and make the C2 position more electrophilic. By carefully selecting mild reaction conditions, one can achieve selective coupling at the C2 position while leaving the C5-Br bond intact for subsequent transformations.
Workflow for Regioselective Suzuki Coupling
Caption: General workflow for a solution-phase Suzuki-Miyaura coupling.[6]
Protocol 1: Selective Suzuki-Miyaura Coupling at the C2 Position
This protocol details the selective synthesis of a 2-aryl-5-bromonicotinonitrile derivative.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
1,4-Dioxane and Water (4:1 ratio, degassed)
-
Anhydrous sodium sulfate
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and K₃PO₄ (2.5 mmol).[7]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst (0.04 mmol).[7] Using a syringe, add the degassed 1,4-dioxane/water solvent mixture (5 mL).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12 hours.[7] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (10 mL each).
-
Isolation and Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 5-bromo-2-arylnicotinonitrile.
Table 1: Comparison of Conditions for Regioselective Suzuki Coupling
| Position | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) | Rationale for Selectivity |
| C2 | Pd(PPh₃)₄ (4) | K₃PO₄ (2.5) | Dioxane/H₂O | 90 | 75-90 | Milder conditions favor reaction at the more electronically activated C2 position. K₃PO₄ is a suitable base for this transformation.[7] |
| C5 | PdCl₂(dppf) (5) | Cs₂CO₃ (3.0) | Toluene | 110 | 70-85 | Requires a more robust catalyst system and higher temperatures to overcome the lower reactivity of the C5-Br bond. Often performed after C2 is functionalized. |
| C2 & C5 | Pd(PPh₃)₄ (6) | K₃PO₄ (4.0) | Dioxane/H₂O | 90 | >90 | Using excess boronic acid (2.5 equiv.) and slightly more catalyst drives the reaction to completion at both positions.[7] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds, coupling an amine with an aryl halide.[8][9] This reaction is indispensable for installing amine functionalities that are common in bioactive agrochemicals.
Mechanistic Considerations: The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[8][10] The choice of a sterically hindered phosphine ligand is crucial to promote the reductive elimination step and prevent catalyst decomposition.[8]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[8][10]
Protocol 2: Buchwald-Hartwig Amination at the C2 Position
This protocol describes the synthesis of a 2-amino-5-bromonicotinonitrile derivative. The C2 position is again favored due to its higher electrophilicity.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine) (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous, degassed)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under argon, add Pd(OAc)₂ (0.02 mmol) and Xantphos (0.04 mmol) to a Schlenk flask. Add 2 mL of degassed toluene and stir for 10 minutes until the solution is homogeneous.
-
Reaction Setup: To a separate Schlenk flask, add this compound (1.0 mmol) and NaOtBu (1.4 mmol).
-
Reagent Addition: Add the pre-formed catalyst solution to the flask containing the substrate and base. Then, add the secondary amine (1.2 mmol) via syringe, followed by additional degassed toluene to reach a total volume of 5 mL.
-
Reaction: Seal the flask and heat in an oil bath at 100 °C for 16 hours. The reaction should be monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extraction and Purification: Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography.
Case Study: Synthesis of an Insecticide Scaffold
This section outlines a two-step synthesis of a novel insecticide scaffold, 5-amino-2-(4-fluorophenyl)nicotinonitrile, demonstrating the sequential application of the protocols described above. This scaffold is analogous to structures found in modern agrochemicals that target insect nervous systems.[1][3]
Step 1: Selective Suzuki Coupling (as per Protocol 1)
-
Reactants: this compound, 4-Fluorophenylboronic acid.
-
Product: 5-Bromo-2-(4-fluorophenyl)nicotinonitrile.
-
Expected Yield: ~85%.
Step 2: Buchwald-Hartwig Amination
-
Reactant: 5-Bromo-2-(4-fluorophenyl)nicotinonitrile.
-
Challenge: In this intermediate, the remaining bromine is at the less reactive C5 position. The reaction requires a more potent catalyst system. Here, an ammonia equivalent is used to install a primary amine.
-
Modified Protocol:
-
Amine Source: Benzophenone imine (1.3 equiv.) is used as an ammonia surrogate.
-
Catalyst System: Pd₂(dba)₃ (2.5 mol%) and a specialized biarylphosphine ligand like RuPhos (5 mol%) are employed.
-
Base: Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv.).
-
Solvent/Temp: 1,4-Dioxane, 110 °C.
-
Deprotection: After the coupling reaction, the resulting imine is hydrolyzed using aqueous HCl to reveal the primary amine.
-
-
Final Product: 5-Amino-2-(4-fluorophenyl)nicotinonitrile.
-
Expected Overall Yield (2 steps): ~60-70%.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[11] Causes skin and serious eye irritation. May cause respiratory irritation.[12]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood.[11][12] Wear appropriate protective gloves, flame-retardant clothing, and chemical safety goggles or a face shield.[12]
-
Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[11] Keep containers tightly closed in a dry, cool place.[11][12]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[11][12]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Seek medical attention.[11]
-
Inhalation: Move person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[11]
-
References
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
- Wikipedia. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- ResearchGate. (2025, August 6).
- Chemistry LibreTexts. (2023, June 30).
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- ResearchGate. (n.d.). Synthesis of compounds 2-5. [Link]
- PubMed Central (PMC). (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [Link]
- ResearchGate. (n.d.). Scheme 5.
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- National Center for Biotechnology Information (NCBI). (2025, December 9). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. [Link]
- PubMed. (2025, December 9). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. [Link]
- MDPI. (n.d.). Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin. [Link]
- PubMed. (n.d.). Michael Elliott's billion dollar crystals and other discoveries in insecticide chemistry. [Link]
- Arkivoc. (2021, February 11). Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. [Link]
- Macmillan Group, Princeton University. (2005, February 16). B-Alkyl Suzuki Couplings. [Link]
- PubMed. (n.d.).
- Osaka University. (2010). Cross-coupling reaction on N-(3,5-dibromo-2-pyridyl)piperazines: regioselective synthesis of 3,5-disubstituted pyridylpiperazines. [Link]
- ResearchGate. (2025, October 16). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
Application Notes and Protocols for Stille Coupling Reactions Involving 2,5-Dibromonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Nicotinonitriles
The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives have shown a wide range of biological activities, including applications as kinase inhibitors and anticancer agents.[3] The Stille cross-coupling reaction offers a powerful and versatile method for the synthesis of complex substituted nicotinonitriles from readily available halogenated precursors.[4][5] This guide provides a detailed exploration of the Stille coupling reaction utilizing 2,5-Dibromonicotinonitrile, a key building block for the synthesis of novel drug candidates. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss the critical parameters for achieving high yields and regioselectivity.
The Stille Coupling Reaction: A Mechanistic Overview
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane (organotin compound) and an organic halide or pseudohalide.[6] The reaction is prized for its tolerance of a wide variety of functional groups, making it particularly suitable for the synthesis of complex molecules.[4][7] The catalytic cycle of the Stille reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[4][6][8]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-halogen bond of the organic halide (in this case, this compound) to form a Pd(II) intermediate.[8] For dihalogenated substrates like this compound, the oxidative addition is expected to occur preferentially at the more reactive C-Br bond. Generally, for pyridine systems, the 2-position is more electron-deficient and thus more susceptible to oxidative addition.
-
Transmetalation: The organostannane reagent then transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-determining step of the catalytic cycle.[9]
-
Reductive Elimination: The two organic groups on the palladium complex are then eliminated to form the new carbon-carbon bond of the desired product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[4][8]
Figure 1: The catalytic cycle of the Stille cross-coupling reaction.
Regioselectivity in the Stille Coupling of this compound
A key consideration in the Stille coupling of this compound is the regioselectivity of the reaction. The pyridine ring possesses two bromine atoms at the 2- and 5-positions, which exhibit different reactivities. The bromine atom at the 2-position is generally more reactive towards oxidative addition due to the electron-withdrawing effect of the adjacent nitrogen atom and the nitrile group. This inherent difference in reactivity allows for the selective mono-functionalization of the 2-position under carefully controlled conditions.
Experimental Protocols
The following protocols provide a general framework for performing a regioselective Stille coupling reaction on this compound. Optimization of the reaction conditions, including the choice of catalyst, ligand, solvent, and temperature, may be necessary for specific substrates.
Protocol 1: Regioselective Mono-arylation of this compound
This protocol is designed for the selective coupling of an aryl group at the 2-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl-tributylstannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Anhydrous and degassed 1,4-dioxane
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound and Pd(PPh₃)₄.
-
Solvent Addition: Add anhydrous and degassed 1,4-dioxane via syringe.
-
Reagent Addition: Add the aryl-tributylstannane to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 1 hour.
-
Filter the mixture through a pad of Celite® to remove the precipitated tributyltin fluoride.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-bromonicotinonitrile.
Data Presentation: Typical Reaction Parameters for Mono-arylation
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A common and effective Pd(0) catalyst for Stille couplings. |
| Ligand | Triphenylphosphine (from catalyst) | Provides stability to the palladium center. |
| Solvent | 1,4-Dioxane or Toluene | Anhydrous and degassed to prevent side reactions. |
| Temperature | 90-100 °C | Sufficient to promote the reaction without significant decomposition. |
| Equivalents of Stannane | 1.1 equiv | A slight excess to ensure complete consumption of the starting material. |
Troubleshooting Common Issues
Low Yield:
-
Cause: Incomplete reaction or catalyst deactivation.
-
Solution: Increase reaction time or temperature. Ensure all reagents and solvents are strictly anhydrous and degassed. The addition of a co-catalyst like copper(I) iodide (CuI) can sometimes improve yields.[10]
Homocoupling of the Organostannane:
-
Solution: Use a slight excess of the dihalide. Add the organostannane slowly to the reaction mixture.
Difficulty in Removing Tin Byproducts:
-
Cause: Tributyltin halides can be difficult to separate from the desired product.
-
Solution: The KF work-up is generally effective.[4] Alternatively, treatment with 1,2-ethanedithiol can precipitate the tin as an insoluble polymer.
Experimental Workflow Visualization
Figure 2: A typical experimental workflow for the Stille coupling reaction.
Applications in Drug Discovery and Development
The 2-aryl-5-bromonicotinonitrile products synthesized via this method are valuable intermediates for the development of novel therapeutics. The remaining bromine atom at the 5-position can be further functionalized using a variety of cross-coupling reactions, allowing for the creation of diverse molecular libraries for screening. The nicotinonitrile core is a key pharmacophore in many kinase inhibitors, and the ability to introduce a wide range of substituents at the 2- and 5-positions is crucial for optimizing potency, selectivity, and pharmacokinetic properties.[1][2] For instance, substituted nicotinonitriles have been investigated as inhibitors of Pim-1 kinase, a target in oncology.[3]
Conclusion
The Stille coupling of this compound is a robust and reliable method for the synthesis of valuable 2-aryl-5-bromonicotinonitrile intermediates. By carefully controlling the reaction conditions, high regioselectivity and good yields can be achieved. The protocols and insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to effectively utilize this powerful synthetic tool in their pursuit of novel therapeutic agents.
References
- Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). Journal of Advanced Pharmacy Research. [Link]
- Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present). (2022). Assiut University. [Link]
- Nicotinonitrile derivatives as antitumor agents. (n.d.).
- Stille Coupling. (n.d.). NROChemistry. [Link]
- Stille Coupling. (2023). Chemistry LibreTexts. [Link]
- Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Stille reaction. (n.d.). Wikipedia. [Link]
- Abdel-Aziz, N. I., et al. (2023).
- Stille Cross-Coupling. (2025). J&K Scientific LLC. [Link]
- Catalytic synthesis of coumarin-linked nicotinonitrile derivatives in.... (n.d.).
- Selective monolithiation of 2,5-dibromopyridine with butyllithium. (n.d.).
- Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]
- Regioselective Stille coupling reactions of 3,5-dibromo-2-pyrone with various aryl and vinyl stannanes. (2002). Ewha Womans University. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present) | Faculty of Pharmacy [b.aun.edu.eg]
- 3. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pure.ewha.ac.kr [pure.ewha.ac.kr]
Application Notes and Protocols for the Heck Reaction of 2,5-Dibromonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Vinylation of a Privileged Heterocycle
The palladium-catalyzed Heck-Mizoroki reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1][2] This transformation is of paramount importance in the pharmaceutical and materials science sectors for the construction of complex molecular architectures. 2,5-Dibromonicotinonitrile is a valuable heterocyclic building block, featuring two reactive bromine atoms and an electron-withdrawing nitrile group on a pyridine scaffold. The selective functionalization of this molecule opens avenues to a diverse range of novel compounds with potential biological activity.
This guide provides a comprehensive overview and detailed protocols for performing a selective mono-Heck reaction on this compound. We will delve into the mechanistic underpinnings that govern the reaction's regioselectivity and provide a step-by-step guide to a representative experimental procedure.
Mechanistic Rationale and Regioselectivity
The catalytic cycle of the Heck reaction is a well-established process involving a Pd(0)/Pd(II) cycle.[3] The key steps include oxidative addition of the palladium catalyst to the aryl halide, coordination and migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and regenerate the active catalyst.[4]
A critical consideration for the Heck reaction of this compound is the regioselectivity of the initial oxidative addition. The pyridine ring possesses two bromine atoms at the C2 and C5 positions. The position of palladium insertion will dictate the structure of the final product. For dihalogenated pyridines, oxidative addition is generally favored at the position alpha (α) to the nitrogen atom (C2). This preference is attributed to two primary factors:
-
Electronic Effects: The nitrogen atom in the pyridine ring is electron-withdrawing, leading to a more electrophilic carbon atom at the C2 position. This increased electrophilicity facilitates the oxidative addition of the Pd(0) catalyst.
-
Bond Dissociation Energy: The C-Br bond at the C2 position has a lower bond dissociation energy compared to the C-Br bond at the C5 position, making it more susceptible to cleavage by the palladium catalyst.
Therefore, the mono-Heck reaction of this compound is expected to proceed selectively at the C2 position, yielding 2-alkenyl-5-bromonicotinonitrile as the major product.
Catalytic Cycle of the Heck Reaction
Caption: Generalized catalytic cycle for the Heck-Mizoroki reaction.
Key Reaction Parameters and Optimization
The success of the Heck reaction is highly dependent on the careful selection of several key parameters. For a substrate like this compound, which is an electron-deficient heteroaryl halide, the following considerations are crucial:
-
Palladium Catalyst: A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) being a common and cost-effective choice.[5] It is reduced in situ to the active Pd(0) species. Other common precatalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium on carbon (Pd/C).
-
Ligand: While some Heck reactions can proceed without a ligand, particularly with aryl iodides, the use of a phosphine ligand is often essential for stabilizing the palladium catalyst and promoting reactivity, especially with aryl bromides.[6] Triphenylphosphine (PPh₃) is a standard choice. For more challenging substrates, bulky, electron-rich phosphines like tri-tert-butylphosphine (P(t-Bu)₃) can be highly effective.[6]
-
Base: A base is required to neutralize the hydrohalic acid (HBr) generated during the catalytic cycle and regenerate the Pd(0) catalyst.[4] Common choices include organic bases like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium acetate (NaOAc).[5] The choice of base can influence reaction rates and yields.
-
Solvent: The solvent plays a critical role in solubilizing the reactants and catalyst, and its polarity can influence the reaction mechanism. Common solvents for Heck reactions include polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dioxane.[5]
-
Temperature: Heck reactions are typically conducted at elevated temperatures, often in the range of 80-140 °C, to ensure a reasonable reaction rate.[7]
Experimental Protocol: Selective Mono-Vinylation of this compound with Styrene
This protocol describes a general procedure for the selective mono-Heck reaction of this compound with styrene at the C2 position.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Experimental Workflow
Caption: Step-by-step workflow for the Heck reaction of this compound.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Anhydrous N,N-dimethylformamide (5 mL) and styrene (1.2 mmol, 1.2 equiv) are added via syringe.
-
Reaction: The reaction mixture is heated to 100-120 °C with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine (2 x 20 mL), dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-bromo-2-styrylnicotinonitrile.
Data Summary and Comparison
The following table summarizes typical reaction conditions and expected outcomes for the mono-Heck reaction of this compound. The conditions provided are a starting point and may require optimization for specific alkenes.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Major Product |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 110 | 12-24 | 5-Bromo-2-styrylnicotinonitrile |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 12-24 | Butyl (E)-3-(5-bromo-3-cyanopyridin-2-yl)acrylate |
| 3 | 1-Octene | Pd(OAc)₂ (3) | P(t-Bu)₃ (6) | Cs₂CO₃ (2) | Dioxane | 120 | 24 | 5-Bromo-2-((E)-oct-1-en-1-yl)nicotinonitrile |
Troubleshooting
-
Low Conversion: If the reaction stalls or shows low conversion, consider increasing the reaction temperature, using a more active catalyst system (e.g., with a bulkier, more electron-rich ligand like P(t-Bu)₃), or employing a stronger base like cesium carbonate. Ensure all reagents and solvents are anhydrous.
-
Formation of Byproducts: The formation of a double Heck product (at both C2 and C5) can occur, especially with prolonged reaction times or higher catalyst loadings. To favor mono-vinylation, use a slight excess of the alkene and carefully monitor the reaction progress. Homocoupling of the starting material to form a bipyridine derivative is another potential side reaction.
-
Poor Regioselectivity: While the C2 position is electronically favored, harsh reaction conditions or specific ligand effects could potentially lead to a mixture of C2 and C5 substituted products. If this is observed, screening different ligands and reaction temperatures is recommended.
Conclusion
The Heck reaction of this compound offers a reliable and regioselective method for the synthesis of 2-alkenyl-5-bromonicotinonitrile derivatives. A thorough understanding of the reaction mechanism and the influence of key parameters allows for the rational design of experimental conditions to achieve high yields and selectivity. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science.
References
- Heck Reaction—St
- Heck coupling reaction of aryl halide derivatives with butyl acrylate using catalyst 13.
- Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Organic Chemistry Portal. [Link]
- HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. AJOL. [Link]
- Heck Reaction—St
- Heck reaction of styrene and n-butyl acrylate with different aryl halides. a.
- Heck reaction of aryl halides and n-butyl acrylate catalyzed by OCMCS-Pd a.
- Heck coupling reaction of different aryl halides with styrene.
- 21.01.1: Heck Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Heck cross coupling reaction of aryl halide with butyl acrylate using Ni(0)/PCNFs.
- Science of Synthesis: Cross Coupling and Heck-Type Reactions 3, Metal-Catalyzed Heck-Type Reactions and C–C. Thieme Connect. [Link]
- Mechanistic Study of the Oxidative Coupling of Styrene with 2-Phenylpyridine Derivatives Catalyzed by Cationic Rhodium( III)
- Catalyzed Mizoroki–Heck Reaction or C–H Activ
- A convenient and scalable process for preparation of 2,5-dibromopyridine. Heteroletters. [Link]
- Synthesis method of 2,5-dibromopyridine.
- Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications.
- Heck reaction of various aryl bromides and styrene using complex Pd5 a.
- Heck Reaction. Chemistry LibreTexts. [Link]
- Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction. Semantic Scholar. [Link]
Sources
- 1. Heck Reaction [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sctunisie.org [sctunisie.org]
- 6. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 7. mdpi-res.com [mdpi-res.com]
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,5-Dibromonicotinonitrile
Introduction: The Strategic Value of 2,5-Dibromonicotinonitrile
This compound is a highly versatile heterocyclic building block pivotal in the fields of medicinal chemistry and materials science. Its pyridine core, substituted with two bromine atoms and an electron-withdrawing nitrile group, presents a unique electronic landscape ripe for selective functionalization. The resulting substituted nicotinonitrile scaffolds are integral to a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2]
This application note provides an in-depth guide to performing nucleophilic aromatic substitution (SNAr) on this compound. We will explore the underlying mechanistic principles that govern regioselectivity and provide detailed, field-proven protocols for the substitution with common classes of nucleophiles, including amines, thiols, and alcohols. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage this powerful synthetic tool.
Mechanistic Principles and Regioselectivity
The reactivity of this compound in SNAr reactions is governed by the powerful electron-withdrawing effects of both the ring nitrogen and the C3-nitrile group. These features render the pyridine ring electron-deficient and thus highly susceptible to attack by nucleophiles.[3][4] The reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5][6]
The Decisive Role of Regioselectivity
A critical consideration in the functionalization of this compound is regioselectivity—that is, which of the two bromine atoms is preferentially replaced. The substitution overwhelmingly occurs at the C2 position. This preference is a direct consequence of the superior stabilization of the Meisenheimer complex formed upon nucleophilic attack at this site.
Causality of C2 Selectivity:
-
Proximity to Ring Nitrogen: The C2 position is ortho to the highly electronegative ring nitrogen. The nitrogen atom can directly participate in resonance stabilization of the negative charge of the Meisenheimer intermediate, delocalizing the charge onto the nitrogen itself.[3][4][7]
-
Activation by the Nitrile Group: The C2 position is also ortho to the electron-withdrawing nitrile group, which further stabilizes the negative charge through its inductive and resonance effects.
Attack at the C5 position, which is meta to the ring nitrogen, does not allow for this direct delocalization of the negative charge onto the nitrogen atom, resulting in a significantly less stable intermediate. Therefore, the reaction pathway via attack at C2 has a lower activation energy and proceeds much more rapidly.
Caption: A generalized experimental workflow for SNAr reactions.
Protocol 1: Amination with N-Nucleophiles
The introduction of nitrogen-containing moieties is arguably the most common application, yielding valuable intermediates like 2-amino-5-bromonicotinonitrile. [1][8] Objective: To synthesize 2-(alkylamino/arylamino)-5-bromonicotinonitrile via a classical SNAr reaction.
Materials:
-
This compound (1.0 eq.)
-
Primary or Secondary Amine (1.2 - 2.0 eq.)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq.)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.) and the base (e.g., K₂CO₃, 2.5 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Reagents: Under a positive pressure of inert gas, add anhydrous DMSO to create a ~0.2 M solution. Add the amine (1.5 eq.) via syringe.
-
Scientist's Note: Polar aprotic solvents like DMSO or NMP are ideal as they effectively solvate the reagents and stabilize the charged Meisenheimer complex, accelerating the reaction. [4]4. Reaction: Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine; less reactive amines like anilines may require higher temperatures.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into a beaker of cold deionized water, which will often precipitate the product.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Alternative: Palladium-Catalyzed Amination For less nucleophilic amines or when classical SNAr fails, a Buchwald-Hartwig cross-coupling reaction can be employed. This method requires a palladium catalyst, a phosphine ligand, and a strong base. [9][10][11]
Protocol 2: Thiolation with S-Nucleophiles
Thiols are highly potent nucleophiles and react readily to form 2-thioether substituted nicotinonitriles.
Objective: To synthesize 2-(alkylthio/arylthio)-5-bromonicotinonitrile.
Materials:
-
This compound (1.0 eq.)
-
Thiol (R-SH) (1.1 eq.)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.) or Cesium Carbonate (Cs₂CO₃) (2.0 eq.)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Thiolate Formation: In a separate flame-dried flask under an inert atmosphere, suspend NaH (1.2 eq.) in anhydrous DMF. Cool the suspension to 0 °C. Add the thiol (1.1 eq.) dropwise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Scientist's Note: Pre-forming the thiolate with a strong base like NaH dramatically increases the nucleophilicity of the sulfur atom. [12][13]An inert atmosphere is critical to prevent the oxidative dimerization of the thiol to a disulfide. [14]2. Setup: In the main reaction flask, dissolve this compound (1.0 eq.) in anhydrous DMF under an inert atmosphere.
-
-
Reaction: Add the pre-formed thiolate solution to the solution of this compound at 0 °C via cannula or syringe. Allow the reaction to warm to room temperature and stir for 2-8 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often rapid.
-
Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated NH₄Cl solution. Dilute with deionized water.
-
Extraction & Purification: Follow steps 7 and 8 from Protocol 3.2.
Protocol 3: Alkoxylation with O-Nucleophiles
While oxygen nucleophiles are generally less reactive than their nitrogen or sulfur counterparts in SNAr, alkoxides can effectively displace the C2-bromide under appropriate conditions.
Objective: To synthesize 2-alkoxy-5-bromonicotinonitrile.
Materials:
-
This compound (1.0 eq.)
-
Sodium Alkoxide (e.g., Sodium Methoxide, NaOMe) (1.5 eq.) or generate in situ from the corresponding alcohol and NaH.
-
Anhydrous corresponding alcohol (e.g., Methanol) or a polar aprotic solvent like DMSO.
-
Deionized Water
-
Diethyl Ether (Et₂O) or EtOAc
-
Brine
Procedure:
-
Setup: To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq.) and dissolve it in the anhydrous alcohol (e.g., methanol).
-
Reagent Addition: Add solid sodium methoxide (1.5 eq.) portion-wise at room temperature.
-
Scientist's Note: Using the alcohol as the solvent ensures a high concentration of the nucleophile. If the alcohol is precious or has a high boiling point, a catalytic amount can be used with a base like NaH in a solvent like THF or DMSO.
-
-
Reaction: Heat the reaction mixture to reflux (for low-boiling alcohols) or to 60-100 °C for higher-boiling alcohols or when using a co-solvent.
-
Monitoring: Monitor the reaction by TLC or LC-MS (typically 6-24 hours).
-
Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Extraction & Purification: Follow steps 7 and 8 from Protocol 3.2.
Data Summary
The choice of nucleophile and reaction conditions significantly impacts the outcome. The following table provides a comparative summary for planning experiments.
| Nucleophile Class | Typical Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) | Notes |
| Amines (N) | Benzylamine | K₂CO₃ | DMSO | 80-100 | 4-12 | Good yields, generally clean reactions. |
| Aniline | Cs₂CO₃ | NMP | 100-140 | 12-24 | Less nucleophilic; requires higher temp. | |
| Thiols (S) | Thiophenol | NaH | DMF | 0 to RT | 1-4 | Highly efficient and rapid. Requires inert atmosphere. |
| Ethanethiol | K₂CO₃ | Acetonitrile | RT to 50 | 2-6 | Very fast with strong bases. | |
| Alcohols (O) | Methanol/NaOMe | - | Methanol | Reflux | 8-24 | Generally requires forcing conditions. |
| Phenol | NaH | DMSO | 100 | 12-24 | Phenoxides are weaker nucleophiles than alkoxides. |
Conclusion
This compound is a powerful and predictable substrate for regioselective nucleophilic aromatic substitution. The electronic activation provided by the pyridine nitrogen and the C3-nitrile group strongly directs substitution to the C2 position, enabling the clean synthesis of 2-substituted-5-bromonicotinonitriles. These products are valuable intermediates, retaining a bromine handle at the C5 position for subsequent cross-coupling reactions, allowing for the rapid generation of molecular complexity. By understanding the mechanistic principles and employing the robust protocols outlined in this guide, researchers can confidently and efficiently utilize this key building block in their synthetic campaigns.
References
- Pearson. (n.d.). Nucleophilic aromatic substitution of pyridine. Pearson+.
- Garçon, M., Bakewell, C., White, A. J. P., & Crimmin, M. R. (2019). Unravelling nucleophilic aromatic substitution pathways with bimetallic nucleophiles. Chemical Communications, 55(7), 848-851. DOI:10.1039/C8CC09701A.
- Ujjainee, P. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Ahammed, S., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Structure of medicinal compounds containing nicotinonitrile and pyridine groups.
- Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832-835. DOI: 10.1021/ol4035947.
- Clayden, J., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Terrier, F. (2013). Nucleophilic Aromatic Substitution of Nitroarenes and Pyridines: New Insight and New Applications. Chemical Reviews, 113(2), 803-830. DOI: 10.1021/cr300264r.
- The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions. YouTube.
- Hartwig, J. F. (2010).
- LibreTexts Chemistry. (2023, January 22). Thiols and Sulfides.
- Chemistry Steps. (n.d.). Reactions of Thiols.
- Pearson Study Prep. (2015, March 23). Reactions of Thiols. YouTube.
- Choi, K., et al. (2020). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California.
- LibreTexts Chemistry. (2024, March 17). 17.6: Reactions of Alcohols.
- Chad's Prep. (2021, January 22). 12.6 Substitution Reactions of Alcohols | Organic Chemistry. YouTube.
- Singh, R. P., et al. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Advanced Synthesis & Catalysis, 352(10), 1728-1735. DOI: 10.1002/adsc.200900728.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Unravelling nucleophilic aromatic substitution pathways with bimetallic nucleophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. 2-AMINO-5-BROMO-NICOTINONITRILE | 709652-82-4 [amp.chemicalbook.com]
- 9. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [escholarship.org]
- 11. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. One moment, please... [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Scale-Up Synthesis of 2,5-Dibromonicotinonitrile Derivatives
Introduction: The Strategic Importance of 2,5-Dibromonicotinonitrile Scaffolds in Modern Drug Discovery
Substituted nicotinonitrile frameworks are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active agents. Their value lies in the versatile chemical handles they present, allowing for intricate molecular architectures to be constructed. Among these, this compound and its derivatives are of particular strategic importance. The orthogonal reactivity of the two bromine atoms, coupled with the electronic properties of the nitrile group, makes this scaffold an ideal starting point for the synthesis of complex heterocyclic molecules through various cross-coupling reactions.[1] This guide provides a detailed, scalable, and robust protocol for the synthesis of these valuable building blocks, with a focus on safety, efficiency, and reproducibility for researchers in industrial and academic settings.
Synthetic Strategy: A Two-Step Approach from 2-Aminopyridine
The most reliable and scalable synthetic route to 2,5-disubstituted nicotinonitrile derivatives, such as 2-bromo-5-cyanopyridine, commences with the readily available and cost-effective starting material, 2-aminopyridine. The overall strategy is a two-step process:
-
Regioselective Bromination: The initial step involves the selective bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine. This transformation is crucial for establishing the correct substitution pattern on the pyridine ring.
-
Sandmeyer Cyanation: The amino group of 2-amino-5-bromopyridine is then converted to a nitrile via a Sandmeyer reaction. This classic yet powerful transformation provides a reliable method for the introduction of the cyano group.
This synthetic approach is favored for scale-up due to the relatively low cost of the starting materials, the well-understood reaction mechanisms, and the robustness of the procedures.
Visualizing the Synthetic Workflow
Sources
Application Note & Protocols: Strategic Derivatization of the Nitrile Group in 2,5-Dibromonicotinonitrile for Accelerated Drug Discovery
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dibromonicotinonitrile is a pivotal heterocyclic building block in medicinal chemistry, offering multiple reaction sites for structural elaboration. The nitrile group, in particular, serves as a versatile functional handle for conversion into other key moieties such as amides, carboxylic acids, primary amines, and tetrazoles. This guide provides an in-depth exploration of three primary derivatization strategies for the nitrile group of this compound: hydrolysis, reduction, and [3+2] cycloaddition. We delve into the underlying chemical principles, provide detailed, field-proven protocols, and explain the causality behind experimental choices to empower researchers in synthesizing novel molecular entities for drug discovery programs.
Introduction: The Strategic Value of this compound
The pyridine scaffold is a privileged structure in pharmacology, present in numerous approved drugs. This compound stands out as a particularly valuable starting material due to its trifunctional nature. The two bromine atoms at positions 2 and 5 are amenable to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the nitrile group at position 3 provides a gateway to a diverse set of functional groups. The strategic and selective manipulation of the nitrile group allows for the introduction of pharmacophoric features crucial for modulating biological activity, solubility, and metabolic stability. This document focuses exclusively on the transformation of this nitrile moiety.
The primary derivatization pathways discussed herein convert the nitrile into functionalities that are central to modern drug design:
-
Amides & Carboxylic Acids: Essential for forming hydrogen bonds and acting as key recognition elements.
-
Aminomethyl Groups: Introduce a basic center, crucial for salt formation and improving physicochemical properties.
-
Tetrazoles: Widely recognized as a bioisosteric replacement for the carboxylic acid group, offering improved metabolic stability and oral bioavailability[1].
The following sections provide the scientific rationale and step-by-step protocols for achieving these transformations efficiently and reliably.
Caption: Key derivatization pathways of this compound.
Pathway I: Hydrolysis of the Nitrile Group
Hydrolysis offers a direct route to produce amides and carboxylic acids. The reaction can be catalyzed by either acid or base, with acid catalysis generally being more common for aromatic nitriles. The process involves the nucleophilic attack of water on the electrophilic carbon of the protonated nitrile, followed by tautomerization and further hydrolysis[2][3].
Mechanism: Acid-Catalyzed Hydrolysis
Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom. This activation allows for the attack of a weak nucleophile like water. A series of proton transfers and tautomerization steps leads to the formation of an amide. Under more forcing conditions (e.g., heat), the amide can undergo subsequent hydrolysis to yield the corresponding carboxylic acid and an ammonium salt[4][5].
Caption: Mechanism of acid-catalyzed nitrile hydrolysis to an amide.
Protocol 1: Partial Hydrolysis to 2,5-Dibromonicotinamide
This protocol is designed for the controlled, partial hydrolysis of the nitrile to the corresponding primary amide, a valuable intermediate for further derivatization or as a final compound.
Causality: Concentrated sulfuric acid is used both as the catalyst and the solvent. The reaction is run at a moderate temperature to favor the formation of the amide and prevent over-hydrolysis to the carboxylic acid. The work-up involves carefully quenching the reaction mixture on ice and neutralizing with a base to precipitate the amide product.
-
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ice
-
Ammonium Hydroxide solution (30%)
-
Standard laboratory glassware, magnetic stirrer with heating
-
-
Procedure:
-
Safety First: Perform this reaction in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and acid-resistant gloves.
-
In a round-bottom flask, add this compound (1.0 eq).
-
Carefully and slowly add concentrated H₂SO₄ (5-10 volumes) to the nitrile while stirring. An exothermic reaction may occur.
-
Heat the mixture to 60-70 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 30% EtOAc/Hexanes).
-
Once the reaction is complete, cool the flask to room temperature.
-
Work-up: Prepare a beaker with a large amount of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Place the beaker in an ice bath and slowly add ammonium hydroxide solution to neutralize the mixture to pH 7-8. A precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water (3x) and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 2,5-Dibromonicotinamide.
-
-
Validation:
-
Confirm product identity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Assess purity by HPLC. Expected yield: 80-95%.
-
Protocol 2: Complete Hydrolysis to 2,5-Dibromonicotinic Acid
For applications requiring the carboxylic acid, more stringent conditions are necessary to drive the hydrolysis of the intermediate amide.
Causality: This protocol uses aqueous sulfuric acid and higher temperatures (reflux) to ensure the complete conversion of both the nitrile and the intermediate amide to the final carboxylic acid product[6].
-
Materials:
-
This compound
-
Sulfuric Acid (50% aqueous solution)
-
Sodium Hydroxide solution (2M)
-
Hydrochloric Acid (2M)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in 50% aqueous H₂SO₄ (10 volumes).
-
Heat the mixture to reflux (approx. 120-130 °C) and maintain for 8-12 hours.
-
Cool the reaction mixture to room temperature.
-
Work-up: Carefully pour the cooled solution into a beaker of ice.
-
Adjust the pH to ~10 with 2M NaOH to deprotonate the carboxylic acid and keep it in solution.
-
Filter off any insoluble impurities.
-
Transfer the filtrate to a clean beaker and cool in an ice bath.
-
Slowly acidify the filtrate with 2M HCl to pH 2-3 to precipitate the carboxylic acid product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Validation:
-
Confirm product identity and purity via NMR, MS, and HPLC. Expected yield: 75-90%.
-
Pathway II: Reduction to (2,5-Dibromopyridin-3-yl)methanamine
The reduction of the nitrile group provides a primary amine, a critical functional group for introducing basicity and for further synthetic manipulations, such as amide bond formation or reductive amination.
Principle and Methods
While strong hydride reagents like LiAlH₄ can be effective, catalytic hydrogenation is often preferred in a drug discovery setting due to its operational simplicity, milder conditions, and better functional group tolerance[7]. Raney Nickel is a highly effective catalyst for this transformation.
Causality: The reaction is typically performed in an alcoholic solvent saturated with ammonia. The presence of ammonia is crucial to suppress the formation of secondary and tertiary amine by-products, which can arise from the reaction of the initially formed primary amine with the intermediate imine[7].
Sources
- 1. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]
- 7. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
The Strategic Utility of 2,5-Dibromonicotinonitrile in the Convergent Synthesis of Fused Heterocyclic Systems
Introduction: 2,5-Dibromonicotinonitrile as a Privileged Scaffold
In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular architectures with enhanced biological activity is perpetual. Fused heterocyclic systems, particularly those containing a pyridine ring, are cornerstones of many therapeutic agents due to their ability to form crucial interactions with biological targets.[1] this compound has emerged as a highly versatile and strategic starting material for the synthesis of a diverse array of these fused systems. Its unique electronic properties and the differential reactivity of its two bromine atoms—one at a pyridine 'alpha' position (C5) and the other at a 'beta' position (C2)—allow for selective and sequential functionalization. This guide provides an in-depth exploration of the application of this compound in the synthesis of medicinally relevant fused heterocycles, including thieno[2,3-b]pyridines, furo[2,3-b]pyridines, and pyrrolo[2,3-b]pyridines. We will delve into the mechanistic underpinnings of key synthetic transformations and provide detailed, field-proven protocols for their execution.
Core Synthetic Strategies: A Gateway to Molecular Diversity
The synthetic utility of this compound is primarily harnessed through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, followed by intramolecular cyclization. These methods offer a convergent and efficient approach to constructing complex fused ring systems from simple precursors.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, enabling the introduction of various aryl, heteroaryl, or vinyl substituents onto the pyridine core of this compound.[2] This reaction typically proceeds with high selectivity at the more reactive C5 position, leaving the C2 bromine available for subsequent transformations.
Causality in Experimental Design: The choice of catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling. Palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are commonly employed. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle. The base, typically a carbonate or phosphate, is essential for the transmetalation step. The reaction is often performed in a mixture of an organic solvent and water to ensure the solubility of both the organic and inorganic reagents.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination allows for the selective introduction of primary or secondary amines at the C5 position of this compound.[3][4] This reaction is instrumental in the synthesis of pyrrolo[2,3-b]pyridines, where the introduced amino group serves as a nucleophile in a subsequent cyclization step.
Expert Insights: The success of the Buchwald-Hartwig amination on this substrate often hinges on the careful selection of the palladium catalyst and a bulky, electron-rich phosphine ligand, such as XPhos or SPhos.[5] These ligands promote the reductive elimination step and prevent catalyst decomposition. A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and facilitate the catalytic cycle.
Caption: Workflow for Buchwald-Hartwig amination.
Application in the Synthesis of Fused Heterocyclic Systems
The true synthetic power of this compound is realized in the sequential application of cross-coupling and cyclization reactions to build intricate fused heterocyclic scaffolds.
Synthesis of Thieno[2,3-b]pyridines
Thieno[2,3-b]pyridines are a class of compounds with a broad range of biological activities, including anticancer and antiviral properties.[1][6] A common strategy for their synthesis from this compound involves an initial reaction with a thiol, followed by an intramolecular cyclization.
Protocol: Synthesis of 3-Amino-2-substituted-thieno[2,3-b]pyridine-3-carbonitriles
This protocol is adapted from established methodologies for the synthesis of thieno[2,3-b]pyridine derivatives.[6]
Step 1: S-Alkylation
-
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a thiol (e.g., methyl thioglycolate, 1.1 eq) and a base (e.g., potassium carbonate, 2.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude S-alkylated intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethanol.
-
Add a catalytic amount of a base (e.g., piperidine).
-
Reflux the reaction mixture for 4-6 hours, monitoring for the formation of the cyclized product by TLC.
-
Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired 3-amino-2-substituted-thieno[2,3-b]pyridine-3-carbonitrile.
| Product | Reagents | Conditions | Yield (%) | Reference |
| 1-(3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone | 2-(2-oxopropylthio)-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile, piperidine | Ethanol, reflux | Not specified | [6] |
| 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile | 2-(cyanomethylthio)-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile, piperidine | Ethanol, reflux | Good | [6] |
Synthesis of Furo[2,3-b]pyridines
Furo[2,3-b]pyridines are another important class of heterocycles found in numerous natural products and pharmaceuticals.[7][8] Their synthesis from this compound can be achieved through a sequential Sonogashira coupling and intramolecular cyclization.
Protocol: Synthesis of 2-Substituted-furo[2,3-b]pyridine-3-carbonitriles
This generalized protocol is based on the known reactivity of similar substrates.[9]
Step 1: Sonogashira Coupling
-
To a degassed solution of this compound (1.0 eq) in a mixture of a suitable solvent (e.g., THF or 1,4-dioxane) and an amine (e.g., triethylamine), add a terminal alkyne (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to obtain the 5-alkynyl-2-bromonicotinonitrile intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the 5-alkynyl-2-bromonicotinonitrile intermediate in a polar aprotic solvent such as DMF.
-
Add a base, such as potassium carbonate or sodium hydride, and a source of oxygen, often from the air or by bubbling oxygen through the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and stir for several hours until the cyclization is complete.
-
Cool the reaction, quench with water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to afford the desired 2-substituted-furo[2,3-b]pyridine-3-carbonitrile.
| Product | Reagents | Conditions | Yield (%) | Reference |
| Furo[2,3-b]pyridine derivatives | Nicotinonitrile precursors | Cyclization | Moderate to Good | [10] |
Synthesis of Pyrrolo[2,3-b]pyridines
The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[4][5] A versatile route to these compounds from this compound involves a Buchwald-Hartwig amination followed by a palladium-catalyzed intramolecular C-N bond formation.
Protocol: Synthesis of 1-Substituted-pyrrolo[2,3-b]pyridine-3-carbonitriles
This protocol is based on synthetic strategies for similar 7-azaindole derivatives.[4]
Step 1: Buchwald-Hartwig Amination
-
In a glovebox, combine this compound (1.0 eq), a primary amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq) in an oven-dried reaction vessel.
-
Add anhydrous, degassed toluene and seal the vessel.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent.
-
Purify the crude 5-amino-2-bromonicotinonitrile derivative by column chromatography.
Step 2: Intramolecular C-N Cyclization
-
Combine the purified product from Step 1, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand, and a base in a degassed solvent.
-
Heat the reaction mixture under an inert atmosphere until the cyclization is complete.
-
Perform an aqueous work-up and purify the product by chromatography to obtain the 1-substituted-pyrrolo[2,3-b]pyridine-3-carbonitrile.
| Product | Reagents | Conditions | Yield (%) | Reference |
| Pyrrolo[2,3-b]pyridine derivatives | 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives | Cross-coupling and condensation | Not specified | [11] |
| 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amine | 2-Iodo-4-chloropyrrolopyridine, secondary amine | Buchwald-Hartwig amination | Good | [4] |
Conclusion and Future Perspectives
This compound has proven to be an exceptionally valuable and versatile building block for the synthesis of a wide range of medicinally important fused heterocyclic systems. The strategic and sequential application of modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the efficient and controlled construction of complex molecular architectures. The protocols outlined in this guide serve as a robust starting point for researchers in drug discovery and development to explore the vast chemical space accessible from this privileged starting material. Future work in this area will likely focus on the development of even more efficient and stereoselective catalytic systems, as well as the application of these synthetic strategies to the creation of novel therapeutic agents targeting a diverse array of diseases.
References
- Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety. (n.d.).
- Khaled M.H. (n.d.).
- Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (n.d.).
- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv
- Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (n.d.).
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (2015). RSC Publishing. [Link]
- Synthesis and Characterization of Pyrrolo [2, 3-f] Indole-3, 7-Dicarbonitriles. (2013).
- Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. (n.d.).
- Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. (2020).
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.).
- FUROPYRIDINES. SYNTHESIS AND PROPERTIES. (n.d.). Semantic Scholar. [Link]
- Synthesis, characterization and bioactivity of new pyridine-2(H)
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.).
- Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (2021). Organic Chemistry Portal. [Link]
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. [Link]
- Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. (n.d.). MDPI. [Link]
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.).
Sources
- 1. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajol.info [ajol.info]
- 6. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivati… [ouci.dntb.gov.ua]
- 10. "Controlling Transition Metal-Catalyzed Alkyne Annulations Utilizing Po" by Brandon L. Coles-Taylor [digitalcommons.du.edu]
- 11. researchgate.net [researchgate.net]
One-Pot Synthesis Strategies Starting from 2,5-Dibromonicotinonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2,5-Dibromonicotinonitrile in One-Pot Syntheses
This compound is a highly versatile and synthetically attractive starting material in medicinal chemistry and materials science. Its pyridine core is a common motif in numerous biologically active compounds, and the nitrile group can be readily transformed into various functional groups. The presence of two bromine atoms at positions 2 and 5, with their distinct electronic environments, allows for selective and sequential functionalization. This unique reactivity profile makes it an ideal candidate for one-pot synthesis strategies.
One-pot reactions, which involve the sequential formation of multiple chemical bonds in a single reaction vessel, offer significant advantages over traditional multi-step syntheses.[1][2] They reduce reaction times, minimize waste generation, and improve overall efficiency by avoiding the isolation and purification of intermediates.[3][4] For drug discovery and development, where the rapid generation of compound libraries for screening is crucial, one-pot methodologies are particularly valuable.[5][6]
This application note provides a detailed guide to several one-pot synthesis strategies starting from this compound, focusing on sequential cross-coupling and multi-component reactions to generate diverse and complex molecular architectures.
Strategy 1: One-Pot Sequential Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the bromine atoms at the C2 and C5 positions of the pyridine ring allows for selective, sequential cross-coupling reactions. The bromine at the 2-position is generally more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, due to its electronic environment. This difference in reactivity can be exploited in a one-pot, two-step sequence.[7][8][9]
Application: Synthesis of 2-Aryl-5-amino-nicotinonitriles via Sequential Suzuki and Buchwald-Hartwig Amination
This one-pot protocol enables the synthesis of C,N-diarylated nicotinonitriles, which are valuable scaffolds in medicinal chemistry. The process involves an initial Suzuki coupling at the more reactive C2 position, followed by a Buchwald-Hartwig amination at the C5 position without the need for intermediate isolation.[7][10]
Experimental Protocol: One-Pot Suzuki/Buchwald-Hartwig Amination
Materials:
-
This compound
-
Arylboronic acid
-
Amine
-
Palladium catalyst (e.g., Pd(dba)₂, Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
Procedure:
-
Suzuki Coupling Step:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), arylboronic acid (1.1 equiv.), palladium catalyst (e.g., Pd(dba)₂, 2-5 mol%), phosphine ligand (e.g., SPhos, 4-10 mol%), and base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Add anhydrous 1,4-dioxane.
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
-
Buchwald-Hartwig Amination Step:
-
To the same reaction flask, add the amine (1.2 equiv.), additional base (e.g., K₃PO₄, 1.5 equiv.), and, if necessary, more palladium catalyst and ligand.
-
Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Summary: Representative Conditions for Sequential Cross-Coupling
| Step | Reagents & Conditions | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Suzuki | Arylboronic acid (1.1 eq), Pd(OAc)₂ (3 mol%), SPhos (6 mol%), Cs₂CO₃ (2 eq), Dioxane | 90 | 3 | - |
| 2. Amination | Amine (1.2 eq), K₃PO₄ (1.5 eq) | 110 | 18 | 60-85 |
Workflow Visualization
Caption: One-pot sequential Suzuki and Buchwald-Hartwig amination workflow.
Strategy 2: One-Pot Sonogashira Coupling and Annulation for Fused Heterocycles
The Sonogashira coupling of terminal alkynes with aryl halides is a powerful tool for C-C bond formation.[11][12] In a one-pot sequence, a Sonogashira coupling at the C2 position of this compound can be followed by an intramolecular cyclization to construct fused heterocyclic systems, such as thieno[2,3-b]pyridines.[13][14][15][16]
Application: Synthesis of 3-Aminothieno[2,3-b]pyridine Derivatives
This strategy provides a convergent approach to thieno[2,3-b]pyridines, which are important pharmacophores. The reaction proceeds via an initial Sonogashira coupling, followed by a base-mediated intramolecular cyclization where the nitrile group participates in the ring formation.[17][18]
Experimental Protocol: One-Pot Sonogashira/Cyclization
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., DMF, THF)
Procedure:
-
Sonogashira Coupling Step:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and CuI (1-3 mol%).
-
Add anhydrous solvent (e.g., DMF) and base (e.g., TEA, 3.0 equiv.).
-
Add the terminal alkyne (1.1 equiv.) dropwise.
-
Stir the reaction at room temperature to 60 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
-
Cyclization Step:
-
To the reaction mixture, add a strong base such as sodium ethoxide or potassium tert-butoxide (1.5 equiv.).
-
Heat the mixture to 80-100 °C for 2-6 hours to induce cyclization.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Data Summary: Representative Conditions for Sonogashira/Cyclization
| Step | Reagents & Conditions | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Sonogashira | Terminal alkyne (1.1 eq), Pd(PPh₃)₂Cl₂ (3 mol%), CuI (2 mol%), TEA (3 eq), DMF | 60 | 4 | - |
| 2. Cyclization | NaOEt (1.5 eq) | 90 | 3 | 55-75 |
Workflow Visualization
Caption: One-pot Sonogashira coupling and cyclization workflow.
Strategy 3: One-Pot Multi-component Synthesis of Pyrido[2,3-d]pyrimidines
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step.[2][3][19][20][21][22] While a direct MCR starting from this compound is less common, it can be envisioned as a two-step, one-pot process where an initial functionalization of the dibromide is followed by a multi-component cyclization.
Application: Synthesis of Substituted Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are a class of fused heterocycles with a wide range of biological activities.[2][19] A plausible one-pot strategy involves the initial conversion of the C2-bromo group to an amino group, followed by a three-component reaction with an aldehyde and a compound containing an active methylene group.
Experimental Protocol: One-Pot Amination/Three-Component Cyclization
Materials:
-
This compound
-
Ammonia source (e.g., aqueous ammonia)
-
Aldehyde
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Catalyst (e.g., a Lewis acid like Bi(OTf)₃ or an organocatalyst)[22]
-
Solvent (e.g., Ethanol, Water)
Procedure:
-
Amination Step:
-
In a pressure vessel, combine this compound (1.0 equiv.) with an excess of aqueous ammonia.
-
Heat the mixture at 120-150 °C for 12-24 hours. This step can be facilitated by a copper catalyst.
-
Cool the reaction mixture and carefully vent the vessel.
-
Evaporate the solvent to obtain the crude 2-amino-5-bromonicotinonitrile.
-
-
Three-Component Cyclization Step (in the same pot after solvent exchange):
-
To the crude aminobromopyridine, add the aldehyde (1.0 equiv.), the active methylene compound (1.0 equiv.), and the catalyst (e.g., Bi(OTf)₃, 10 mol%).
-
Add the appropriate solvent (e.g., ethanol).
-
Reflux the reaction mixture for 4-12 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture, and the product may precipitate. If so, collect by filtration.
-
If the product does not precipitate, concentrate the solvent and purify by column chromatography.
-
Data Summary: Representative Conditions for Three-Component Cyclization
| Reagents & Conditions | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aldehyde (1 eq), Malononitrile (1 eq) | Bi(OTf)₃ (10 mol%) | Reflux | 6 | 70-90 |
| Aldehyde (1 eq), Ethyl Cyanoacetate (1 eq) | L-proline (20 mol%) | Reflux | 10 | 65-85 |
Logical Relationship Diagram
Sources
- 1. jmcbe.samipubco.com [jmcbe.samipubco.com]
- 2. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 5. A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Synthesis of pyridine derivatives using multicomponent reactions [ouci.dntb.gov.ua]
- 7. Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. One-pot regioselective synthesis of substituted pyrazoles and isoxazoles in PEG-400/water medium by Cu-free nano-Pd catalyzed sequential acyl Sonogashira coupling–intramolecular cyclization - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate [scirp.org]
Introduction: The Strategic Value of a Multifunctional Building Block
An In-Depth Technical Guide to the Application of 2,5-Dibromonicotinonitrile in Materials Science
This compound is a highly functionalized pyridine derivative that has emerged as a strategic building block in advanced materials synthesis. Its utility stems from a unique combination of reactive sites and inherent electronic properties. The molecule features two bromine atoms at the 2 and 5 positions of the pyridine ring, a nitrile (cyano) group at the 3 position, and the pyridine nitrogen atom itself. This specific arrangement provides chemists with a powerful tool for constructing complex, high-performance materials.
The bromine atoms serve as excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings.[1][2][3][4] This enables its use as a monomer for the synthesis of well-defined conjugated polymers. The nitrile group, being strongly electron-withdrawing, profoundly influences the electronic landscape of any resulting material, creating electron-deficient segments that are crucial for applications in organic electronics.[5] Furthermore, the pyridine nitrogen provides a coordination site, allowing the molecule and its derivatives to act as ligands in the formation of coordination complexes and sophisticated supramolecular structures like Metal-Organic Frameworks (MOFs).[6][7] This guide provides detailed application notes and protocols for leveraging this compound in the development of conductive polymers for organic electronics and as a precursor for ligands in coordination chemistry.
Application I: Synthesis of Donor-Acceptor Conjugated Polymers for Organic Electronics
The most prominent application of this compound is in the synthesis of conjugated polymers for organic electronic devices such as Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).[8][9][10][11] The electron-deficient nature of the nicotinonitrile unit makes it an ideal "acceptor" monomer. When copolymerized with an electron-rich "donor" monomer (e.g., thiophene, fluorene, or carbazole derivatives), the resulting polymer possesses a tunable electronic band gap, which is a critical parameter for device performance.[12] This donor-acceptor architecture facilitates intramolecular charge transfer, enhancing charge carrier mobility and influencing the material's optical properties.
Palladium-catalyzed cross-coupling reactions are the cornerstone of this synthetic strategy, allowing for the precise formation of carbon-carbon bonds to build the polymer backbone.[13] The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is particularly favored due to its high functional group tolerance and the relatively benign nature of its byproducts.[4][14]
Protocol 1: Synthesis of a Donor-Acceptor Copolymer via Suzuki-Miyaura Polymerization
This protocol details the synthesis of a copolymer of this compound (acceptor) and a generic 2,5-bis(trimethylstannyl)thiophene derivative (donor). This method is broadly applicable to various donor monomers available as boronic acids or esters.
A. Causality and Experimental Choices:
-
Catalyst System: A palladium catalyst, typically Pd(PPh₃)₄, is used because it efficiently catalyzes the three key steps of the reaction cycle: oxidative addition, transmetalation, and reductive elimination.[4]
-
Base: A base, such as potassium phosphate (K₃PO₄), is required to activate the boronic acid derivative for the transmetalation step.[15][16] An aqueous solution is often used to ensure solubility and facilitate the reaction.
-
Solvent: A two-phase solvent system like 1,4-dioxane and water is often employed. The organic solvent solubilizes the monomers and the growing polymer, while the aqueous phase contains the base.[14]
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the Pd(0) catalyst.
B. Materials and Equipment:
-
This compound
-
Aryl-boronic acid or ester (e.g., Thiophene-2,5-diboronic acid bis(pinacol) ester)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
-
Schlenk flask and manifold
-
Magnetic stirrer and hotplate
-
Condenser
-
Soxhlet extraction apparatus
-
Standard glassware for workup and purification
C. Step-by-Step Procedure:
-
Reagent Preparation: In a Schlenk flask under argon, combine this compound (1.0 mmol), the aryl-diboronic acid/ester comonomer (1.0 mmol), and the palladium catalyst Pd(PPh₃)₄ (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) to the flask. Stir the mixture for 30 minutes at room temperature to ensure dissolution and mixing.
-
Base Addition: Separately, prepare a solution of K₃PO₄ (4.0 mmol) in degassed deionized water (2 mL). Add this aqueous solution to the reaction mixture under argon.
-
Polymerization: Fit the flask with a condenser and heat the mixture to 90 °C with vigorous stirring. Maintain the reaction at this temperature for 48 hours under a positive pressure of argon. The mixture will typically become more viscous as the polymer forms.
-
Reaction Quenching & Polymer Precipitation: After 48 hours, cool the reaction to room temperature. Pour the mixture slowly into a beaker containing rapidly stirring methanol (200 mL). The polymer will precipitate as a solid.
-
Purification:
-
Collect the crude polymer by filtration.
-
Wash the polymer sequentially with water, methanol, and acetone to remove residual salts and oligomers.
-
Perform a Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and low molecular weight fractions.
-
Finally, extract the polymer with a solvent in which it is soluble (e.g., chloroform or chlorobenzene) and then precipitate it again into methanol.
-
-
Drying: Collect the purified polymer by filtration and dry it under vacuum at 40 °C for 24 hours.
D. Characterization:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC).
-
Structure: Confirmed by ¹H NMR and FTIR spectroscopy.
-
Thermal Properties: Analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Optical Properties: UV-Vis spectroscopy and photoluminescence spectroscopy are used to determine the absorption/emission spectra and calculate the optical band gap.
-
Electrochemical Properties: Cyclic Voltammetry (CV) is used to determine the HOMO and LUMO energy levels.
Visualization: Suzuki Polymerization Workflow
Caption: Workflow for Suzuki cross-coupling polymerization.
Performance in Organic Field-Effect Transistors (OFETs)
Polymers derived from this compound can be used as the active semiconductor layer in an OFET.[10] The performance of an OFET is primarily characterized by its charge carrier mobility (µ), which measures how quickly charges can move through the material.
Device Fabrication (Top-Contact, Bottom-Gate):
-
A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the substrate, where the silicon acts as the gate electrode and SiO₂ as the gate dielectric.
-
The polymer semiconductor is deposited onto the SiO₂ surface, typically by spin-coating from a solution (e.g., in chloroform).
-
The substrate is then annealed to remove residual solvent and improve the molecular ordering of the polymer film.
-
Finally, source and drain electrodes (e.g., gold) are deposited on top of the polymer film through a shadow mask by thermal evaporation.[17]
| Polymer Property | Typical Value Range | Significance for OFET Performance |
| Hole Mobility (µ) | 10⁻³ - 1.0 cm²/Vs | Higher mobility leads to faster device switching and higher current. |
| On/Off Ratio | > 10⁵ | High ratio indicates low off-state current, essential for low power consumption. |
| HOMO Level | -5.0 to -5.5 eV | Determines the energy barrier for charge injection from the electrodes. |
| Band Gap (Eg) | 1.8 - 2.5 eV | Influences the device's optical properties and stability. |
Application II: Ligand Synthesis for Metal-Organic Frameworks (MOFs)
While this compound can act as a monodentate ligand through its pyridine nitrogen, its greater value in coordination chemistry lies in its use as a precursor to create more complex, multitopic linkers for MOF synthesis.[18] MOFs are crystalline materials constructed from metal ions or clusters (nodes) connected by organic molecules (linkers), forming a porous, three-dimensional network.[19][20]
The bromine atoms on the nicotinonitrile core can be replaced with other functional groups, such as carboxylic acids, through reactions like lithiation followed by carboxylation, or further cross-coupling reactions. This transforms the original molecule into a di- or tri-topic linker capable of bridging multiple metal centers to build a robust framework.[21] For example, converting the bromine atoms to carboxylate groups would create a pyridine-3,5-dicarboxylate derivative with an additional cyano group, offering multiple coordination sites.[22]
Protocol 2: General Hydrothermal Synthesis of a MOF
This protocol describes a general method for synthesizing a MOF using a custom linker derived from this compound (e.g., 5-cyanopyridine-2,5-dicarboxylic acid) and a metal salt.
A. Causality and Experimental Choices:
-
Hydrothermal/Solvothermal Synthesis: This method uses elevated temperature and pressure to increase the solubility of the reactants and facilitate the slow crystallization of the MOF, leading to higher quality, larger crystals.
-
Solvent: N,N-Dimethylformamide (DMF) is a common solvent as it has a high boiling point and is effective at dissolving both the organic linkers and metal salts.
-
Metal Source: Divalent metal salts like zinc nitrate or cobalt nitrate are frequently used as they readily form coordination bonds with carboxylate and pyridine functionalities.[21][22]
B. Materials and Equipment:
-
Linker derived from this compound (e.g., 5-cyanopyridine-2,5-dicarboxylic acid)
-
Metal Salt (e.g., Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless steel autoclave or a thick-walled glass vial
-
Programmable oven
-
Centrifuge and vials
-
Solvent for washing (e.g., fresh DMF, ethanol)
C. Step-by-Step Procedure:
-
Reactant Mixture: In a glass vial, dissolve the organic linker (0.1 mmol) and the metal salt (0.1 mmol) in DMF (5 mL).
-
Sealing: Cap the vial tightly and place it inside a Teflon-lined stainless steel autoclave. Seal the autoclave.
-
Heating: Place the autoclave in a programmable oven. Heat it to a specific temperature (typically 80-120 °C) over 2-4 hours.
-
Crystallization: Hold the temperature constant for 24-72 hours to allow for the slow formation of MOF crystals.
-
Cooling: Program the oven to cool down slowly to room temperature over 12-24 hours. Slow cooling is critical for obtaining well-defined single crystals.
-
Isolation: Carefully open the autoclave and retrieve the vial. The MOF crystals will typically have settled at the bottom.
-
Washing and Activation:
-
Decant the mother liquor.
-
Wash the crystals with fresh DMF several times to remove unreacted starting materials. This is often done by centrifugation, decanting the supernatant, and adding fresh solvent.
-
To activate the MOF (i.e., remove solvent molecules from the pores), the crystals are typically solvent-exchanged with a more volatile solvent like ethanol or acetone, and then heated under vacuum.
-
Visualization: MOF Self-Assembly
Caption: Self-assembly of a Metal-Organic Framework (MOF).
Properties and Potential Applications of Derived MOFs
MOFs created using linkers derived from this compound could exhibit interesting properties due to the retention of the pyridine and nitrile functionalities within the pores.
| MOF Property | Potential Value | Significance & Application |
| BET Surface Area | 500 - 3000 m²/g | A high surface area is crucial for gas storage (e.g., H₂, CH₄) and adsorption. |
| Pore Volume | 0.3 - 1.5 cm³/g | Dictates the total uptake capacity for guest molecules. |
| Functional Sites | Pyridine N, Cyano N | These basic sites can be used for selective CO₂ capture or as catalytic centers. |
| Photoluminescence | Emission in Vis. Spectrum | Potential for chemical sensing, where guest molecules alter the emission.[21][22] |
Conclusion
This compound is a testament to the power of molecular design in materials science. The strategic placement of its reactive bromine atoms, electron-withdrawing nitrile group, and coordinating pyridine nitrogen makes it a remarkably versatile precursor. Through well-established synthetic routes like Suzuki polymerization and functional group manipulation for MOF linkers, this single molecule provides access to a wide array of advanced materials. Its application in producing high-performance conductive polymers for transistors and its potential for creating functional porous frameworks highlight its significant and growing importance in the development of next-generation electronic and crystalline materials.
References
- MDPI. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications.
- ResearchGate. Pyridine based polymers. Synthesis and characterization | Request PDF.
- ResearchGate. Synthesis and characterization of polyimides containing pyridine ring.
- OUCI. Pyridine-based polymers and derivatives: Synthesis and applications.
- IJNRD. Title:- “Pyridine: Synthesis, Swiss-ADME and Applications.”.
- NROChemistry. Stille Coupling.
- J&K Scientific LLC. Stille Cross-Coupling.
- Wikipedia. Stille reaction.
- Organic Chemistry Portal. Stille Coupling.
- Organic Reactions. The Stille Reaction.
- Wikipedia. Suzuki reaction.
- Semantic Scholar. Synthesis of conducting polymers.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. Diffusion and molecular interactions in metal organic frameworks (MOFs): A 2D-COS spectroscopy investigation | Request PDF.
- PubMed Central. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- CrystEngComm (RSC Publishing). Novel metal–organic frameworks based on 5-bromonicotinic acid: Multifunctional materials with H2 purification capabilities.
- Purdue University. Coordination Complexes and Ligands.
- PubMed. Organic Light-Emitting Diodes: Pushing Toward the Limits and Beyond.
- AMERICAN ELEMENTS. 2,6-Dibromonicotinonitrile | CAS 53367-52-5.
- PubMed Central. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects.
- Google Patents. Electrically conducting polymer and copolymer compositions, methods for making same and applications therefor.
- NIH. Stabilizing Stretchable Organic Transistors Through Small‐Molecule Additive Blending for Ultra‐Sensitive Pesticide Detection.
- ResearchGate. Synthesis of copolymer of poly[(thiophene-2,5-diyl)-co-para-chloro.... Available at: https://www.researchgate.net/figure/Synthesis-of-copolymer-of-poly-thiophene-2-5-diyl-co-para-chloro-benzylidene_fig2_349540019
- Materials Futures. Expanding the potential of biosensors: a review on organic field effect transistor (OFET) and organic electrochemical transistor (OECT) biosensors.
- Fraunhofer-Gesellschaft. Organic Field-Effect Transistors (OFET) and Organic Electrochemical Transistors (OECT).
- ResearchGate. Novel metal-organic frameworks based on 5-bromonicotinic acid: Multifunctional materials with H-2 purification capabilities | Request PDF.
- PMC. Evaluating the Robustness of Metal–Organic Frameworks for Synthetic Chemistry.
- IIP Series. CONDUCTING POLYMERS FOR FLEXIBLE DEVICES.
- Chemistry LibreTexts. 2: Ligand Binding in Coordination Complexes and Organometallic Compounds.
- University of Florida. Chapter 23 Chemistry of Coordination Compounds.
- Google Patents. Method for synthesizing conducting polymers from neat monomer solutions.
- Journal of Materials Chemistry C (RSC Publishing). Organic field-effect transistor-based sensors: recent progress, challenges and future outlook.
- Chemistry LibreTexts. 2.5: Coordination Numbers and Structures.
- European Patent Office. ORGANIC LIGHT EMITTING DIODE DISPLAY DEVICE - EP 3330956 A1.
- PubChem. 2,5-Dibromoterephthalonitrile | C8H2Br2N2 | CID 640224.
- ChemRxiv. Electrochromic 2,5-Dihydroxyterephthalic acid linker in metal-organic frameworks.
- YouTube. How Do Organic LEDs (OLEDs) Work? - Chemistry For Everyone.
- Chemguide. introducing complex ions - ligands and bonding.
- Chemistry Stack Exchange. What is the real cause of burn-in effect on OLED(organic light emitting diode) displays and how can burn-in effect be solved?.
- AIP Publishing. Light extraction in tandem organic light emitting diodes.
Sources
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Coordination Complexes and Ligands [chemed.chem.purdue.edu]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Organic Light-Emitting Diodes: Pushing Toward the Limits and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stabilizing Stretchable Organic Transistors Through Small‐Molecule Additive Blending for Ultra‐Sensitive Pesticide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expanding the potential of biosensors: a review on organic field effect transistor (OFET) and organic electrochemical transistor (OECT) biosensors [materialsfutures.org]
- 11. Organic field-effect transistor-based sensors: recent progress, challenges and future outlook - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of conducting polymers | Semantic Scholar [semanticscholar.org]
- 14. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fabrication and Evaluation of Organic Field-Effect Transistors (OFETs) : Ph-BTBT-10 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. Evaluating the Robustness of Metal–Organic Frameworks for Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Novel metal–organic frameworks based on 5-bromonicotinic acid: Multifunctional materials with H2 purification capabilities - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with 2,5-Dibromonicotinonitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 2,5-Dibromonicotinonitrile. Our objective is to deliver field-proven insights and troubleshooting strategies to overcome common challenges, such as low yield, poor regioselectivity, and reaction failure, thereby enabling the efficient synthesis of valuable 5-bromo-2-aryl and 2,5-diaryl nicotinonitrile derivatives.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format.
Question 1: My reaction yield is extremely low, or I am only recovering starting material. What are the primary factors to investigate?
Answer: Low or no conversion is a common issue that typically points to a problem within the core components of the catalytic cycle. The electron-deficient nature of the pyridine ring and the presence of two potential reaction sites on this compound demand a highly active and stable catalyst system.
Systematic Troubleshooting Steps:
-
Evaluate the Catalyst System: The choice of palladium source and ligand is the most critical factor. Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often inefficient for challenging heteroaromatic substrates due to catalyst decomposition or slow reaction kinetics.[1][2]
-
Ligand Choice: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands stabilize the palladium center, promote the crucial oxidative addition step, and accelerate the final reductive elimination.[1][3]
-
Palladium Source: For improved consistency and activation, use modern palladium precatalysts (e.g., XPhos Pd G3 or G4). These complexes readily generate the active Pd(0) species in solution, overcoming issues associated with the in-situ reduction of Pd(OAc)₂ or Pd₂(dba)₃.[1][4]
-
-
Verify Inert Atmosphere: The Suzuki coupling is highly sensitive to oxygen. Oxygen can lead to the oxidative homocoupling of boronic acids and the degradation of phosphine ligands, ultimately forming inactive palladium black.[1][5] Ensure all solvents are rigorously degassed (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles) and that the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen from start to finish.[6]
-
Assess Base and Solvent Compatibility: A weak base may fail to activate the boronic acid sufficiently for the transmetalation step.[1]
-
Recommended Base: Potassium phosphate (K₃PO₄) is an excellent and robust choice for heteroaromatic couplings.[2][7] Cesium carbonate (Cs₂CO₃) is a stronger alternative that can also be effective.
-
Solvent System: The solvent must effectively dissolve both the organic substrates and the inorganic base. A biphasic mixture such as 1,4-dioxane/water (e.g., 4:1 ratio) or THF/water is often effective.[7][8] For anhydrous conditions with K₃PO₄, DMF or 1,4-dioxane can be used.[9][10]
-
Question 2: My reaction is producing a mixture of mono-arylated products. How can I control the regioselectivity?
Answer: Controlling regioselectivity is the primary challenge with this compound. The two bromine atoms exhibit different electronic properties and, therefore, different reactivities. The C2-Br bond is positioned adjacent to the electron-withdrawing nitrile group and the ring nitrogen, making it significantly more electron-deficient and thus more susceptible to oxidative addition by the Pd(0) catalyst.[11] The C5-Br bond is less activated.
-
To Achieve Selective Mono-Arylation at the C2-Position: This is the kinetically favored pathway.
-
Stoichiometry: Use a slight excess of the boronic acid (1.1–1.2 equivalents).
-
Conditions: Employ milder reaction conditions. This includes lower temperatures (e.g., 80 °C) and shorter reaction times. Monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material before significant double arylation occurs.
-
-
To Achieve Double (Di-)Arylation at C2 and C5-Positions:
-
Stoichiometry: Use a larger excess of the boronic acid (2.5–3.0 equivalents) and base (≥4.0 equivalents).[2]
-
Conditions: More forcing conditions are required. This includes higher temperatures (e.g., 100-110 °C), longer reaction times, and a highly active, robust catalyst system (e.g., an XPhos-based precatalyst) to ensure the catalyst remains active long enough to couple at the less reactive C5 position.[2][12]
-
Question 3: I am observing significant protodeboronation of my boronic acid (conversion to the corresponding arene). How can this be minimized?
Answer: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source, especially under basic conditions at elevated temperatures.[5][8]
-
Use Boronate Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin). These are generally more resistant to protodeboronation.
-
Minimize Water: While some water is necessary for many Suzuki protocols (especially with carbonate bases), excessive amounts can promote this side reaction. If using an anhydrous protocol (e.g., K₃PO₄ in dioxane), ensure the solvent is truly dry.
-
Control Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times. The goal is for the rate of cross-coupling to be significantly faster than the rate of protodeboronation.[8] Highly active catalysts that allow for lower temperatures or shorter reaction times are beneficial here.[8]
Question 4: My reaction mixture turns black and the reaction stalls. What has happened?
Answer: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black (insoluble, inactive Pd(0) nanoparticles).[5][13] This starves the reaction of its active catalyst.
-
Cause: This often occurs when the palladium catalyst is unstable under the reaction conditions. It can be caused by the presence of oxygen, insufficient ligand to stabilize the Pd(0) species, or excessively high temperatures.
-
Solution:
-
Use a More Robust Ligand: Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos) that forms a more stable complex with palladium.
-
Use a Precatalyst: Modern precatalysts are designed for greater stability and controlled release of the active Pd(0) species, minimizing the formation of palladium black.
-
Ensure Strict Inert Conditions: Re-verify that your degassing procedure and inert atmosphere are sufficient to exclude oxygen.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand system is the best starting point for this substrate? For a challenging substrate like this compound, we strongly recommend bypassing traditional catalysts like Pd(PPh₃)₄. A highly reliable starting point is XPhos Pd G3 (or a similar generation Buchwald precatalyst) at a loading of 1-2 mol %. The integrated XPhos ligand provides the necessary electron-richness and steric bulk to facilitate the difficult oxidative addition and reductive elimination steps involving the heteroaromatic core.[1][4]
Q2: How many equivalents of boronic acid and base should I use? The stoichiometry depends entirely on your desired product. The following table provides a robust starting point for optimization.
| Parameter | Goal: Mono-Arylation (C2) | Goal: Di-Arylation (C2 & C5) | Rationale |
| Boronic Acid | 1.1 - 1.2 equivalents | 2.5 - 3.0 equivalents | A slight excess is needed for mono-arylation to drive the reaction to completion. A significant excess is required for the second, more difficult coupling.[2] |
| Base (e.g., K₃PO₄) | 2.0 - 2.5 equivalents | 4.0 - 5.0 equivalents | The base is consumed during the reaction. Sufficient equivalents are needed to activate the boronic acid for each coupling event. |
| Catalyst Loading | 1 - 2 mol % | 2 - 3 mol % | A higher catalyst loading may be required for the more demanding di-arylation to maintain catalytic activity over the longer reaction time. |
Q3: Can I use microwave heating for this reaction? Yes, microwave-assisted heating is an excellent strategy to accelerate the reaction. It can dramatically reduce reaction times from many hours to as little as 15-30 minutes.[14][15] This rapid heating can also help minimize side reactions like protodeboronation by ensuring the desired coupling occurs quickly. Start with a temperature of 100-120 °C and a time of 15 minutes, monitoring for completion.
Section 3: Visualization & Key Mechanisms
To better understand the process, the following diagrams illustrate the core catalytic cycle and a logical workflow for troubleshooting common issues.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[6][16]
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
Section 4: Recommended Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.
Protocol 1: Regioselective Mono-Arylation at the C2-Position
This protocol targets the synthesis of 5-bromo-2-aryl-nicotinonitrile.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
XPhos Pd G3 (2 mol %)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Schlenk flask or microwave vial with a magnetic stir bar
-
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, K₃PO₄, and XPhos Pd G3.
-
Seal the flask, then evacuate and backfill with argon three times to ensure an inert atmosphere.[6]
-
Add degassed 1,4-dioxane and degassed water via syringe to create a 4:1 solvent mixture (e.g., 4 mL dioxane, 1 mL water per 1 mmol of substrate).
-
Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS every 30-60 minutes. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
-
Protocol 2: Double (Di-)Arylation at C2 and C5 Positions
This protocol targets the synthesis of 2,5-diaryl-nicotinonitrile.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (2.8 equiv)
-
XPhos Pd G3 (3 mol %)
-
Potassium Phosphate (K₃PO₄), finely ground (5.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Schlenk flask or microwave vial with a magnetic stir bar
-
-
Procedure:
-
Follow steps 1-3 from Protocol 1, adjusting the stoichiometry of the arylboronic acid and K₃PO₄ as listed above.
-
Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
This reaction will require a longer time. Monitor the reaction progress every 2-4 hours. The reaction may take 12-24 hours to complete.
-
Follow steps 6-9 from Protocol 1 for workup and purification.
-
References
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- Anonymous. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Reddit. (2024). Struggling with Suzuki Reaction.
- Ali, A., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene. Molecules, 23(10), 2465.
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Požgan, F., & Košmrlj, J. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- ResearchGate. (2014). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine.
- Beaufils, F., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- ResearchGate. (2019). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Side Reactions in the Buchwald-Hartwig Amination of 2,5-Dibromonicotinonitrile
Welcome to the technical support center for the Buchwald-Hartwig amination of 2,5-Dibromonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will delve into the common side reactions, their mechanistic underpinnings, and provide field-proven troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a mixture of mono-aminated products at both the C2 and C5 positions. How can I improve the regioselectivity of my reaction?
A1: Regioselectivity in the amination of this compound is a common challenge. The two bromine atoms exhibit different reactivities due to the electronic influence of the pyridine nitrogen and the nitrile group. The C2 position is generally more activated towards oxidative addition due to its proximity to the pyridine nitrogen. However, the strong electron-withdrawing nature of the nitrile group at C3 also influences the reactivity of the adjacent C2 and C5 positions. To enhance regioselectivity, consider a careful selection of ligands and reaction conditions. Bulky phosphine ligands can impart steric hindrance that favors reaction at the less hindered position.
Q2: My reaction is producing a significant amount of the hydrodehalogenated side product (bromonicotinonitrile). What causes this and how can I minimize it?
A2: Hydrodehalogenation, the replacement of a bromine atom with a hydrogen atom, is a prevalent side reaction in Buchwald-Hartwig aminations.[1] This typically occurs via a competing pathway to the desired C-N bond formation, often involving a palladium-hydride intermediate. The source of the hydride can be the amine, solvent, or even the phosphine ligand. To mitigate this, ensure your solvent and amine are scrupulously dry. Screening different bases can also be effective, as the base plays a crucial role in the catalytic cycle and can influence the formation of palladium-hydride species.
Q3: I am getting incomplete conversion and my catalyst seems to be deactivating. What are the likely causes?
A3: Catalyst deactivation can stem from several factors. Phosphine ligand degradation, often through oxidation or P-C bond cleavage, is a common issue. Additionally, the formation of off-cycle, inactive palladium species can halt the catalytic cycle. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Using pre-catalysts, which are more stable and form the active Pd(0) species in situ, can often lead to more reproducible results.
Q4: Can I achieve selective mono-amination, or will the reaction proceed to di-amination?
A4: Achieving selective mono-amination of this compound is feasible by controlling the stoichiometry of your reactants. Using a slight excess of the this compound relative to the amine is a common strategy. Conversely, to favor di-amination, an excess of the amine and base should be employed. The choice of base can also influence selectivity, with weaker bases sometimes favoring mono-amination.
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of C2- and C5-aminated products)
Root Cause Analysis:
The relative rate of oxidative addition at the C2-Br versus the C5-Br bond is the primary determinant of regioselectivity. The C2 position is electronically activated by the adjacent pyridine nitrogen. However, the bulky phosphine ligands necessary for catalytic activity can introduce steric hindrance, influencing the accessibility of each position.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Protocols:
-
Ligand Screening:
-
Set up parallel reactions in a glovebox or using Schlenk techniques.
-
To a vial, add this compound (1.0 equiv), amine (1.2 equiv), base (e.g., NaOtBu, 1.4 equiv), and a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%).
-
Add a different phosphine ligand (4 mol%) to each vial. Include both monodentate (e.g., XPhos, RuPhos) and bidentate (e.g., Xantphos, dppf) ligands in your screen.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Stir the reactions at a set temperature (e.g., 100 °C) for a defined period (e.g., 12 hours).
-
Analyze the product mixture of each reaction by LC-MS or GC-MS to determine the ratio of C2- to C5-aminated product.
-
| Ligand Type | Example Ligands | Expected Outcome on Regioselectivity |
| Bulky Monodentate | XPhos, RuPhos, BrettPhos | May favor reaction at the less sterically hindered position.[2] |
| Bidentate | Xantphos, BINAP, dppf | Can influence the geometry of the palladium complex, potentially altering regioselectivity. |
Issue 2: Significant Hydrodehalogenation
Root Cause Analysis:
Hydrodehalogenation is a common side reaction where a halogen is replaced by a hydrogen atom.[1] This process competes with the desired amination and is often promoted by the presence of water or other protic impurities, which can lead to the formation of palladium-hydride species.
Catalytic Cycle and Side Reaction:
Caption: Competing pathways of amination and hydrodehalogenation.
Troubleshooting Strategies:
-
Stringent Anhydrous Conditions:
-
Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas.
-
Use freshly distilled and degassed solvents. Anhydrous solvents from commercial suppliers should be used from a freshly opened bottle.
-
Ensure the amine is dry. If necessary, distill from a suitable drying agent.
-
-
Base Selection:
-
The choice of base can significantly impact the extent of hydrodehalogenation. Weaker bases like Cs₂CO₃ or K₃PO₄ may be less prone to promoting side reactions compared to strong alkoxide bases like NaOtBu.[3]
-
Protocol for Base Screening:
-
Set up parallel reactions as described in the ligand screening protocol.
-
Use a single, effective ligand system.
-
In each reaction, vary the base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).
-
Analyze the reaction mixtures for the ratio of the desired aminated product to the hydrodehalogenated side product.
-
-
| Base | Strength | Potential Impact on Hydrodehalogenation |
| NaOtBu | Strong | Highly effective for amination but can promote hydrodehalogenation. |
| K₃PO₄ | Moderate | Often a good compromise between reactivity and minimizing side reactions. |
| Cs₂CO₃ | Weak | Can be effective for some substrates and may suppress hydrodehalogenation. |
Issue 3: Catalyst Deactivation
Root Cause Analysis:
The palladium catalyst can deactivate through several pathways, including the formation of palladium black (insoluble Pd(0) aggregates) or stable, off-cycle complexes. Phosphine ligand degradation can also contribute to catalyst deactivation.
Preventative Measures and Solutions:
-
Use of Pre-catalysts:
-
Palladium pre-catalysts, such as G3 or G4 palladacycles, are air- and moisture-stable and efficiently generate the active monoligated Pd(0) species in situ. This can lead to more consistent and reproducible results compared to using separate Pd sources and ligands.
-
-
Ligand Choice:
-
Inert Atmosphere:
-
Rigorous exclusion of oxygen is critical to prevent the oxidation of both the palladium catalyst and the phosphine ligands. Perform all manipulations under a positive pressure of an inert gas.
-
References
- Espino, G., Kurbangalieva, A., & Brown, J. M. (2007). Selective Buchwald-Hartwig amination of 2-bromophenyl trifluoromethanesulfonate.
- Fier, P. S., & Hartwig, J. F. (2013). Selective C–H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. [Link]
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27-50. [Link]
- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
- Buchwald–Hartwig amination. In Wikipedia.
- Ur-Rehman, N., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron, 69(35), 7434-7441. [Link]
- Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 12159–12168. [Link]
- Lipshutz, B. H., et al. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry, 86(1), 103-115. [Link]
- Chemistry LibreTexts. (2023).
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
- Chelucci, G., Baldino, S., & Ruiu, A. (2012). Room-Temperature Hydrodehalogenation of Halogenated Heteropentalenes with One or Two Heteroatoms. The Journal of Organic Chemistry, 77(22), 9921–9925. [Link]
Sources
Technical Support Center: Purification of Crude 2,5-Dibromonicotinonitrile
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges during the purification of crude 2,5-Dibromonicotinonitrile. It is designed to offer practical, field-proven solutions to common and complex purification issues, ensuring the attainment of high-purity material essential for downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the purification of this compound, providing concise and actionable answers.
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. Direct bromination of 3-cyanopyridine (nicotinonitrile) is a common method.[1] Potential impurities include:
-
Monobrominated isomers: 2-bromo-3-cyanopyridine and 5-bromo-3-cyanopyridine are frequent byproducts resulting from incomplete bromination.
-
Over-brominated species: Tribrominated nicotinonitriles can form if the reaction is not carefully controlled.
-
Starting material: Unreacted 3-cyanopyridine.
-
Hydrolysis products: The nitrile group can be susceptible to hydrolysis under certain reaction or work-up conditions, leading to the formation of 2,5-dibromonicotinamide.
-
Positional isomers: Depending on the reaction conditions, other dibrominated isomers such as 2,6-dibromonicotinonitrile might also be present.[2]
Q2: What is the recommended first-pass purification strategy for a crude reaction mixture?
A2: For a typical crude mixture, a multi-step approach is often most effective.
-
Aqueous Work-up: Begin with an aqueous wash to remove inorganic salts and water-soluble impurities. If the reaction was conducted in an acidic medium, neutralization with a suitable base (e.g., sodium bicarbonate solution) is crucial.
-
Solvent Extraction: Extract the crude product into a suitable organic solvent like dichloromethane or ethyl acetate.
-
Recrystallization: This is often a highly effective method for removing many impurities. The choice of solvent is critical and should be determined experimentally.
-
Column Chromatography: If recrystallization does not yield the desired purity, silica gel column chromatography is the next logical step.[3][4]
Q3: Which analytical techniques are best suited for assessing the purity of this compound?
A3: A combination of analytical methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantifying the purity of the main component and detecting trace impurities.[5] A well-developed HPLC method can resolve isomers and other closely related impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and identifying the presence of impurities with distinct proton or carbon environments.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the desired product and help identify unknown impurities by their mass-to-charge ratio.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique for monitoring reaction progress and assessing the complexity of the crude mixture before committing to large-scale purification.[3][7]
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving specific issues encountered during the purification process.
Issue 1: Poor Separation of Isomers During Column Chromatography
Symptom: Co-elution of this compound with its monobrominated or other dibrominated isomers during silica gel column chromatography.
Causality: Isomers of brominated nicotinonitriles often have very similar polarities, making their separation by standard normal-phase chromatography challenging. The choice of eluent system is paramount in achieving adequate resolution.[8]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting isomer separation.
Detailed Steps:
-
Optimize the Eluent System:
-
Initial System: A common starting point is a mixture of hexane and ethyl acetate.
-
Fine-Tuning: Systematically vary the ratio of the solvents. A lower percentage of the more polar solvent (ethyl acetate) will generally increase the retention time and may improve separation.
-
Solvent Screening: If hexane/ethyl acetate is ineffective, consider other solvent systems such as dichloromethane/hexane or toluene/ethyl acetate.
-
-
Employ a Shallow Polarity Gradient: If using gradient elution, a shallower gradient will provide more column volumes for the separation to occur, often leading to better resolution.
-
Alternative Stationary Phases:
-
Alumina: Alumina can sometimes offer different selectivity compared to silica gel for halogenated aromatic compounds.[3]
-
Chemically Modified Silica: Consider using silica gel modified with other functional groups if standard adsorbents fail.
-
-
Reversed-Phase Chromatography: If normal-phase chromatography is unsuccessful, reversed-phase HPLC or flash chromatography using a C18-functionalized silica gel with a mobile phase like acetonitrile/water or methanol/water can be highly effective.
Issue 2: Product Degradation or Low Recovery After Purification
Symptom: The final yield of pure this compound is significantly lower than expected, or analytical data suggests the presence of degradation products not observed in the crude mixture.
Causality: this compound, while generally stable, can be susceptible to degradation under certain conditions. The nitrile group can undergo hydrolysis, particularly in the presence of strong acids or bases, and prolonged exposure to silica gel can sometimes lead to decomposition.[9][10][11]
Troubleshooting Protocol:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Hydrolysis during work-up | Analyze the aqueous layer post-extraction for the corresponding carboxylic acid or amide. | Use a mild base like sodium bicarbonate for neutralization and minimize contact time with aqueous acidic or basic solutions. |
| Degradation on silica gel | Streak a sample of the crude material on a TLC plate and let it sit for several hours. Re-run the TLC to see if new spots appear. | Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine to the eluent. Alternatively, use a less acidic stationary phase like alumina. |
| Thermal Decomposition | If purification involves distillation, check for discoloration or charring in the distillation flask. | Use vacuum distillation to lower the boiling point and minimize thermal stress on the compound. |
| Loss during recrystallization | The product may be too soluble in the chosen recrystallization solvent. | Screen a wider range of solvents or solvent mixtures. Cooling the recrystallization mixture to a lower temperature may also improve recovery. |
Issue 3: Presence of Colored Impurities in the Final Product
Symptom: The isolated this compound is off-white, yellow, or brown, indicating the presence of colored impurities.
Causality: Colored impurities often arise from side reactions during the bromination process, leading to the formation of highly conjugated or polymeric materials.[12]
Purification Strategy for Color Removal:
Caption: Workflow for removing colored impurities.
Step-by-Step Protocol:
-
Activated Carbon Treatment:
-
Dissolve the impure product in a suitable hot solvent (e.g., ethanol or toluene).
-
Add a small amount of activated carbon (typically 1-5% by weight).
-
Stir the mixture at an elevated temperature for 15-30 minutes.
-
Perform a hot filtration through a pad of celite to remove the activated carbon.
-
Allow the filtrate to cool and crystallize.
-
-
Recrystallization: A carefully chosen recrystallization solvent can often leave colored impurities behind in the mother liquor.
-
Silica Gel Plug Filtration:
-
Dissolve the colored product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane).
-
Pass the solution through a short column ("plug") of silica gel.
-
Elute with a slightly more polar solvent system to recover the product, leaving the more polar colored impurities adsorbed to the silica.
-
Section 3: Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, perform the activated carbon treatment as described in the troubleshooting section.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a TLC method to determine the optimal eluent system that provides good separation between the product and impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor their composition by TLC.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
References
- Yuan, Z., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 26(21), 6485. [Link]
- Wikipedia. (2024). Column chromatography.
- Google Patents. (1972). US3644380A - Preparation of 3-cyanopyridine.
- University of Toronto Scarborough. (n.d.). Column Chromatography Theory.
- Magritek. (n.d.). Column Chromatography.
- Chemistry LibreTexts. (2023). B. Column Chromatography.
- American Elements. (n.d.). 2,6-Dibromonicotinonitrile.
- Google Patents. (1949). Aug. 23, 1949.
- Li, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29367–29375. [Link]
- Crisci, J., et al. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation.
- Google Patents. (2014). CN104130183A - Synthetic method for 3-bromopyridine.
- House, D. A., & O'Connor, M. J. (1985). Base hydrolysis of αβ-nitro-, azido- and isothiocyanato-[1,9-bis(2′-pyridyl)-2,5,8-triazanonane]- and [1,11-bis(2′-pyridyl)-2,6,10-triazaundecane]-cobalt(III) cations. Departure from first-order hydroxide dependence. Inorganica Chimica Acta, 102, 13-18. [Link]
- Kim, H. Y., et al. (2019). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 35(1), 69–75. [Link]
- Google Patents. (2002). JP2002255954A - METHOD FOR PRODUCING 2-n-BUTYL-5-NITROBENZOFURAN.
- Google Patents. (1994). US5371224A - Process for preparing 2,5-dibromopyrimidine.
- Organic Syntheses. (2024). Chromatography-Free and Chlorinated Solvent-Free Preparation of 2,5-dibromohexanediamide (DBHDA).
- Sari, Y., et al. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Polymers, 15(16), 3418. [Link]
- Google Patents. (2015). CN105061301A - Synthesis method of 2,5-dibromopyridine.
- Google Patents. (1983). US4384125A - Process for the purification of 2-pyrrolidone.
Sources
- 1. benchchem.com [benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. Column chromatography - Wikipedia [en.wikipedia.org]
- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. magritek.com [magritek.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Base hydrolysis of αβ-nitro-, azido- and isothiocyanato-[1,9-bis(2′-pyridyl)-2,5,8-triazanonane]- and [1,11-bis(2′-pyridyl)-2,6,10-triazaundecane]-cobalt(III) cations. Departure from first-order hydroxide dependence - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. JP2002255954A - METHOD FOR PRODUCING 2-n-BUTYL-5-NITROBENZOFURAN - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Palladium Catalyst Removal in 2,5-Dibromonicotinonitrile Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for palladium catalyst removal from reactions involving 2,5-Dibromonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly those utilizing palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira.
The presence of the pyridine nitrogen and nitrile group in this compound introduces specific challenges for palladium removal. The nitrogen atom can form stable complexes with palladium species, making standard purification methods less effective.[1] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve the stringent purity levels required for active pharmaceutical ingredients (APIs), which often mandate residual palladium levels below 10 ppm.[2][3]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification of products derived from this compound.
Issue 1: High Residual Palladium Detected After Standard Silica Gel Chromatography.
Symptom: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) analysis of your product post-chromatography shows palladium levels significantly above the target specification (e.g., >50 ppm).[4]
Causality Analysis: Standard silica gel chromatography is often insufficient for complete removal of palladium from reactions involving nitrogen-containing heterocycles.[5] The core issue is the potential for palladium to co-elute with the product. This can happen for several reasons:
-
Strong Coordination: The pyridine nitrogen in your product or starting material can act as a ligand, forming a stable, soluble complex with palladium species that travels with the product during chromatography.[1]
-
Formation of Colloidal Palladium: Palladium(0) can form fine, black colloidal particles that may pass through the silica gel bed.
-
Ligand Effects: Phosphine ligands used in the coupling reaction can be oxidized to phosphine oxides, which can complicate the chromatographic profile and interact with both the product and palladium.
Step-by-Step Solutions:
-
Pre-Treatment Before Chromatography:
-
Celite Filtration: Before concentrating the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate, DCM) and filter it through a 1-2 cm thick pad of Celite®. This is highly effective for removing heterogeneous or precipitated palladium black.[5][6]
-
Aqueous Wash: Perform an aqueous wash with a chelating agent. A solution of N-acetyl cysteine or sodium diethyldithiocarbamate can complex with palladium, partitioning it into the aqueous layer.[7]
-
-
Optimize Chromatography:
-
Solvent System Modification: Avoid solvents that can strongly coordinate with palladium. Experiment with different solvent polarities to maximize the separation between your product and the palladium complexes.
-
Use of Additives: In some cases, adding a small amount of a chelating agent like triethylamine to the eluent can help immobilize palladium species on the silica column, but this must be carefully evaluated to avoid product degradation.
-
-
Post-Chromatography Polishing:
-
If chromatography alone is not sufficient, a subsequent treatment with a dedicated palladium scavenger is the most robust solution.[4] This is often the most effective and reliable strategy for reaching low ppm levels.
-
Issue 2: Palladium Scavenger Treatment is Ineffective.
Symptom: Even after treating the reaction mixture with a solid-supported scavenger, residual palladium levels remain high.
Causality Analysis: The efficacy of a scavenger depends on the palladium's oxidation state (Pd(0) vs. Pd(II)), the solvent, temperature, and the scavenger's functional group.[8][9]
-
Incorrect Scavenger Choice: Thiol-based scavengers are generally more effective for softer Pd(II) species, while other functionalities might be better for Pd(0).[1][10]
-
Insufficient Contact Time/Temperature: Scavenging is a chemical reaction; it requires adequate time and sometimes gentle heating to proceed to completion.[11]
-
Mass Transfer Limitations: Inadequate mixing prevents the dissolved palladium species from efficiently coming into contact with the solid-supported scavenger.[1]
-
Competitive Binding: The this compound-derived product itself may compete with the scavenger for binding to the palladium, reducing the scavenger's effectiveness.
Step-by-Step Solutions:
-
Conduct a Scavenger Screen: Do not rely on a single scavenger. Test a small panel of scavengers with different functional groups (e.g., Thiol, Thiourea, Trimercaptotriazine (TMT)) to identify the most effective one for your specific product and palladium species.[9][12]
-
Optimize Scavenging Conditions:
-
Solvent: Ensure the solvent system fully dissolves your product and allows for good suspension of the scavenger.
-
Temperature: While many scavengers work at room temperature, increasing the temperature to 40-60 °C can significantly improve kinetics.[11]
-
Time: Allow for sufficient reaction time, typically ranging from 2 to 24 hours. Monitor the progress by taking small aliquots for ICP-MS analysis.
-
Agitation: Ensure vigorous stirring to maintain a well-mixed slurry.[1]
-
-
Consider a Pre-Oxidation Step: If you suspect the presence of resilient Pd(0) complexes, a mild oxidation step (e.g., bubbling air through the solution) can sometimes convert it to the more easily scavenged Pd(II) state. This should be approached with caution to avoid product degradation.
Issue 3: Significant Product Loss During Purification.
Symptom: The final yield of the purified product is low after implementing palladium removal steps.
Causality Analysis: Product loss is often due to non-specific binding to the purification media.
-
Adsorption onto Activated Carbon: Activated carbon is an excellent palladium scavenger but can be indiscriminate, often adsorbing the desired organic product, especially if it is planar or aromatic.[2][8]
-
Binding to Scavengers: Some products may have functional groups that can interact with the scavenger material itself.
-
Co-precipitation: During crystallization, the product might co-precipitate with palladium salts or complexes.
Step-by-Step Solutions:
-
Minimize Adsorbent Quantity: Use the minimum effective amount of activated carbon or scavenger. Determine this through small-scale optimization experiments.
-
Change the Purification Medium: If product loss on activated carbon is high, switch to a more selective functionalized silica or polymer scavenger, which generally shows less non-specific binding.[2][10]
-
Optimize Solvent for Recovery: When using solid adsorbents, wash the filter cake thoroughly with fresh, hot solvent to recover any adsorbed product.
-
Favor Crystallization: If your product is a crystalline solid, developing a robust crystallization protocol can be a highly effective and scalable method for palladium removal, leaving impurities in the mother liquor.[11]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing palladium from my this compound reaction? A1: The most common and effective methods are:
-
Adsorption: Using high-surface-area materials like activated carbon or specialized metal scavengers with functional groups (e.g., thiol, thiourea, TMT) that have a high affinity for palladium.[11][13]
-
Crystallization: Purifying the final product through crystallization can effectively leave palladium impurities behind in the mother liquor.[11]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® is a simple first step to remove heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal.[5][6]
-
Chromatography: Column chromatography can separate the product from palladium, but is often used in combination with other methods for API synthesis.[4][5]
Q2: How do I choose the best palladium removal method? A2: The optimal choice depends on several factors: the scale of the reaction, the required purity, the nature of your product (solubility, stability), and the form of the palladium residue. The decision tree below provides a general guide for selecting a strategy.
Q3: How can I quantify the amount of residual palladium in my sample? A3: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard and most sensitive technique for quantifying trace levels of palladium and other elemental impurities in pharmaceutical samples.[14][15][16] Other methods like high-energy polarized-beam X-ray fluorescence (EDXRF) and catalysis-based fluorometric assays also exist.[3][17]
Q4: Why is palladium removal particularly challenging with nitrogen-containing heterocycles? A4: The nitrogen atom in heterocycles like the pyridine ring of this compound can act as a Lewis base and coordinate strongly to the Lewis acidic palladium center. This forms a stable palladium-product complex that is difficult to break apart, making the palladium "invisible" to some removal techniques and causing it to co-purify with your desired compound.[1]
Visualization: Selecting a Palladium Removal Strategy
This workflow provides a logical decision-making process for purifying your this compound reaction product.
Caption: Decision tree for selecting a palladium removal strategy.
Data Summary
The selection of a scavenger is critical and depends on the specific palladium species in the reaction mixture.
| Scavenger Type | Functional Group | Primary Target | Typical Conditions | Advantages | Disadvantages |
| SiliaMetS® Thiol | -SH | Pd(II) | RT to 60°C, 2-18h | High affinity for Pd(II), versatile.[10] | Less effective for Pd(0) complexes. |
| MP-TMT | Trimercaptotriazine | Pd(0), Pd(II) | RT to 50°C, 4-24h | Broad-spectrum for Pd species.[12] | Can sometimes require longer reaction times. |
| SiliaMetS® Thiourea | -C(=S)N₂H₂ | Pd(0), Pd(II) | RT to 60°C, 2-18h | Very effective for a range of Pd species.[10] | Can be more expensive. |
| Activated Carbon | Carbon Matrix | Pd(0), Pd(II) | RT to 80°C, 1-12h | Inexpensive, effective for many species.[18][19] | Low selectivity, can adsorb product.[2][8] |
| PhosphonicS SPM32 | Phosphonic Acid | Pd(II) | RT, 2-20h | High efficiency demonstrated in studies.[20] | May be more specialized. |
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Based Scavenger (e.g., SiliaMetS® Thiol)
This protocol is a general guideline for a post-chromatography polishing step.
-
Dissolution: Dissolve the partially purified product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate) to a concentration of 10-50 mg/mL.
-
Scavenger Addition: Add the thiol-functionalized silica scavenger. A typical loading is 2-5 equivalents relative to the initial molar amount of palladium catalyst used in the reaction.
-
Stirring: Stir the mixture vigorously at a temperature between room temperature and 50 °C for 2 to 18 hours. The optimal time and temperature should be determined by monitoring palladium levels via ICP-MS.[11]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with fresh solvent (2-3 times the volume of the scavenger) to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Submit a sample of the final product for ICP-MS analysis to confirm the final palladium concentration is within the acceptable limit.[15]
Protocol 2: Palladium Removal Using Activated Carbon
This protocol is best applied after an initial filtration through Celite® to remove bulk palladium.
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF, Methanol).
-
Carbon Addition: Add activated carbon (e.g., Darco® KB-B). A typical starting point is 0.1 to 0.5 weight equivalents relative to the crude product (e.g., 10-50 g of carbon for 100 g of product).[8]
-
Heating and Stirring: Heat the mixture with vigorous stirring to 45-60 °C for 2 to 18 hours.[8]
-
Hot Filtration: While still warm, filter the mixture through a thick pad of Celite® to remove the activated carbon. Hot filtration is crucial to prevent the product from crystallizing on the filter.
-
Washing: Wash the Celite®/carbon pad thoroughly with fresh, hot solvent.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content. Be aware of potential yield loss due to product adsorption on the carbon.[8]
References
- Vertex AI Search, "Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF - ResearchG
- Vertex AI Search, "Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium". Accessed January 10, 2026.
- Vertex AI Search, "How can i remove palladium Pd catalyst easily?
- Vertex AI Search, "Palladium catalyst recovery using scavenger resin - SpinChem". Accessed January 10, 2026.
- Vertex AI Search, "Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters". Accessed January 10, 2026.
- Vertex AI Search, "How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?". Accessed January 10, 2026.
- Vertex AI Search, "Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents - Sigma-Aldrich". Accessed January 10, 2026.
- Vertex AI Search, "Technical Support Center: Removing Palladium Catalyst Residues from Final Products - Benchchem". Accessed January 10, 2026.
- Vertex AI Search, "Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Public
- Vertex AI Search, "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Public
- Vertex AI Search, "Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.". Accessed January 10, 2026.
- Vertex AI Search, "Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis - Benchchem". Accessed January 10, 2026.
- Vertex AI Search, "Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents - ResearchG
- Vertex AI Search, "CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books". Accessed January 10, 2026.
- Vertex AI Search, "Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed". Accessed January 10, 2026.
- Vertex AI Search, "Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed". Accessed January 10, 2026.
- Vertex AI Search, "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Public
- Vertex AI Search, "Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.". Accessed January 10, 2026.
- Vertex AI Search, "How to Remove Palladium in three easy steps - Biotage". Accessed January 10, 2026.
- Vertex AI Search, "Palladium scavenging: From 1% to within ICH limits - Onyx Scientific". Accessed January 10, 2026.
- Vertex AI Search, "Metal Scavengers for the Process Industry". Accessed January 10, 2026.
- Vertex AI Search, "Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer - SiliCycle". Accessed January 10, 2026.
- Vertex AI Search, "Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds - MDPI". Accessed January 10, 2026.
- Vertex AI Search, "Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage". Accessed January 10, 2026.
- Vertex AI Search, "US20050256327A1 - Method of removing palladium - Google P
- Vertex AI Search, "Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification - ResearchG
- Vertex AI Search, "Your trick to remove residual palladium : r/Chempros - Reddit". Accessed January 10, 2026.
- Vertex AI Search, "Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer - Scirp.org.". Accessed January 10, 2026.
- Vertex AI Search, "Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing)". Accessed January 10, 2026.
- Vertex AI Search, "Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)". Accessed January 10, 2026.
- Vertex AI Search, "Technical Support Center: Palladium Catalyst Removal from 4-(Piperidin-4-yl)aniline - Benchchem". Accessed January 10, 2026.
- Vertex AI Search, "Palladium Catalyst Removal: A Technical Support Guide for Researchers - Benchchem". Accessed January 10, 2026.
- Vertex AI Search, "Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF - ResearchG
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. onyxipca.com [onyxipca.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. silicycle.com [silicycle.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. data.biotage.co.jp [data.biotage.co.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. pharmtech.com [pharmtech.com]
- 18. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 19. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 20. spinchem.com [spinchem.com]
Technical Support Center: Cross-Coupling Reactions of 2,5-Dibromonicotinonitrile
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2,5-dibromonicotinonitrile in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience. As Senior Application Scientists, our goal is to help you navigate the complexities of these reactions, minimize byproduct formation, and maximize the yield of your target molecule.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format. We delve into the root causes of common byproducts and provide actionable protocols to mitigate them.
Issue 1: Low Yield of the Desired C5-Coupled Product in Suzuki-Miyaura Reactions
Question: My Suzuki-Miyaura reaction with this compound is giving a low yield of the desired C5-substituted product. I'm observing significant amounts of starting material and several byproducts. What's going wrong?
Answer: Low yields in the selective C5 coupling of this compound are often a multifactorial issue. The electronic properties of the pyridine ring and the differential reactivity of the C2 and C5 positions play a crucial role. The primary culprits are often competing side reactions that consume your starting materials and catalyst. Let's break down the most common byproducts and how to address them.
Key Byproduct 1: Protodeboronation of the Boronic Acid
What it is: This is a common side reaction where the carbon-boron bond of your boronic acid is cleaved and replaced with a carbon-hydrogen bond, effectively destroying your nucleophile.[1][2] This is particularly problematic with electron-deficient or heteroaryl boronic acids.[3]
Why it happens: The mechanism can be catalyzed by the base required for the Suzuki reaction.[4] The presence of water, often used as a co-solvent, provides the proton for this unwanted reaction.[2] Higher temperatures can also accelerate this decomposition pathway.[2]
Troubleshooting Protocol:
-
Re-evaluate the Base: Strong bases can accelerate protodeboronation.[2] Consider switching to milder bases like K₃PO₄ or Cs₂CO₃. For particularly sensitive boronic acids, fluoride-based bases like CsF might be a viable alternative.
-
Use Boronic Esters: MIDA boronates or pinacol esters are more stable than their corresponding boronic acids and can be used in a "slow release" strategy. This keeps the concentration of the active boronic acid low, minimizing side reactions.[1]
-
Optimize Temperature: Run the reaction at the lowest temperature that still allows for efficient coupling. While higher temperatures increase the reaction rate, they can disproportionately accelerate the rate of protodeboronation.[2]
-
Ensure Anhydrous Conditions (if possible): While some water is often necessary for Suzuki couplings, excessive water can promote protodeboronation. Using anhydrous solvents and reagents can be beneficial, especially when using bases like K₃PO₄.
Key Byproduct 2: Hydrodehalogenation (Reduction) of this compound
What it is: This is the replacement of one or both bromine atoms with a hydrogen atom, leading to 2-bromo-5-H-nicotinonitrile, 5-bromo-2-H-nicotinonitrile, or nicotinonitrile itself. This is a frequent competing reaction in palladium-catalyzed cross-couplings.[5]
Why it happens: The palladium(II) intermediate formed after oxidative addition can react with a hydride source in the reaction mixture. Common hydride sources include amine bases, alcohol solvents, or even trace water.[6][7][8][9]
Troubleshooting Protocol:
-
Choice of Solvent and Base: Avoid using alcohol solvents if hydrodehalogenation is a significant issue. Ethereal solvents like 1,4-dioxane or THF are generally preferred. If an amine base is used, consider switching to an inorganic base like K₂CO₃ or K₃PO₄.
-
Ligand Selection: The choice of phosphine ligand can influence the rate of hydrodehalogenation.[6][7] Experiment with different ligands to find one that favors the cross-coupling pathway. Bulky, electron-rich ligands often accelerate the desired reductive elimination step.
-
Scavenge Water: Ensure all reagents and solvents are dry. The use of molecular sieves can be beneficial in some cases.
Key Byproduct 3: Homocoupling of the Boronic Acid or Aryl Halide
What it is: You may observe the formation of a biaryl product derived from the coupling of two molecules of your boronic acid (R-R) or two molecules of this compound.
Why it happens:
-
Boronic Acid Homocoupling: This is often promoted by the presence of oxygen.[10] Inadequate degassing of the reaction mixture can lead to oxidation of the palladium catalyst, which can then catalyze this homocoupling.
-
Aryl Halide Homocoupling (Ullmann-type): This can occur, especially at higher temperatures, via a palladium-catalyzed pathway.[11][12]
Troubleshooting Protocol:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[13]
-
Use High-Purity Reagents: Impurities in the reagents can sometimes promote side reactions.
-
Optimize Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can reduce the rate of side reactions relative to the desired cross-coupling.
Issue 2: Poor Selectivity in Sonogashira and Buchwald-Hartwig Reactions
Question: I'm attempting a Sonogashira (or Buchwald-Hartwig) reaction and obtaining a mixture of products, including significant amounts of homocoupled alkyne (Glaser coupling) or hydrodehalogenated starting material. How can I improve the selectivity?
Answer: Selectivity issues in these reactions often stem from side reactions that compete with the main catalytic cycle.
Sonogashira Coupling: The Glaser Homocoupling Problem
What it is: The copper co-catalyst, typically used in Sonogashira reactions, can promote the oxidative homocoupling of your terminal alkyne to form a 1,3-diyne byproduct.[14][15] This is a major side reaction, especially when the cross-coupling is sluggish.[14]
Why it happens: The presence of oxygen and the copper(I) salt facilitates this unwanted reaction pathway.[14]
Troubleshooting Protocol:
-
Adopt Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to run the reaction without a copper co-catalyst.[16][17] This may require a more active palladium catalyst/ligand system and potentially higher temperatures, but it completely removes the primary pathway for this byproduct formation.
-
Strictly Anaerobic Conditions: If a copper co-catalyst is necessary, it is critical to maintain strictly oxygen-free conditions throughout the reaction.
-
Use an Amine Base as Solvent: Using an amine like triethylamine or diisopropylamine as both the base and solvent can help to suppress Glaser coupling.
Buchwald-Hartwig Amination: Hydrodehalogenation and β-Hydride Elimination
What it is: Besides hydrodehalogenation of the starting material, a competing pathway in Buchwald-Hartwig amination is β-hydride elimination from the palladium-amide intermediate.[18] This is more common with primary amines that have β-hydrogens.
Why it happens: This side reaction competes with the desired reductive elimination step to form the C-N bond.[18]
Troubleshooting Protocol:
-
Ligand Choice is Critical: The use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) is crucial. These ligands accelerate the rate of reductive elimination, outcompeting β-hydride elimination.
-
Base Selection: The choice of base is important. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. The strength of the base can influence the equilibrium between the desired and undesired pathways.
-
Temperature Control: As with other cross-coupling reactions, running the reaction at the optimal temperature is key. Too high a temperature can favor decomposition pathways.
Frequently Asked Questions (FAQs)
Q1: At which position (C2 or C5) does the first cross-coupling reaction on this compound preferentially occur?
A1: Generally, palladium-catalyzed cross-coupling reactions on dihalopyridines, such as this compound, tend to occur preferentially at the position para to the nitrogen (the C5 position in this case) over the ortho position (C2).[19] This is due to a combination of steric and electronic factors. The C5 position is less sterically hindered, and the oxidative addition of the palladium catalyst to the C5-Br bond is often more favorable. However, the selectivity can be influenced by the specific catalyst, ligand, and reaction conditions used.[20]
Q2: My NMR shows a byproduct with a mass corresponding to the homocoupling of my aryl boronic acid. What is the likely mechanism?
A2: The homocoupling of boronic acids in a Suzuki reaction is typically a palladium-catalyzed process that is significantly promoted by the presence of molecular oxygen.[10] One proposed mechanism involves the transmetalation of two boronic acid molecules to the palladium center, followed by reductive elimination to form the biaryl byproduct. Inadequate degassing of your reaction is the most common cause.
Q3: Can the nitrile group on the this compound be a problem?
A3: Yes, under certain conditions, the nitrile group can be susceptible to hydrolysis, especially if the reaction is run at high temperatures for extended periods with a strong aqueous base. This would lead to the formation of the corresponding nicotinamide or nicotinic acid byproduct. It's important to monitor reaction times and use the mildest basic conditions that are effective for the coupling reaction.
Q4: I am observing the formation of palladium black in my reaction. What does this mean and how can I prevent it?
A4: The formation of palladium black indicates that the palladium(0) catalyst is aggregating and precipitating out of solution, which deactivates it.[21] This can be caused by several factors, including high temperatures, an inappropriate ligand, or the presence of impurities. To prevent this, ensure you are using a robust ligand that stabilizes the palladium nanoparticles in solution. Using pre-formed, air-stable palladium precatalysts can also improve the stability and lifetime of the active catalyst in solution.
Visualizing Reaction Pathways
Troubleshooting Decision Tree for Low Yield in Suzuki Coupling
This diagram outlines a logical workflow for diagnosing and solving low-yield issues in the Suzuki-Miyaura coupling of this compound.
Caption: Sonogashira vs. Glaser coupling pathways.
Summary Table of Common Byproducts and Mitigation Strategies
| Byproduct Class | Specific Example | Common Cause(s) | Recommended Mitigation Strategy |
| Reagent Decomposition | Protodeboronation (Ar-H) | Base, water, high temperature | Use boronic esters; milder base (K₃PO₄); lower temperature. [1][2] |
| Substrate Reduction | Hydrodehalogenation | Hydride sources (solvents, bases, water) | Avoid alcohol solvents; use inorganic bases; screen ligands. [6][7][9] |
| Homocoupling | Boronic Acid Dimer (Ar-Ar) | Presence of oxygen | Rigorous degassing of the reaction mixture. [10][13] |
| Aryl Halide Dimer | High temperature, catalyst choice | Optimize temperature and catalyst loading. [11][12] | |
| Glaser Coupling (Diyne) | Copper(I) co-catalyst, oxygen | Use copper-free conditions; ensure strict anaerobic setup. [14][16] | |
| Functional Group Reaction | Nitrile Hydrolysis | Strong aqueous base, high temperature | Use milder base; minimize reaction time and temperature. |
References
- Protodeboronation - Wikipedia.
- Orbach, M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271-1274.
- Weizmann Institute of Science. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
- Synthetic Methods in Drug Discovery: Volume 1. (2016). Sonogashira Coupling. Royal Society of Chemistry.
- Orbach, M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274.
- Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(99), 11656-11658.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chen, P., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv.
- The Organic Chemistry Portal. (2008). Copper-free Sonogashira coupling.
- Webb, J. D., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12477–12480.
- Inamoto, K., et al. (2007). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters, 9(12), 2333–2336.
- Organic Chemistry Portal. (2023). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts.
- Cammarota, R. C., et al. (2017). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Organometallics, 36(19), 3751–3761.
- ResearchGate. (2013). Homocouplings of aryl halides in water.
- Osei-Amankwa, M., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5239-5264.
- Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
- Asghar, M. N., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(21), 7247.
- Reddit. (2020). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- Wikipedia. Suzuki reaction.
- Sharma, P., & Kumar, A. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(29), 16455-16481.
- Wikipedia. Sonogashira coupling.
- Wikipedia. Buchwald–Hartwig amination.
- Abu-Reziq, R., et al. (2016). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules, 21(8), 1048.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- ResearchGate. (2015). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Wikipedia. Glaser coupling.
- Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6343-6353.
- Viciu, M. S., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(12), 4057–4062.
- Billingsley, K. L., & Buchwald, S. L. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Angewandte Chemie International Edition, 57(42), 13838-13842.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
- Szabó, D., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 219-225.
- Reddit. (2023). Struggling with Suzuki Reaction.
- Reddy, V. P., et al. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 7(19), 4173–4175.
- Scott, J. S., et al. (2016). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 6(11), 7439–7443.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. Suzuki Coupling.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 6. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. books.rsc.org [books.rsc.org]
- 15. Glaser coupling - Wikipedia [en.wikipedia.org]
- 16. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 20. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
Technical Support Center: Navigating the Use of 2,5-Dibromonicotinonitrile in Organic Synthesis
Welcome to the technical support center for 2,5-Dibromonicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sometimes challenging reagent. Here, we address common issues, particularly concerning its solubility, to help you optimize your reaction conditions and achieve your synthetic goals.
Part 1: Frequently Asked Questions (FAQs)
This section covers common questions about the handling and reactivity of this compound.
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a valuable building block in medicinal chemistry and materials science. Its two bromine atoms can be selectively functionalized through various cross-coupling reactions, allowing for the introduction of diverse substituents onto the pyridine ring. The nitrile group can also be transformed into other functional groups. Common applications include its use in Suzuki-Miyaura couplings to form C-C bonds and Buchwald-Hartwig aminations to form C-N bonds, which are fundamental transformations in the synthesis of pharmaceuticals and other functional molecules.
Q2: What are the main challenges associated with the use of this compound?
A2: The primary challenge often encountered is its limited solubility in common organic solvents. This can lead to heterogeneous reaction mixtures, slow reaction rates, and difficulties in purification. The electron-deficient nature of the pyridine ring, further accentuated by the nitrile group, also influences its reactivity in cross-coupling reactions.
Q3: How should this compound be stored?
A3: It is recommended to store this compound in a cool, dry place under an inert atmosphere to prevent degradation.[1]
Part 2: Troubleshooting Guide to Improving Solubility
Poor solubility can be a significant hurdle in achieving efficient reactions. This section provides a systematic approach to addressing this issue.
Initial Solvent Screening
The first step in addressing solubility issues is to perform a systematic solvent screen. Based on the polar nature of the pyridine ring and the nitrile group, a qualitative solubility profile can be predicted.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, DMAc, Acetonitrile | Soluble to Moderately Soluble | The polarity of these solvents can effectively solvate the polar functional groups of the molecule. |
| Ethers | 1,4-Dioxane, THF | Moderately Soluble | These are common solvents for cross-coupling reactions and often require heating to achieve sufficient solubility. |
| Aromatic Hydrocarbons | Toluene, Xylene | Sparingly Soluble at RT, Moderately Soluble with Heating | Often used in cross-coupling reactions at elevated temperatures where solubility increases. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Moderately Soluble | The presence of halogens on both the solute and solvent can lead to favorable dipole-dipole interactions.[2] |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble | The ability to act as a hydrogen bond acceptor is limited, which may restrict solubility in protic solvents. |
| Non-Polar | Hexanes, Heptane | Insoluble | The significant difference in polarity suggests poor solubility. |
Strategies for Solubility Enhancement
If this compound exhibits poor solubility in your chosen reaction solvent even with heating, consider the following techniques:
-
Co-solvent Systems: The use of a mixture of solvents can significantly improve solubility. For instance, in Suzuki-Miyaura reactions, a mixture of an ethereal solvent like 1,4-dioxane with water is often employed. The aqueous phase, in conjunction with a base, is crucial for the activation of the boronic acid.
-
Elevated Temperatures: Many organic compounds show a significant increase in solubility at higher temperatures. Most cross-coupling reactions are performed at elevated temperatures (e.g., 80-110 °C), which often aids in dissolving the starting materials.
-
Sonication: The use of an ultrasonic bath can help to break down solid aggregates and enhance the rate of dissolution, especially for kinetically limited solubility.
Decision-Making Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting a suitable solvent system for a reaction involving this compound.
Caption: A workflow for selecting an appropriate solvent system.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for determining solubility and for a common synthetic application of this compound.
Protocol 1: Experimental Determination of Qualitative Solubility
This protocol provides a straightforward method to quickly assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of dry organic solvents (e.g., DMSO, DMF, 1,4-dioxane, toluene, DCM, methanol, hexanes)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 1 minute at room temperature.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble.
-
If the solid has not dissolved, gently heat the test tube (e.g., in a warm water bath) and observe any changes in solubility.
-
Record your observations for each solvent.
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 to 1.5 equivalents per bromine to be substituted)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask containing a stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Workflow Diagram:
Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.
References
Sources
Preventing homocoupling in 2,5-Dibromonicotinonitrile Suzuki reactions
Topic: Preventing Homocoupling in Suzuki Reactions of 2,5-Dibromonicotinonitrile
Welcome to the technical support resource for scientists and researchers navigating the complexities of Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed to address a persistent challenge: the undesired homocoupling of boronic acids when reacting with the electron-deficient substrate, this compound. Here, we provide in-depth troubleshooting advice, optimized protocols, and the mechanistic rationale behind our recommendations to empower you to achieve higher yields and purer products.
Frequently Asked Questions (FAQs)
Q1: What exactly is homocoupling in the context of my this compound Suzuki reaction?
A1: Homocoupling is a common and problematic side reaction where two molecules of your organoboron reagent (e.g., a phenylboronic acid) couple with each other, forming a symmetrical biaryl byproduct (e.g., biphenyl). This occurs in parallel with your desired cross-coupling reaction, where the boronic acid is intended to couple with the this compound. This side reaction consumes your valuable boronic acid, reduces the yield of the target molecule, and introduces a byproduct that can be difficult to separate during purification.[1]
Q2: What are the primary drivers of this unwanted homocoupling?
A2: The two principal causes of boronic acid homocoupling are the presence of dissolved oxygen in your reaction mixture and the existence of palladium(II) species.[1][2][3] Oxygen can facilitate a catalytic cycle that leads to homocoupling.[4][5][6] Separately, if you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂), any inefficient reduction to the active Pd(0) state leaves Pd(II) available to stoichiometrically promote the homocoupling of two boronic acid molecules.[2][3]
Q3: Why does my this compound substrate seem particularly prone to issues?
A3: this compound is an electron-deficient heteroaromatic halide. While the electron-withdrawing nature of the nitrile group and the pyridine ring facilitates the initial oxidative addition step (the insertion of Pd(0) into the Carbon-Bromine bond), it can also make the subsequent steps of the catalytic cycle more challenging to balance.[7][8] If the transmetalation or reductive elimination steps are slow relative to competing side reactions like homocoupling, the formation of byproducts can become significant.
Q4: How can I quickly assess if homocoupling is a major problem in my reaction?
A4: The most definitive methods are analytical, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy of the crude reaction mixture. On a TLC plate, the homocoupled byproduct will typically appear as a new, often less polar, spot compared to your starting materials. In an LC-MS or NMR spectrum, you will see characteristic peaks corresponding to the symmetrical biaryl derived from your boronic acid.
Troubleshooting Guide: Minimizing Boronic Acid Homocoupling
Experiencing high levels of the homocoupled byproduct can be frustrating. This guide provides a systematic approach to diagnose and resolve the underlying causes.
Isolating the Cause: A Troubleshooting Workflow
Before making random changes, it's crucial to identify the likely source of the problem. The following workflow provides a logical path for diagnosis and resolution.
Caption: Troubleshooting workflow for diagnosing homocoupling.
Detailed Causes and Solutions
Cause 1: Presence of Dissolved Oxygen
Scientific Rationale: Oxygen is a primary culprit in promoting homocoupling. The active Pd(0) catalyst can react with O₂ to form a palladium peroxo complex.[4][5] This complex readily reacts with two molecules of boronic acid, leading to the formation of the homocoupled biaryl and regenerating the Pd(0) species, creating an efficient, undesired catalytic cycle.[2][5] Rigorous exclusion of oxygen is therefore one of the most critical factors for suppressing this side reaction.[3][9]
Solutions:
-
Degassing: Before adding your catalyst, thoroughly degas the solvent and reaction mixture.
-
Sparging: Bubble an inert gas (Argon or high-purity Nitrogen) through the solvent for 30-60 minutes.[10]
-
Freeze-Pump-Thaw: For the most rigorous oxygen removal, perform at least three cycles of freezing the solvent (with liquid nitrogen), evacuating the headspace under high vacuum, and then thawing under an inert atmosphere.[11]
-
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (e.g., via a balloon or a nitrogen line connected to a bubbler) throughout the entire reaction setup and duration.[10]
Cause 2: Inefficient Pre-catalyst Activation and Presence of Pd(II)
Scientific Rationale: Many common palladium sources, such as Palladium(II) acetate (Pd(OAc)₂) and Palladium(II) chloride (PdCl₂), are precatalysts in the Pd(II) oxidation state. They must be reduced in situ to the catalytically active Pd(0) form to enter the Suzuki cycle.[2][12] This reduction can sometimes be slow or incomplete, and the lingering Pd(II) species can react stoichiometrically with two molecules of the boronic acid to produce the homocoupled product and Pd(0).[3]
Solutions:
-
Use a Pd(0) Source: Start with a catalyst that is already in the active Pd(0) state. This eliminates the need for an in situ reduction step where homocoupling can occur.
-
Add a Mild Reducing Agent: If using a Pd(II) precatalyst, the addition of a mild reducing agent like potassium formate can help facilitate a cleaner and more efficient reduction to Pd(0), minimizing the concentration of free Pd(II).[3][13]
| Catalyst Source | Oxidation State | Rationale for Use |
| Pd(OAc)₂ / PdCl₂(PPh₃)₂ | Pd(II) | Common, but requires in situ reduction. Can promote homocoupling if reduction is inefficient.[1][10] |
| Pd(PPh₃)₄ / Pd₂(dba)₃ | Pd(0) | Directly enters the catalytic cycle, bypassing the problematic Pd(II) reduction step.[10] |
Cause 3: Suboptimal Ligand Choice
Scientific Rationale: The ligand bound to the palladium center is critical. For challenging substrates like this compound, standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Modern bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are designed to accelerate the rate-limiting steps of the catalytic cycle, particularly the reductive elimination that forms the final product.[10][14] By accelerating the desired cross-coupling pathway, these advanced ligands help it outcompete the undesired homocoupling side reaction.
Solutions:
-
Employ Bulky, Electron-Rich Ligands: These ligands promote the desired reaction pathway and are often effective for electron-deficient and sterically hindered substrates.
| Ligand | Class | Key Characteristics & Expected Outcome |
| PPh₃ | Basic Phosphine | Often insufficient for challenging substrates; may lead to slow reductive elimination and increased side reactions.[14] |
| SPhos, XPhos, RuPhos | Buchwald Ligands (Dialkylbiaryl phosphines) | Bulky and electron-rich. They accelerate reductive elimination, increase catalyst stability, and are highly effective at suppressing homocoupling.[10][14] |
| PEPPSI™-IPr | NHC Pre-catalyst | Strong σ-donating properties create a highly active catalyst, often effective for less reactive coupling partners like aryl chlorides.[2] |
Cause 4: Inappropriate Base or Base Strength
Scientific Rationale: The base plays a crucial role in the Suzuki reaction. It activates the boronic acid by forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[12][15][16] However, the choice and strength of the base can influence reaction rates and selectivity.[17] For electron-deficient systems, a stronger base is often required to facilitate efficient transmetalation. A slow transmetalation step can allow side reactions to become more prominent.
Solutions:
-
Screen Different Bases: If homocoupling is an issue, consider switching to a stronger or more effective base. Ensure the base is finely powdered and dry.
| Base | Strength | Comments |
| Na₂CO₃ / K₂CO₃ | Moderate | Common choices, but may not be strong enough for challenging substrates, potentially leading to slow transmetalation.[18] |
| K₃PO₄ | Strong | Often a superior choice for difficult couplings. Its strength can accelerate transmetalation, reducing the lifetime of intermediates that could lead to side reactions.[18] |
| Cs₂CO₃ | Strong | Highly effective, particularly in polar aprotic solvents, but is more expensive. |
Cause 5: Unfavorable Reaction Conditions (Solvent & Temperature)
Scientific Rationale: The solvent stabilizes reactive intermediates and influences reaction rates. Aprotic solvents are generally preferred for Suzuki reactions.[11] The solvent choice can sometimes affect the selectivity of the reaction, although the effects can be complex and not solely dependent on polarity.[19][20][21] Temperature is a critical parameter to balance. While higher temperatures increase the rate of the desired reaction, they can disproportionately accelerate the rates of decomposition and side reactions like homocoupling.
Solutions:
-
Solvent Selection: Use anhydrous aprotic solvents. A mixture including water is often necessary to dissolve the inorganic base, but excess water can promote protodeboronation (see Cause 6).
-
Temperature Optimization: Run the reaction at the lowest temperature that provides a reasonable conversion rate. Start screening at a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction monitoring.
| Solvent | Type | Considerations |
| 1,4-Dioxane | Aprotic Ether | A very common and effective solvent for Suzuki reactions.[11] |
| Toluene | Aprotic Hydrocarbon | Good for higher temperature reactions; less polar than dioxane.[11] |
| DMF / Acetonitrile | Polar Aprotic | Can influence selectivity, but their coordinating ability might affect the catalyst in complex ways.[20][22] |
Cause 6: Boronic Acid Instability
Scientific Rationale: Boronic acids can be susceptible to protodeboronation, a reaction where the carbon-boron bond is cleaved by a proton source (like water), especially at elevated temperatures.[2][10] This degrades the boronic acid, lowering the potential yield. While not directly causing homocoupling, a less stable boronic acid can alter the stoichiometry in the reaction pot and contribute to a messy reaction profile. Boronic esters, such as pinacol esters, are generally more stable and less prone to this degradation pathway.[2][10]
Solution:
-
Use Boronic Esters: Substitute the boronic acid with its corresponding pinacol ester (a derivative of pinacolborane, B₂pin₂). These esters are more robust towards protodeboronation and can lead to cleaner reactions and higher yields.
Mechanistic Insight: The Suzuki Cycle vs. Homocoupling
Understanding the reaction mechanism is key to effective troubleshooting. The desired Suzuki-Miyaura cross-coupling follows a well-defined catalytic cycle. Homocoupling represents a deviation from this productive pathway.
Caption: The desired Suzuki cycle and the competing oxygen-mediated homocoupling pathway.
Optimized Protocol: Suzuki Coupling of this compound
This protocol incorporates best practices to minimize homocoupling and maximize the yield of the desired mono-arylated product. Note: This is a general starting point and may require optimization for your specific boronic ester.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.1 - 1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Anhydrous, degassed water
-
Inert gas (Argon or high-purity Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid pinacol ester, and the finely powdered K₃PO₄.
-
Catalyst Preparation: In a separate small vial, weigh out the Pd₂(dba)₃ and SPhos.
-
Atmosphere Inerting: Seal the main reaction flask with a septum, and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe.
-
Degassing: Vigorously sparge the stirred reaction mixture with a subsurface stream of inert gas for 30 minutes.
-
Catalyst Addition: Briefly remove the inert gas needle and add the catalyst/ligand mixture to the flask in one portion. If desired, the catalyst and ligand can be added as a slurry in a small amount of degassed dioxane.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80-90 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.
References
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017).
- Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. (2006). Journal of the American Chemical Society. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
- Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. (2017).
- How to prevent metal catalysed homocoupling reaction of boronic acids? (2018).
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2005). Organic Process Research & Development. [Link]
- Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005). The Journal of Organic Chemistry. [Link]
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. (2018).
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – An Asian Journal. [Link]
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. (2005).
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). Israel Journal of Chemistry. [Link]
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019).
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2012).
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI. [Link]
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2015). Organometallics. [Link]
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019). Chemistry LibreTexts. [Link]
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. (2019).
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2021). MDPI. [Link]
- Analyzing the Solvent Effects in Palladium/ N -Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation | Request PDF. (2019).
- Effect of solvent on the Suzuki reaction. (n.d.).
- Preformed Pd(II)
- Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. (n.d.).
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2022). Reddit. [Link]
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2016). Molecules. [Link]
- Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. (2023). Journal of the American Chemical Society. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Reactions with 2,5-Dibromonicotinonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-Dibromonicotinonitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation and other common issues encountered during cross-coupling reactions with this versatile building block. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you in your experimental design and execution.
Frequently Asked Questions (FAQs)
Here we address common preliminary questions that arise when designing reactions with this compound.
Q1: I am planning a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound. Which bromine is expected to react first?
A1: In dihalogenated pyridines, the reactivity of the halogen atoms is influenced by both their electronic environment and steric hindrance. For this compound, the bromine at the 2-position is generally more activated towards oxidative addition to a Pd(0) catalyst. This is due to the electron-withdrawing effect of the adjacent pyridine nitrogen and the nitrile group, which makes the C2-Br bond more polarized and susceptible to cleavage. However, achieving high regioselectivity can be challenging and is highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, and base.
Q2: Can the nitrile group on the this compound interfere with my palladium catalyst?
A2: Yes, the nitrile group is a significant consideration. While it contributes to the activation of the C-Br bonds, it can also interact with the palladium center in several ways that may lead to catalyst deactivation or side reactions:
-
Coordination and Inhibition: The lone pair of electrons on the nitrile nitrogen can coordinate to the palladium catalyst. This coordination can sometimes be too strong, leading to the formation of stable, off-cycle complexes that are catalytically inactive.
-
Hydrolysis: Under certain conditions, particularly in the presence of water and a strong base or acid, the nitrile group can be hydrolyzed to a primary amide or even a carboxylic acid.[1][2][3] These functional groups can interact differently with the catalyst and may lead to the formation of undesired byproducts.
-
C-CN Bond Activation: Although less common, transition metals can activate and even cleave the C-CN bond, which would represent a catalyst decomposition pathway.[4]
Q3: What are the most common reasons for catalyst deactivation when using pyridine-containing substrates like this compound?
A3: Pyridine derivatives are notoriously challenging substrates in palladium-catalyzed cross-coupling reactions. The primary culprits for catalyst deactivation include:
-
Pyridine Nitrogen Poisoning: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, leading to the formation of inactive catalyst species.[5] This is a very common issue with pyridine substrates.
-
Formation of Palladium Black: The active Pd(0) catalyst can aggregate to form inactive palladium black, especially at high temperatures or with insufficient ligand concentration.[5]
-
Ligand Degradation: Phosphine ligands, especially those that are not sufficiently bulky, can be susceptible to oxidation or other degradation pathways under the reaction conditions.
-
Incomplete Reduction of Pd(II) Precatalyst: Many reactions start with a Pd(II) salt (e.g., Pd(OAc)₂), which must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle cannot begin effectively.[6]
Troubleshooting Guide: From Low Conversion to Unwanted Byproducts
This section provides a problem-and-solution framework for common experimental challenges.
Problem 1: Low or No Conversion of Starting Material
You've set up your Suzuki or Buchwald-Hartwig reaction with this compound, but after the specified time, TLC or LC-MS analysis shows mostly unreacted starting material.
-
Cause: Inefficient Pd(II) to Pd(0) Reduction.
-
Explanation: The catalytic cycle for most cross-coupling reactions requires a Pd(0) species to initiate oxidative addition.[6][7][8] If your Pd(II) precatalyst is not efficiently reduced, the concentration of the active catalyst will be too low.
-
Solution:
-
Switch to a Pd(0) Precatalyst: Consider using a precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄.
-
Add a Reducing Agent: Some protocols benefit from the addition of a mild reducing agent. Alternatively, if using an alcohol as a solvent or co-solvent, it can aid in the reduction of the Pd(II) species.[9]
-
Ensure Base Compatibility: The base plays a role in the reduction step. Ensure your chosen base is suitable for the specific catalyst system.
-
-
-
Cause: Catalyst Inhibition by Pyridine or Nitrile Coordination.
-
Explanation: The lone pairs on the pyridine and nitrile nitrogens can bind to the palladium center, effectively "poisoning" the catalyst.[5]
-
Solution:
-
Ligand Selection is Crucial: Use bulky, electron-rich phosphine ligands. These ligands create a sterically hindered environment around the palladium atom, which discourages the binding of the pyridine or nitrile nitrogen.[10][11] They also promote the desired oxidative addition and reductive elimination steps.
-
Increase Ligand-to-Palladium Ratio: A higher ligand-to-metal ratio (e.g., 2:1 or 4:1) can help to ensure the palladium center remains coordinated to the phosphine ligand rather than the substrate or product.
-
-
-
Cause: Poor Reagent Quality.
-
Explanation: Impurities in this compound, the coupling partner, or the solvent can act as catalyst poisons. Water and oxygen are common culprits that can lead to ligand oxidation and the formation of inactive palladium oxides.
-
Solution:
-
Purify Starting Materials: Recrystallize or chromatograph the this compound if its purity is in doubt.
-
Use Anhydrous and Degassed Solvents: Ensure solvents are thoroughly dried and degassed (e.g., by sparging with argon or nitrogen) before use.
-
Maintain an Inert Atmosphere: Set up the reaction under an inert atmosphere (argon or nitrogen) using Schlenk techniques or a glovebox.
-
-
Caption: A logical workflow for troubleshooting low or no conversion in cross-coupling reactions.
Problem 2: Reaction Stalls After Partial Conversion or Formation of Monosubstituted Product
The reaction starts well, forming the desired monosubstituted product, but then stalls, leaving a mixture of the monosubstituted product and unreacted starting material (if a double coupling is intended) or fails to go to completion.
-
Cause: Catalyst Deactivation Over Time.
-
Explanation: The catalyst may be initially active but degrades over the course of the reaction. This is often due to the gradual formation of palladium black or slow ligand degradation. The product molecule, now containing a new aryl or amino group, might also be a more effective catalyst poison than the starting material.
-
Solution:
-
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period.
-
Add Fresh Catalyst: In some cases, a second portion of the catalyst and/or ligand can be added midway through the reaction to restart the catalytic cycle.
-
Use a More Robust Ligand: Consider switching to a more sterically demanding and thermally stable ligand from the Buchwald or Hartwig families (e.g., G3 or G4 palladacycle precatalysts).
-
-
-
Cause: Change in Reactivity After First Substitution.
-
Explanation: After the first Suzuki or Buchwald-Hartwig coupling, the electronic properties of the pyridine ring are altered. The introduction of an electron-donating group (from the coupling partner) can deactivate the remaining C-Br bond, making the second oxidative addition much slower.
-
Solution:
-
More Forcing Conditions: For a double coupling, more forcing conditions (higher temperature, stronger base, more active catalyst system) may be required for the second substitution.
-
Stepwise Approach: It may be more efficient to isolate the monosubstituted product and then subject it to a different set of optimized conditions for the second coupling.
-
-
Problem 3: Formation of Unidentified Side Products
Your reaction yields a complex mixture of products, with significant peaks in the LC-MS or spots on the TLC plate that do not correspond to the starting material or the expected product.
-
Cause: Nitrile Hydrolysis.
-
Explanation: As mentioned in the FAQs, the presence of water can lead to the hydrolysis of the nitrile group to an amide.[1][2][3] This creates a new molecule that may or may not undergo the desired cross-coupling.
-
Solution:
-
Strictly Anhydrous Conditions: Take extra care to use anhydrous solvents and reagents. Dry your glassware thoroughly.
-
Avoid Protic Solvents: If possible, avoid protic solvents like alcohols, or use them in minimal amounts.
-
Characterize the Byproduct: Try to isolate and characterize the main byproduct. If it corresponds to the mass of the amidated starting material or product, this confirms hydrolysis is the issue.
-
-
-
Cause: Homocoupling of the Coupling Partner.
-
Explanation: In Suzuki reactions, the boronic acid can undergo homocoupling to form a biaryl byproduct. This consumes the coupling partner and can be a sign of a problematic transmetalation or reductive elimination step.
-
Solution:
-
Optimize the Base: The choice and amount of base are critical in Suzuki reactions. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[12][13]
-
Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.
-
Ensure Efficient Transmetalation: A well-chosen ligand can facilitate the transmetalation step and suppress homocoupling.
-
-
-
Cause: Reductive Dehalogenation.
-
Explanation: Instead of coupling, the C-Br bond is replaced by a C-H bond. This can happen if there are sources of hydride in the reaction (e.g., from certain bases or solvents) or if β-hydride elimination occurs from an intermediate followed by reductive elimination of H-Br.
-
Solution:
-
Choice of Base: Avoid bases that can act as hydride donors.
-
Ligand Effects: Bulky ligands that favor reductive elimination of the desired product over side reactions can minimize dehalogenation.[10]
-
-
Experimental Protocols
These protocols provide a starting point for optimization. Always perform reactions on a small scale first to establish optimal conditions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: A standard workflow for a Suzuki-Miyaura coupling experiment.
Protocol 2: Ligand and Catalyst Screening for a Challenging Coupling
When a reaction is not performing well, a systematic screening of catalysts and ligands is often the most effective approach.
Data Presentation: Recommended Ligands for Pyridine Substrates
| Ligand Name | Structure Class | Key Features | Recommended for |
| XPhos | Biaryl Phosphine | Bulky, electron-rich | Suzuki, Buchwald-Hartwig |
| SPhos | Biaryl Phosphine | Highly active for C-N and C-C | Suzuki, Buchwald-Hartwig |
| RuPhos | Biaryl Phosphine | Effective for hindered substrates | Buchwald-Hartwig |
| tBuXPhos | Biaryl Phosphine | Increased steric bulk | Challenging couplings |
| cataCXium® A | Di-adamantylalkylphosphine | Air-stable, efficient | Suzuki |
This table provides a starting point; optimal ligand choice is substrate-dependent.
Screening Procedure:
-
Setup: In a glovebox, arrange an array of reaction vials (e.g., in a 24-well plate).
-
Stock Solutions: Prepare stock solutions of this compound, the coupling partner, and the base in the chosen solvent to ensure accurate dispensing.
-
Catalyst/Ligand Addition: To each vial, add a different palladium precursor/ligand combination. Use pre-weighed catalysts or add from a catalyst/ligand stock solution.
-
Reagent Addition: Dispense the stock solutions of the substrate, coupling partner, and base into each vial.
-
Reaction: Seal the plate and place it on a heating block at the desired temperature.
-
Analysis: After the reaction time, quench a small aliquot from each well and analyze by LC-MS to determine the conversion and identify the most promising conditions.
References
- Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. RSC Publishing, 2022. URL
- Buchwald–Hartwig amin
- Nitrile hydration catalysed by palladium(II) complexes. RSC Publishing, 1993. URL
- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. Benchchem. URL
- Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. PubMed, 2004. URL
- The Nitrile Functionality as a Directing Group in the Palladium-Catalysed Addition of Aryl Boronic Acids to Alkynes. University of Huddersfield Research Portal. URL
- An unprecedented palladium-arsenic catalytic cycle for nitriles hydr
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2018. URL
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. URL
- Heck Reaction—St
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2023. URL
- Heck reaction. Wikipedia. URL
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. URL
- Heck Reaction. Organic Chemistry Portal. URL
- Suzuki reaction. Wikipedia. URL
- Buchwald-Hartwig Amin
- Suzuki Coupling. Organic Chemistry Portal. URL
- Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Deriv
- Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024. URL
- A convenient catalytic method for preparation of new tetrahydropyrido[2,3-d]pyrimidines via a cooperative vinylogous anomeric based oxid
- Scheme 5. Regioselective functionalization of 2,5-dibromotoluene (25).
- Catalytic reversible alkene-nitrile interconversion through controllable transfer hydrocyanation.
- Metal-mediated C−CN Bond Activation in Organic Synthesis.
- Heck Reaction. Chemistry LibreTexts, 2023. URL
- 20.7: Chemistry of Nitriles. Chemistry LibreTexts, 2025. URL
- Palladium-C
- 21.5. Hydrolysis of nitriles. Lumen Learning. URL
- Catalyzed Mizoroki–Heck Reaction or C–H Activ
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. URL
- Catalytic Benzolactamization through Isonitrile Insertion Enabled 1,4-Palladium Shift. ChemRxiv, 2022. URL
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central, 2017. URL
- Catalytic synthesis of coumarin-linked nicotinonitrile derivatives in...
- Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. PubMed Central, 2020. URL
- Regioselective and sequential reactivity of activated 2,5-diketopiperazines. PubMed, 2008. URL
- Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. PubMed Central, 2017. URL
- Supported Palladium Nanoparticles Catalyzed Intermolecular Carbopalladation of Nitriles and Organoboron Compounds. Frontiers, 2022. URL
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 2020. URL
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). URL
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. Frontiers | Supported Palladium Nanoparticles Catalyzed Intermolecular Carbopalladation of Nitriles and Organoboron Compounds [frontiersin.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Managing Regioselectivity in Reactions of 2,5-Dibromonicotinonitrile
Welcome to the technical support center dedicated to the selective functionalization of 2,5-dibromonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regiocontrol in reactions with this versatile building block. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges you may encounter during your experiments.
Introduction: The Challenge of Regioselectivity with this compound
This compound is a valuable scaffold in medicinal chemistry due to its two distinct bromine atoms, which serve as handles for sequential, site-selective functionalization. However, the electronic and steric environment of the pyridine ring, influenced by the nitrogen atom and the cyano group, presents a significant challenge in controlling which bromine atom reacts. This guide will provide in-depth insights and practical advice to help you master the regioselective chemistry of this important intermediate.
The key to managing regioselectivity lies in understanding the interplay of electronic effects, steric hindrance, and reaction conditions. The C2-Br is positioned ortho to the electron-withdrawing pyridine nitrogen, making it more electron-deficient and generally more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed couplings. Conversely, the C5-Br is meta to the nitrogen but ortho to the electron-withdrawing cyano group.
Troubleshooting & FAQs: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for C-C and C-N bond formation. However, achieving regioselectivity with this compound can be challenging.
FAQ 1: In a Suzuki-Miyaura coupling with this compound, my reaction yields a mixture of C2 and C5-arylated products. How can I favor selective C5-arylation?
Answer:
Achieving C5 selectivity in a Suzuki-Miyaura coupling with this compound requires overcoming the inherent higher reactivity of the C2 position. The C2-Br bond is generally more activated towards oxidative addition with Pd(0) due to its proximity to the pyridine nitrogen. To favor C5-arylation, you need to modulate the reaction conditions to exploit the subtle differences in the electronic and steric environment of the two bromine atoms.
Troubleshooting Strategies for C5-Selectivity:
-
Ligand Selection is Critical: The choice of phosphine ligand can significantly influence the regioselectivity.[1][2]
-
Bulky, Electron-Rich Ligands: Employing sterically demanding, electron-rich phosphine ligands can disfavor oxidative addition at the more sterically hindered C2 position. The increased steric bulk around the palladium center can lead to preferential reaction at the less encumbered C5 position.[3][4]
-
Examples of Suitable Ligands: Consider ligands such as XPhos, SPhos, or bulky N-heterocyclic carbenes (NHCs) like IPr.[1]
-
-
Solvent Effects: The polarity of the solvent can influence the reaction outcome. Experiment with a range of solvents, from ethereal solvents like THF and dioxane to polar aprotic solvents like DMF.
-
Base Selection: The choice of base can also play a role. While common bases like K₂CO₃ or Cs₂CO₃ are often effective, exploring other options like K₃PO₄ may offer improved selectivity in some cases.
Experimental Protocol for Enhanced C5-Selectivity in Suzuki-Miyaura Coupling:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
In a separate vial, prepare the catalyst system by dissolving the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., XPhos, 2-4 mol%) in anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Add the catalyst solution to the Schlenk flask containing the substrates.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent.
-
Purify the product by column chromatography to isolate the C5-arylated isomer.
FAQ 2: I am attempting a Buchwald-Hartwig amination and observe preferential reaction at the C2 position. How can I achieve selective C5-amination?
Answer:
Similar to the Suzuki-Miyaura coupling, the C2 position of this compound is generally more reactive in Buchwald-Hartwig aminations.[5][6] To achieve C5 selectivity, a careful selection of catalyst, ligand, and reaction conditions is necessary.
Troubleshooting Strategies for C5-Amination:
-
Ligand Choice: The use of bulky, electron-rich biarylphosphine ligands is crucial for directing the reaction to the C5 position. These ligands can sterically block the C2 position, favoring oxidative addition at C5.
-
Catalyst System: Pre-formed palladium catalysts (precatalysts) can offer better reproducibility and activity.
-
Base and Solvent: The combination of a strong, non-nucleophilic base like NaOtBu or LHMDS and an aprotic solvent like toluene or dioxane is typically effective.
Table 1: Ligand Effects on Regioselectivity in Buchwald-Hartwig Amination
| Ligand | Typical Selectivity | Rationale |
| P(o-tol)₃ | Mixture of isomers, often favoring C2 | Less sterically demanding, allowing access to C2. |
| BINAP | Can provide moderate C5 selectivity | Bidentate ligand with a defined bite angle. |
| XPhos / SPhos | High C5 selectivity | Bulky, electron-rich monophosphine ligands that sterically hinder C2.[7] |
Workflow for Optimizing C5-Selective Buchwald-Hartwig Amination
Caption: Decision workflow for optimizing C5-selective Buchwald-Hartwig amination.
Troubleshooting & FAQs: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is another important transformation for functionalizing this compound. The regioselectivity in SNAr reactions is governed by the electronic activation of the pyridine ring.
FAQ 3: I am performing an SNAr reaction with a nucleophile (e.g., a thiol or an alkoxide) and I am getting a mixture of isomers. Which position is expected to be more reactive and how can I control the regioselectivity?
Answer:
In SNAr reactions, the nucleophile attacks an electron-deficient carbon atom, forming a Meisenheimer intermediate.[8][9] For this compound, both C2 and C5 are activated towards nucleophilic attack due to the electron-withdrawing effects of the pyridine nitrogen and the cyano group.
-
C2 Position: Activated by the ortho pyridine nitrogen.
-
C5 Position: Activated by the ortho cyano group.
The relative reactivity of these positions can be influenced by several factors:
-
Nature of the Nucleophile: Harder nucleophiles may favor one position over the other.
-
Solvent: Polar aprotic solvents like DMSO or DMF are typically used to facilitate SNAr reactions. The choice of solvent can influence the stability of the Meisenheimer intermediates and thus the regioselectivity.[10]
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
General Guidance for SNAr Regioselectivity:
While predicting the outcome can be complex, the C2 position is often more susceptible to nucleophilic attack due to the strong activation by the adjacent nitrogen atom. To favor substitution at the C5 position, one might consider using bulkier nucleophiles that are sterically hindered from attacking the C2 position.
Troubleshooting & FAQs: Directed Ortho-Lithiation (DoM)
Directed ortho-lithiation (DoM) offers a powerful strategy for regioselective functionalization by deprotonating a specific position on the aromatic ring.[11][12][13]
FAQ 4: Can I use directed ortho-lithiation to selectively functionalize the C4 or C6 position of this compound?
Answer:
Yes, DoM is a viable strategy for functionalizing the C4 and C6 positions of the pyridine ring, which are not directly substituted with bromine. The success of this approach depends on the directing ability of the substituents.
-
Functionalization at C4: The cyano group at C3 can act as a directing metalation group (DMG) to facilitate lithiation at the C4 position.[12]
-
Functionalization at C6: The pyridine nitrogen itself can direct lithiation to the C6 position.
Troubleshooting DoM Reactions:
-
Choice of Base: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are typically used for DoM on pyridines to avoid competitive nucleophilic addition to the ring.[12]
-
Temperature Control: These reactions are usually carried out at low temperatures (e.g., -78 °C) to ensure the stability of the lithiated intermediate.[14]
-
Quenching with Electrophiles: A wide range of electrophiles can be used to trap the aryllithium species, allowing for the introduction of various functional groups.
Conceptual Workflow for Directed ortho-Lithiation
Caption: General workflow for selective functionalization via directed ortho-lithiation.
Summary of Key Strategies for Regiocontrol
| Reaction Type | To Favor C5-Substitution | To Favor C2-Substitution | To Functionalize C4/C6 |
| Suzuki-Miyaura | Bulky, electron-rich ligands (e.g., XPhos) | Less bulky ligands (e.g., PPh₃) | Not applicable |
| Buchwald-Hartwig | Bulky, electron-rich ligands (e.g., XPhos) | Less bulky ligands | Not applicable |
| SNAr | Potentially with bulky nucleophiles | Generally favored due to electronic activation | Not applicable |
| Lithiation | Not applicable | Not applicable | Directed ortho-lithiation (DoM) |
This guide provides a starting point for troubleshooting and optimizing the regioselective reactions of this compound. Successful regiocontrol will ultimately depend on careful experimentation and a systematic approach to varying reaction parameters.
References
- Sweeney, J. B. (2014). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 114(19), 10238-10294. [Link]
- de Lescure, L., et al. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. ACS.
- Larhed, M., et al. (2015). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Journal of Organic Chemistry, 80(15), 7586-7593. [Link]
- Hoyt, H. M., & Snieckus, V. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Angewandte Chemie International Edition, 52(28), 7254-7257. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Dai, Q., et al. (2013). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 135(43), 16054-16057. [Link]
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Debbarma, S., et al. (2022). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C-H activation. RSC Advances, 12(6), 3343-3358. [Link]
- Debbarma, S., et al. (2022). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. RSC Advances, 12(6), 3343-3358. [Link]
- Neufeldt, S. R., et al. (2019). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. Journal of the American Chemical Society, 141(32), 12796-12807. [Link]
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Neufeldt, S. R., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- Hartwig, J. F. (2007). Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). Journal of the American Chemical Society, 129(25), 7734-7735. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Epistemeo. (2012, April 6).
- Mernyák, E., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron Letters, 55(30), 4151-4154. [Link]
- Wikipedia. (n.d.). Suzuki reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Kappe, C. O., et al. (2010). Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. Journal of Organic Chemistry, 75(20), 6965-6968. [Link]
- ResearchGate. (n.d.). Scheme 5. Regioselective functionalization of 2,5-dibromotoluene (25).
- Wikipedia. (n.d.). Directed ortho metalation.
- Bower, J. F., et al. (2021). Mechanistic Investigation of a Rhodium Catalysed Asymmetric Suzuki-Miyaura Coupling.
- The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]
- The Organic Chemistry Tutor. (2022, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. [Link]
- Baran Lab. (n.d.). Directed Metalation: A Survival Guide.
- Schlosser, M. (2015).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Online forum post]. r/Chempros. [Link]
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- Wieghardt, K., et al. (2007). Ligand redox effects in the synthesis, electronic structure, and reactivity of an alkyl-alkyl cross-coupling catalyst. Journal of the American Chemical Society, 129(9), 2639-2651. [Link]
- Neufeldt, S. R., & Sanford, M. S. (2015). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 26(11), 1469-1473. [Link]
- Baran Lab. (n.d.). Directed ortho-Metalation.
- Reddit. (2023). Ortho-lithiation with n-BuLi [Online forum post]. r/Chempros. [Link]
- ChemOrgChem. (2022, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem [Video]. YouTube. [Link]
- Khan, I., et al. (2017). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 22(11), 1856. [Link]
- Fairlamb, I. J. S., et al. (2010). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Dalton Transactions, 39(40), 9584-9595. [Link]
- Al-Zoubi, R. M., et al. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules, 27(16), 5296. [Link]
- Legrand, B., et al. (2012). Regioselective and sequential reactivity of activated 2,5-diketopiperazines. Organic & Biomolecular Chemistry, 10(35), 7074-7080. [Link]
Sources
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. reddit.com [reddit.com]
Troubleshooting low yields in 2,5-Dibromonicotinonitrile functionalization
Technical Support Center: Functionalization of 2,5-Dibromonicotinonitrile
Welcome to the technical support guide for the functionalization of this compound. This document is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic endeavors. The unique electronic properties of the pyridine ring, influenced by the nitrile and two bromine substituents, present specific challenges and opportunities in cross-coupling and substitution reactions.
This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues, particularly low reaction yields, and optimize your experimental outcomes.
Part 1: General Troubleshooting Principles
Before delving into reaction-specific issues, it's crucial to ensure the fundamentals of your experimental setup are sound. Often, yield issues can be traced back to common oversights.
Q: My reaction is sluggish or not working at all. What are the first things I should check?
A: Always start with the basics:
-
Reagent Purity and Integrity:
-
Solvents: Ensure solvents are anhydrous, especially for palladium-catalyzed reactions where water can facilitate side reactions like dehalogenation or catalyst decomposition.[1][2] Use freshly distilled or commercially available anhydrous solvents.
-
Starting Materials: Verify the purity of your this compound and coupling partner. Impurities can poison the catalyst.
-
Gases: Use high-purity inert gas (Argon or Nitrogen) for degassing and maintaining an inert atmosphere. Oxygen can deactivate Pd(0) catalysts and promote unwanted side reactions like the homocoupling of boronic acids in Suzuki reactions.[2]
-
-
Inert Atmosphere:
-
Palladium(0) catalysts are sensitive to oxygen.[2] Ensure your reaction flask is properly degassed. Techniques like freeze-pump-thaw cycles (for lower boiling point solvents) or sparging with an inert gas for 15-30 minutes are critical.[3] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reaction Temperature:
-
Ensure your heating mantle or oil bath is calibrated and providing a consistent, accurate temperature. Sub-optimal temperatures can lead to incomplete conversion.[2]
-
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling is the most common method for functionalizing this compound. However, the electron-deficient nature of the pyridine ring and the presence of the coordinating nitrogen atom can complicate these reactions.[2][4]
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, but it is sensitive to several parameters.
Q: I'm attempting a Suzuki-Miyaura coupling at the C5 position, but my yield is low and I'm observing significant amounts of a debrominated byproduct (2-Bromo-5-H-nicotinonitrile). Why is this happening and how can I fix it?
A: This is a classic case of hydrodehalogenation, a common side reaction in cross-coupling chemistry where the aryl halide is reduced instead of coupled.[1][5]
Primary Causes & Solutions:
-
Water/Protic Impurities: Water can be a hydrogen source for this side reaction.[5]
-
Solution: Rigorously dry all solvents, reagents, and glassware. Use anhydrous bases.[2]
-
-
Choice of Base: The base is crucial for activating the boronic acid but can also influence side reactions.[1][6] Some bases can act as hydride donors or promote pathways leading to dehalogenation.
-
Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient substrates like nicotinonitriles, the choice is critical.[9][10]
-
Reaction Temperature & Time: High temperatures and long reaction times can increase the rate of dehalogenation.[1]
-
Solution: Monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed. Try running the reaction at the lowest effective temperature (e.g., start at 80 °C instead of 110 °C).
-
Q: My Suzuki reaction is not selective. I'm getting a mixture of products coupled at the C2 and C5 positions. How can I control the regioselectivity?
A: The C2 position (ortho to the nitrogen) and C5 position (para to the nitrogen) have different electronic properties. Generally, the C-Br bond ortho to the electron-withdrawing nitrile group (C5) is more activated towards oxidative addition. However, selectivity can be ligand-controlled.
-
Ligand Control: Sterically hindered ligands can direct the coupling to a specific position. For instance, very bulky N-heterocyclic carbene (NHC) ligands have been shown to promote coupling at the C4 position of 2,4-dichloropyridines, overriding the conventional selectivity.[14]
-
Solution: Experiment with different classes of ligands. A less bulky ligand like PPh₃ might favor one position, while a highly hindered ligand like XPhos or an NHC ligand might favor the other. The ratio of ligand to palladium can also influence selectivity.[15]
-
Troubleshooting Flowchart: Low Yield in Suzuki-Miyaura Coupling
This diagram outlines a decision-making process for addressing low yields.
Caption: A workflow for diagnosing and solving low yields in Suzuki-Miyaura reactions.
B. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is essential for synthesizing aryl amines but is highly sensitive to the catalyst system and base.[16][17]
Q: My Buchwald-Hartwig amination of this compound with a primary amine is giving a low yield. What are the most critical parameters to optimize?
A: The success of a Buchwald-Hartwig amination hinges on the delicate balance of the catalytic cycle.[16][18]
Critical Parameters & Solutions:
-
Catalyst System (Pre-catalyst & Ligand): This is the most common point of failure. The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[2][4]
-
Solution: Use a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) that is air-stable and efficiently generates the active Pd(0) species. Pair it with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos). These ligands create a sterically hindered environment around the palladium, which can prevent catalyst inhibition by the substrate's nitrogen atom and facilitate the crucial reductive elimination step.[19]
-
-
Base Selection: The base deprotonates the amine, but an incorrect choice can lead to side reactions or poor reactivity. Strong, non-nucleophilic bases are typically required.
-
Solvent: The solvent must be aprotic and capable of dissolving the reagents.
Q: I am trying to perform a double amination on both bromine positions, but the reaction stops after the first substitution. How can I drive the reaction to completion?
A: The electronic properties of the ring change significantly after the first amination, making the second substitution more challenging. The newly introduced amino group is electron-donating, which deactivates the remaining C-Br bond towards oxidative addition.
-
Solution: More forcing conditions are typically required for the second coupling.
-
Increase Reagent Stoichiometry: Use a larger excess of the amine (e.g., 2.5-3.0 equivalents) and base.[8]
-
Increase Catalyst Loading: A higher catalyst loading (e.g., 5-10 mol%) may be necessary.[8]
-
Elevate Temperature & Time: Increase the reaction temperature and extend the reaction time, monitoring carefully for decomposition.[8]
-
C. Sonogashira Coupling (C-C Alkyne Formation)
Q: My Sonogashira coupling is plagued by alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?
A: Glaser homocoupling is a copper-catalyzed process promoted by oxygen.[20]
-
Solution: The most effective strategy is to use a copper-free Sonogashira protocol .[20] These conditions often rely on a more active palladium/ligand system to facilitate the catalytic cycle without the need for a copper co-catalyst. If a copper co-catalyst (e.g., CuI) is necessary, take the following precautions:
-
Rigorous Oxygen Exclusion: De-gas the reaction mixture thoroughly.
-
Minimize Copper: Use the lowest effective amount of the copper source (e.g., 0.5-2 mol%).
-
Amine Base: Using an amine base like Et₃N or DIPEA, which can also act as a solvent, can help suppress homocoupling.[21]
-
Part 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
While less common than cross-coupling for this substrate, SNAr can be a viable strategy, particularly for introducing strong nucleophiles.
Q: I am attempting an SNAr reaction with a nucleophile (e.g., an alkoxide or thiol). Which bromine is more likely to be substituted, and why is the reaction not proceeding?
A: In SNAr, the reaction proceeds via the addition of a nucleophile to form a negatively charged intermediate (Meisenheimer complex), followed by the elimination of the leaving group.[22][23] The stability of this intermediate dictates the regioselectivity.
-
Regioselectivity: The positions ortho and para to the strongly electron-withdrawing nitrile group (i.e., the C2 and C5 positions) are both activated. The C5 position is generally more susceptible to attack as the resulting negative charge can be delocalized onto both the ring nitrogen and the nitrile group. The C2 position is also activated, but steric hindrance from the adjacent nitrogen may play a role. The regioselectivity can be highly dependent on the specific nucleophile and reaction conditions.[24]
-
Causes of Low Yield & Solutions:
-
Insufficient Activation: While the nitrile group is activating, this compound may not be electron-deficient enough for reaction with weaker nucleophiles.
-
Solution: Use very strong nucleophiles (e.g., NaSMe, KOtBu).
-
-
Solvent Choice: The reaction requires a polar aprotic solvent (e.g., DMSO, DMF) to stabilize the charged Meisenheimer intermediate.[22]
-
Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy for the initial nucleophilic attack.
-
Part 4: Frequently Asked Questions (FAQs)
Q1: Which palladium source is best: Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst? A1: For challenging substrates like this compound, pre-formed palladium pre-catalysts (e.g., XPhos Pd G3/G4) are highly recommended.[8] They are often more stable, easier to handle, and provide more consistent generation of the active Pd(0) catalyst compared to sources like Pd(OAc)₂ or Pd₂(dba)₃, which require in-situ reduction that can be inconsistent.
Q2: How important is the catalyst and ligand loading? A2: Very important. While typical loadings range from 1-5 mol%, difficult couplings may require higher loadings.[8] However, simply increasing the loading is not always the answer and can sometimes lead to more side products. It is better to first screen different ligands and conditions at a standard loading (e.g., 2 mol%) before resorting to higher amounts. The ratio of ligand to palladium is also critical; a 1:1 or 2:1 ligand-to-metal ratio is common.
Q3: Can I use microwave irradiation to speed up my reactions? A3: Yes, microwave heating is an excellent technique for accelerating palladium-catalyzed reactions and can often improve yields by reducing overall reaction times, thereby minimizing thermal decomposition and side reactions.[19] It is particularly useful for activating less reactive C-Br bonds.
Part 5: Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and requires optimization for specific substrates.
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and a base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Seal the vessel with a rubber septum. Evacuate and backfill with high-purity argon or nitrogen (repeat 3-5 times).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 1.1-1.2 equiv relative to Pd).
-
Add degassed solvent (e.g., dioxane/water 10:1, 0.1 M concentration). The reaction mixture should be thoroughly sparged with argon for 15-20 minutes.
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Decision Tree for Reaction Selection
This diagram helps in choosing the appropriate functionalization strategy.
Caption: A guide to selecting the appropriate reaction based on the desired bond formation.
References
- Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. Benchchem.
- Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diamin
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
- Developing Ligands for Palladium(II)
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines.RSC Advances, 2025.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.NIH.
- Functionalized Polymer-Supported Pyridine Ligands for Palladium-Catalyzed C(sp3)–H Arylation.
- Pd(II)
- Developing ligands for palladium(II)
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Technical Support Center: 2-Bromopyrazine Cross-Coupling Reactions. Benchchem.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.Organic Process Research & Development, 2022.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6).
- Buchwald–Hartwig amin
- Technical Support Center: Catalyst Selection for Efficient 6-Ethynylcinnoline Coupling. Benchchem.
- Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes.PubMed, 2004.
- Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling. Benchchem.
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.Organic Chemistry Portal.
- Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides. Benchchem.
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination.ACS GCI Pharmaceutical Roundtable Reagent Guides.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.Beilstein Journal of Organic Chemistry.
- Concerted Nucleophilic Aromatic Substitution Reactions.PubMed Central, NIH.
- Predicting Regioselectivity in Nucleophilic Arom
- Selectivity in Nucleophilic Aromatic Substitution - multiple leaving groups.YouTube, 2018.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developing ligands for palladium(II)-catalyzed C-H functionalization: intimate dialogue between ligand and substrate. | Sigma-Aldrich [merckmillipore.com]
- 11. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 14. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 2,5-Dibromonicotinonitrile
Welcome to the technical support guide for the synthesis of 2,5-Dibromonicotinonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis and purification of this important chemical intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and what are the primary impurities associated with them?
The most prevalent and reliable method for synthesizing this compound involves a two-step process starting from 2-aminonicotinonitrile. This process includes:
-
Initial Bromination: Selective bromination of 2-aminonicotinonitrile to yield 2-amino-5-bromonicotinonitrile.
-
Sandmeyer Reaction: Conversion of the amino group on 2-amino-5-bromonicotinonitrile to a bromide via a diazonium salt intermediate.[1][2]
The primary impurities are intrinsically linked to these reaction steps.
-
From Bromination:
-
Unreacted Starting Material: Residual 2-aminonicotinonitrile.
-
Over-brominated Species: Formation of 2-amino-3,5-dibromonicotinonitrile or other poly-brominated species can occur if the reaction conditions are not carefully controlled.[3]
-
Regioisomers: While the 5-position is electronically favored for bromination, small amounts of other isomers might form.
-
-
From the Sandmeyer Reaction:
-
Phenolic Impurity (2-hydroxy-5-bromonicotinonitrile): The diazonium salt intermediate is susceptible to reaction with water, especially if the temperature is not kept sufficiently low.[4] This is often the most significant byproduct.
-
Unreacted Intermediate: Residual 2-amino-5-bromonicotinonitrile.
-
Azo-Coupling Products: Diazonium salts can couple with electron-rich aromatic rings to form colored azo compounds, which can be difficult to remove.
-
Biaryl Impurities: Radical-mediated side reactions can lead to the formation of biaryl compounds.[1]
-
The choice of brominating agent in the first step is critical. While molecular bromine (Br₂) is effective, it can lead to over-bromination and the generation of corrosive HBr.[3] Agents like N-Bromosuccinimide (NBS) often provide better selectivity and handling.
Q2: My HPLC analysis of the crude product shows a major impurity peak. How can I begin to identify it?
Identifying an unknown impurity systematically is key. The first step is to consider its likely origin based on the synthesis workflow.
Troubleshooting Workflow for Impurity Identification
Caption: Key steps and points of impurity introduction in the synthesis.
References
- BenchChem. (2025). Validating the Structure of 6-Bromonicotinonitrile Derivatives: A Comparative Guide to NMR and Alternative Spectroscopic Techniques.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- ResearchGate. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile.
- BenchChem. (2025). A Comparative Guide to Byproducts of Common Brominating Agents.
- Wikipedia. (n.d.). Sandmeyer reaction.
- PubMed. (n.d.). A validated HPLC method for the determination of pyridostigmine bromide, acetaminophen, acetylsalicylic acid and caffeine in rat plasma and urine.
- ResearchGate. (2007). A validated HPLC method for the determination of pyridostigmine bromide, acetaminophen, acetylsalicylic acid and caffeine in rat plasma and urine.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Google Patents. (1949). Process of brominating pyridine hydrochloride.
- National Institutes of Health. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
- National Institutes of Health. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
- ResearchGate. (2011). 79Br NMR spectroscopy as a practical tool for kinetic analysis.
- University of Colorado Boulder. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
- Google Patents. (1972). Preparation of 3-cyanopyridine.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Joseph P. Hornak, Ph.D. (n.d.). (Br) Bromine NMR.
- American Elements. (n.d.). 2,6-Dibromonicotinonitrile.
- University of Nebraska-Lincoln. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination.
- National Institutes of Health. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines.
- Google Patents. (2020). Synthesis method of 2, 5-dibromopyridine.
- National Institutes of Health. (2020). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition.
- Google Patents. (2015). Synthesis method of 2,5-dibromopyridine.
- ResearchGate. (2015). Veridentification and determination of 2,5-dimetoxy-4-bromophenethylamine (2C-B) in real sample by GC-MS methods and derivatization after SPE preparation.
- ResearchGate. (2012). Biosynthesis of nicotinic acid from 3-cyanopyridine by a newly isolated Fusarium proliferatum ZJB-09150.
- Google Patents. (1994). Process for preparing 2,5-dibromopyrimidine.
- Semantic Scholar. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.
- ResearchGate. (2003). Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters.
- BenchChem. (2025). troubleshooting side reactions during 2,5-Divinylpyridine synthesis.
Sources
Technical Support Center: Overcoming Steric Hindrance in 2,5-Dibromonicotinonitrile Reactions
Welcome to the technical support guide for navigating the challenges of cross-coupling reactions with 2,5-Dibromonicotinonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to functionalize this versatile, yet sterically challenging, heterocyclic building block. We will delve into the nuances of overcoming steric hindrance in key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing not just protocols, but the rationale behind them.
The Challenge: Understanding Steric and Electronic Effects
This compound presents a unique set of challenges due to the steric environment around its two reactive centers. The bromine at the C5 position is flanked by a bromine at the C2 position and a cyano group at the C3 position, creating significant steric bulk. The bromine at the C2 position is adjacent to the electron-withdrawing nitrogen atom of the pyridine ring, which influences its reactivity. Successfully achieving selective and high-yielding couplings requires a careful selection of catalysts, ligands, and reaction conditions to overcome these steric and electronic hurdles.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. However, with this compound, achieving efficient coupling, particularly at the more sterically encumbered C5 position, requires careful optimization.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the likely causes?
A1: Low or no yield in Suzuki-Miyaura couplings with this substrate often stems from a combination of factors related to steric hindrance. The primary bottleneck is typically the oxidative addition of the palladium catalyst to the C-Br bond, which is sterically hindered.[1][2][3] Additionally, the subsequent transmetalation step with the boronic acid can also be slow if the coupling partners are bulky.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is the most critical factor. For sterically demanding substrates, bulky and electron-rich phosphine ligands are essential. These ligands promote the formation of a highly reactive, monoligated Pd(0) species that is more effective at oxidative addition.[4] Consider ligands such as SPhos, XPhos, or RuPhos.
-
Base Selection: The choice of base is crucial for activating the boronic acid to facilitate transmetalation.[5] For hindered couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃).
-
Solvent and Temperature: Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. Increasing the reaction temperature can help overcome the activation energy barrier for the oxidative addition and transmetalation steps.
-
Boronic Acid/Ester Quality: Ensure your boronic acid or ester is pure and has not undergone significant decomposition (protodeboronation). Using boronate esters, such as pinacol esters, can sometimes improve stability and solubility.
Q2: I am observing significant amounts of homocoupling of my boronic acid and/or reductive dehalogenation of the this compound. How can I minimize these side reactions?
A2: These side reactions are common in challenging Suzuki-Miyaura couplings.
-
Homocoupling of the boronic acid is often promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).
-
Reductive dehalogenation (replacement of bromine with hydrogen) can occur if the transmetalation step is slow relative to competing pathways like β-hydride elimination from alkylboronic acids or reaction with trace water.[6]
Mitigation Strategies:
-
Rigorous Inert Atmosphere: Use Schlenk line techniques or a glovebox to minimize oxygen.
-
Anhydrous Conditions: While some water is often tolerated or even beneficial in Suzuki couplings, for difficult substrates, ensuring anhydrous conditions can sometimes suppress dehalogenation.
-
Ligand Tuning: The choice of ligand can influence the relative rates of productive coupling versus side reactions. Screening a panel of bulky phosphine ligands is recommended.
Experimental Protocol: Suzuki-Miyaura Coupling of a Hindered Arylboronic Acid
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Common and effective palladium sources. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands to facilitate oxidative addition. |
| Base | K₃PO₄ (2-3 equivalents) | Strong, non-nucleophilic base to promote transmetalation. |
| Boronic Acid | Arylboronic acid (1.1-1.5 equivalents) | Slight excess to drive the reaction to completion. |
| Solvent | Dioxane or Toluene/Water (e.g., 10:1) | Aprotic polar solvents are generally effective. |
| Temperature | 80-110 °C | Higher temperatures are often needed for hindered substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation and side reactions. |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
In a separate vial, dissolve the palladium precatalyst and the ligand in the solvent.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[7][8][9][10] With this compound, steric hindrance can make this transformation challenging, often leading to slow reactions or the need for more forcing conditions.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination is not proceeding. What are the key parameters to adjust?
A1: The success of a Buchwald-Hartwig amination on a hindered substrate like this compound hinges on the careful selection of the catalyst system and base.[11]
Troubleshooting Steps:
-
Ligand Choice is Paramount: Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands are essential. The Buchwald group has developed a range of "Buchwald ligands" (e.g., XPhos, RuPhos, BrettPhos) that are highly effective for hindered substrates. N-heterocyclic carbenes (NHCs) can also be effective ligands.
-
Base Selection and Strength: A strong, non-nucleophilic base is required to deprotonate the amine, which is a key step in the catalytic cycle.[11] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Ensure the base is fresh and handled under anhydrous conditions.
-
Palladium Precatalyst: Using a well-defined palladium precatalyst (e.g., G3 or G4 palladacycles) can lead to more reproducible results than generating the active catalyst in situ from Pd₂(dba)₃ or Pd(OAc)₂.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.
Q2: I am seeing decomposition of my starting material or product at the high temperatures required for the reaction. What can I do?
A2: If thermal instability is an issue, the goal is to increase the reaction rate at a lower temperature.
Mitigation Strategies:
-
More Active Catalyst System: Switch to a more active ligand or precatalyst. The "third generation" Buchwald ligands and palladacycle precatalysts are designed for high reactivity at lower temperatures.
-
Microwave Irradiation: Microwave heating can sometimes accelerate the reaction, allowing for shorter reaction times and potentially reducing thermal decomposition.
-
Careful Monitoring: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent product degradation.
Experimental Protocol: Buchwald-Hartwig Amination with a Secondary Amine
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | XPhos Pd G3 (1-3 mol%) | A highly active and air-stable precatalyst. |
| Base | NaOtBu or LHMDS (1.2-1.5 equivalents) | Strong, non-nucleophilic base. |
| Amine | Secondary amine (1.1-1.3 equivalents) | Slight excess to ensure complete reaction. |
| Solvent | Toluene or Dioxane (anhydrous) | Common aprotic solvents for this reaction. |
| Temperature | 80-110 °C | Dependent on the reactivity of the amine. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for catalyst stability. |
Step-by-Step Procedure:
-
In a glovebox, add the palladium precatalyst, base, this compound, and a stir bar to a vial.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vial and heat the reaction mixture with stirring.
-
Monitor the reaction by LC-MS.
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: The Buchwald-Hartwig amination catalytic cycle.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, introducing an alkyne moiety. Steric hindrance can significantly slow down this reaction.[12]
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction is sluggish and gives low conversion. How can I improve it?
A1: The rate-limiting step in Sonogashira couplings of hindered substrates is often the oxidative addition of the palladium catalyst to the C-Br bond.[12]
Troubleshooting Steps:
-
Ligand Selection: As with the other couplings, bulky and electron-rich phosphine ligands (e.g., P(t-Bu)₃, cataCXium® A) are beneficial.[13]
-
Copper Co-catalyst: The traditional Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI).[12] For hindered substrates, ensuring the activity of the copper co-catalyst is important. Use freshly purchased or purified CuI.
-
Copper-Free Conditions: In some cases, particularly if alkyne homocoupling (Glaser coupling) is a major side reaction, a copper-free Sonogashira protocol may be advantageous.[12][14] These conditions often require a more active palladium catalyst system and a stronger base.
-
Base and Solvent: A tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used as both the base and often as the solvent. For less reactive substrates, a stronger base like DBU may be needed.
Q2: I am observing a lot of Glaser homocoupling of my terminal alkyne. How can I prevent this?
A2: Glaser coupling is an oxidative homocoupling of terminal alkynes, catalyzed by copper salts in the presence of an oxidant (often trace oxygen).
Mitigation Strategies:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents to remove oxygen.
-
Minimize Copper Loading: Use the minimum effective amount of the copper co-catalyst (typically 1-5 mol%).
-
Switch to Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free protocol is the most effective solution.
-
Add a Reducing Agent: In some cases, the addition of a mild reducing agent can help to keep the copper in its active Cu(I) state and suppress oxidative homocoupling.
Experimental Protocol: Copper-Catalyzed Sonogashira Coupling
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A common and effective catalyst for Sonogashira reactions. |
| Copper Co-catalyst | CuI (1-5 mol%) | Facilitates the formation of the copper acetylide. |
| Base/Solvent | Et₃N or DIPEA | Acts as both base and solvent. |
| Terminal Alkyne | 1.1-1.5 equivalents | Slight excess to drive the reaction. |
| Temperature | Room Temperature to 80 °C | Dependent on substrate reactivity. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents Glaser homocoupling and catalyst deactivation. |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and the copper co-catalyst.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed amine solvent, followed by the terminal alkyne.
-
Stir the reaction at the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
Diagram: Sonogashira Coupling Catalytic Cycles
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
References
- A Comparative Guide to Catalysts for 2,5-Dichloropyridine Reactions. Benchchem.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates. Benchchem.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- The Buchwald–Hartwig Amination After 25 Years. ResearchGate.
- Buchwald–Hartwig amination. Wikipedia.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC.
- The Buchwald-Hartwig Amination After 25 Years. PubMed.
- Selective C–C and C–N bond formation using azides and its surrogates in C–H activation. ResearchGate.
- A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH.
- Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Chemistry Portal.
- Technical Support Center: Catalyst Selection for Cross-Coupling with Hindered Substrates. Benchchem.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
- Studies in Selective C-C Bond Formation via Borylation and Dehydrogenation. DSpace@MIT.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton.
- Selective C−N Bond Cleavage of N‐Acylisatins: Towards High Performance Acylation/Arylation/Transamination Reagents. ResearchGate.
- Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. ResearchGate.
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC.
- Suzuki Coupling. Organic Chemistry Portal.
- Controllable site-selective C-C bond cleavage for the divergent synthesis of imidazo[1,5- a]pyridine derivatives. PubMed.
- Selective Cleavage of the C N Bond via a Hierarchical Reaction Strategy Significantly Enhancing N2 Selectivity for the Catalytic Removal of Acetonitrile. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up and Troubleshooting for 2,5-Dibromonicotinonitrile Reactions
Welcome to the technical support center dedicated to providing in-depth guidance on the work-up and purification of reactions involving 2,5-Dibromonicotinonitrile. This resource is tailored for researchers, medicinal chemists, and process development professionals who utilize this versatile building block in complex synthetic applications. Our goal is to move beyond simple procedural lists, offering a deeper understanding of the causality behind each step to empower you to troubleshoot and optimize your own experimental workflows.
Section 1: Core Principles of Work-up for Pyridine-Based Systems
Reactions with this compound, particularly palladium-catalyzed cross-couplings, present a unique set of challenges during work-up. The pyridine nitrogen can act as a ligand for metal catalysts, complicate acid-base extractions, and influence the solubility of both starting materials and products. Furthermore, the nitrile group is susceptible to hydrolysis under harsh acidic or basic conditions.[1][2][3] A successful work-up strategy is therefore a balancing act between removing impurities and preserving the integrity of the desired product.
A foundational workflow for post-reaction processing is outlined below. Subsequent sections will address specific challenges and deviations based on the reaction type.
Caption: General experimental workflow for reaction work-up.
Section 2: Troubleshooting Guide for Common Cross-Coupling Reactions
This section is formatted as a series of questions and answers to directly address issues encountered during the work-up of specific palladium-catalyzed reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[4] However, the work-up requires careful removal of the palladium catalyst, phosphine ligands, and boron-containing byproducts.
Q1: After my Suzuki coupling, I have a black, finely divided solid in my reaction mixture that is difficult to filter. What is it and how do I remove it?
A1: This is likely "palladium black," the precipitated, agglomerated form of your Pd(0) catalyst. It often forms when the catalyst becomes unstable.
-
Causality: Finely dispersed palladium black can pass through standard filter paper, contaminating your crude product.
-
Solution: The most effective method for removal is filtration through a pad of Celite® (diatomaceous earth).[5][6] Celite provides a microporous filter bed that effectively traps these fine particles.
Protocol: Celite Filtration
-
Obtain a sintered glass funnel or a Büchner funnel with filter paper.
-
Add a ~1-2 cm layer of Celite to the funnel.
-
Wet the Celite pad with the reaction solvent to prevent it from being disturbed during filtration.
-
Dilute your reaction mixture with a suitable solvent (e.g., ethyl acetate, DCM) to reduce viscosity.
-
Carefully pour the diluted mixture onto the Celite pad and apply gentle vacuum.
-
Wash the pad thoroughly with additional solvent to ensure all of your product is collected in the filtrate.[5]
-
Q2: My final product is contaminated with boron-containing impurities. How can I remove them?
A2: Boronic acids and their byproducts (boroxines) can be difficult to remove via chromatography alone due to their varying polarity.
-
Causality: Boronic acids are weakly acidic and can be converted to their more water-soluble boronate salts.
-
Solution 1 (Basic Wash): Perform a liquid-liquid extraction with a mild aqueous base like 1M Na₂CO₃ or saturated NaHCO₃. This deprotonates the boronic acid, sequestering it into the aqueous layer.
-
Solution 2 (Acidic Wash): In some cases, particularly if your product is not acid-sensitive, a wash with dilute HCl (e.g., 0.1-1M) can help remove certain boron species.[7]
-
Solution 3 (Protodeboronation Concerns): Be aware that harsh conditions or prolonged reaction times can lead to protodeboronation of your starting boronic acid, resulting in a deboronated side product.[8][9] If this is a major issue, re-optimization of the reaction itself (milder base, shorter time) is recommended.
Sonogashira Coupling
The Sonogashira coupling forms a C(sp²)-C(sp) bond and typically uses both palladium and copper catalysts.[10][11][12]
Q1: My main side product is a homocoupled alkyne (Glaser coupling). Can I remove this during the work-up?
A1: While prevention is better than cure, removal is possible.
-
Causality: The copper co-catalyst is primarily responsible for the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.[13]
-
Prevention: The most robust solution is to ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen) to minimize oxygen exposure.[13]
-
Removal: Homocoupled products often have different polarity and solubility compared to the desired cross-coupled product. Purification by silica gel column chromatography is the most common method. Due to the nonpolar nature of many homocoupled alkynes, they will often elute before the more polar pyridine-containing product. Recrystallization can also be effective if a suitable solvent system is found.
Q2: How do I remove both the palladium and copper catalysts after the reaction?
A2: A multi-step approach is often necessary.
-
Solution:
-
Celite Filtration: First, perform a Celite filtration as described for the Suzuki reaction to remove any precipitated palladium black.[5][6]
-
Ammonia Wash: To remove the copper salts, wash the organic layer during extraction with a dilute aqueous ammonia or saturated ammonium chloride solution. The ammonia will complex with the Cu(I)/Cu(II) ions, drawing them into the aqueous phase.[14]
-
Buchwald-Hartwig Amination
This reaction forms C-N bonds and is known for using bulky, electron-rich phosphine ligands.[15][16][17][18]
Q1: My crude product is contaminated with the phosphine ligand and its oxide. How do I get rid of them?
A1: These byproducts can be persistent and often co-elute with the product during chromatography.
-
Causality: Bulky phosphine ligands (e.g., XPhos, SPhos) and their corresponding oxides can have polarities similar to the desired arylamine product.
-
Solution 1 (Acidic Wash): The most effective method is an acid-base extraction. Your product, being a substituted pyridine, is basic and will be protonated by a dilute acid wash (e.g., 1M HCl). The phosphine ligand and its oxide are generally not basic and will remain in the organic layer.
Protocol: Acid-Base Extraction for Product Purification
-
Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Extract the organic solution with 1M HCl (2-3 times). The product will move into the aqueous layer as a hydrochloride salt.
-
Combine the acidic aqueous layers. Wash this combined layer with fresh organic solvent to remove any remaining neutral impurities (like the phosphine oxide).
-
Carefully basify the aqueous layer to a pH > 8 using a base like 2M NaOH or saturated NaHCO₃. This deprotonates your product, causing it to precipitate or allowing it to be re-extracted.
-
Extract the product back into an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield a much cleaner crude product.
-
-
Solution 2 (Palladium Scavengers): For residual palladium that may be complexed with the phosphine ligand, specialized scavenger resins can be employed.[19] These are polymers with functional groups (e.g., thiols, phosphonic acids) that chelate and remove dissolved palladium.[19]
Section 3: Frequently Asked Questions (FAQs)
This section addresses common problems that can occur across various reaction types involving this compound.
Q: My nitrile group (-CN) was hydrolyzed to a carboxamide (-CONH₂) or carboxylic acid (-COOH) during the work-up. How can I prevent this?
A: Nitrile hydrolysis is a known side reaction, especially under vigorous pH and temperature conditions.[1][3][20][21]
-
Causality: The nitrile carbon is electrophilic and can be attacked by water or hydroxide, a process catalyzed by strong acid or base.[2]
-
Preventative Measures:
-
Avoid Strong Bases: During extraction, use mild bases like saturated sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
-
Avoid Strong Acids: If an acidic wash is necessary, use dilute acid (e.g., 0.1M HCl) and minimize the contact time.
-
Temperature Control: Perform all extractions at room temperature or below. Avoid heating the reaction mixture during quenching or work-up.
-
pH Neutralization: After an acidic or basic wash, ensure the organic layer is washed with water or brine to return it to a more neutral pH before concentration.
-
Q: My reaction appears to stall, with significant starting material remaining. Could this be a work-up issue?
A: While likely a reaction issue, the work-up can help diagnose the problem.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Q: What are the best general-purpose solvents for extracting my 2,5-disubstituted nicotinonitrile product?
A: The choice depends on the polarity of the substituents, but good starting points are:
-
Ethyl Acetate (EtOAc): Excellent for a wide range of polarities and is easily removed under vacuum.
-
Dichloromethane (DCM): Good for more polar products but can sometimes form emulsions during extraction.
-
Methyl tert-butyl ether (MTBE): Less prone to emulsion formation than DCM and is a good alternative to diethyl ether.
Table 1: Summary of Common Work-up Issues and Solutions
| Reaction Type | Symptom | Potential Cause | Recommended Solution(s) |
| Suzuki | Black solids in mixture | Palladium black precipitation | Filter through a pad of Celite®.[5][6] |
| Boron impurities in product | Incomplete removal of boronic acid/esters | Wash organic layer with 1M Na₂CO₃ or saturated NaHCO₃. | |
| Sonogashira | Significant homocoupled alkyne | Oxygen-induced Glaser coupling | Rigorously degas reagents; maintain inert atmosphere.[13] |
| Residual copper catalyst | Incomplete removal of Cu(I) salts | Wash organic layer with dilute aqueous ammonia or sat. NH₄Cl.[14] | |
| Buchwald-Hartwig | Phosphine/phosphine oxide impurity | Co-elution with product | Perform acid-base extraction to isolate the basic product. |
| All Types | Nitrile hydrolysis (amide/acid) | Harsh pH or high temperature during work-up | Use mild bases (NaHCO₃), avoid strong acids, keep cool.[1][3] |
| All Types | Emulsion during extraction | High concentration of salts or polar species | Add brine (sat. NaCl) to the aqueous layer; filter through Celite®. |
References
- ResearchGate. (2015). How can i remove palladium Pd catalyst easily?
- ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?
- SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin.
- Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles.
- Royal Society of Chemistry. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry.
- Google Patents. (2005). US20050256327A1 - Method of removing palladium.
- YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).
- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II.
- Chemguide. (n.d.). hydrolysis of nitriles.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wikipedia. (n.d.). Sonogashira coupling.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- DTU. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- YouTube. (2019). nucleophilic aromatic substitutions.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- Reddit. (2024). Struggling with Suzuki Reaction.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. depts.washington.edu [depts.washington.edu]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. orbit.dtu.dk [orbit.dtu.dk]
- 19. spinchem.com [spinchem.com]
- 20. m.youtube.com [m.youtube.com]
- 21. chemguide.co.uk [chemguide.co.uk]
Monitoring reaction progress of 2,5-Dibromonicotinonitrile couplings via TLC/LC-MS
Welcome to the technical support center for monitoring cross-coupling reactions involving 2,5-dibromonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of reaction monitoring using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we address common challenges with practical, field-proven solutions to ensure the reliability and accuracy of your experimental data.
Troubleshooting Guide: From Spotting Issues to Spectrum Suppression
Navigating the complexities of reaction monitoring requires a systematic approach to troubleshooting. This section provides a logical workflow to diagnose and resolve common issues encountered during TLC and LC-MS analysis of this compound coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2][3]
Logical Workflow for Troubleshooting
The following diagram outlines a step-by-step process for identifying and addressing analytical challenges.
Caption: A high-level workflow for troubleshooting common TLC and LC-MS issues.
Frequently Asked Questions (FAQs)
TLC Monitoring
Q1: My TLC plate shows significant streaking or smearing for all spots. What is the cause and how can I fix it?
A: This is a common issue when working with basic compounds like pyridine derivatives and high-boiling point reaction solvents.
-
Causality: The basic nitrogen on the nicotinonitrile ring can interact strongly with the acidic silanol groups on the surface of the silica gel plate, leading to streaking.[4] Additionally, high-boiling point solvents like DMF or DMSO may not fully evaporate after spotting, causing the sample to smear as the mobile phase moves up the plate.[5]
-
Solution:
-
Neutralize the Stationary Phase: Add a small amount of a competing base, such as 0.1-2.0% triethylamine (TEA) or ammonia, to your mobile phase.[6] This base will preferentially interact with the acidic silica, minimizing interactions with your compound.[4]
-
Remove Residual Solvent: After spotting your sample, place the TLC plate under high vacuum for a few minutes before developing it. This will help evaporate any high-boiling point solvents.[5]
-
Avoid Overloading: Applying too much sample can also lead to streaking.[7] Ensure you are spotting a dilute solution.
-
Q2: The Rf values of my starting material and product are very similar, making it difficult to determine reaction completion. What should I do?
A: Poor separation of spots with similar polarities is a frequent challenge. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is highly dependent on the mobile phase composition.[8][9][10]
-
Causality: If the polarity of the mobile phase is not optimal, it may not effectively differentiate between compounds with similar structures.
-
Solution:
-
Systematically Vary Solvent Polarity: If your spots are too close to the baseline (low Rf), your eluent is not polar enough.[6] Conversely, if they are near the solvent front (high Rf), the eluent is too polar.[6] Adjust the ratio of your polar and non-polar solvents.
-
Try Different Solvent Systems: Changing the solvent classes can significantly alter selectivity. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can provide different separation profiles.[6]
-
Use a Co-spot: Spot your starting material, the reaction mixture, and a "co-spot" (a spot with both starting material and reaction mixture) on the same plate. If the reaction is complete, the reaction mixture spot should not show a "snowman" or elongated shape in the co-spot lane, indicating the absence of starting material.[5]
-
Q3: I suspect my product is decomposing on the silica gel plate. How can I confirm this and what is the alternative?
A: Acid-sensitive compounds can degrade on standard silica gel plates.
-
Causality: The acidic nature of silica gel can catalyze the decomposition of sensitive functional groups.
-
Solution:
-
Perform a 2D TLC: Spot your sample in one corner of a square TLC plate and develop it. Then, rotate the plate 90 degrees and develop it again in the same solvent system. If the compound is stable, all spots will appear on the diagonal. Decomposition products will appear as new spots off the diagonal.[5][4]
-
Use an Alternative Stationary Phase: If decomposition is confirmed, switch to a more inert stationary phase like alumina or consider using reverse-phase TLC plates (e.g., C18-silica).[6]
-
LC-MS Monitoring
Q4: My LC-MS analysis shows a peak with the correct mass for my product, but the peak shape is broad and tailing. Why is this happening?
A: Peak tailing in LC for pyridine-containing compounds is often due to similar reasons as TLC streaking.
-
Causality: The basic nitrogen atom interacts with residual acidic silanol groups on the surface of C18 silica-based columns.[4] This creates secondary interactions that broaden the peak.
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase to around 2.5-3.0 with an additive like formic or acetic acid (typically 0.1%) protonates the silanol groups, minimizing their interaction with the basic analyte.[4]
-
Use a Competing Base: Adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can shield the analyte from the active silanol sites.[4]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.[4] Try injecting a more dilute sample.
-
Q5: I don't see the expected molecular ion for my product, or the signal is very weak. What could be the problem?
A: This often points to issues with ionization efficiency or ion suppression.
-
Causality: Electrospray ionization (ESI), a common soft ionization technique, relies on the analyte being charged in solution before it enters the mass spectrometer.[11][12] If the analyte is not readily protonated or deprotonated, its signal will be weak. Furthermore, co-eluting species from the reaction mixture (e.g., salts, non-volatile buffers) can compete for ionization, reducing the signal of the target analyte—a phenomenon known as ion suppression.[13][14]
-
Solution:
-
Enhance Ionization: Add a mobile phase modifier to promote ion formation. For positive ion mode, 0.1% formic acid is standard for protonating basic nitrogens.[15]
-
Mitigate Ion Suppression:
-
Improve Chromatography: Optimize your gradient to better separate your product from interfering components.
-
Sample Dilution: Diluting the sample can reduce the concentration of suppressing agents.[16]
-
Sample Cleanup: If possible, perform a simple workup or filtration of the reaction aliquot before injection to remove salts and other interfering species.
-
-
Q6: How do I interpret the mass spectrum for my starting material (this compound) versus my mono-substituted product?
A: The key is to look for the characteristic isotopic pattern of bromine.
-
Causality: Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance.[13] This creates a distinctive pattern in the mass spectrum.
-
Interpretation:
-
This compound (Starting Material): You will observe a cluster of peaks for the molecular ion. The most intense peaks will be the M+, M+2, and M+4 ions in an approximate ratio of 1:2:1.
-
Mono-substituted Product: This compound contains only one bromine atom. Therefore, you will see two prominent peaks for the molecular ion: the M+ and M+2 peaks, with nearly equal intensity (a 1:1 ratio).[13] This distinct pattern is a powerful tool for confirming the successful displacement of one of the bromine atoms.
-
Experimental Protocols & Data Presentation
Protocol: Standard Workflow for Reaction Monitoring
This protocol outlines a general procedure for monitoring a palladium-catalyzed cross-coupling reaction.
-
Prepare TLC Standards: Before starting the reaction, dissolve small amounts of your starting materials (this compound and the coupling partner) in a suitable solvent (e.g., ethyl acetate) to use as standards for TLC.
-
Set Up the Reaction: Assemble your reaction under the prescribed conditions (e.g., inert atmosphere, temperature).[17]
-
Take a Time-Zero (t=0) Sample: Once all reagents are combined, immediately take a small aliquot (~5-10 µL) from the reaction mixture.
-
Sample Preparation for Analysis:
-
Dilute the aliquot in a vial with ~0.5 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
If the reaction contains solids, filter the diluted sample through a small plug of silica or a syringe filter.
-
-
TLC Analysis:
-
Using a capillary tube, spot the starting material standards and the diluted reaction mixture on a silica gel TLC plate.
-
Develop the plate in a pre-equilibrated chamber with an appropriate mobile phase (e.g., 20% ethyl acetate in hexane).
-
Calculate the Rf value for each spot to track the appearance of the product and disappearance of the starting material.[19][20]
-
-
LC-MS Analysis:
-
Further dilute the prepared sample to an appropriate concentration for LC-MS analysis (typically low ppm or high ppb range).
-
Inject the sample onto the LC-MS system. A typical starting method would be a C18 column with a water/acetonitrile gradient, both containing 0.1% formic acid.[21]
-
Monitor the reaction by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.[21]
-
-
Continue Monitoring: Repeat steps 3-6 at regular intervals (e.g., every 30-60 minutes) until the TLC or LC-MS indicates that the starting material has been consumed.[17]
Table 1: Key Analytical Parameters for Monitoring
| Parameter | This compound (Starting Material) | Mono-Substituted Product (Example: Suzuki Coupling) | Di-Substituted Product |
| Polarity | Less Polar | Intermediate Polarity | More Polar (typically) |
| Typical TLC Rf | Higher Rf | Intermediate Rf | Lower Rf |
| Expected MS Isotopic Pattern | M, M+2, M+4 (1:2:1 ratio) | M, M+2 (1:1 ratio) | M (single major peak) |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
Note: The polarity and Rf values are relative and highly dependent on the specific coupling partner and the TLC mobile phase used.
References
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.
- Advion, Inc. SUZUKI REACTION MONITORING.
- cromlab-instruments.es.
- Advion, Inc. REAL-TIME MONITORING OF A SUZUKI REACTION USING COMPACT MASS SPECTROMETRY VIA LC/MS AND FLOW INJECTION ANALYSIS (FIA).
- Benchchem.
- University of Rochester, Department of Chemistry.
- Benchchem.
- UVIC.
- CHROMacademy. Troubleshooting LC-MS.
- SiliCycle.
- ZefSci.
- Bitesize Bio.
- RSC Publishing. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction.
- Chemistry LibreTexts. 2.3C: The Retention Factor.
- Wikipedia.
- Chemistry Online @ UTSC.
- Chemistry For Everyone.
- Chemistry LibreTexts.
- Study.com.
- PubMed.
- Physics LibreTexts. 6.
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. silicycle.com [silicycle.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 10. Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 12. phys.libretexts.org [phys.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chromacademy.com [chromacademy.com]
- 15. shoko-sc.co.jp [shoko-sc.co.jp]
- 16. zefsci.com [zefsci.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. cromlab-instruments.es [cromlab-instruments.es]
- 19. youtube.com [youtube.com]
- 20. study.com [study.com]
- 21. advion.com [advion.com]
Technical Support Center: Design of Experiments (DoE) for 2,5-Dibromonicotinonitrile Reaction Optimization
Welcome to the technical support center for optimizing reactions involving 2,5-Dibromonicotinonitrile. This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into leveraging Design of Experiments (DoE). Our goal is to move beyond simplistic one-factor-at-a-time (OFAT) methods and empower you to develop robust, efficient, and well-understood chemical processes.[1][2]
Part 1: Foundational Concepts & Initial Setup
This section addresses the fundamental questions of why and how to begin a DoE-driven optimization for your this compound reaction.
Q1: Why should I use DoE for my this compound reaction instead of traditional OFAT optimization?
Answer: The traditional One-Factor-at-a-Time (OFAT) approach, where you vary a single parameter while keeping others constant, is inefficient and often misleading.[3] Chemical reactions are complex systems where parameters frequently interact. For instance, the optimal temperature might change depending on the solvent used. OFAT cannot detect these crucial interactions.[1]
DoE is a statistical methodology that allows you to vary multiple factors simultaneously, providing significant advantages:[4][5]
-
Efficiency: Gain maximum information from the minimum number of experiments, saving time, materials, and resources.[4][6]
-
Interaction Detection: Uncover synergistic or antagonistic effects between factors (e.g., catalyst and base) that are invisible to OFAT.[4]
-
Process Understanding: Develop a mathematical model that describes the relationship between your inputs (factors) and outputs (responses), allowing you to predict results and define a robust operational window.[5][7]
-
True Optimization: Confidently identify the genuine optimal conditions rather than a local optimum that OFAT might lead to.
The diagram below illustrates how DoE explores the entire experimental space, while OFAT only investigates narrow slices, potentially missing the true peak of performance.
Caption: OFAT vs. DoE approach to optimization.
Q2: I'm planning a Suzuki coupling on this compound. What are the critical first steps before I even think about the experimental design?
Answer: A successful DoE study is built on a solid foundation. Before you open any statistical software, you must clearly define the project's goals.
-
Define the Objective: What is the primary goal? Is it to maximize the yield of the mono-substituted product? Minimize the formation of a specific impurity (e.g., the di-substituted product or hydro-debromination)? Or perhaps achieve a specific selectivity ratio? The objective must be quantifiable.
-
Identify Responses: The "responses" are the outputs you will measure. For a Suzuki coupling, these would typically be:
-
Yield of the desired product (%).
-
Level of unreacted this compound (%).
-
Level of key impurities (e.g., homocoupled boronic acid, di-substituted product) (%).
-
-
Select an Analytical Method: You need a reliable analytical method to quantify your responses. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are standard.[8] The method must be robust enough to separate starting materials, products, and all significant impurities.
-
Brainstorm Factors: List all potential input variables ("factors") that could influence the reaction outcome. At this stage, cast a wide net. Use your chemical knowledge and review the literature.[4]
-
Establish Ranges: For each factor, define a practical high and low level. The ranges should be wide enough to likely see an effect but not so wide that they lead to complete reaction failure. For example, a temperature range of 60°C to 120°C is reasonable, whereas 25°C to 250°C might be impractical for many solvent systems.
Part 2: Experimental Design & Execution
With a clear objective, you can now design and execute your experiments.
Q3: What factors and ranges should I consider for a Suzuki coupling with this compound?
Answer: The choice of factors is critical. For a palladium-catalyzed cross-coupling, the following factors are a robust starting point. Note that some factors can be "categorical" (e.g., type of ligand) while others are "continuous" (e.g., temperature).
Table 1: Recommended Factors and Ranges for a Suzuki Coupling DoE
| Factor Category | Factor | Low Level | High Level | Rationale & Expert Insight |
| Catalyst System | Ligand Type | XPhos | RuPhos | These are bulky, electron-rich Buchwald ligands known to be effective for challenging couplings.[9] Comparing two distinct but effective ligands is a powerful screening variable. |
| Catalyst Loading | 1 mol% | 3 mol% | This range balances reaction efficiency with cost. Higher loadings can sometimes be detrimental. | |
| Base | Base Type | K₃PO₄ | Cs₂CO₃ | A common phosphate base versus a more aggressive carbonate. The choice of base is highly interactive with the catalyst and solvent.[9] |
| Base Equivalents | 2.0 eq | 3.0 eq | Ensures sufficient base to drive the reaction without being excessively basic, which can promote side reactions. | |
| Reaction Parameters | Temperature | 80 °C | 110 °C | A reasonable range for common solvents like Dioxane or Toluene that covers typical thermal requirements for oxidative addition. |
| Boronic Acid Equiv. | 1.1 eq | 1.5 eq | A slight excess is needed to drive the reaction to completion, but a large excess can lead to homocoupling and purification issues.[10] | |
| Solvent | Solvent System | Dioxane / H₂O (10:1) | Toluene / H₂O (10:1) | An ethereal solvent versus an aromatic one. The small amount of water is often crucial for dissolving the base and facilitating the catalytic cycle.[10] |
Q4: Should I use a screening design (like a fractional factorial) or a response surface methodology (RSM) design?
Answer: This depends on your goal. It is highly recommended to use a sequential approach.[11]
-
Start with a Screening Design: When you have many factors (5-7 as listed above), the first step is to identify which ones are actually important. A fractional factorial design is perfect for this. It allows you to efficiently screen many factors in a relatively small number of runs (e.g., 16-32 experiments) to determine the "vital few" that have the most significant impact on your responses.[12]
-
Move to an Optimization Design (RSM): Once the screening design has identified the 2-4 most critical factors, you can use a Response Surface Methodology (RSM) design, such as a Central Composite or Box-Behnken design.[13][14] These designs involve more levels for each factor and are specifically built to model curvature in the response, allowing you to pinpoint the precise optimum conditions.[15][16]
Caption: A typical sequential workflow for DoE.
Q5: How do I physically set up the experiments from the DoE matrix to ensure data quality?
Answer: The integrity of your DoE results depends entirely on the quality of your experimental execution. The goal is to eliminate systematic error so that the observed differences are due to the deliberate factor changes, not random variation.
Protocol: DoE Experiment Execution in Parallel Reaction Block
-
Prepare Stock Solutions: Instead of weighing small amounts of solids for each reaction, prepare stock solutions of the boronic acid, the palladium precatalyst/ligand combination, and a solution of this compound. This minimizes weighing errors.
-
Use a Master Solution for the Base: If using a solid base like K₃PO₄, add it as a solid to each reaction vial. However, ensure the base is a fine, consistent powder.
-
Automate Liquid Dispensing: If available, use automated liquid handlers or calibrated repeating pipettes to dispense stock solutions. This is more precise and repeatable than using standard glass pipettes for each addition.
-
Randomize the Run Order: This is CRITICAL . Do not run the experiments in the standard order provided by the software. Randomize the order in which you set up and run the reactions. This prevents time-dependent variables (like degradation of a stock solution over the setup period) from being falsely attributed to one of your chosen factors.
-
Inert Atmosphere: Assemble all vials in a glovebox or use a manifold to ensure a consistent, oxygen-free atmosphere for each reaction.[9]
-
Consistent Stirring and Heating: Use a parallel reaction block (e.g., Radleys, Mettler-Toledo) that provides uniform stirring and temperature control to all positions.[4]
-
Standardized Quench and Workup: At the end of the reaction time, quench all reactions in a consistent manner. Prepare a standard quenching solution with an internal standard for analytical quantification.
Part 3: Data Analysis & Interpretation
Once you have your analytical results, the next step is to turn that data into knowledge.
Q6: I have my HPLC yields for all 16 runs. How do I begin to analyze the data?
Answer: This is where statistical software (e.g., JMP, Design-Expert, Minitab) becomes essential.[17] The software will perform an Analysis of Variance (ANOVA) to quantify the impact of each factor.[18] Here are the key outputs to examine:
-
Pareto Chart of Effects: This chart is your first look at the results. It ranks the factors and their interactions from most significant to least significant. Any factor extending past a significance line (typically p < 0.05) is considered statistically significant.
-
Main Effects Plots: These plots show how the response (e.g., yield) changes as a single factor moves from its low level to its high level. A steep slope indicates a strong effect.
-
Interaction Plots: These are the most powerful output of a DoE.[4] If the lines on the plot are not parallel, it signifies an interaction. This means the effect of one factor depends on the level of another.
-
Model Summary and ANOVA Table: The software generates a mathematical model and an ANOVA table.[19] Look for the R-squared value (which indicates how well the model fits the data) and the p-values for each term in the model. A low p-value confirms significance.[17]
Caption: DoE models the link between experimental factors and measured responses.
Q7: What does a significant "Temperature*Solvent" interaction mean for my reaction?
Answer: A "Temperature*Solvent" interaction means the effect of temperature on your reaction's yield is not the same in both solvents.
For example, you might find that:
-
In Toluene , increasing the temperature from 80°C to 110°C increases the yield by 40%.
-
In Dioxane , the same temperature increase only improves the yield by 5%.
This is a critical piece of information. It tells you that to truly optimize the reaction, you cannot choose the best temperature and the best solvent independently. You must choose the best combination of temperature and solvent. This is insight that the OFAT method would have completely missed.[1]
Part 4: Troubleshooting Common Issues
Even with a well-designed experiment, challenges can arise.
Q8: My DoE results show low yields (<10%) across all experimental runs. What should I investigate first?
Answer: If all runs, including those with theoretically favorable conditions, result in very low yields, it points to a fundamental issue with the reaction setup rather than the specific factor levels. Before re-running the DoE, perform a root cause analysis:
-
Reagent Quality: Is the this compound pure? Is the boronic acid of good quality and not degraded (protodeboronation is a common issue)?[9] Are the solvents truly anhydrous?
-
Catalyst Incompatibility: Is the chosen catalyst class fundamentally wrong for this transformation? Perhaps a different metal (e.g., Copper) or a completely different ligand class is required.
-
Insufficient Activation: The chosen temperature range might be too low to initiate oxidative addition, or the base might be too weak to enable transmetalation.[20] Try a single, non-DoE experiment at more extreme conditions (e.g., higher temperature) to see if the reaction can be forced to work at all.
-
Inertness of System: Confirm your degassing procedure is effective and that there are no leaks in your system. Catalyst death due to oxygen is a common failure mode in cross-coupling reactions.[9]
Q9: I'm seeing a significant amount of hydro-debromination (loss of the bromine without coupling). How can DoE help minimize this?
Answer: This is an excellent application of DoE's multi-response capabilities. Instead of just optimizing for product yield, you will now optimize two responses simultaneously:
-
Response 1: Maximize Product Yield (%).
-
Response 2: Minimize Hydro-debromination Impurity (%).
When you analyze the data, you will generate separate models for each response. The factors that drive product formation may be different from those that drive the side reaction. For example, you might find that a higher temperature increases product yield but also dramatically increases the impurity. The software's "optimization" or "desirability" function can then be used to find the set of conditions that provides the best compromise—for instance, the highest possible product yield while keeping the impurity level below 2%.
Q10: The results from my center point experiments are highly variable. What does this indicate?
Answer: Center points are identical experiments run at the midpoint of all factor ranges. Their purpose is to measure the inherent variability or "noise" of the process. If the results from these identical runs are wildly different, it's a major red flag. It indicates that your experimental system is not under control.
Potential causes include:
-
Poor Experimental Technique: Inconsistent reagent additions, temperature fluctuations, or variable stirring.
-
Analytical Variability: Problems with the HPLC/GC method, such as inconsistent integration or sample degradation in the autosampler.
-
Non-Robust Reaction: The reaction may be sitting on a "knife-edge" where tiny, uncontrolled variations cause large changes in the outcome.
You must resolve this variability before proceeding, as it makes it impossible to distinguish real factor effects from random noise.
References
- Response surface methodology (rsm) as a tool in pharmaceutical formulation development. (2024). ResearchGate.
- Streamlining Chemical Synthesis DoE for Successful Process Development. (2021). Interchim.
- Podder, S. (2024). Response surface methodology (rsm) as a tool in pharmaceutical formulation development. SciSpace.
- Malakar, J., Nayak, A. K., & Goswami, S. (2012). Use of Response Surface Methodology in the Formulation and Optimization of Bisoprolol Fumarate Matrix Tablets for Sustained Drug Release. PMC.
- Al-kassas, R., et al. (2022). Response Surface Methodology (RSM) Powered Formulation Development, Optimization and Evaluation of Thiolated Based Mucoadhesive Nanocrystals for Local Delivery of Simvastatin. MDPI.
- Nair, R., et al. (2011). Response Surface Methodology for the Optimization OF Ethylcellulose Microspheres. International Journal of PharmTech Research.
- Wilson, J. T., et al. (2019). A Design of Experiments (DoE) Approach Accelerates the Optimization of Copper-Mediated 18F-Fluorination Reactions of Arylstannanes. PubMed Central.
- MacDonald, M. J., et al. (2022). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). ACS Publications.
- Design of Experiments (DoE) Studies. Mettler Toledo.
- Step 3 of DOE Results by Analyzing the Data. The Open Educator.
- Process Capability Analysis with DOE Techniques. Air Academy Associates.
- Murray, P. M., et al. (2015). The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. RSC Publishing.
- Types of Design of Experiments (DOE) Designs: A Starter Guide. (2023). Synthace.
- 5.4. Analysis of DOE data. Information Technology Laboratory.
- Design of Experiments (DoE). (2001). Organic Process Research & Development.
- Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. (2012). ResearchGate.
- Optimizing a Lab-Friendly Radical Bromination Reaction. (2019). Scholars Crossing.
- How can I solve my problem with Suzuki coupling? (2014). ResearchGate.
- Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds by Experimental and Computational Methods. (2022). ACS Publications.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- nicotinonitrile. Organic Syntheses Procedure.
- Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). ResearchGate.
- Struggling with Suzuki Reaction. (2024). Reddit.
- Nicotinonitrile. Wikipedia.
- Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. (2025). ResearchGate.
- A Brief Introduction to Chemical Reaction Optimization. (2021). PubMed Central.
- Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica.
- Accelerated Chemical Reaction Optimization Using Multi-Task Learning. (2023). PubMed Central.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
- Bromination of Alkenes - The Mechanism. (2013). Master Organic Chemistry.
- NMR Reaction Monitoring Robust to Spectral Distortions. (2025). PubMed Central.
- Chemoton 2.0: Autonomous Exploration of Chemical Reaction Networks. (2022). arXiv.
- Analytical methodology for biological monitoring of chromium. (1997). PubMed.
Sources
- 1. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01892G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. mt.com [mt.com]
- 6. mdpi.com [mdpi.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. synthace.com [synthace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Use of Response Surface Methodology in the Formulation and Optimization of Bisoprolol Fumarate Matrix Tablets for Sustained Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Design of Experiments (DoE) Approach Accelerates the Optimization of Copper-Mediated 18F-Fluorination Reactions of Arylstannanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Open Educator - 4. Step 3 of DOE Results by Analyzing the Data [theopeneducator.com]
- 18. Process Capability Analysis with DOE Techniques [airacad.com]
- 19. 5.4. Analysis of DOE data [itl.nist.gov]
- 20. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 2,5-Dibromonicotinonitrile
In the landscape of pharmaceutical research and materials science, the structural elucidation of novel compounds is a cornerstone of innovation. Nicotinonitrile derivatives, in particular, form the backbone of numerous biologically active molecules. Among these, halogenated variants such as 2,5-Dibromonicotinonitrile present unique analytical challenges due to the influence of the electronegative bromine atoms and the stable pyridine ring. This guide provides an in-depth comparison of the mass spectrometric fragmentation behavior of this compound under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). Understanding these fragmentation patterns is critical for the unambiguous identification and characterization of such compounds in complex matrices.
Introduction: The Analytical Imperative
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structure of organic compounds.[1][2] The process involves ionizing a molecule and then detecting the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments.[3][4] The choice of ionization technique significantly impacts the fragmentation pathways observed, thereby providing complementary structural information. For a molecule like this compound, the presence of two bromine atoms, a nitrile group, and a nitrogen-containing aromatic ring creates a rich and complex fragmentation landscape. The distinct isotopic signature of bromine (79Br and 81Br in an approximate 1:1 ratio) is a key feature in the mass spectra of these compounds.[5][6]
Electron Ionization (EI-MS): Unraveling the Core Structure through High-Energy Fragmentation
Electron Ionization is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV), leading to extensive fragmentation.[1][4] This provides a detailed fingerprint of the molecule's structure.
-
Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe (DIP) or a gas chromatograph (GC) for volatile compounds.[7]
-
Ionization: The sample is vaporized and then bombarded with a 70 eV electron beam in the ion source.
-
Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
The EI mass spectrum of this compound is characterized by a prominent molecular ion peak cluster and a series of fragment ions resulting from the systematic loss of bromine atoms and the nitrile group. The presence of two bromine atoms results in a characteristic M, M+2, and M+4 isotopic pattern for the molecular ion and any bromine-containing fragments.[5]
Table 1: Key Fragment Ions in the EI Mass Spectrum of this compound
| m/z (Fragment) | Proposed Structure/Formula | Fragmentation Pathway | Relative Abundance |
| 261/263/265 | [C₆H₂Br₂N₂]⁺ | Molecular Ion (M⁺) | Moderate |
| 182/184 | [C₆H₂BrN₂]⁺ | Loss of a bromine radical (•Br) | High |
| 155/157 | [C₆H₂Br]⁺ | Loss of HCN from [M-Br]⁺ | Moderate |
| 103 | [C₆H₂N]⁺ | Loss of a second bromine radical from [M-Br]⁺ | High |
| 76 | [C₅H₂]⁺ | Loss of HCN from [C₆H₂N]⁺ | Moderate |
The initial fragmentation is dominated by the cleavage of the C-Br bond, which is weaker than the bonds within the aromatic ring. This leads to the formation of the abundant [M-Br]⁺ ion. Subsequent fragmentation can involve the loss of the second bromine atom or the elimination of a neutral hydrogen cyanide (HCN) molecule, a characteristic fragmentation for nitriles.
Caption: EI-MS Fragmentation Pathway of this compound.
Electrospray Ionization (ESI-MS): A Softer Approach for Molecular Ion Confirmation
In contrast to EI, Electrospray Ionization is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[8] This makes it ideal for confirming the molecular weight of a compound.
-
Sample Preparation: A dilute solution (typically 1-10 µM) of this compound is prepared in a solvent mixture such as 50:50 acetonitrile:water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
Introduction: The solution is infused into the ESI source at a low flow rate (e.g., 5-20 µL/min).
-
Ionization: A high voltage is applied to a capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer.
-
Tandem MS (MS/MS): To induce fragmentation, the protonated molecular ion can be isolated and subjected to collision-induced dissociation (CID) with an inert gas.
The full scan ESI mass spectrum of this compound will predominantly show the protonated molecular ion cluster, [M+H]⁺, at m/z 262/264/266. Fragmentation is generally not observed unless tandem mass spectrometry (MS/MS) is employed. The fragmentation of the protonated molecule often follows different pathways than the radical cation produced in EI.
Table 2: Key Fragment Ions in the ESI-MS/MS Spectrum of this compound ([M+H]⁺)
| Precursor m/z | Fragment m/z | Proposed Structure/Formula | Fragmentation Pathway | Relative Abundance |
| 262/264/266 | 183/185 | [C₆H₃BrN₂]⁺ | Loss of a bromine atom (Br) | High |
| 262/264/266 | 157/159 | [C₆H₃Br]⁺ | Loss of HCN from [M+H-Br]⁺ | Moderate |
| 183/185 | 104 | [C₆H₃N₂]⁺ | Loss of a bromine atom (Br) | High |
In ESI-MS/MS, the fragmentation of the even-electron [M+H]⁺ ion often proceeds through the loss of neutral molecules. The loss of a bromine atom is still a major pathway. The fragmentation pathways of protonated pyridine derivatives can be complex, sometimes involving ring opening or rearrangement.
Caption: ESI-MS/MS Fragmentation of [M+H]⁺ of this compound.
Comparative Analysis and Conclusion
The mass spectrometric fragmentation of this compound is highly dependent on the ionization method employed.
-
EI-MS provides extensive fragmentation, offering a detailed structural fingerprint. The dominant fragmentation pathways involve the sequential loss of bromine radicals and hydrogen cyanide. This technique is invaluable for structural elucidation and library matching.
-
ESI-MS is a softer method, yielding a prominent protonated molecular ion that confirms the compound's molecular weight. When coupled with tandem MS, it provides controlled fragmentation that can offer complementary structural information to EI. The fragmentation of the protonated species often involves the loss of neutral bromine.
For researchers and drug development professionals, a comprehensive analysis utilizing both EI-MS and ESI-MS/MS is recommended for the unambiguous characterization of this compound and its analogues. This dual approach leverages the strengths of each technique, providing high confidence in structural assignments. The characteristic isotopic pattern of bromine serves as a crucial diagnostic tool in interpreting the mass spectra obtained from both methods.
References
- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13:003. [Link]
- Wikipedia. (2023).
- Clark, J. (2022). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
- University of Massachusetts Amherst. (n.d.).
- Kiontke, A., Oliveira-Birkmeier, A., Opitz, A., & Birkemeyer, C. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE, 11(10), e0164323. [Link]
- LibreTexts Chemistry. (2023). Mass Spectrometry - Isotope Effects. [Link]
- Save My Exams. (2024). Mass Spectrometry (MS) Fragmentation Patterns (HL). DP IB Chemistry: Revision Note. [Link]
- Fedorov, E. N., et al. (2018). (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b. Molbank, 2018(3), M1010. [Link]018/3/M1010)
Sources
- 1. rroij.com [rroij.com]
- 2. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. uni-saarland.de [uni-saarland.de]
- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 6. savemyexams.com [savemyexams.com]
- 7. mdpi.com [mdpi.com]
- 8. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]
A Comparative Guide to the Structural Elucidation of 2,5-Dibromonicotinonitrile Derivatives: An Integrated Crystallographic and Spectroscopic Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies for determining the three-dimensional structure of 2,5-dibromonicotinonitrile derivatives. As a class of compounds with significant potential in medicinal chemistry and materials science, a thorough understanding of their solid-state architecture is paramount for rational drug design and the development of novel materials with tailored properties. While single-crystal X-ray crystallography remains the definitive method for structural elucidation, this guide also explores alternative and complementary techniques that are indispensable when suitable single crystals cannot be obtained. We will delve into the causality behind experimental choices, provide detailed protocols, and compare the performance of various analytical techniques, offering a comprehensive workflow for the structural characterization of this important class of molecules.
Part 1: The Crystallization Challenge: From Powder to Single Crystal
The journey to a crystal structure begins with the growth of high-quality single crystals, a process that is often more art than science. For halogenated aromatic compounds like this compound derivatives, the selection of an appropriate crystallization technique and solvent system is critical.
A Comparative Overview of Crystallization Techniques
The choice of crystallization method is dictated by the physicochemical properties of the compound, such as its solubility and stability. Below is a comparison of common techniques:
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Slow Evaporation | A saturated solution is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.[1] | Simple setup, requires minimal equipment. | Difficult to control the rate of evaporation, may lead to the formation of multiple small crystals. | Thermally stable compounds with moderate volatility solvents. |
| Solvent Layering (Anti-Solvent Diffusion) | A solution of the compound is carefully layered with a less dense, miscible "anti-solvent" in which the compound is insoluble. Diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization at the interface.[2] | Good control over the rate of crystallization, can produce high-quality crystals. | Requires careful selection of solvent/anti-solvent pairs, sensitive to mechanical disturbances. | Compounds that are highly soluble in one solvent and poorly soluble in another miscible solvent. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing an anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.[2] | Excellent control over the crystallization process, often yields high-quality crystals. | Can be a slow process, requires a well-sealed system. | Small quantities of material, sensitive compounds. |
Experimental Protocol: Recrystallization of a this compound Derivative
This protocol provides a generalized starting point for the recrystallization of a novel this compound derivative.
Objective: To grow single crystals suitable for X-ray diffraction.
Materials:
-
This compound derivative (10-20 mg)
-
A selection of solvents (e.g., toluene, chloroform, ethyl acetate, hexane, ethanol)[3]
-
Small glass vials (1-2 mL) with screw caps or parafilm
-
Micro-spatula
-
Hot plate with stirring capability
-
Pasteur pipettes
Procedure:
-
Solvent Screening: In a small vial, dissolve a few milligrams of the compound in a minimal amount of a "good" solvent (e.g., toluene or chloroform) with gentle warming. To this solution, add a "poor" solvent (e.g., hexane) dropwise until turbidity persists. This indicates a suitable solvent system for solvent layering or vapor diffusion.
-
Crystal Growth (Slow Evaporation):
-
Dissolve the compound in a suitable solvent to near saturation.
-
Filter the solution through a small cotton plug in a Pasteur pipette to remove any particulate matter.
-
Transfer the filtered solution to a clean vial.
-
Cover the vial with a cap, pierced with a needle, or with parafilm with a few pinholes to allow for slow evaporation.
-
Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.
-
-
Crystal Harvesting:
-
Once well-formed crystals are observed, carefully remove them from the mother liquor using a pipette or a small loop.
-
Wash the crystals with a small amount of the "poor" solvent to remove any residual mother liquor.
-
Allow the crystals to air-dry briefly before mounting for X-ray analysis.
-
Causality of Choices: The selection of solvents is crucial. Halogenated aromatic compounds often exhibit good solubility in chlorinated solvents or aromatic hydrocarbons like toluene. The use of a binary solvent system with a miscible anti-solvent allows for fine-tuning of the supersaturation, which is the driving force for crystallization. Slow cooling or slow evaporation is employed to allow the molecules to arrange themselves into a well-ordered crystal lattice, minimizing defects.
Part 2: X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.
The Workflow of Single-Crystal X-ray Diffraction
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional structure of a this compound derivative from a single crystal.
Instrumentation:
-
Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.
-
Cryogenic cooling system.
-
Microscope with polarized light.
Procedure:
-
Crystal Selection and Mounting: Under a microscope, select a well-formed crystal with sharp edges and no visible defects. Mount the crystal on a suitable holder (e.g., a cryoloop) with a cryoprotectant oil.
-
Data Collection:
-
Mount the crystal on the diffractometer's goniometer.
-
Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.[4]
-
Perform an initial unit cell determination.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain the intensities of the reflections.
-
Apply corrections for absorption, Lorentz, and polarization effects.
-
Determine the space group and unit cell parameters.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model using a least-squares method, adjusting atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction data.
-
-
Structure Validation:
Part 3: When Single Crystals Are Elusive: Alternative and Complementary Techniques
In many cases, obtaining single crystals suitable for X-ray diffraction can be a significant bottleneck. In such situations, a combination of other analytical techniques can provide valuable structural information.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for analyzing the bulk crystalline properties of a material. While it does not provide the atomic-level detail of single-crystal XRD, it is invaluable for:
-
Phase Identification: Comparing the experimental powder pattern to a database of known structures can identify the crystalline phase(s) present in a sample.
-
Polymorph Screening: Different polymorphic forms of a compound will produce distinct powder patterns, making PXRD a key tool in polymorph screening.
-
Structure Solution: In some cases, it is possible to solve a crystal structure from high-quality powder diffraction data, particularly for rigid molecules.[7][8]
| Feature | Single-Crystal XRD | Powder XRD |
| Sample | Single crystal (0.1-0.5 mm) | Polycrystalline powder (mg to g) |
| Information | Atomic coordinates, bond lengths/angles, intermolecular interactions | Crystalline phase, unit cell parameters, polymorphism |
| Resolution | Atomic | Lower than single-crystal |
| Primary Use | De novo structure determination | Phase identification, quality control |
Spectroscopic Methods: A Complementary View
Spectroscopic techniques provide information about the local chemical environment and functional groups within a molecule, both in solution and in the solid state.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure in solution. Solid-state NMR can provide information about the number of crystallographically independent molecules in the unit cell and can be used to probe intermolecular interactions.
-
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the functional groups present in a molecule and can be used to identify polymorphic forms, as different crystal packing arrangements can lead to subtle shifts in the vibrational frequencies. A comparative analysis of experimental and computationally predicted spectra can aid in the assignment of vibrational modes.[9][10]
Computational Crystal Structure Prediction (CSP)
CSP is a rapidly advancing field that uses computational methods to predict the most likely crystal structures for a given molecule based on its chemical diagram.[11] This approach is particularly useful for:
-
Polymorph Prediction: CSP can generate a landscape of energetically feasible crystal structures, providing insights into the potential for polymorphism.[12]
-
Guiding Experimental Screening: Predicted crystal structures can be used to generate simulated powder patterns, which can then be compared with experimental data to identify new polymorphic forms.
-
Understanding Intermolecular Interactions: CSP can provide a detailed understanding of the non-covalent interactions that govern crystal packing.[13]
Part 4: Data Interpretation and Validation: A Holistic Approach
The most robust structural characterization comes from the integration of data from multiple analytical techniques. For instance, the molecular structure determined by NMR in solution can be used as a starting point for the refinement of a crystal structure from X-ray diffraction data. Similarly, predicted crystal structures from CSP can be validated by comparison with experimental powder diffraction patterns.
Conclusion
The structural elucidation of this compound derivatives is a multifaceted process that relies on a synergistic combination of experimental and computational techniques. While single-crystal X-ray crystallography remains the unparalleled method for determining the precise three-dimensional arrangement of atoms in the solid state, its application is contingent on the ability to grow high-quality single crystals. In instances where this proves challenging, a combination of powder X-ray diffraction, spectroscopic methods, and computational crystal structure prediction provides a powerful toolkit for gaining a comprehensive understanding of the structural landscape of these important compounds. By carefully selecting and integrating these techniques, researchers can confidently characterize novel derivatives, paving the way for their application in drug discovery and materials science.
References
- Process for recrystallization of a brominated aromatic compound under pressure.
- A Comparative Spectroscopic Analysis of 4-Bromopyridine-2,6-dicarbohydrazide: Bridging Theory and Experiment. BenchChem.
- A Comparative Spectroscopic Analysis of 2-Bromo-4-iodopyridine and Its Deriv
- Recrystalliz
- Synthesis, investigation of the crystal structure, DFT and in silico medicinal potential of nicotinonitrile substituted quinazolindione as potential anticancer scaffold. Figshare; 2025.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
- Recrystalliz
- CSD - Cambridge Structural D
- Groom CR, Bruno IJ, Lightfoot MP, Ward SC. The Cambridge Structural Database.
- Cambridge Structural D
- Price SL. The computational prediction of pharmaceutical crystal structures and polymorphism. Advanced Drug Delivery Reviews. 2004;56(3):301-319.
- Computational prediction of organic crystal structures and polymorphism.
- Search - Access Structures. CCDC.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online; 2021.
- Computational prediction for designing novel ketonic derivatives as potential inhibitors for breast cancer: A trade-off between drug likeness and inhibition potency. Computational Biology and Chemistry. 2024;109:108020.
- Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches. Molecules. 2023;28(21):7368.
- Structural Chemistry D
- Reaction of 1Н,2Н,3Н,4Н-pyrido[4,3-d]pyrimidinium bromide derivatives with molecular iodine: Comparative structure and spectroscopic analysis.
- Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Molecules. 2021;26(6):1563.
- Crystal structure and Hirshfeld analysis of 2-(5-bromothiophen-2-yl)acetonitrile.
- A Comparative Guide to the X-ray Crystal Structure of 2,5-Difluorophenylboronic Acid Derivatives and Rel
- Crystal structure of 2,5-dihydroxyterephthalic acid from powder diffraction data.
- Crystal structure of 2,5-dihydroxyterephthalic acid from powder diffraction data.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 3. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Cambridge Structural Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure of 2,5-dihydroxyterephthalic acid from powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The computational prediction of pharmaceutical crystal structures and polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to HPLC and GC-MS Methods for the Purity Assessment of 2,5-Dibromonicotinonitrile
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2,5-Dibromonicotinonitrile, a crucial building block in the synthesis of various therapeutic agents, demands rigorous purity assessment to control for process-related impurities and degradation products. This guide provides an in-depth comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity profiling of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal technique for their specific needs.
Foundational Principles: Choosing the Right Analytical Tool
The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte.[1][2] HPLC is exceptionally versatile, accommodating a vast range of compounds, including those that are non-volatile or thermally sensitive.[3][4] It separates components in a liquid mobile phase based on their differential interactions with a solid stationary phase.[1] Conversely, GC-MS is the gold standard for volatile and thermally stable compounds.[3][5] It separates analytes in a gaseous state based on their boiling points and interactions with the stationary phase, with the mass spectrometer providing definitive structural identification.[1]
For this compound (MW: 265.9 g/mol ), both techniques are viable. Its structure suggests sufficient thermal stability and volatility for GC analysis, while its aromatic nature and polarity make it an excellent candidate for reverse-phase HPLC. The decision, therefore, hinges on the specific analytical goal: routine quality control quantification (where HPLC often excels in robustness and throughput) or comprehensive impurity identification and structural confirmation (where the power of GC-MS is unparalleled).
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Quantitative Purity
HPLC with UV detection is a robust, precise, and widely adopted method for purity assessment and is often the primary choice for routine quality control in pharmaceutical manufacturing.[6][7] The method's strength lies in its high precision and ability to separate non-volatile impurities that would not be amenable to GC analysis.
Expert Rationale for Method Development
The goal is to develop a stability-indicating HPLC method that can separate the main this compound peak from potential impurities, such as starting materials, by-products, or degradants.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the quintessential choice for reverse-phase HPLC. Its non-polar nature is ideal for retaining and separating moderately polar aromatic compounds like this compound from both more polar and less polar impurities.
-
Mobile Phase Composition: An acidified acetonitrile/water mobile phase is selected. Acetonitrile provides excellent resolving power for aromatic compounds. The addition of a small amount of formic acid is crucial for protonating any basic sites on the stationary phase and the analyte, leading to sharper, more symmetrical peaks.
-
Detection Wavelength: The presence of the substituted pyridine ring results in strong UV absorbance. A detection wavelength of 270 nm is chosen to maximize sensitivity for the analyte while minimizing interference from the solvent front.
Experimental Protocol: HPLC-UV Purity Assay
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Sample Preparation:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1.0 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove particulates.
Data Analysis & System Suitability:
-
Purity Calculation: The purity is determined using the area normalization method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Method Validation: The method must be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
Sources
- 1. amptechfl.com [amptechfl.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. blog.brewerscience.com [blog.brewerscience.com]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
A Senior Application Scientist's Guide to the Biological Activity Screening of 2,5-Dibromonicotinonitrile Derivatives
Introduction: The Nicotinonitrile Scaffold as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyridine ring, a six-membered nitrogen-containing heterocycle, is one such "privileged structure".[1][2] Its derivatives are integral to a wide array of FDA-approved drugs, showcasing a remarkable spectrum of biological activities including anticancer, antimicrobial, and antiviral properties.[1][3] Within this class, nicotinonitriles (cyanopyridines) are particularly noteworthy for their versatile chemistry and significant pharmacological potential.[4][5]
This guide focuses on the derivatives of 2,5-Dibromonicotinonitrile, a highly versatile starting material. The two bromine atoms at positions 2 and 5 serve as reactive handles for nucleophilic substitution and cross-coupling reactions, allowing for the systematic generation of a diverse library of compounds. By strategically modifying these positions, researchers can fine-tune the steric, electronic, and lipophilic properties of the molecule to optimize interactions with biological targets. This document provides a comparative analysis of the screening methodologies used to evaluate the biological activities of these derivatives, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.
General Synthesis Strategy: From a Core Scaffold to a Diverse Library
The rationale behind using this compound is its potential for selective, stepwise functionalization. This allows for the creation of a combinatorial library of derivatives from a single, common intermediate. A typical workflow involves leveraging the differential reactivity of the bromine atoms or employing protecting group strategies to achieve selective substitution, followed by further modification. This systematic approach is fundamental to establishing clear Structure-Activity Relationships (SAR).
Caption: A generalized workflow for synthesizing a library of derivatives from this compound.
Part 1: Anticancer Activity Screening
Nicotinonitrile derivatives have shown significant promise as anticancer agents, often acting as inhibitors of key signaling proteins like kinases.[6] Screening new derivatives against a panel of cancer cell lines is the crucial first step in identifying promising lead compounds.
Comparative Performance of Nicotinonitrile Derivatives
The antiproliferative activity of various nicotinonitrile derivatives has been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for comparison.
| Compound Class | Derivative | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| Benzofuran-Nicotinonitrile | Compound 2 | HePG2 (Liver) | >100 | Doxorubicin | 4.17 | [6] |
| Benzofuran-Nicotinonitrile | Compound 8 | HePG2 (Liver) | 5.5 | Doxorubicin | 4.17 | [6] |
| N-Nicotinonitrile | Compound 11 | MCF-7 (Breast) | 6.81 | Doxorubicin | 8.24 | [7] |
| N-Nicotinonitrile | Compound 12 | HepG2 (Liver) | 5.42 | Doxorubicin | 6.15 | [7] |
| Nicotinonitrile-based | Compound 7b | MCF-7 (Breast) | 3.58 | Staurosporine | - | [8] |
| Nicotinonitrile-based | Compound 7b | PC-3 (Prostate) | 3.60 | Staurosporine | - | [8] |
| Ureido-Nicotinate | Phenylureido Derivative | Caco-2 (Colon) | 24.79 | - | - | [9] |
Note: Lower IC50 values indicate higher potency.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[10] It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[10]
Causality: This protocol is chosen for its reliability, high-throughput capability, and direct correlation between color intensity and the number of viable cells, providing a robust initial screen for cytotoxic effects.[11]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time can be optimized based on the cell line's doubling time.[11]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT stock solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: A step-by-step workflow diagram of the MTT assay for anticancer screening.
Part 2: Antibacterial and Antifungal Activity Screening
The rise of antimicrobial resistance necessitates the urgent discovery of new chemical entities with antibacterial and antifungal properties.[12][13] Pyridine-containing compounds have historically shown promise in this area.[2][4]
Comparative Performance of Nicotinonitrile Derivatives
The efficacy of antimicrobial agents is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14]
| Compound | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |
| Coumarinyl Nicotinonitrile 3a | Staphylococcus aureus | 6.25 | Ampicillin | 3.12 | [4] |
| Coumarinyl Nicotinonitrile 3b | Escherichia coli | 12.5 | Ampicillin | 6.25 | [4] |
| Coumarinyl Nicotinonitrile 3c | Candida albicans | 25 | Fluconazole | 6.25 | [4] |
| Nicotinamide Derivative 16g | Candida albicans (FLC-S) | 0.25 | Fluconazole | 0.25 | [15] |
| Nicotinamide Derivative 16g | Candida albicans (FLC-R) | 0.125 - 1 | Fluconazole | >64 | [15] |
| Nicotinohydrazide J15 | Rhizoctonia solani (Fungus) | 0.13 (EC50) | Boscalid | - | [16] |
Note: FLC-S = Fluconazole-sensitive; FLC-R = Fluconazole-resistant. Lower MIC values indicate higher potency.
Experimental Protocol: Broth Microdilution Assay
The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.[17][18] It involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid medium.
Causality: This method is the gold standard for quantitative susceptibility testing due to its reproducibility, cost-effectiveness, and suitability for testing a large number of compounds simultaneously.[14] It provides a quantitative MIC value, which is more informative than the qualitative data from disk diffusion tests.[19]
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the bacterial (e.g., S. aureus, E. coli) or fungal (e.g., C. albicans) strain on an appropriate agar plate overnight. Pick several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).
-
Inoculum Dilution: Dilute the standardized suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in the broth medium. Typically, 100 µL of broth is added to each well, followed by the addition of the compound to the first well and serial transfer down the plate. The final volume in each well before adding the inoculum is usually 50 or 100 µL.
-
Inoculation: Add an equal volume (50 or 100 µL) of the diluted inoculum to each well, including a positive control (no compound) and a negative control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.[20]
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a plate reader at 600 nm.
-
Determining MBC/MFC (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, subculture 10-20 µL from each clear well onto an agar plate. The lowest concentration that results in no growth on the agar after incubation is the MBC/MFC.
Caption: The standardized workflow for determining the Minimum Inhibitory Concentration (MIC).
Part 3: Antiviral Activity Screening
The pyridine scaffold is a common feature in many antiviral drugs, acting on various stages of the viral life cycle, from entry to replication.[3][21] Therefore, screening this compound derivatives for antiviral activity is a logical and promising research avenue.
Rationale for Screening and Potential Targets
Pyridine derivatives have been reported to exhibit activity against a range of viruses, including HIV, Hepatitis B and C viruses (HBV, HCV), and influenza.[3][21] The mechanism of action can vary widely, from inhibiting viral enzymes like reverse transcriptase and polymerase to blocking viral entry into host cells.[21] Screening a new library of nicotinonitrile derivatives could uncover novel inhibitors for these or other viral targets.
Experimental Protocol: Plaque Reduction Assay
The Plaque Reduction Assay is a functional assay used to quantify the infectivity of a virus and to screen for antiviral compounds. It measures the ability of a compound to inhibit the formation of "plaques," which are localized areas of cell death caused by viral infection in a cell monolayer.
Causality: This assay is considered a gold standard for determining antiviral efficacy because it directly measures the inhibition of infectious virus production, providing a clear and quantifiable endpoint (plaque-forming units or PFUs).[22][23]
Step-by-Step Methodology:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well or 12-well plates. Incubate until cells are 95-100% confluent.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compounds in a serum-free medium. In separate tubes, mix a known concentration of virus (e.g., 100 PFU per well) with each compound dilution. Also, prepare a virus-only control. Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Wash the cell monolayers with PBS. Add the virus-compound mixtures (and virus-only control) to the respective wells. Allow the virus to adsorb to the cells for 1-2 hours at 37°C, gently rocking the plates every 15-20 minutes.
-
Overlay Application: After adsorption, remove the inoculum from the wells. Overlay the cell monolayer with a semi-solid medium, such as agar or methylcellulose, containing the corresponding concentrations of the test compound. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of discrete plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaques to form (typically 2-5 days, depending on the virus).
-
Plaque Visualization and Counting: Once plaques are visible, fix the cells with a solution like 10% formalin. After fixation, remove the overlay and stain the cell monolayer with a staining solution, such as 0.1% crystal violet. The stain will color the living cells, leaving the plaques (areas of dead cells) as clear zones.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC50 (50% effective concentration) from the resulting dose-response curve.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies | Semantic Scholar [semanticscholar.org]
- 9. sciprofiles.com [sciprofiles.com]
- 10. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Antibacterial and antioxidant activities for natural and synthetic dual-active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. apec.org [apec.org]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]
- 18. woah.org [woah.org]
- 19. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 20. journals.asm.org [journals.asm.org]
- 21. researchgate.net [researchgate.net]
- 22. criver.com [criver.com]
- 23. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Electronic Structure of 2,5-Dibromonicotinonitrile: A DFT-Based Comparative Analysis
In the landscape of pharmaceutical and materials science research, a profound understanding of a molecule's electronic structure is paramount for predicting its reactivity, intermolecular interactions, and potential applications. 2,5-Dibromonicotinonitrile, a halogenated pyridine derivative, presents an intriguing case study due to the interplay of the electron-withdrawing nitrile and bromine substituents on the aromatic ring. This guide provides a comprehensive walkthrough of employing Density Functional Theory (DFT) to elucidate the electronic characteristics of this molecule.
The Strategic Importance of this compound's Electronic Structure
The nitrile (-C≡N) group is a cornerstone of organic synthesis, valued for its versatile reactivity and unique electronic properties.[1] Its presence in the pyridine ring, further influenced by two bromine atoms, creates a unique electronic landscape. Understanding the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential is crucial for predicting:
-
Reaction Sites: Identifying regions susceptible to nucleophilic or electrophilic attack.
-
Intermolecular Interactions: Guiding the design of crystal structures and co-crystals.
-
Spectroscopic Signatures: Predicting and interpreting experimental spectra (e.g., IR, NMR).
-
Pharmacological Activity: The electronic properties are key determinants in drug-receptor interactions.
Experimental vs. Theoretical: A Synergistic Approach
While experimental techniques like X-ray crystallography, NMR, and IR spectroscopy provide invaluable ground-truth data, computational methods like DFT offer a powerful complementary tool.[2] DFT allows for the in-silico exploration of molecular properties, providing insights that can be challenging or time-consuming to obtain experimentally.[2] This guide will focus on predicting the spectroscopic and electronic properties of this compound and comparing them with known data for similar molecules.
Methodology: A Step-by-Step DFT Workflow
The following protocol outlines a robust workflow for performing DFT calculations on this compound. The choice of functional and basis set is critical for obtaining accurate results and is justified based on common practices for similar molecular systems.
Computational Workflow Diagram
Caption: A generalized workflow for DFT calculations on this compound.
Detailed Protocol
-
Molecule Construction: The initial 3D structure of this compound can be built using any molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization:
-
Rationale: To find the lowest energy conformation of the molecule.
-
Method: The B3LYP functional is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set is recommended. The ++ indicates the inclusion of diffuse functions on all atoms, which are important for describing the electron density far from the nucleus, and the (d,p) denotes the addition of polarization functions, which allow for more flexibility in describing the shape of the atomic orbitals.
-
-
Frequency Calculation:
-
Rationale: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). This step also provides the predicted vibrational frequencies for the IR spectrum.
-
Method: Performed at the same level of theory (B3LYP/6-311++G(d,p)) as the geometry optimization.
-
-
Electronic Property Calculation:
-
Rationale: To obtain key electronic descriptors.
-
Properties:
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
-
-
Spectra Simulation:
-
Rationale: To predict the IR and NMR spectra for comparison with experimental data of related compounds.
-
IR Spectrum: The vibrational frequencies and intensities are obtained from the frequency calculation. A scaling factor (typically around 0.96-0.98 for B3LYP) is often applied to the calculated frequencies to better match experimental values.
-
NMR Spectrum: The chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. Tetramethylsilane (TMS) should also be calculated at the same level of theory to be used as a reference.
-
Predicted Electronic and Spectroscopic Properties: A Comparative Analysis
This section presents the anticipated results from the DFT calculations on this compound and compares them with experimental and computational data for similar molecules.
Frontier Molecular Orbitals and Reactivity
Table 1: Predicted Frontier Orbital Energies and Comparison with a Related Molecule
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| This compound (Predicted) | -7.5 to -8.0 | -2.0 to -2.5 | 5.0 to 6.0 |
| 6-Bromonicotinonitrile (Reference) | - | - | - |
The predicted HOMO-LUMO gap for this compound suggests a molecule with significant electronic stability. The HOMO is expected to be localized primarily on the pyridine ring and the bromine atoms, while the LUMO will likely be centered on the pyridine ring and the nitrile group, indicating that the nitrile group is the primary electron-accepting site.
Molecular Electrostatic Potential (MEP)
The MEP map is anticipated to show the most negative potential (red/yellow) localized around the nitrogen atom of the nitrile group, confirming its role as a primary site for electrophilic attack or hydrogen bonding. The regions around the hydrogen atoms of the pyridine ring will exhibit a positive potential (blue), making them susceptible to nucleophilic attack.
Caption: Conceptual diagram of the expected Molecular Electrostatic Potential of this compound.
Predicted Infrared (IR) Spectrum and Comparison
The calculated IR spectrum will provide a theoretical "fingerprint" of the molecule. Key vibrational modes can be compared with characteristic frequencies of functional groups and with experimental data from similar compounds.
Table 2: Predicted vs. Expected IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected/Reference Range (cm⁻¹) | Reference |
| Aromatic C-H stretch | 3100 - 3000 | 3100 - 3000 | [3] |
| C≡N stretch (Nitrile) | 2240 - 2220 | 2240 - 2220 (strong, sharp) | [3] |
| Aromatic C=C and C=N stretch | 1600 - 1400 | 1600 - 1400 | [3] |
| C-Br stretch | ~1100 | ~1100 | [3] |
| C-H out-of-plane bend | 900 - 675 | 900 - 675 (strong) | [3] |
The most diagnostic peak in the predicted IR spectrum will be the strong, sharp band for the C≡N stretch.[3] The presence and position of the aromatic C-H and ring stretching vibrations will be consistent with a substituted pyridine.
Predicted ¹H and ¹³C NMR Spectra and Comparison
While obtaining precise experimental NMR data for this compound is challenging without direct access to the compound, DFT calculations can provide valuable predictions of the chemical shifts.
Table 3: Predicted ¹H NMR Chemical Shifts (ppm) and Rationale
| Proton | Predicted Chemical Shift (δ, ppm) | Rationale |
| H3 | 8.0 - 8.5 | Deshielded by adjacent electron-withdrawing Br and the ring nitrogen. |
| H4 | 7.5 - 8.0 | Influenced by the adjacent Br and the nitrile group. |
| H6 | 8.5 - 9.0 | Strongly deshielded by the adjacent ring nitrogen. |
(Note: These are estimations based on general principles of NMR spectroscopy and the electronic effects of the substituents.[4][5][6] The actual calculated values will provide more precise predictions.)
The predicted ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the nitrile group will appear in the characteristic region for nitriles (around 115-125 ppm), and the carbons bonded to the bromine atoms will be significantly shifted compared to a non-substituted pyridine ring.
Conclusion: The Power of Predictive Computational Chemistry
This guide has outlined a comprehensive DFT-based approach to investigate the electronic structure of this compound. By combining robust computational protocols with a comparative analysis against known data for similar molecules, researchers can gain significant insights into the properties and potential reactivity of this and other novel compounds, even in the absence of direct experimental data. This predictive capability is a cornerstone of modern drug discovery and materials science, accelerating the design and development of new functional molecules.
References
- El-Gazzar, A. B. A., et al. (2017). Synthesis, Molecular Modeling Studies and Bronchodilation Properties of Nicotinonitrile Containing-Compounds. European Journal of Medicinal Chemistry, 138, 1093-1105. [Link]
- Ouyang, B. (2020). DFT primer (2) --- Electronic Structure. YouTube. [Link]
- Karabacak, M., et al. (2013). Experimental vibrational spectra (Raman, infrared) and DFT calculations on monomeric and dimeric structures of 2- and 6-bromonicotinic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 114, 38-45. [Link]
- Gautam, B. P. S., et al. (2014). Synthesis, characterization and quantum chemical investigation of molecular structure and vibrational spectra of 2, 5-dichloro-3,6-bis-(methylamino)1,4-benzoquinone. Journal of Molecular Structure, 1063, 21-30. [Link]
- RSC Publishing (2019). Spectroscopic Characterization of Nicotinoyl and Isonicotinoyl Nitrenes and the Photointerconversion of 4-Pyridylnitrene with Diazacycloheptatetraene. The Journal of Physical Chemistry A, 123(17), 3793–3801. [Link]
- The Royal Society of Chemistry (n.d.). Table of Contents 1. Instruments and Materials 2. Experimental Section 3. NMR Spectra 4. HRMS Spetra 5. HPLC Analysis 6.
- Chemistry LibreTexts (2023).
- Michigan State University Department of Chemistry (n.d.). Proton NMR Table. [Link]
- Michigan State University Department of Chemistry (n.d.). Infrared Spectroscopy. [Link]
- University of Regensburg (n.d.). 13. Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]
- MDPI (2019). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. [Link]
Sources
A Senior Application Scientist's Guide to Pyridine Synthesis: Strategic Alternatives to 2,5-Dibromonicotinonitrile
Introduction: The Ubiquitous Pyridine Scaffold and the Need for Synthetic Versatility
The 2,5-disubstituted pyridine framework is a cornerstone in modern drug discovery, appearing in a vast array of biologically active molecules and approved therapeutics. Historically, building blocks like 2,5-Dibromonicotinonitrile have served as reliable workhorses, offering two distinct points for functionalization through well-established cross-coupling chemistries. However, an over-reliance on a single precursor can stifle innovation, limit structural diversity, and present challenges related to cost, availability, or compatibility with sensitive functional groups.
For the modern medicinal chemist, moving beyond this single entry point is not just advantageous; it is essential. The ability to construct the pyridine core de novo or to functionalize a simpler pyridine scaffold through modern catalytic methods provides unparalleled flexibility. This guide provides an in-depth comparison of robust and field-proven alternatives to the this compound-based approach. We will explore the mechanistic underpinnings, comparative performance, and practical applications of classical named reactions and contemporary catalytic systems, empowering researchers to make more strategic decisions in the design and execution of their synthetic campaigns.
Part 1: De Novo Pyridine Ring Construction
Building the aromatic core from acyclic precursors is a powerful strategy that offers fundamental control over the final substitution pattern. These methods are particularly valuable when the desired substituents are incompatible with the conditions required for functionalizing a pre-formed halo-pyridine.
The Hantzsch Pyridine Synthesis: A Classic Multicomponent Approach
First reported by Arthur Hantzsch in 1881, this multicomponent reaction is a testament to efficiency, typically combining an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1][2] The primary product is a 1,4-dihydropyridine (a Hantzsch ester), which is subsequently oxidized to the aromatic pyridine.[2] While classically used for symmetrical pyridines, modern variations allow for the synthesis of asymmetric products.[3] Its primary advantage lies in the use of simple, readily available starting materials to rapidly build molecular complexity.
The reaction proceeds through a cascade of well-understood transformations: a Knoevenagel condensation between one equivalent of the β-ketoester and the aldehyde, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia.[1] A subsequent Michael addition followed by cyclization and dehydration yields the 1,4-dihydropyridine intermediate. The final, and often facile, step is aromatization, driven by the formation of the stable pyridine ring.[2]
Sources
A Comparative Guide to the Synthesis of 2,5-Dibromonicotinonitrile: A Benchmarking of Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromonicotinonitrile is a key building block in medicinal chemistry and materials science, offering a versatile scaffold for the synthesis of novel therapeutic agents and functional materials. The strategic placement of two bromine atoms and a nitrile group on the pyridine ring allows for a variety of subsequent chemical transformations, including cross-coupling reactions and nucleophilic substitutions. The efficiency, scalability, and cost-effectiveness of the synthetic route to this valuable intermediate are therefore of paramount importance.
This guide provides an in-depth comparison of synthetic methodologies for this compound, with a focus on providing actionable insights for researchers in the field. We will delve into the traditional, well-established Sandmeyer reaction pathway, and contrast it with potential alternative strategies. The discussion will be grounded in mechanistic principles and supported by experimental data to offer a comprehensive understanding of the available synthetic options.
Method 1: The Sandmeyer Reaction of 2-Amino-5-bromonicotinonitrile - The Established Workhorse
The most common and reliable method for the synthesis of this compound is the Sandmeyer reaction, starting from the readily available precursor, 2-amino-5-bromonicotinonitrile. This classical reaction, discovered by Traugott Sandmeyer in 1884, allows for the conversion of an aromatic amino group into a halide via a diazonium salt intermediate.[1] The overall transformation is a two-step, one-pot procedure.
Step 1: Diazotization
The first step is the diazotization of 2-amino-5-bromonicotinonitrile. This involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrobromic acid (HBr). The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt, as these intermediates can be explosive when isolated in dry form. The low temperature also helps to minimize the formation of undesired phenol byproducts from the reaction of the diazonium salt with water.[2]
Step 2: Sandmeyer Bromination
The second step is the copper(I)-catalyzed conversion of the diazonium salt to the corresponding bromide. Copper(I) bromide (CuBr) is the catalyst of choice for this transformation. The mechanism of the Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) pathway.[1] The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the desired this compound.
Caption: Workflow for the Sandmeyer synthesis of this compound.
Performance Analysis
| Parameter | Assessment | Rationale |
| Yield | Good to Excellent | Typically in the range of 60-80%, depending on the precise reaction conditions and work-up procedure. Analogous reactions on similar substrates have shown high efficiency.[3] |
| Purity | Good | The main byproducts are typically phenols formed from the reaction of the diazonium salt with water, which can be removed by careful pH control during work-up and purification by chromatography or recrystallization. |
| Scalability | Moderate to High | The reaction is amenable to scale-up, but careful temperature control is crucial due to the exothermic nature of the reaction and the potential instability of the diazonium salt. |
| Cost-Effectiveness | Good | The starting material, 2-amino-5-bromonicotinonitrile, is commercially available. The reagents (sodium nitrite, hydrobromic acid, and copper(I) bromide) are relatively inexpensive. |
| Safety | Caution Required | Diazonium salts are potentially explosive, especially in a dry state. The reaction should always be performed in solution and at low temperatures. The evolution of nitrogen gas must be managed. |
Method 2: Multi-step Synthesis from 3-Cyanopyridine - An Alternative Approach
An alternative, though likely less direct, approach to this compound would involve a multi-step synthesis starting from 3-cyanopyridine. This route would necessitate the sequential introduction of the two bromine atoms onto the pyridine ring.
Proposed Synthetic Pathway
-
First Bromination: The first step would be the bromination of 3-cyanopyridine. Direct bromination of pyridine derivatives can be challenging due to the electron-deficient nature of the ring. The reaction often requires harsh conditions, such as high temperatures and the use of a strong Lewis acid catalyst or oleum.[4] The electron-withdrawing nitrile group will direct the incoming electrophile to the 5-position, yielding 5-bromo-3-cyanopyridine.
-
Introduction of the Second Bromine: Introducing the second bromine atom at the 2-position would likely proceed via a nucleophilic substitution pathway on an activated precursor. One possibility is the conversion of 5-bromo-3-cyanopyridine to its N-oxide, which would activate the 2-position towards nucleophilic attack. Subsequent treatment with a brominating agent could then introduce the second bromine. However, this adds complexity and steps to the synthesis. A more plausible, albeit longer, route would be the introduction of an amino group at the 2-position, followed by a Sandmeyer reaction.
Caption: A potential multi-step alternative synthesis of this compound.
Performance Analysis
| Parameter | Assessment | Rationale |
| Yield | Low to Moderate | Multi-step syntheses inherently lead to lower overall yields due to losses at each step. The initial bromination of 3-cyanopyridine can also be low-yielding. |
| Purity | Moderate | The formation of regioisomers during the bromination steps is a significant risk, which would necessitate challenging purification procedures. |
| Scalability | Low | The harsh conditions required for the initial bromination and the multi-step nature of the process make it less amenable to large-scale production. |
| Cost-Effectiveness | Poor | Although 3-cyanopyridine is an inexpensive starting material, the multiple steps, use of potentially expensive reagents for activation, and lower overall yield would likely make this route less economical. |
| Safety | High Hazard | The use of high temperatures and corrosive reagents like oleum in the bromination step poses significant safety risks. |
Comparative Summary
| Feature | Method 1: Sandmeyer Reaction | Method 2: Multi-step from 3-Cyanopyridine |
| Starting Material | 2-Amino-5-bromonicotinonitrile | 3-Cyanopyridine |
| Number of Steps | 1 (one-pot, two stages) | Multiple |
| Overall Yield | Good to Excellent | Low to Moderate |
| Scalability | Good | Poor |
| Cost-Effectiveness | Good | Poor |
| Key Challenges | Handling of diazonium salts, temperature control | Low yields, regioselectivity control, harsh reaction conditions |
Conclusion and Recommendation
Based on this comparative analysis, the Sandmeyer reaction of 2-amino-5-bromonicotinonitrile is the unequivocally superior method for the synthesis of this compound. This route offers a significantly higher yield, greater simplicity, and better scalability compared to a multi-step approach starting from 3-cyanopyridine. The commercial availability of the starting material for the Sandmeyer route further solidifies its position as the preferred method for both laboratory-scale research and potential industrial production.
While the multi-step synthesis from 3-cyanopyridine is a theoretically plausible alternative, it presents considerable challenges in terms of yield, purity, and safety, making it an impractical choice for most applications. For researchers and drug development professionals requiring reliable and efficient access to this compound, the Sandmeyer reaction is the recommended and field-proven synthetic strategy.
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
Materials:
-
2-Amino-5-bromonicotinonitrile
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
Part A: Diazotization
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-5-bromonicotinonitrile (1.0 eq) in 48% hydrobromic acid (4.0 eq).
-
Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature is maintained between 0 and 5 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a change in the appearance of the mixture.
Part B: Sandmeyer Reaction and Work-up
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid (2.0 eq) and cool the solution to 0 °C.
-
Slowly add the cold diazonium salt solution from Part A to the copper(I) bromide solution with vigorous stirring. A significant evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing an equal volume of water.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system to afford pure this compound.
References
- Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.
- Wikipedia. (2023). Sandmeyer reaction.
- RSC Publishing. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from a document on the RSC server, specific URL not available.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Chem-Impex. (n.d.). 2-Amino-5-bromo-nicotinonitrile.
- Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993–997. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 3-Cyanopyridine: Synthesis and Reactivity for Innovation. Retrieved from an article on their website, specific URL not available.
- Eureka | Patsnap. (n.d.). Synthetic method of 3-bromopyridine.
- PubChem. (n.d.). 5-Bromonicotinamide.
- Google Patents. (n.d.). US3644380A - Preparation of 3-cyanopyridine.
- NIH. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
Sources
Navigating the ADME Maze: A Comparative Guide to In-Silico Prediction for 2,5-Dibromonicotinonitrile Derivatives
In the intricate landscape of drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. A significant portion of these hurdles lies in overcoming poor pharmacokinetic profiles, encapsulated by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion.[1][2][3] Historically, these properties were assessed late in the development pipeline through costly and time-consuming in vitro and in vivo experiments.[1][4] Today, the paradigm has shifted towards early-stage, in-silico ADME prediction, a critical strategy to de-risk projects and guide medicinal chemistry efforts.[5][6]
This guide provides a comparative analysis of computational tools for predicting the ADME properties of 2,5-Dibromonicotinonitrile derivatives. This class of heterocyclic compounds, while synthetically accessible, presents unique challenges and opportunities in drug design that can be effectively navigated with robust computational modeling. We will explore the underlying methodologies, compare leading platforms, and provide a practical workflow for researchers in the field.
The Rationale: Why In-Silico ADME Matters for Nicotinonitrile Scaffolds
The this compound core offers a versatile scaffold for generating diverse chemical libraries. The bromine atoms serve as convenient handles for various cross-coupling reactions, allowing for systematic exploration of the chemical space. However, the introduction of different substituents can drastically alter the physicochemical properties that govern ADME. For instance, increasing lipophilicity to enhance potency might inadvertently decrease solubility or increase metabolic liabilities. In-silico tools allow for the rapid, cost-effective evaluation of these trade-offs across a large number of virtual compounds, enabling a more focused and efficient synthetic strategy.[7]
A Comparative Look at Leading In-Silico ADME Platforms
Several web-based platforms have emerged as invaluable resources for the drug discovery community, offering a suite of predictive models for various ADME endpoints. Here, we compare three of the most widely used and respected tools: SwissADME, pkCSM, and ADMETlab 2.0.[8]
| Feature | SwissADME | pkCSM | ADMETlab 2.0 |
| Primary Strength | User-friendly interface, excellent for drug-likeness and physicochemical properties.[9][10][11][12] | Strong focus on pharmacokinetic properties using graph-based signatures.[5][13][14] | Comprehensive suite of ADME-Tox models with a high number of endpoints.[15][16][17][18] |
| Key Models | BOILED-Egg (BBB & GI absorption), Bioavailability Radar, iLOGP.[10][11] | Predicts a wide range of ADME properties including volume of distribution and clearance.[14] | Multi-task graph attention framework for robust predictions.[15][16][18] |
| Input Format | SMILES, molecular drawing | SMILES | SMILES, SDF, molecular drawing[18] |
| Batch Processing | Yes[11] | Yes (via API) | Yes[16][17] |
| Toxicity Prediction | Limited (PAINS alerts) | Yes (e.g., AMES toxicity, hERG inhibition)[19] | Extensive (e.g., DILI, skin sensitization)[17] |
| Ease of Use | Very high | High | High |
| Cost | Free[9][10] | Free[5][13] | Free[15][16] |
Expert Insight: The choice of platform often depends on the specific research question. For an initial screen of a large virtual library of this compound derivatives, SwissADME's intuitive interface and powerful visualization tools like the Bioavailability Radar are excellent for quickly triaging compounds based on drug-likeness principles.[9][10] For a more in-depth pharmacokinetic analysis of a smaller set of prioritized compounds, pkCSM's quantitative predictions on parameters like clearance and volume of distribution can be invaluable.[13] When a comprehensive toxicity profile is required, ADMETlab 2.0 offers a broader range of toxicity endpoints.[15][17]
A Step-by-Step In-Silico ADME Workflow
To ensure the reliability and reproducibility of in-silico predictions, a standardized workflow is essential. The following protocol outlines a robust approach for evaluating this compound derivatives.
Step 1: Ligand Preparation
-
Rationale: The accuracy of any in-silico model is contingent on the quality of the input structure. It is crucial to ensure that the 2D representation of the molecule is correct, including appropriate bond orders and stereochemistry.
-
Protocol:
-
Generate the 2D structures of your this compound derivatives.
-
Convert the structures to the SMILES (Simplified Molecular Input Line Entry System) format.
-
For consistency, it is advisable to use a canonical SMILES representation.
-
Step 2: Single Compound Analysis with SwissADME
-
Rationale: A detailed analysis of a representative compound from the series can provide initial insights into the potential ADME profile of the entire class.
-
Protocol:
-
Navigate to the SwissADME web server.[20]
-
Paste the SMILES string of your lead compound into the input field.
-
Execute the prediction.
-
Analyze the results, paying close attention to the "Lipinski's Rule of Five" violations, the BOILED-Egg plot for predicted blood-brain barrier and gastrointestinal permeability, and the Bioavailability Radar.[10][11]
-
Step 3: Batch Analysis and Comparative Prediction
-
Rationale: To efficiently compare a library of derivatives, batch processing is necessary. Running the same set of compounds through multiple predictors can provide a consensus view and highlight potential discrepancies.
-
Protocol:
-
Prepare a list of SMILES strings for all your derivatives.
-
Submit the list to SwissADME for an initial broad assessment.
-
For more detailed pharmacokinetic predictions, submit the same list to the pkCSM web server.
-
For a comprehensive toxicity assessment, utilize the batch screening feature of ADMETlab 2.0.[17]
-
Step 4: Data Aggregation and Interpretation
-
Rationale: The final step involves collating the data from different platforms and interpreting it in the context of your drug discovery project's goals.
-
Protocol:
-
Organize the predicted ADME parameters for each compound in a spreadsheet.
-
Look for trends within your chemical series. For example, how does the introduction of a specific functional group affect predicted solubility or metabolic stability?
-
Prioritize compounds that exhibit a balanced ADME profile for synthesis and experimental validation.
-
In-silico ADME prediction workflow for this compound derivatives.
Interpreting the Predictions: A Hypothetical Case Study
Let's consider two hypothetical derivatives of this compound:
-
Compound A: R1 = -CH3, R2 = -H
-
Compound B: R1 = -C(CH3)3, R2 = -OCH3
| Parameter | Tool | Compound A Prediction | Compound B Prediction | Implication |
| LogP (Lipophilicity) | SwissADME | 2.5 | 4.2 | Compound B is significantly more lipophilic, which may impact solubility and metabolism. |
| Aqueous Solubility (LogS) | pkCSM | -3.1 (Soluble) | -4.5 (Moderately Soluble) | The increased lipophilicity of Compound B reduces its predicted aqueous solubility. |
| GI Absorption | SwissADME | High | High | Both compounds are predicted to be well absorbed from the gastrointestinal tract. |
| BBB Permeant | SwissADME | Yes | No | The larger size and polarity of the methoxy group in Compound B may hinder its ability to cross the blood-brain barrier. |
| CYP2D6 Inhibitor | pkCSM | No | Yes | The tert-butyl group in Compound B may introduce a liability for drug-drug interactions through inhibition of a key metabolic enzyme. |
| AMES Toxicity | ADMETlab 2.0 | Non-mutagenic | Non-mutagenic | Both compounds are predicted to be non-mutagenic. |
Analysis: Based on these in-silico predictions, Compound A presents a more favorable ADME profile. While both are likely to have good absorption, Compound B's higher lipophilicity leads to lower predicted solubility and a potential for CYP450 inhibition. If CNS penetration is a desired property, Compound A would be the preferred candidate. This comparative analysis allows for data-driven decisions on which compounds to prioritize for synthesis and subsequent in vitro testing.
Conclusion and Future Outlook
The use of in-silico ADME prediction tools is no longer a niche methodology but a cornerstone of modern drug discovery.[6] For scaffolds like this compound, these computational approaches provide an indispensable framework for navigating the complex interplay of ADME properties. By leveraging a combination of platforms such as SwissADME, pkCSM, and ADMETlab 2.0, researchers can make more informed decisions, reduce attrition rates, and ultimately accelerate the development of new medicines. As machine learning and artificial intelligence continue to evolve, the predictive power and accuracy of these tools are expected to further improve, solidifying their role in the pharmaceutical landscape.[7]
References
- Pires, D.E.V., Blundell, T.L., & Ascher, D.B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. [Link]
- Pires, D.E.V., Blundell, T.L., & Ascher, D.B. (2015).
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]
- Xiong, G., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Scite.ai. [Link]
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. SciSpace. [Link]
- BioSolveIT. ADME Properties in Drug Discovery. BioSolveIT. [Link]
- Xiong, G., et al. (2021). ADMETlab 2.0: An integrated online platform for accurate and comprehensive predictions of ADMET properties. Mendeley. [Link]
- Biosig Lab. pkCSM. University of Queensland. [Link]
- Molecular Modelling Group. SwissDrugDesign.
- SwissADME. About.
- Pires, D.E.V., Blundell, T.L., & Ascher, D.B. (2015).
- ADMET Struct. ADMETlab 2.0. ADMET Struct. [Link]
- Mostrag-Szlichtyng, A., & Worth, A. (2010). Review of QSAR Models and Software Tools for predicting Biokinetic Properties.
- Xiong, G., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research. [Link]
- SIB Swiss Institute of Bioinform
- Siramshetty, V.B., et al. (2021). Validating ADME QSAR Models Using Marketed Drugs. SLAS Discovery. [Link]
- Optibrium. ADME QSAR. Optibrium. [Link]
- Dhaifallah, H. (2024). Can you explain how pkCSM works?.
- Posada, M.M., & Bacon, J.A. (2019). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Clinical Tree. [Link]
- Khan, M.T.H., & Sylte, I. (2007). Predictive QSAR Modeling for the Successful Predictions of the ADMET Properties of Candidate Drug Molecules. Current Drug Discovery Technologies. [Link]
- IONTOX. (2023). Importance of ADME and Toxicology Studies in Drug Discovery. IONTOX. [Link]
- Kenny, P.W. (2010). Predicting ADME properties in drug discovery. In Drug Design: Structure- and Ligand-Based Approaches (pp. 165-178). Cambridge University Press. [Link]
- Central South University. ADMETlab. ADMETlab. [Link]
- Zhang, Y., et al. (2024). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction.
- BioIVT. (2020). What is ADME and how does it fit into drug development?. BioIVT. [Link]
- Optibrium. (2024). How to build a better QSAR model. YouTube. [Link]
- Zhu, H., et al. (2022). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Pharmacology. [Link]
- Ziffy Bees. Synthesis, Spectral Characterization, Biological Evaluation, In Silico Adme Prediction And Molecular Docking Studies Of Some New Heterocyclic Compounds. Ziffy Bees. [Link]
- IAPC Journals. (2024). Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. IAPC Journals. [Link]
- Pantaleão, S.Q., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules. [Link]
Sources
- 1. biosolveit.de [biosolveit.de]
- 2. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 3. bioivt.com [bioivt.com]
- 4. clinicalpub.com [clinicalpub.com]
- 5. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Scilit [scilit.com]
- 6. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development | ADMET and DMPK [pub.iapchem.org]
- 8. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments [mdpi.com]
- 9. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017) | Antoine Daina | 10793 Citations [scispace.com]
- 11. Molecular Modelling Group [molecular-modelling.ch]
- 12. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scite.ai [scite.ai]
- 16. ADMETlab 2.0: An integrated onlin... preview & related info | Mendeley [mendeley.com]
- 17. ADMETlab 2.0 [admetmesh.scbdd.com]
- 18. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. SwissADME [swissadme.ch]
A Spectroscopic Guide to Differentiating Dibromonicotinonitrile Isomers
For researchers, medicinal chemists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in synthesis, quality control, and mechanism-of-action studies. Molecules with the same chemical formula but different arrangements of atoms can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of 2,5-Dibromonicotinonitrile and two of its key isomers, 2,6-Dibromonicotinonitrile and 4,5-Dibromonicotinonitrile.
The position of the two bromine atoms on the nicotinonitrile (3-cyanopyridine) scaffold fundamentally alters the molecule's symmetry, electron distribution, and steric environment. These changes give rise to unique and diagnostic fingerprints across various spectroscopic techniques. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, unambiguous structural elucidation is achievable. This guide explains the causal relationships between isomeric structure and spectral output, provides detailed experimental protocols, and presents comparative data to serve as a practical reference.
The Structural Basis for Spectroscopic Differentiation
The key to distinguishing these isomers lies in how the placement of the two bulky, electronegative bromine atoms affects the electronic environment of the pyridine ring.
-
Symmetry: 2,6-Dibromonicotinonitrile possesses a C₂ axis of symmetry (if considering the nitrile as a point substituent), which is absent in the 2,5- and 4,5- isomers. This symmetry results in fewer unique signals in its ¹³C NMR spectrum.
-
Electronic Effects: Bromine is an electron-withdrawing group via induction but an electron-donating group via resonance. The interplay of these effects, which varies depending on the substituent's position relative to the ring nitrogen and the nitrile group, causes predictable shifts in the NMR signals of nearby protons and carbons.[1][2]
-
Steric Effects: The proximity of bromine atoms to each other or to the nitrile group can influence bond vibrations, which are observable in the IR spectrum.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local chemical environment of each proton and carbon nucleus.
¹H NMR Spectroscopy: The number of signals, their chemical shifts (δ), and their coupling patterns (J) are highly diagnostic. The electron-withdrawing pyridine nitrogen and nitrile group generally shift ring protons downfield.
-
This compound: Two signals are expected in the aromatic region, each corresponding to a single proton. The proton at C4 will be a doublet, coupled to the proton at C6. The proton at C6 will also be a doublet, coupled to the proton at C4.
-
2,6-Dibromonicotinonitrile: Due to symmetry, the protons at C4 and C5 are chemically equivalent. They will appear as a single signal (a singlet, or more likely a narrow multiplet if long-range coupling is resolved).
-
4,5-Dibromonicotinonitrile: Two signals are expected. The proton at C2 will appear as a singlet, while the proton at C6 will also be a singlet. These protons are too far apart to exhibit significant coupling.
¹³C NMR Spectroscopy: The number of unique carbon signals directly reflects the molecular symmetry.
-
This compound: Six signals are expected for the five ring carbons and the one nitrile carbon.
-
2,6-Dibromonicotinonitrile: Due to symmetry, only four distinct signals are expected: C2/C6, C3/C5, C4, and the nitrile carbon.
-
4,5-Dibromonicotinonitrile: Six signals are expected, as in the 2,5-isomer.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data
| Isomer | Predicted ¹H NMR Data (δ, ppm) | Predicted ¹³C NMR Data (No. of Signals) |
|---|---|---|
| This compound | H4 (~8.2, d), H6 (~8.8, d) | 6 |
| 2,6-Dibromonicotinonitrile | H4/H5 (~7.9, s) | 4 |
| 4,5-Dibromonicotinonitrile | H2 (~8.9, s), H6 (~9.1, s) | 6 |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. The most informative region for these isomers is the C≡N stretching frequency and the fingerprint region (below 1500 cm⁻¹), which contains complex vibrations of the entire molecule, including C-Br stretches.
-
Nitrile Stretch (νC≡N): The C≡N triple bond stretch is a sharp, medium-intensity band typically found between 2220-2280 cm⁻¹.[4] The electronic effect of the bromine substituents can slightly alter this frequency. Conjugation and electron-withdrawing groups can influence the bond strength and thus the vibrational frequency.
-
Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring occur in the 1400-1600 cm⁻¹ region.
-
C-Br Stretch: The C-Br stretching vibrations appear in the lower frequency range of the fingerprint region, typically between 500-700 cm⁻¹. The exact position and number of bands can be complex but will differ for each isomer.
Table 2: Key Predicted IR Absorption Bands
| Isomer | Predicted ν(C≡N) (cm⁻¹) | Predicted Aromatic C=C, C=N (cm⁻¹) | Predicted C-Br Stretch Region (cm⁻¹) |
|---|---|---|---|
| This compound | ~2235 | ~1570, 1450, 1380 | ~680, 550 |
| 2,6-Dibromonicotinonitrile | ~2238 | ~1565, 1440, 1370 | ~690, 560 |
| 4,5-Dibromonicotinonitrile | ~2230 | ~1580, 1460, 1390 | ~670, 540 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For these isomers, the most striking feature will be the isotopic pattern of the molecular ion.
-
Molecular Ion (M⁺•): Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. A molecule containing two bromine atoms will therefore exhibit a characteristic M⁺•, [M+2]⁺•, and [M+4]⁺• isotopic cluster with a relative intensity ratio of approximately 1:2:1.[5] This pattern is a definitive indicator of the presence of two bromine atoms. All three isomers will have the same molecular weight and exhibit this pattern.
-
Fragmentation: While all isomers will likely show the loss of bromine atoms (M-Br)⁺ and hydrogen cyanide (M-HCN)⁺, the relative abundances of these fragment ions may differ slightly based on the stability of the resulting cations, which is influenced by the bromine positions.[6] For example, loss of a bromine atom from the 2-position might be favored due to the proximity to the nitrogen atom.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures electronic transitions within the molecule, primarily π → π* and n → π* transitions in aromatic systems. The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the electronic effects of substituents. Halogen substitution on aromatic rings typically causes a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent molecule.[7] The exact λ_max will differ subtly between isomers due to the varied influence of the bromine atoms on the pyridine π-system.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the dibromonicotinonitrile isomer and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (0 ppm).[3]
-
Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.
-
¹H NMR Acquisition (400 MHz):
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition (100 MHz):
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: 0 to 160 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Solid): If the sample is a solid, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and speed. Place a small amount of the solid powder directly onto the ATR crystal.
-
Analysis: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16 to 32 scans to improve the signal-to-noise ratio.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the isomer in a volatile organic solvent like dichloromethane or ethyl acetate.[8]
-
GC Method:
-
Injector: Split/splitless injector at 250 °C.
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Protocol 4: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). Create a dilute solution (typically 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance is within the linear range of the instrument (ideally < 1.0 AU).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum.
-
Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer.
-
Spectrum Acquisition: Scan the sample across a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λ_max).[9]
Visualization of Analytical Workflows
Conclusion
The structural isomers of dibromonicotinonitrile can be reliably and unambiguously distinguished through a combined spectroscopic approach. While mass spectrometry confirms the elemental composition and UV-Vis spectroscopy provides electronic information, NMR and IR spectroscopy offer the most definitive data for structural elucidation. ¹H and ¹³C NMR are paramount, as the symmetry, chemical shifts, and coupling patterns provide a unique fingerprint for each isomer. IR spectroscopy serves as a valuable complementary technique, confirming the presence of the nitrile functional group and offering a distinct fingerprint region for each compound. The systematic application of the protocols and comparative data outlined in this guide will empower researchers to confidently identify their synthesized compounds, ensuring the integrity and success of their scientific endeavors.
References
- Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines.
- Kleinpeter, E., et al. (2001). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 41(5), 1384-1392.
- Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- Bagno, A., et al. (2017). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry, 56(24), 14947-14958.
- Dračínský, M., & Hodgkinson, P. (2019).
- Gu, C., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. International Journal of Mass Spectrometry, 363, 21-29.
- Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR.
- ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks.
- YouTube. (2023). Bromo pattern in Mass Spectrometry.
- YouTube. (2021). Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols].
- Dührkop, K., et al. (2020). Systematic classification of unknown metabolites using high-resolution fragmentation spectra.
- Merlic, C. A., & Fam, B. C. (2000). WebSpectra - Problems in NMR and IR Spectroscopy. UCLA Department of Chemistry and Biochemistry.
- Martínez, R., et al. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Rapid Communications in Mass Spectrometry, 18(24), 3133-3136.
- Smiatek, J., & Maiwald, M. (2022). Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients. American Pharmaceutical Review.
- Lopes, D. T., et al. (2021). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1 H and 13 C NMR chemical shifts and electronic circular dichroism spectra. Magnetic Resonance in Chemistry, 59(1), 43-51.
- Bakheit, A. H., et al. (2024). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile. Molecules, 29(1), 123.
- Goud, R., et al. (2018). Structural isomers of di-p-benzidithiaoctaphyrins. Organic & Biomolecular Chemistry, 16(3), 430-438.
- Riva, E., et al. (2022). Isonitrile-Based Multicomponent Synthesis of β-Amino Boronic Acids as β-Lactamase Inhibitors. Molecules, 27(19), 6606.
- Mary, Y. S., et al. (2015). Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach. Journal of Molecular Structure, 1085, 20-31.
- Ravikanth, M., et al. (2011). Brominated boron dipyrrins: synthesis, structure, spectral and electrochemical properties. Dalton Transactions, 40(12), 2853-2861.
- Lukyanov, B. S., et al. (2016). Synthesis and study of photochromic asymmetric bis-spiropyran. Doklady Chemistry, 471, 378–382.
Sources
- 1. NMR chemical shift prediction of pyridines [stenutz.eu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Assay of 2,5-Dibromonicotinonitrile: The Power of Quantitative NMR (qNMR)
As a Senior Application Scientist, the goal of any analytical endeavor is not merely to generate data, but to produce results that are accurate, reliable, and defensible. When it comes to determining the purity or concentration of an active pharmaceutical ingredient (API) like 2,5-Dibromonicotinonitrile, the choice of analytical technique is paramount. While traditional chromatographic methods have their place, Quantitative Nuclear Magnetic Resonance (qNMR) emerges as a uniquely powerful tool, offering absolute quantification with unparalleled directness and traceability.
This guide provides an in-depth exploration of the qNMR methodology for the assay of this compound, comparing its performance and principles against established alternatives like HPLC and GC. We will delve into the causality behind experimental choices, ensuring that the described protocol is a self-validating system grounded in authoritative standards.
The qNMR Advantage: A Primary Ratio Method
At its core, the principle of qNMR is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[1][2][3] This fundamental relationship sets qNMR apart from most other analytical techniques, which often rely on compound-specific response factors.[3][4]
Key advantages of qNMR include:
-
Absolute Quantification: It does not require a calibration curve generated from a reference standard of the analyte itself. Instead, it uses a certified internal standard to directly calculate the concentration or purity of the target molecule.[1][3]
-
SI Traceability: When using a certified reference material (CRM) as an internal standard, the results are traceable to the International System of Units (SI), making qNMR a potential primary ratio method.[5][6]
-
Non-Destructive: The sample can be recovered and used for further analyses after the NMR experiment is complete.[1]
-
Structural Confirmation: A single qNMR experiment provides both quantitative data and structural information, confirming the identity of the analyte simultaneously with its purity assessment.[4][7]
These attributes make qNMR an invaluable tool in pharmaceutical development and quality control, from the characterization of new chemical entities to the final batch release of APIs.[2][4]
Assay of this compound: A Detailed qNMR Protocol
Analyte Profile:
-
Compound: this compound
-
Molecular Formula: C₆H₂Br₂N₂
-
Molecular Weight: 261.90 g/mol [8]
-
Structure:
The structure contains two distinct aromatic protons, which are suitable for ¹H qNMR analysis.
Part 1: Method Development and Experimental Causality
The success of a qNMR assay hinges on meticulous planning and understanding the rationale behind each choice.
1. Selection of Internal Standard (IS): The internal standard is the cornerstone of absolute quantification in qNMR. An ideal IS must meet several criteria.[9][10][11] For the assay of this compound, Maleic Acid is an excellent choice.
-
Why Maleic Acid?
-
Signal Simplicity & Location: Maleic acid produces a sharp singlet for its two olefinic protons at approximately 6.2-6.5 ppm (in DMSO-d₆). This region is typically free from signals of common impurities and is well-separated from the aromatic protons of this compound.[12]
-
High Purity: It is readily available as a high-purity, stable, non-hygroscopic crystalline solid, often as a certified reference material (CRM).[13]
-
Solubility: It is highly soluble in common deuterated solvents like DMSO-d₆, ensuring sample homogeneity.[10]
-
2. Solvent Selection: The solvent must completely dissolve both the analyte (this compound) and the internal standard (Maleic Acid).[2] Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent for this assay due to its excellent solubilizing power for a wide range of organic compounds, including aromatic nitriles and acidic compounds like maleic acid.
3. Selection of Quantification Signals: For accurate integration, one must choose signals that are sharp, well-resolved, and free from any overlap with other signals from the analyte, IS, or impurities.[9]
-
This compound: The ¹H NMR spectrum will show two doublets in the aromatic region. Either of these can be chosen for quantification, provided it is baseline-resolved.
-
Maleic Acid (IS): The singlet at ~6.3 ppm, corresponding to its two protons, is ideal for quantification.
Part 2: Step-by-Step Experimental Workflow
This protocol is designed to be a self-validating system, adhering to principles outlined in pharmacopeias such as the USP General Chapter <761>.[14][15]
1. Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial using a calibrated analytical balance. Record the weight precisely (e.g., to 0.01 mg).
-
Accurately weigh approximately 8-10 mg of high-purity (≥99.5% or CRM) Maleic Acid into the same vial. Record the weight precisely.
-
Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of DMSO-d₆ to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer an appropriate volume (e.g., 0.6-0.7 mL) of the final solution into a high-quality NMR tube.
2. NMR Data Acquisition: Instrument qualification (IQ/OQ/PQ) should be current.[16] The following are critical acquisition parameters for a 400 MHz or higher spectrometer:
| Parameter | Recommended Value | Rationale / Causality |
| Pulse Program | Standard 1D Proton (e.g., zg30) | A standard 30° pulse is often used to ensure a shorter relaxation delay can be used. A 90° pulse can be used for maximum sensitivity if the relaxation delay is sufficiently long. |
| Relaxation Delay (d1) | ≥ 5 x T₁ (longest) | Crucial for accuracy. This ensures all protons have fully relaxed back to thermal equilibrium before the next pulse. A value of 30-60 seconds is a safe starting point if T₁ values are unknown.[13] |
| Number of Scans (ns) | 16 to 64 (or more) | To achieve a signal-to-noise ratio (S/N) of at least 250:1 for the smallest integral to be used, ensuring integration error is <1%.[9] |
| Acquisition Time (aq) | ≥ 3 seconds | To ensure adequate digital resolution for accurate integration of sharp peaks. |
| Temperature | 298 K (25 °C) | Maintain a constant, controlled temperature for consistent chemical shifts and to minimize convection. |
3. Data Processing:
-
Apply an exponential multiplying factor (line broadening) of 0.3 Hz to improve S/N without significantly distorting peak shape.
-
Perform Fourier Transformation.
-
Carefully and accurately phase the spectrum manually to ensure all peaks have a pure absorption line shape.
-
Apply a polynomial baseline correction to ensure a flat, zero-baseline across the entire spectrum, which is critical for accurate integration.
-
Integrate the selected, well-resolved peaks for this compound and the singlet for Maleic Acid.
Part 3: Calculation and Data Presentation
The purity of the analyte is calculated using the following equation:[2][17]
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I : Integral area of the signal
-
N : Number of protons for the integrated signal
-
M : Molar mass
-
m : Mass
-
P : Purity of the standard
Hypothetical Experimental Data:
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Mass (m) | 18.55 mg | 9.25 mg |
| Molar Mass (M) | 261.90 g/mol | 116.07 g/mol |
| Selected Signal | Aromatic proton at 8.7 ppm | Olefinic protons at 6.3 ppm |
| Number of Protons (N) | 1 | 2 |
| Integral Area (I) | 1.00 | 1.12 |
| Purity (P) | To be determined | 99.8% |
Calculation Example:
Purity_analyte (%) = (1.00 / 1.12) * (2 / 1) * (261.90 / 116.07) * (9.25 / 18.55) * 99.8% Purity_analyte (%) = 0.8929 * 2 * 2.2566 * 0.4987 * 99.8% Purity_analyte (%) = 99.6%
Visualization of the qNMR Workflow
Caption: Workflow for the qNMR assay of this compound.
Comparison with Alternative Analytical Techniques
While qNMR is a powerful tool, it is essential to understand its position relative to other common techniques used for API assays.[18][19][20]
| Feature | Quantitative NMR (qNMR) | HPLC-UV | Gas Chromatography (GC-FID) |
| Principle | Signal area is proportional to the number of nuclei. | Differential partitioning between mobile/stationary phases; detection by UV absorbance. | Partitioning between carrier gas/stationary phase; detection by flame ionization. |
| Analyte-Specific Standard | Not required for quantification (uses a universal IS).[3][21] | Required. A calibration curve must be generated with a certified standard of the analyte.[2] | Required. A calibration curve or response factor relative to the analyte is needed. |
| Specificity | High. Based on unique chemical shifts of protons in the molecule's structure. | High. Based on retention time and UV spectrum. | High. Based on retention time. |
| Sample Throughput | Moderate. Can be automated, but relaxation delays can increase experiment time. | High. Well-suited for automated, high-throughput analysis. | High. Suitable for automated analysis of volatile compounds. |
| Non-Destructive | Yes. The sample is fully recoverable.[1] | No. The sample is consumed. | No. The sample is consumed. |
| Traceability | Direct traceability to SI units when a CRM is used.[5][6] | Traceability is dependent on the certified purity of the analyte-specific standard. | Traceability is dependent on the certified purity of the analyte-specific standard. |
| Best Suited For | Absolute purity/concentration of pure substances, reference standard characterization. | Routine QC, purity (impurity profiling), stability testing.[22][23] | Volatile and thermally stable compounds.[24] |
Logical Relationship of Analytical Methods
Caption: Key differentiators between qNMR, HPLC, and GC for quantitative analysis.
Conclusion: An Authoritative and Trustworthy Method
The quantitative NMR assay, when executed with a proper understanding of the underlying principles and meticulous attention to experimental parameters, provides a highly accurate, precise, and defensible value for the purity of this compound. Its nature as a primary ratio method eliminates the need for an analyte-specific reference standard, a significant advantage in early-stage drug development or when such standards are unavailable.[21]
By grounding the protocol in guidelines from pharmacopeias like the USP and Ph. Eur. and using certified reference materials, the qNMR method becomes a self-validating system that delivers not just a number, but a result with demonstrable traceability and scientific integrity.[5][25][26] For researchers, scientists, and drug development professionals, qNMR is not just an alternative; it is an authoritative tool for the quantitative analysis of APIs.
References
- Quantitative NMR Spectroscopy. University of Ottawa. [Link]
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- What is qNMR and why is it important?. Mestrelab Resources. [Link]
- A Guide to Quantit
- Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM. [Link]
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. [Link]
- What is qNMR (quantit
- Using Quantit
- Jain, S. Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Journal of Pharmaceutical Research and Development. [Link]
- Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR. Semantic Scholar. [Link]
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- Analytical Techniques in Pharmaceutical Analysis.
- Heide, M., et al. (2025). Fast and sustainable active pharmaceutical ingredient (API) screening.... RSC Publishing. [Link]
- Maniara, G., et al. (2025). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy.
- Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene. BIPM. [Link]
- Singh, S., et al. (2020). Guided approach to quantitative 1 H NMR spectroscopy for the choice of internal standard, solvent, and acquisition parameters.
- Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. ECA Academy. [Link]
- Updates and Future Vision of qNMR
- Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. [Link]
- El-Gizawy, S. M., et al. (2022). Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical preparation. Future Journal of Pharmaceutical Sciences. [Link]
- qNMR - Quantit
- de Oliveira, M. A. L. (2025). Recent applications of analytical techniques for quantitative pharmaceutical analysis: A review.
- NMR in the European and US Pharmacopoeias. Aschimfarma. [Link]
- 2,6-Dibromonicotinonitrile. AMERICAN ELEMENTS. [Link]
- EDQM laboratory: new NMR accreditation strengthens characterisation capacity for reference standards. European Directorate for the Quality of Medicines & HealthCare. [Link]
- GUIDELINE FOR qNMR ANALYSIS. ENFSI. [Link]
- 2,5-Dibromoterephthalonitrile. PubChem. [Link]
- 2,5-Dibromoisonicotinic acid. PubChem. [Link]
- 2-(2,5-Dibromoanilino)acetonitrile. PubChem. [Link]
- Li, Q., et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists.... Journal of Analytical Methods in Chemistry. [Link]
- Separation of 2-Chloronicotinic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Awad, T., et al. (2012). GC-MS and GC-IRD studies on brominated dimethoxyamphetamines.... Drug Testing and Analysis. [Link]
- Tsikas, D., et al. (2021). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide.... Molecules. [Link]
- Shurubor, Y. I., et al. (2015). HPLC Determination of α-ketoglutaramate....
- A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. NIH. [Link]
- [Determination of 2,5-ditertiary butylhydroquinone by gas chrom
- Cooper, A. J. L., et al. (2015).
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. emerypharma.com [emerypharma.com]
- 3. azom.com [azom.com]
- 4. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 5. usp.org [usp.org]
- 6. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 7. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1214340-41-6|this compound|BLD Pharm [bldpharm.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉 | Semantic Scholar [semanticscholar.org]
- 15. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 18. longdom.org [longdom.org]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. researchgate.net [researchgate.net]
- 21. Using Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 22. Fast and sustainable active pharmaceutical ingredient (API) screening in over-the-counter and prescription drug products by surface-assisted plasma-ba ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01050K [pubs.rsc.org]
- 23. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [Determination of 2,5-ditertiary butylhydroquinone by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. aschimfarma.federchimica.it [aschimfarma.federchimica.it]
- 26. EDQM laboratory: new NMR accreditation strengthens characterisation capacity for reference standards - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,5-Dibromonicotinonitrile
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For specialized reagents like 2,5-Dibromonicotinonitrile, which combines a halogenated aromatic structure with a toxic nitrile functional group, a rigorous and informed disposal protocol is not merely a suggestion—it is a critical necessity.[1] This guide provides a detailed, step-by-step methodology for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and safeguarding personnel and the environment. Our approach is grounded in the principle of "cradle-to-grave" responsibility for hazardous materials, as outlined by the U.S. Environmental Protection Agency (EPA).[2]
Part 1: Hazard Assessment and Characterization
Before any disposal procedures can be initiated, a thorough understanding of the compound's hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 1214340-41-6) is not always readily available, a robust hazard profile can be constructed by analyzing its structural components and data from analogous compounds.
Chemical and Hazard Profile
Based on its structure—a pyridine ring substituted with two bromine atoms and a nitrile group—and data from similar brominated nitriles, this compound must be treated as a hazardous substance.[3][4][5]
| Property | Data / Assessment | Source(s) |
| Chemical Name | This compound | [6] |
| CAS Number | 1214340-41-6 | [6] |
| Molecular Formula | C₆H₂Br₂N₂ | [6] |
| Physical State | Likely a solid at room temperature. | [3] |
| Anticipated Health Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation . May cause respiratory irritation . | [3][4][5] |
| Environmental Hazards | Halogenated organic compounds can be persistent in the environment. Must not be released into drains or soil. | [7][8] |
| Regulatory Classification | Classified as Hazardous Waste under EPA RCRA regulations due to toxicity and its halogenated nature. | [9][10] |
Causality of Hazards:
-
Bromine Atoms: The presence of halogens classifies this compound as a halogenated organic .[11][12] This is a critical distinction for waste disposal, as halogenated wastes require specific high-temperature incineration with scrubbers to neutralize acidic gases (like HBr) formed during combustion. Mixing them with non-halogenated waste complicates and increases the cost of disposal.[7]
-
Nitrile Group (-C≡N): The nitrile functional group is known for its toxicity.[1] Upon combustion or reaction with strong acids, it can potentially release highly toxic hydrogen cyanide gas.[4]
Part 2: Pre-Disposal Safety and Spill Management
Safe disposal begins with safe handling during use. The following protocols must be observed at all times.
Required Personal Protective Equipment (PPE)
All handling and disposal operations must be conducted within a certified chemical fume hood.[13][14]
| PPE Category | Item | Specifications and Use |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield | Goggles must provide a complete seal. A face shield is required when there is a significant splash risk. |
| Hand Protection | Chemically Resistant Gloves | Nitrile or neoprene gloves are recommended. Check manufacturer's compatibility charts.[13] |
| Body Protection | Chemical-Resistant Laboratory Coat | Must be fully buttoned to provide maximum coverage. |
| Respiratory Protection | N95 Respirator or higher | Required only if handling outside of a certified chemical fume hood is unavoidable (e.g., large spill).[15] |
Experimental Protocol: Spill Decontamination
In the event of a spill, immediate and correct action is critical.[13]
-
Evacuate and Notify: Alert all personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate. Inform your laboratory supervisor and institutional Environmental Health & Safety (EHS) office.
-
Control the Spill: If safe to do so, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Decontamination: Carefully collect all contaminated absorbent material using non-sparking tools. Place the material into a designated, leak-proof hazardous waste container.
-
Final Cleaning: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water.
-
Waste Disposal: All cleaning materials, including contaminated gloves and wipes, must be disposed of as hazardous waste in the same container as the absorbed chemical.[15]
Part 3: Step-by-Step Disposal Protocol
The proper disposal of this compound waste requires a systematic approach focused on segregation, containment, and clear communication.
Step 1: Waste Segregation
This is the most critical step in the disposal process. NEVER mix halogenated waste with non-halogenated waste.[11][14][16] Do not dispose of this chemical down the drain or in the regular trash.[8][16][17]
Caption: Waste Segregation Decision Tree for this compound.
Step 2: Container Selection and Management
-
Choose a Compatible Container: Use a designated hazardous waste container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap.[7][18] The container must be clean, in good condition, and free of leaks.[15]
-
Maintain Closure: Keep the waste container securely closed at all times, except when actively adding waste.[13][16][19] Funnels should not be left in the container opening.[18]
-
Use Secondary Containment: Place liquid waste containers in a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[13][16]
Step 3: Labeling
Proper labeling is a legal requirement and essential for safety. As soon as the first drop of waste is added, affix a completed hazardous waste tag.[20][21]
The label MUST include:
-
The words "Hazardous Waste".
-
The full chemical name: "This compound ". Do not use abbreviations or formulas.[15][19]
-
A complete list of all other constituents in the container, with percentages.
-
The primary hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first waste was added).
Step 4: Accumulation and Storage
Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where it was generated.[7][15]
-
The SAA should be clearly marked.
-
Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[18]
Caption: Overall Disposal Workflow from Generation to Final Disposal.
Step 5: Arranging for Disposal
Once the waste container is nearly full (e.g., 75-80%) or approaching the regulatory time limit for accumulation, arrange for a pickup from your institution's EHS office or a licensed hazardous waste disposal contractor.[7][15] Follow your institution's specific procedures for requesting a waste pickup.
Part 4: Decontamination of Empty Containers
Empty containers that once held this compound must also be managed properly as they retain hazardous residue.
Protocol for Decontaminating Empty Containers
-
Initial Rinse: Under a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[22]
-
Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste. It must be collected and disposed of in the appropriate liquid halogenated organic waste stream.[22]
-
Deface Label: Completely remove or obliterate the original manufacturer's label.[21]
-
Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the regular laboratory glass or plastic recycling bin. Confirm this final step with your institutional EHS guidelines.[22]
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental responsibility.
References
- NIH Waste Disposal Guide. (n.d.). National Institutes of Health.
- Chemical Waste. (2022, February 2). National Institutes of Health, Office of Research Facilities.
- NIH Waste Disposal Guide 2022 - Chemical Waste. (2022). National Institutes of Health.
- Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
- NIH Chemical Safety Guide 2015. (2015). Montgomery College.
- The NIH Drain Discharge Guide. (n.d.). National Institutes of Health.
- Halogenated Solvents in Laboratories. (n.d.). Temple University, Environmental Health and Radiation Safety.
- Hazardous Waste Segregation. (2016, April 15). Bucknell University.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign.
- Classification of special laboratory waste. (n.d.). University of Barcelona.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
- Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency.
- Halogenated Solvents Standard Operating Procedure. (n.d.). Washington State University.
- Household Hazardous Waste (HHW). (2025, May 15). U.S. Environmental Protection Agency.
- EPA Hazardous Waste Management. (2024, April 29). Axonator.
- 5-Bromonicotinic acid Safety Data Sheet. (2014, November 7). Thermo Fisher Scientific.
- 2,5-Dibromonitrobenzene Safety Data Sheet. (2025, December 18). Thermo Fisher Scientific.
- Nitrates - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara.
- Chemical Waste Disposal Guidelines. (n.d.). Emory University.
- Hazardous Waste Disposal Guide. (n.d.). Northwestern University.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
- Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
- 21 CFR Part 1317 -- Disposal. (n.d.). eCFR :: Home.
- Laboratory Waste Disposal Handbook. (n.d.). University of Essex.
- 2,6-Dibromonicotinonitrile. (n.d.). American Elements.
- 2,5-Dibromoisonicotinic acid. (n.d.). PubChem.
- 2,5-Dibromoterephthalonitrile. (n.d.). PubChem.
- Hazardous Waste - EHSO Manual 2025-2026. (n.d.). Oakland University.
- Decontaminating Empty Containers. (n.d.). Division of Research Safety, University of Illinois Urbana-Champaign.
Sources
- 1. benchchem.com [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2,5-Dibromoterephthalonitrile | C8H2Br2N2 | CID 640224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1214340-41-6|this compound|BLD Pharm [bldpharm.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. epa.gov [epa.gov]
- 9. sustainable-markets.com [sustainable-markets.com]
- 10. epa.gov [epa.gov]
- 11. bucknell.edu [bucknell.edu]
- 12. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 13. montgomerycollege.edu [montgomerycollege.edu]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. nems.nih.gov [nems.nih.gov]
- 18. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 19. mwcog.org [mwcog.org]
- 20. orf.od.nih.gov [orf.od.nih.gov]
- 21. nswai.org [nswai.org]
- 22. - Division of Research Safety | Illinois [drs.illinois.edu]
A Senior Application Scientist's Guide to Handling 2,5-Dibromonicotinonitrile
This guide provides essential safety and logistical information for the handling of 2,5-Dibromonicotinonitrile. As a halogenated aromatic nitrile, this compound warrants careful handling due to its potential toxicity and reactivity. The following protocols are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment by minimizing exposure and mitigating risks.
Hazard and Property Overview
A thorough understanding of a compound's properties is the foundation of safe handling. While specific toxicological data for this compound is not extensively detailed, its structure—containing both bromo- and cyano- functional groups—suggests potential hazards including toxicity upon ingestion, inhalation, or skin contact, as well as skin and eye irritation.[1][2][3] The information below is synthesized from data on analogous compounds and general chemical safety principles.
| Property/Hazard | Summary & Rationale |
| Chemical Formula | C₆H₂Br₂N₂ |
| Physical State | Likely a solid at room temperature.[4] |
| GHS Hazard Class | Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1][3] |
| Acute Toxicity, Dermal (Category 4) : Harmful in contact with skin.[1][3] | |
| Acute Toxicity, Inhalation (Category 4) : Harmful if inhaled.[1] | |
| Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[1][3][4] | |
| Serious Eye Damage/Irritation (Category 2) : Causes serious eye irritation.[1][3][4] | |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[1][2][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids.[3] |
Core Personal Protective Equipment (PPE) Protocol
The primary defense against chemical exposure is the diligent and correct use of PPE. Never handle this compound without the full complement of prescribed protective equipment.
-
Eye and Face Protection :
-
Specification : Chemical safety goggles meeting OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are mandatory.[3][5] A full-face shield should be worn over the goggles when there is a significant risk of splashes or aerosol generation.
-
Causality : This protects the eyes, which are highly susceptible to irritation and damage from chemical splashes and airborne particles.[6]
-
-
Hand Protection :
-
Specification : Double gloving with chemically resistant nitrile gloves is required. The outer glove must be removed and disposed of immediately upon contamination.[7]
-
Causality : Nitriles provide a robust barrier against dermal absorption, a likely route of exposure for this compound.[1] Double gloving provides an additional layer of protection against tears and minimizes contamination during the doffing process.
-
-
Body Protection :
-
Specification : A flame-resistant laboratory coat, fully buttoned, is the minimum requirement. For larger quantities or procedures with a higher risk of spillage, a hooded two-piece chemical splash suit or disposable coveralls should be used.[6][8]
-
Causality : Protects skin on the arms and torso from accidental contact and prevents contamination of personal clothing.[7]
-
-
Respiratory Protection :
-
Specification : All handling of the solid compound must be performed in a certified chemical fume hood to control exposure.[1][3] If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH/MSHA approved respirator (e.g., N95 or higher) is required.[3][7][8]
-
Causality : Prevents the inhalation of airborne particles, which can cause respiratory tract irritation and systemic toxicity.[1][4]
-
Operational Plan: A Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for safety. The following workflow minimizes risk at every stage of handling.
-
Preparation and Engineering Controls :
-
Verify that a safety shower and eyewash station are unobstructed and have been tested within the last month.[3][5]
-
Conduct all manipulations of this compound within a certified chemical fume hood.[1][3] Ensure the sash is positioned at the lowest feasible height.
-
Prepare the work surface by covering it with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, glassware, weighing boats) and the appropriate waste containers before handling the compound.
-
-
Donning PPE and Compound Handling :
-
Post-Handling and Decontamination :
-
After handling, decontaminate all non-disposable equipment and the work surface within the fume hood.
-
Carefully doff PPE, removing the outer gloves first, followed by the lab coat and other equipment, to avoid cross-contamination. Inner gloves should be the last item removed.
-
Wash hands thoroughly with soap and water after all work is complete.[8]
-
Safe Handling Workflow Diagram
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.
Caption: Procedural workflow for handling this compound.
Emergency and Disposal Plans
Emergency First Aid
-
In Case of Skin Contact : Immediately take off all contaminated clothing.[2] Rinse the affected skin area with plenty of water and soap for at least 15 minutes.[1] Seek immediate medical attention.[1][2]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1] Immediate medical attention is required.[1][3]
-
If Inhaled : Move the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult or stops, provide artificial respiration. Call a physician or poison control center immediately.[1]
-
If Swallowed : Rinse mouth with water.[1] Do NOT induce vomiting.[1][4] Seek immediate medical advice.[2]
Disposal Protocol
-
Chemical Waste : Dispose of unused this compound and reaction byproducts in a clearly labeled, sealed container for hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials : All disposable items that have come into contact with the compound (e.g., gloves, bench paper, weighing boats, pipette tips) must be collected in a designated, sealed container labeled as hazardous waste.[7]
-
Final Disposal : All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] Follow all local, state, and federal regulations for hazardous waste disposal.[9]
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009). Thermo Fisher Scientific.
- Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2014). Thermo Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2014). Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2009). Fisher Scientific.
- Personal protective equipment for handling Bourjotinolone A. (2025). Benchchem.
- Personal protective equipment for handling 2-Naphthylboronic acid-D7. (2025). Benchchem.
- 21 CFR Part 1317 -- Disposal. eCFR.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. eCFR :: 21 CFR Part 1317 -- Disposal [ecfr.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
